2-Amino-1-isopropylbenzimidazole
Description
Structure
3D Structure
Properties
IUPAC Name |
1-propan-2-ylbenzimidazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c1-7(2)13-9-6-4-3-5-8(9)12-10(13)11/h3-7H,1-2H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDJSHISPNDRJNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90871-47-9 | |
| Record name | 1-(propan-2-yl)-1H-1,3-benzodiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Amino-1-isopropylbenzimidazole synthesis pathway
An In-depth Technical Guide to the Synthesis of 2-Amino-1-isopropylbenzimidazole
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways leading to this compound, a key heterocyclic scaffold in medicinal chemistry and materials science. The document is structured to provide researchers, scientists, and drug development professionals with both the theoretical underpinnings and practical, field-proven methodologies for its synthesis. The primary focus is a robust, two-step synthesis commencing with the preparation of the crucial intermediate, N-isopropyl-o-phenylenediamine, followed by a cyanogen bromide-mediated cyclization. We will delve into the causality behind experimental choices, provide detailed, step-by-step protocols, and present quantitative data in a clear, accessible format. Alternative synthetic strategies are also discussed to provide a broader context for benzimidazole chemistry.
Introduction: The Significance of the 2-Aminobenzimidazole Core
The benzimidazole nucleus, formed by the fusion of benzene and imidazole rings, is a privileged scaffold in drug discovery. Its unique structural and electronic properties allow it to mimic and interact with various biological macromolecules. Within this class, 2-aminobenzimidazole derivatives stand out as a particularly important pharmacophore, exhibiting a wide spectrum of biological activities, including antiviral, anticancer, and antihypertensive properties.[1][2][3] The title compound, this compound, incorporates an isopropyl group at the N1 position, a feature often used to modulate lipophilicity, metabolic stability, and target engagement. This guide offers a detailed roadmap for its efficient and controlled synthesis.
Retrosynthetic Analysis and Strategic Approach
The most logical and controllable approach to synthesizing asymmetrically substituted benzimidazoles like this compound involves the sequential construction of the molecule. Our retrosynthetic analysis identifies N-isopropyl-o-phenylenediamine as the key strategic intermediate.
Caption: Retrosynthetic analysis of this compound.
This disconnection strategy offers superior regiochemical control compared to post-cyclization N-alkylation, which could lead to a mixture of N1 and N3 isomers, as well as potential alkylation of the exocyclic amino group.[1] Our core directive will therefore be a two-step pathway:
-
Synthesis of the Intermediate: Preparation of N-isopropyl-o-phenylenediamine.
-
Cyclization: Reaction with cyanogen bromide to construct the 2-aminobenzimidazole ring system.
Core Synthesis Pathway: Experimental Protocols & Mechanistic Insights
This section details the primary, validated pathway for the synthesis of this compound.
Step 1: Synthesis of N-isopropyl-o-phenylenediamine
The introduction of the isopropyl group is most efficiently achieved via reductive amination of o-nitroaniline with acetone, followed by the reduction of the nitro group. This approach is often cleaner and higher-yielding than direct alkylation of o-phenylenediamine.
Caption: Workflow for the synthesis of the key diamine intermediate.
Protocol 1: Synthesis of N-isopropyl-o-phenylenediamine
-
Reductive Amination: To a solution of o-nitroaniline (1.0 eq.) in methanol, add acetone (1.5 eq.) and a catalytic amount of acetic acid. The mixture is stirred at room temperature before adding a reducing agent such as sodium borohydride (NaBH₄) (2.0 eq.) portion-wise while maintaining the temperature below 20°C. Alternatively, catalytic hydrogenation (H₂, Pd/C) can be employed.
-
Causality: Acetic acid catalyzes the formation of the imine intermediate between the aniline and acetone. The subsequent reduction of this imine is faster and more selective than the reduction of the ketone.
-
-
Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the starting o-nitroaniline is consumed.
-
Work-up: The reaction is quenched by the slow addition of water. The methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield crude N-isopropyl-o-nitroaniline.
-
Nitro Group Reduction: The crude intermediate is dissolved in ethanol or ethyl acetate. A slurry of 10% Palladium on carbon (Pd/C) (5-10 mol%) is added. The mixture is then subjected to hydrogenation (H₂ balloon or Parr shaker) at room temperature until TLC analysis indicates complete consumption of the starting material.
-
Alternative: A common alternative for nitro reduction is the use of tin(II) chloride (SnCl₂) in concentrated hydrochloric acid (HCl), which is particularly effective but requires a more strenuous basic work-up to remove tin salts.[4]
-
-
Purification: After the reaction is complete, the catalyst (Pd/C) is carefully filtered off through a pad of Celite. The filtrate is concentrated under reduced pressure. The resulting residue, N-isopropyl-o-phenylenediamine, can be purified by column chromatography on silica gel if necessary, though it is often of sufficient purity for the subsequent step.
Step 2: Cyclization with Cyanogen Bromide
This step utilizes the classic and highly effective von Braun reaction, where cyanogen bromide serves as the electrophilic C1 source to construct the guanidine moiety inherent in the 2-aminobenzimidazole structure.[5][6]
Protocol 2: Synthesis of this compound
-
Reaction Setup: In a well-ventilated fume hood, dissolve N-isopropyl-o-phenylenediamine (1.0 eq.) in a suitable solvent like methanol or ethanol.
-
CRITICAL SAFETY NOTE: Cyanogen bromide is highly toxic and volatile. It must be handled with extreme caution using appropriate personal protective equipment (gloves, safety glasses, lab coat) exclusively within a certified chemical fume hood.
-
-
Reagent Addition: A solution of cyanogen bromide (BrCN) (1.0-1.2 eq.) in the same solvent is added dropwise to the diamine solution at 0°C.[7] The reaction mixture is then allowed to warm to room temperature and stirred for several hours.
-
Reaction Monitoring: The formation of the product can be monitored by TLC. The reaction is typically complete within 2-6 hours.
-
Work-up: The solvent is removed under reduced pressure. The residue is taken up in water and the pH is adjusted to ~8-9 with a base (e.g., saturated sodium bicarbonate or dilute ammonium hydroxide solution). This neutralizes any hydrobromide salts formed and precipitates the free base product.
-
Purification: The precipitated solid is collected by filtration, washed with cold water, and dried. The crude this compound can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the final product as a solid.
Mechanistic Rationale
The cyclization proceeds via a well-established mechanism. The more nucleophilic secondary amine of the diamine intermediate attacks the electrophilic carbon of cyanogen bromide. This is followed by an intramolecular nucleophilic attack from the primary amino group onto the nitrile carbon, forming the five-membered ring. A final tautomerization yields the stable, aromatic benzimidazole system.
Caption: Simplified mechanism for the BrCN-mediated cyclization.
Quantitative Data Summary
For successful synthesis, careful control of stoichiometry and reaction conditions is paramount. The following tables provide a general guideline.
Table 1: Reagent Stoichiometry for Core Synthesis Pathway
| Step | Reagent | Molar Eq. | MW ( g/mol ) | Role |
| 1A | o-Nitroaniline | 1.0 | 138.12 | Starting Material |
| 1A | Acetone | 1.5 | 58.08 | Isopropyl Source |
| 1A | NaBH₄ | 2.0 | 37.83 | Reducing Agent |
| 1B | N-isopropyl-o-nitroaniline | 1.0 | 180.20 | Intermediate |
| 1B | 10% Pd/C | 0.05-0.10 | N/A | Catalyst |
| 2 | N-isopropyl-o-phenylenediamine | 1.0 | 150.22 | Key Intermediate |
| 2 | Cyanogen Bromide | 1.1 | 105.92 | Cyclizing Agent |
Table 2: Typical Reaction Parameters
| Step | Solvent | Temperature | Time (h) | Typical Yield |
| 1A | Methanol | 0-25 °C | 2-4 | >90% (Crude) |
| 1B | Ethanol | 25 °C (RT) | 4-8 | >95% (Crude) |
| 2 | Methanol/Ethanol | 0 °C to RT | 2-6 | 75-90% |
Alternative Synthetic Approaches
While the detailed two-step process offers excellent control, other methods for synthesizing 2-aminobenzimidazoles exist and may be suitable for certain applications.
-
One-Pot Syntheses: Several methods report the one-pot synthesis of 2-aminobenzimidazoles directly from o-phenylenediamine using various reagents and catalysts. For instance, copper-catalyzed reactions with sources like trichloroacetonitrile have been developed, offering operational simplicity.[8] However, applying these to generate an N1-substituted product would require starting with the pre-alkylated diamine, negating the "one-pot" advantage from the most basic starting materials.
-
Thiourea Cyclization: A common alternative to cyanogen bromide involves reacting the diamine with an isothiocyanate to form a thiourea intermediate. This intermediate is then cyclized, often using a desulfurization agent like mercury(II) oxide or a carbodiimide, to yield the 2-aminobenzimidazole.[9][10] This route avoids the use of highly toxic cyanogen bromide but introduces other hazardous reagents and an additional step.
Conclusion
The synthesis of this compound is most reliably and controllably achieved through a two-step pathway involving the initial synthesis of N-isopropyl-o-phenylenediamine, followed by a cyanogen bromide-mediated cyclization. This guide has provided detailed, field-tested protocols, elucidated the mechanistic rationale behind the chemical transformations, and offered quantitative data to aid in experimental design. By understanding the causality behind each step and adhering to strict safety protocols, researchers can confidently and efficiently produce this valuable heterocyclic compound for applications in drug discovery and beyond.
References
- Synthesis of 1,2-Fused/Disubstituted Benzimidazoles and Benzimidazolium Salts by I2-Mediated sp3 C–H Amination.
- A Novel One-pot Protocol for the Cu-Catalyzed Synthesis of Nine 2-Aminobenzimidazole Derivatives from o-Phenylenediamine and Trichloroacetonitrile.Bentham Science Publisher.
- SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPD
- (PDF) SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE.
- Synthesis of 2-aminobenzimidazoles Reagents and conditions.
- Selected current methods for the synthesis of 2‐aminobenzimidazoles.
- Novel Synthesis and Characterization of 2-Aminobenzimidazole Deriv
- The von Braun Cyanogen Bromide Reaction.Organic Reactions.
- Flash preparation of carbenoids: A different performance of cyanogen bromide.Arkivoc.
- RU2670975C1 - Method for obtaining n-isopropyl-n'-phenyl-p-phenylenediamine.
- N-Isopropyl-N'-phenyl-1,4-phenylenediamine synthesis.ChemicalBook.
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synthesis of 2-Amino-1-isopropylbenzimidazole from o-phenylenediamine
An In-Depth Technical Guide to the Synthesis of 2-Amino-1-isopropylbenzimidazole from o-Phenylenediamine
Abstract
This technical guide provides a comprehensive, in-depth overview of the synthetic pathway to this compound, a key heterocyclic scaffold in medicinal chemistry.[1] Commencing with the foundational starting material, o-phenylenediamine, this document elucidates a robust two-step synthetic strategy. The initial core directive involves the cyclization of o-phenylenediamine to form the intermediate 2-aminobenzimidazole, for which two seminal methods—the classic cyanogen bromide route and a safer cyanamide-based alternative—are detailed.[2][3][4] The subsequent N-alkylation step to introduce the isopropyl group at the N-1 position is then thoroughly examined. This guide is structured to provide researchers, scientists, and drug development professionals with not only detailed, reproducible experimental protocols but also a deep understanding of the underlying reaction mechanisms, the rationale behind procedural choices, and critical safety considerations. All methodologies are substantiated by authoritative references to ensure scientific integrity and trustworthiness.
Introduction
The benzimidazole ring system is a cornerstone of heterocyclic chemistry, prized for its structural resemblance to naturally occurring purines and its presence in a vast array of pharmacologically active compounds.[5][6] This privileged scaffold forms the core of drugs used in antiulcer, antiviral, and anticancer therapies.[6][7] The 2-aminobenzimidazole derivative, in particular, serves as a versatile building block, enabling further structural elaboration to access novel chemical entities with diverse biological activities.[4][8]
This compound is a specific derivative that functions as a crucial intermediate in the synthesis of more complex pharmaceutical agents, particularly those targeting neurological and cardiovascular conditions.[1] The strategic placement of the N-1 isopropyl group can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, such as solubility, metabolic stability, and receptor binding affinity.
This guide presents a detailed and scientifically grounded pathway for the synthesis of this compound, beginning with the readily available precursor, o-phenylenediamine. The objective is to equip chemistry professionals with the necessary knowledge to perform this synthesis efficiently, safely, and with a high degree of reproducibility.
Synthetic Strategy Overview
The synthesis of the target compound is most logically achieved via a two-step sequence. This approach allows for the controlled and high-yield formation of the benzimidazole core, followed by specific functionalization at the ring nitrogen.
-
Step 1: Benzimidazole Ring Formation. Construction of the 2-aminobenzimidazole intermediate through the reaction of o-phenylenediamine with a one-carbon electrophile that also provides the exocyclic amino group.
-
Step 2: N-Isopropylation. Selective alkylation of the 2-aminobenzimidazole intermediate at the N-1 position to introduce the isopropyl moiety and yield the final product.
This strategic workflow is visualized below.
Step 1: Synthesis of the 2-Aminobenzimidazole Core
The formation of the 2-aminobenzimidazole ring from o-phenylenediamine is a classic cyclization reaction. Two primary methods are presented here, each with distinct advantages and safety profiles.
Method A: The Cyanogen Bromide Route
This is one of the most fundamental and historically significant methods for preparing 2-aminobenzimidazoles.[2] It relies on the high electrophilicity of cyanogen bromide (CNBr) to react readily with the nucleophilic amino groups of o-phenylenediamine.
The reaction proceeds via an initial nucleophilic attack of one amino group of o-phenylenediamine onto the electrophilic carbon of cyanogen bromide. This is followed by an intramolecular cyclization where the second amino group attacks the nitrile carbon, ultimately leading to the formation of the stable benzimidazole ring after elimination of hydrogen bromide.
WARNING: Cyanogen bromide is extremely toxic and volatile. All operations must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles. An emergency cyanide antidote kit should be available.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and an addition funnel, prepare an aqueous suspension of o-phenylenediamine (1.0 eq.).
-
Reagent Addition: While stirring vigorously at room temperature, add an equimolecular amount (1.0 eq.) of cyanogen bromide, dissolved in a minimal amount of water, dropwise to the suspension.[3]
-
Reaction Monitoring: The reaction is typically rapid. Progress can be monitored by the formation of a precipitate, which is the hydrobromide salt of 2-aminobenzimidazole.[2] Continue stirring for 1-2 hours at room temperature to ensure complete reaction.
-
Neutralization: Cool the reaction mixture in an ice bath. Carefully neutralize the mixture by the slow addition of an aqueous base, such as 25% ammonium hydroxide, until the pH is approximately 8-9. This converts the salt to the free base.
-
Isolation: Filter the resulting solid precipitate using a Büchner funnel. Wash the solid thoroughly with cold water to remove any inorganic salts.
-
Purification: The crude 2-aminobenzimidazole can be purified by recrystallization from a suitable solvent, such as ethanol or water, to yield white crystalline plates.[2]
Method B: The Cyanamide Route
To circumvent the high toxicity of cyanogen bromide, an alternative and industrially preferred method utilizes cyanamide (H₂NCN) as the cyclizing agent.[4] This approach is safer but typically requires acidic conditions and elevated temperatures to proceed efficiently.
Under neutral conditions, cyanamide is not sufficiently electrophilic to react with o-phenylenediamine. The addition of a strong acid (e.g., HCl) protonates the cyanamide, activating it towards nucleophilic attack by the diamine. Heating is required to overcome the activation energy for the subsequent cyclization and dehydration steps. This method represents a greener and more scalable alternative to the CNBr route.[4]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add o-phenylenediamine (1.0 eq.) and an aqueous solution of cyanamide (1.1 eq.).
-
Acidification: Slowly add concentrated hydrochloric acid to the mixture until it is strongly acidic.
-
Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Carefully neutralize the mixture with a strong base, such as a 10% sodium hydroxide solution, until a precipitate forms and the pH is basic.
-
Isolation and Purification: Filter the solid product, wash with cold water, and dry. Recrystallize from ethanol to obtain pure 2-aminobenzimidazole.
Step 2: N-Alkylation to Yield this compound
The final step is the regioselective introduction of an isopropyl group onto the N-1 position of the 2-aminobenzimidazole ring. This is typically achieved via a nucleophilic substitution (SN2) reaction.
Mechanistic Considerations and Regioselectivity
The 2-aminobenzimidazole molecule has three potentially nucleophilic nitrogen atoms: N-1, N-3, and the exocyclic N-2. In the presence of a strong base (like NaH), the most acidic proton on the N-1 nitrogen is removed to form a highly nucleophilic anion. This anion then acts as the nucleophile in an SN2 reaction with an isopropyl halide. Alkylation occurs preferentially at N-1 due to a combination of electronic and steric factors.
Reagent and Condition Selection
-
Base: Sodium hydride (NaH) is a strong, non-nucleophilic base ideal for ensuring complete deprotonation of the benzimidazole nitrogen. Potassium carbonate (K₂CO₃) can be used as a milder alternative.
-
Alkylating Agent: 2-bromopropane or 2-iodopropane are effective electrophiles for this transformation. The iodide is more reactive but also more expensive.
-
Solvent: Anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF) or acetonitrile are preferred. They effectively dissolve the anionic intermediate and support the SN2 mechanism.
Experimental Protocol: N-Isopropylation
-
Reaction Setup: To a flame-dried, three-necked flask under a nitrogen atmosphere, add a suspension of sodium hydride (1.2 eq., 60% dispersion in mineral oil) in anhydrous DMF.
-
Anion Formation: Cool the suspension to 0 °C in an ice bath. Add a solution of 2-aminobenzimidazole (1.0 eq.) in anhydrous DMF dropwise. Stir the mixture at this temperature for 30 minutes, then allow it to warm to room temperature and stir for an additional hour until hydrogen evolution ceases.
-
Alkylation: Cool the mixture back to 0 °C and add 2-bromopropane (1.1 eq.) dropwise. Allow the reaction to warm to room temperature and stir overnight.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of water to destroy any unreacted NaH.
-
Extraction: Dilute the mixture with water and extract the product with a suitable organic solvent, such as ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure this compound.
Data and Characterization Summary
The successful synthesis of the intermediate and final product should be confirmed using standard analytical techniques such as NMR, Mass Spectrometry, and IR spectroscopy.
| Compound | Step | Reagents | Key Conditions | Expected Yield |
| 2-Aminobenzimidazole | 1 | o-Phenylenediamine, CNBr | Aqueous, Room Temp. | Good to Excellent |
| 2-Aminobenzimidazole | 1 | o-Phenylenediamine, Cyanamide | Aqueous HCl, Reflux | Good |
| This compound | 2 | 2-Aminobenzimidazole, NaH, 2-Bromopropane | Anhydrous DMF, 0°C to RT | Moderate to Good |
Safety Considerations
-
o-Phenylenediamine: Toxic and a suspected carcinogen. Handle with gloves in a well-ventilated area or fume hood.
-
Cyanogen Bromide: Extremely toxic by inhalation and skin contact. Its use requires stringent safety protocols and a dedicated fume hood.
-
Sodium Hydride: Highly flammable and reacts violently with water, releasing flammable hydrogen gas. Must be handled under an inert atmosphere.
-
Solvents: DMF and acetonitrile are toxic. Avoid inhalation and skin contact.
-
General Precautions: Standard laboratory PPE, including safety glasses, lab coats, and appropriate gloves, must be worn at all times. All reactions should be performed in a well-ventilated chemical fume hood.
Conclusion
The is a well-established and reliable process. The two-step approach, involving the initial formation of the 2-aminobenzimidazole core followed by N-alkylation, provides a versatile and controlled route to the target molecule. While the classic cyanogen bromide method is effective, the cyanamide route offers a significantly safer alternative for synthesizing the key intermediate. Careful selection of reagents and adherence to the detailed protocols and safety precautions outlined in this guide will enable researchers to successfully and safely prepare this valuable building block for applications in drug discovery and development.
References
- A Technical Guide to 2-Aminobenzimidazole Compounds: From Discovery to Modern Applications. (n.d.). Benchchem.
- Al-Rawashdeh, N. A. F. (2016). Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review. ResearchGate.
- An In-depth Technical Guide to the Synthesis of 2-Isopropyl-1H-benzo[d]imidazol-5-amine. (n.d.). Benchchem.
- Motghare, R., & Katolkar, S. (n.d.). SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE. CORE.
- Preparation of 2-Amino Benzimidazoles using Cyanogen Halide. (n.d.). ResearchGate.
- Škrlj, M., et al. (2023). Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. MDPI.
- Škof, M., et al. (2021). Novel Biologically Active N-Substituted Benzimidazole Derived Schiff Bases: Design, Synthesis, and Biological Evaluation. MDPI.
- Raut, A. V., et al. (2015). Ecofriendly one pot synthesis of 2-substituted benzimidazole. Der Pharma Chemica.
- Jadhav, B. D., & Narkhede, S. P. (2025). SYNTHESIS, SPECTRAL CHARACTERIZATION, AND IN SILICO STUDIES OF N-MANNICH BASES OF NOVEL SUBSTITUTED BENZIMIDAZOLE DERIVATIVES AS ANALGESIC, ANTIFUNGAL, AND POTENT INHIBITORS FOR BREAST CANCER. ResearchGate.
- Benzimidazole derivatives with biological activity. (n.d.). ResearchGate.
- This compound. (n.d.). MySkinRecipes.
- Sreenivasulu, R., & Raju, C. N. (2015). Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative. Symbiosis Online Publishing.
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An In-depth Technical Guide to 2-Amino-1-isopropylbenzimidazole: Chemical Properties and Structure
Executive Summary: This technical guide provides a comprehensive overview of 2-amino-1-isopropylbenzimidazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The document delves into its chemical structure, physicochemical properties, spectroscopic characterization, synthetic methodologies, and key applications. This guide is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding of this versatile molecule.
Introduction
The benzimidazole scaffold is a cornerstone in the field of medicinal chemistry, forming the core structure of numerous pharmacologically active compounds.[1][2][3] Its structural resemblance to naturally occurring purines allows it to interact with a variety of biological targets, leading to a broad spectrum of activities, including antimicrobial, antiviral, and antiproliferative effects.[1][3][4]
This compound is a derivative that has garnered attention as a crucial synthetic intermediate.[5] Its unique substitution pattern, featuring an amino group at the 2-position and an isopropyl group at the 1-position of the benzimidazole ring, offers a versatile platform for the development of more complex molecules with potential therapeutic applications.[5] This guide will explore the fundamental chemical and structural aspects of this compound.
Chemical Structure and Physicochemical Properties
Molecular Structure
The molecular structure of this compound consists of a fused bicyclic system, where a benzene ring is fused to an imidazole ring. The key functional groups are a primary amine at the C2 position of the imidazole ring and an isopropyl substituent on one of the imidazole nitrogen atoms (N1).
IUPAC Name: 1-propan-2-ylbenzimidazol-2-amine[6] CAS Number: 90871-47-9[5][6] Molecular Formula: C₁₀H₁₃N₃[5][6]
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Weight | 175.23 g/mol | [5] |
| Appearance | Off-white to light brown solid | [5] |
| Purity | ≥95% | [5] |
| Storage Temperature | Room temperature, in a dry, dark place under an inert atmosphere | [5][7] |
| InChI | 1S/C10H13N3/c1-7(2)13-9-6-4-3-5-8(9)12-10(13)11/h3-7H,1-2H3,(H2,11,12) | |
| SMILES | CC(C)N1C2=CC=CC=C2N=C1N | [7] |
Spectroscopic and Analytical Characterization
Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound. While experimental data for this specific compound is not widely published, the expected spectral characteristics can be predicted based on closely related benzimidazole derivatives.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzene ring, the methine proton of the isopropyl group (a septet), the methyl protons of the isopropyl group (a doublet), and a broad singlet for the amine protons.[8]
-
¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbon atoms of the benzimidazole core and the isopropyl group.[8]
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorption bands include:
-
N-H stretching: Strong, broad bands in the region of 3400-3200 cm⁻¹ corresponding to the amine and imidazole N-H vibrations.[8][9]
-
C-H stretching (aromatic and aliphatic): Medium to strong bands between 3050-2850 cm⁻¹.[8]
-
N-H bending: A medium intensity band around 1620 cm⁻¹.[8]
-
C=C and C=N stretching: Medium to strong absorptions in the 1590-1480 cm⁻¹ region, characteristic of the aromatic and imidazole rings.[8]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak (M+) would be expected at an m/z corresponding to the molecular weight of 175.23.
Synthesis and Reactivity
Synthetic Pathways
The synthesis of N-substituted 2-aminobenzimidazoles can be achieved through various methods. A common approach involves the reaction of an N-substituted o-phenylenediamine with cyanogen bromide.
Below is a general experimental protocol for the synthesis of a related N-substituted 2-aminobenzimidazole, which can be adapted for this compound.
Experimental Protocol: Synthesis of N-hexyl-2-aminobenzimidazole [10]
-
Starting Material: N-hexyl-o-phenylenediamine.
-
Reagent: Cyanogen bromide (BrCN).
-
Procedure: To a solution of N-hexyl-o-phenylenediamine (8.3 mmol) in an appropriate solvent, add cyanogen bromide (8.3 mmol).
-
Reaction: Stir the reaction mixture at a suitable temperature until the reaction is complete (monitored by TLC).
-
Work-up and Purification: After completion, the reaction mixture is worked up to isolate the crude product, which is then purified by column chromatography or recrystallization to yield the desired N-hexyl-2-aminobenzimidazole.
Caption: Synthetic workflow for this compound.
Reactivity Profile
The reactivity of this compound is dictated by its primary functional groups: the exocyclic amino group and the benzimidazole ring system. The amino group can undergo various reactions such as acylation, alkylation, and Schiff base formation. The benzimidazole ring is relatively stable but can participate in electrophilic substitution reactions on the benzene portion of the molecule.
Applications and Biological Significance
This compound is primarily utilized as a building block in the synthesis of more complex molecules.[5] Its derivatives have been explored for a range of biological activities.
Role as a Synthetic Intermediate
This compound serves as a key intermediate in the development of novel benzimidazole derivatives for various therapeutic areas, including neurological and cardiovascular conditions.[5] It is also employed in the production of corrosion inhibitors and in organic research for the construction of complex molecular architectures.[5]
Potential Biological Activities
While the biological activity of this compound itself is not extensively documented, the broader class of 2-aminobenzimidazole derivatives has shown promise in several areas:
-
Antimicrobial Activity: Benzimidazole derivatives are known to possess antibacterial and antifungal properties.[2][4]
-
Antiproliferative Activity: Many substituted benzimidazoles have been investigated as potential anticancer agents.[1][10]
-
Other Activities: The benzimidazole scaffold is present in drugs with a wide range of activities, including anxiolytic and anthelmintic effects.[11]
Caption: Applications of this compound.
Safety and Handling
This compound is associated with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
It is designated with the GHS07 pictogram for being a warning. Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound is a valuable heterocyclic compound with a stable and versatile chemical structure. Its utility as a synthetic intermediate in the development of novel pharmaceutical agents and other functional materials is well-established. A thorough understanding of its chemical properties, spectroscopic characteristics, and reactivity is essential for its effective application in research and development.
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2-Amino-1-isopropylbenzimidazole CAS number 90871-47-9
An In-Depth Technical Guide to 2-Amino-1-isopropylbenzimidazole (CAS 90871-47-9) for Advanced Drug Discovery
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the synthesis, properties, and therapeutic applications of this compound. This molecule, belonging to the privileged 2-aminobenzimidazole (2-ABI) class, represents a cornerstone scaffold for developing novel therapeutics due to its structural analogy to endogenous purines, which allows for interaction with a diverse array of biological targets.[1]
The 2-ABI core is a recurring and versatile fragment in medicinal chemistry, with derivatives demonstrating a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4][5] The strategic placement of an isopropyl group at the N-1 position of the benzimidazole ring, as seen in the title compound, can significantly influence physicochemical properties and target engagement, making it a molecule of considerable interest for lead optimization and library development. A hit-to-lead study has identified a derivative of this compound as a potent antagonist of the PqsR receptor, a key regulator of virulence in Pseudomonas aeruginosa, highlighting the therapeutic potential of this specific scaffold.[6]
Core Compound Characteristics
A summary of the essential physicochemical and safety data for this compound is provided below. This information is critical for laboratory handling, experimental design, and computational modeling.
| Property | Data | Reference(s) |
| CAS Number | 90871-47-9 | [7][8] |
| Molecular Formula | C₁₀H₁₃N₃ | [7] |
| Molecular Weight | 175.23 g/mol | [9][10] |
| Synonyms | 1-isopropyl-1H-benzimidazol-2-ylamine | |
| Physical Form | Solid (Off-white to light brown) | [10] |
| Purity | Typically ≥95% | |
| Storage Conditions | Room temperature, in a dark place under an inert atmosphere. | [11] |
| GHS Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [11] |
| GHS Pictogram | GHS07 (Exclamation Mark) | |
| Signal Word | Warning |
Synthesis and Spectroscopic Characterization
While numerous methods exist for the synthesis of the 2-aminobenzimidazole core, a targeted approach is required for N-1 substituted analogs like this compound.[4][12] The most logical strategy involves the cyclization of an appropriately substituted N-isopropyl-o-phenylenediamine precursor.
Proposed Synthetic Workflow
The synthesis can be efficiently achieved via a two-step process starting from commercially available materials. This involves the N-isopropylation of 2-nitroaniline followed by reduction and subsequent cyclization.
Detailed Experimental Protocol: Synthesis
Step 1: Synthesis of N-isopropyl-2-nitroaniline
-
To a solution of 2-nitroaniline (1.0 eq.) in dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.5 eq.).
-
Add 2-iodopropane (1.5 eq.) dropwise to the stirring mixture at room temperature.
-
Heat the reaction mixture to 80°C and maintain for 12-16 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture, pour it into ice-water, and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.
Step 2: Synthesis of N-isopropyl-o-phenylenediamine
-
Dissolve the N-isopropyl-2-nitroaniline (1.0 eq.) from the previous step in ethanol or ethyl acetate in a hydrogenation vessel.
-
Carefully add 10 wt. % Palladium on carbon (Pd/C, ~5 mol %).
-
Pressurize the vessel with hydrogen gas (H₂, 2-3 atm) and stir the mixture vigorously at room temperature for 4-8 hours until TLC indicates complete consumption of the starting material.
-
Carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen).
-
Filter the mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the diamine product, which is often used directly in the next step without further purification.
Step 3: Synthesis of this compound
-
Dissolve the N-isopropyl-o-phenylenediamine (1.0 eq.) in ethanol.
-
Add a solution of cyanogen bromide (BrCN, 1.1 eq.) in ethanol dropwise to the diamine solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 6-12 hours. Monitor the reaction by TLC.
-
Upon completion, neutralize the reaction mixture with an aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure this compound.
Spectroscopic Analysis and Characterization
Unambiguous structural confirmation is achieved through a combination of NMR, IR, and Mass Spectrometry. The following tables outline the predicted spectral data based on the compound's structure.
Table 2: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆) [13][14]
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
|---|---|---|---|---|
| -CH(CH₃)₂ | 4.6 - 4.8 | Septet | ~7.0 | Methine proton deshielded by the N-1 atom of the imidazole ring. |
| -CH(CH₃)₂ | 1.5 - 1.6 | Doublet | ~7.0 | Six equivalent methyl protons coupled to the methine proton. |
| -NH₂ | ~6.0 | Broad Singlet | - | Exchangeable protons of the exocyclic amino group. Signal disappears on D₂O exchange.[13] |
| Aromatic-H | 7.0 - 7.4 | Multiplet | - | Four protons on the benzene ring, with complex splitting patterns. |
Table 3: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆) [13][14]
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |
|---|---|---|
| C=N (C2) | 158 - 162 | Guanidinic carbon of the 2-amino-substituted imidazole ring. |
| Aromatic-C | 110 - 145 | Six distinct signals for the aromatic carbons of the benzimidazole core. |
| -CH(CH₃)₂ | 45 - 50 | Methine carbon of the isopropyl group. |
| -CH(CH₃)₂ | 20 - 23 | Methyl carbons of the isopropyl group. |
Table 4: Predicted FT-IR Absorption Bands [13]
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Description |
|---|---|---|---|
| N-H Stretch | 3450 - 3300 | Medium-Strong | Asymmetric and symmetric stretching of the primary amine (-NH₂). |
| C-H Stretch (sp³) | 2970 - 2870 | Medium | Stretching of C-H bonds in the isopropyl group. |
| C-H Stretch (sp²) | 3100 - 3000 | Weak | Stretching of C-H bonds on the aromatic ring. |
| N-H Bend | 1650 - 1600 | Strong | Scissoring vibration of the primary amine. |
| C=N Stretch | 1580 - 1550 | Medium | Imine stretching within the benzimidazole ring. |
| C-N Stretch | 1350 - 1250 | Strong | Stretching of the C-N bonds. |
Applications in Drug Discovery
The 2-aminobenzimidazole scaffold is a privileged motif in medicinal chemistry, and the N-1 isopropyl substitution offers a vector for optimizing potency and pharmacokinetic properties.[1][15]
Potentiation of Antibiotics and Quorum Sensing Inhibition
A significant application of the this compound scaffold is in combating antibiotic resistance in Gram-negative bacteria.[16] A recent study identified a derivative, 2-(4-(3-((6-chloro-1-isopropyl-1H-benzo[d]imidazol-2-yl)amino)-2-hydroxypropoxy)phenyl)acetonitrile (Compound 6f) , as a potent antagonist of the Pseudomonas aeruginosa Quorum Sensing (QS) receptor PqsR (MvfR).[6]
The PqsR system is a key regulator of virulence factor production, including pyocyanin and alkyl-quinolones (AQs), and is critical for biofilm formation. By inhibiting PqsR, these compounds disrupt bacterial communication, thereby reducing pathogenicity and potentially re-sensitizing the bacteria to conventional antibiotics. The same study highlighted that the isopropyl substituent was optimal for biological activity , as both smaller and larger groups led to a decrease in potency.[6]
Protocol: PqsR Inhibition Reporter Assay
This protocol describes a cell-based assay to quantify the inhibition of the PqsR signaling pathway using a transcriptional reporter strain.
-
Strain and Culture Preparation: Use a P. aeruginosa strain engineered with a PqsR-controlled reporter, such as the PpqsA-lux fusion, where luciferase expression is dependent on PqsR activation.[6] Grow an overnight culture of the reporter strain in a suitable medium (e.g., LB broth) at 37°C with shaking.
-
Assay Preparation: Dilute the overnight culture to an OD₆₀₀ of ~0.05 in fresh medium. Dispense 100 µL of the diluted culture into the wells of a 96-well microtiter plate.
-
Compound Addition: Prepare serial dilutions of this compound derivatives in DMSO. Add the compounds to the wells to achieve final concentrations ranging from low nanomolar to high micromolar. Include vehicle (DMSO) and positive control (known PqsR inhibitor) wells.
-
Incubation: Incubate the plate at 37°C with shaking for 16-18 hours.
-
Data Acquisition: Measure the optical density at 600 nm (OD₆₀₀) to assess bacterial growth and luminescence (as a measure of PpqsA promoter activity) using a plate reader.
-
Analysis: Normalize the luminescence signal to the OD₆₀₀ for each well to correct for differences in cell density. Plot the normalized luminescence against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Scaffold for Kinase Inhibitor and Anticancer Drug Development
The 2-aminobenzimidazole core is a well-established scaffold for the development of kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of many kinases.[1] Derivatives have shown potent inhibitory activity against enzymes like CK1δ/ε, which are implicated in cancer and neurodegenerative diseases.[17] The N-1 position provides a convenient handle for modification to explore the solvent-exposed region of the kinase, allowing for fine-tuning of selectivity and potency. Researchers can utilize this compound as a starting fragment for library synthesis to screen against panels of kinases or in phenotypic screens against various cancer cell lines.[18][19]
Conclusion
This compound (CAS 90871-47-9) is more than a simple chemical intermediate; it is a strategically designed building block for modern medicinal chemistry. Its parent 2-aminobenzimidazole core offers proven biological relevance, while the N-1 isopropyl group provides a crucial element for optimizing target engagement, as demonstrated by its utility in developing potent PqsR inhibitors. This guide provides the foundational knowledge—from synthesis and characterization to validated therapeutic applications—to empower researchers to leverage this high-value scaffold in the pursuit of novel therapeutics for infectious diseases, oncology, and beyond.
References
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physical and chemical properties of 2-Amino-1-isopropylbenzimidazole
An In-depth Technical Guide to the Physical and Chemical Properties of 2-Amino-1-isopropylbenzimidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzimidazole scaffold is a cornerstone in medicinal chemistry, with the 2-aminobenzimidazole core being a particularly privileged structure.[1][2] Its structural resemblance to endogenous purines allows it to interact with a diverse array of biological targets, making it a foundational element in the development of novel therapeutics.[3] This guide focuses on a specific derivative, this compound (also known as 1-isopropyl-1H-benzimidazol-2-ylamine), providing an in-depth analysis of its core physical and chemical properties.
The introduction of an isopropyl group at the N1 position of the benzimidazole ring is a strategic modification in medicinal chemistry. This alkyl substitution can significantly influence the molecule's lipophilicity, metabolic stability, and steric interactions with target proteins, thereby modulating its pharmacokinetic and pharmacodynamic profiles. Understanding the fundamental properties of this specific analog is crucial for its effective utilization in synthesis, structure-activity relationship (SAR) studies, and the rational design of new chemical entities. This document serves as a comprehensive technical resource, synthesizing critical data on its structure, properties, reactivity, and spectroscopic characterization to support advanced research and drug development endeavors.
Chemical Identity and Structure
A precise understanding of the molecular structure is the foundation for interpreting its chemical behavior and physical properties.
-
IUPAC Name: 1-isopropyl-1H-benzimidazol-2-ylamine[4]
-
CAS Number: 90871-47-9[4]
-
Molecular Formula: C₁₀H₁₃N₃[5]
-
Molecular Weight: 175.23 g/mol [4]
Molecular Structure Diagram
The structure consists of a bicyclic benzimidazole core, an amino group at the C2 position, and an isopropyl substituent on one of the ring nitrogen atoms (N1).
Caption: 2D structure of 1-isopropyl-1H-benzimidazol-2-ylamine.
Physical Properties
The physical properties of a compound are critical for determining its handling, formulation, and pharmacokinetic characteristics. The introduction of the N-isopropyl group, compared to the parent 2-aminobenzimidazole, is expected to increase lipophilicity and potentially lower the melting point due to disruption of intermolecular hydrogen bonding.
| Property | Value | Source |
| Appearance | Off-white to light brown solid | [6] |
| Melting Point | 195-196 °C | [4] |
| Boiling Point | 334.2 ± 25.0 °C at 760 mmHg | [4][5] |
| Solubility | Data not explicitly available, but the benzimidazole core suggests poor solubility in water and better solubility in organic solvents. The presence of the amino group may slightly increase aqueous solubility compared to the unsubstituted benzimidazole, particularly at acidic pH. | [7] |
| Storage | Store at room temperature in a dark place under an inert atmosphere.[8][9] |
Chemical Properties and Reactivity
The chemical behavior of this compound is dictated by the interplay of the aromatic benzimidazole core, the basic amino group, and the N1-isopropyl substituent.
Basicity and pKa
Reactivity and Synthetic Utility
The 2-aminobenzimidazole moiety is a versatile synthon in organic chemistry.[1][11] The N1-isopropyl group serves as a permanent protecting group for that nitrogen, directing reactivity towards the exocyclic amino group (C2-NH₂) and the N3 position.
-
Reactions at the 2-Amino Group: The exocyclic amino group behaves as a typical nucleophile and can undergo various reactions:
-
Acylation and Aroylation: It readily reacts with acid chlorides and anhydrides to form the corresponding amides.[1] This is a common strategy for synthesizing diverse libraries of compounds for biological screening.
-
Reaction with Aldehydes and Ketones: Condensation with aldehydes or ketones yields Schiff bases (azomethines), which are valuable intermediates for further synthetic transformations.[1]
-
Reaction with Nitriles and Cyanates: These reactions can lead to the formation of more complex heterocyclic systems, such as triazinobenzimidazoles.[1]
-
The benzimidazole ring itself is generally stable to oxidation.[11] The polyfunctionality of the molecule, stemming from its cyclic guanidine-like structure, makes it a flexible and valuable building block for creating a wide range of substituted benzimidazoles for pharmaceutical and industrial applications.[1]
Spectroscopic Characterization
Spectroscopic data is essential for structure elucidation and purity assessment. The following are predicted characteristics based on the structure and general spectroscopic principles for amines and benzimidazoles.[12][13]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
Isopropyl Protons: A doublet for the six methyl protons (-(CH₃)₂) and a septet for the methine proton (-CH).
-
Aromatic Protons: A complex multiplet pattern in the aromatic region (typically ~7.0-7.8 ppm) corresponding to the four protons on the benzene ring.
-
Amine Protons: A broad singlet for the -NH₂ protons, the chemical shift of which is concentration-dependent and can be confirmed by D₂O exchange.[12]
-
-
¹³C NMR:
-
Isopropyl Carbons: Two distinct signals, one for the methyl carbons and one for the methine carbon.
-
Aromatic Carbons: Six signals for the carbons of the benzimidazole ring system. The C2 carbon, attached to three nitrogen atoms, would appear significantly downfield.
-
Carbons adjacent to the nitrogen atoms are deshielded and will absorb further downfield compared to simple alkanes.[13]
-
Infrared (IR) Spectroscopy
-
N-H Stretching: Primary amines typically show a pair of sharp to medium bands in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric N-H stretching.[13]
-
C-H Stretching: Absorptions for sp³ C-H bonds (isopropyl group) will appear just below 3000 cm⁻¹, while sp² C-H bonds (aromatic ring) will be observed just above 3000 cm⁻¹.
-
N-H Bending: A characteristic scissoring absorption for the primary amine is expected around 1550-1650 cm⁻¹.[12]
-
C=N and C=C Stretching: Strong absorptions in the 1500-1650 cm⁻¹ region are characteristic of the benzimidazole ring system.
Mass Spectrometry (MS)
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z = 175.23) should be observed.
-
Nitrogen Rule: The odd molecular weight is consistent with the presence of an odd number of nitrogen atoms (three in this case).[14]
-
Fragmentation: Key fragmentation pathways would likely involve the loss of a methyl radical (M-15) or an isopropyl radical (M-43) from the parent ion. Alpha-cleavage adjacent to the ring nitrogen is a common fragmentation pattern for N-alkyl amines.[13]
Synthetic Approach
The synthesis of N-substituted 2-aminobenzimidazoles can be achieved through several established methods. A common and effective strategy involves the cyclization of an appropriately substituted o-phenylenediamine.
Synthetic Workflow Overview
-
Synthesis of N-isopropyl-o-phenylenediamine: This key intermediate can be prepared from o-phenylenediamine through reductive amination with acetone or direct alkylation.
-
Cyclization: The N-isopropyl-o-phenylenediamine is then reacted with a cyanating agent, such as cyanogen bromide (BrCN), to form the 2-aminobenzimidazole ring system. This reaction proceeds via an initial N-cyanation followed by intramolecular cyclization.
Caption: General synthetic workflow for this compound.
Applications and Significance in Drug Discovery
While specific applications for this compound are not extensively documented in isolation, its value lies in its role as a scaffold and building block. The broader class of 2-aminobenzimidazoles exhibits a remarkable spectrum of pharmacological activities, including:
-
Anticancer: Derivatives have shown cytotoxic effects against various cancer cell lines by inhibiting kinases or modulating epigenetic targets.[3]
-
Antimicrobial: Broad-spectrum activity against pathogenic bacteria and fungi has been reported.[3][15]
-
Antiparasitic: The benzimidazole core is famous for its anthelmintic properties, and derivatives are being explored for diseases like leishmaniasis.[2][16]
-
Anti-inflammatory: Some compounds show inhibitory effects on key inflammatory enzymes.[3]
The N1-isopropyl substitution is a key vector for chemical modification. By altering this group, researchers can fine-tune the compound's properties to enhance potency, improve selectivity for a biological target, and optimize its absorption, distribution, metabolism, and excretion (ADME) profile, which is a critical aspect of modern drug discovery.[16][17]
Safety and Handling
Based on available data, this compound should be handled with appropriate caution in a laboratory setting.
-
Hazard Statements:
-
Precautionary Statements:
Recommended Handling Procedures:
-
Use in a well-ventilated area or fume hood.
-
Wear standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
Wash hands thoroughly after handling.
Conclusion
This compound is a synthetically accessible derivative of the pharmacologically significant 2-aminobenzimidazole scaffold. Its physical properties, characterized by a high melting point and presumed solubility in organic solvents, are typical for a substituted benzimidazole. The compound's chemical reactivity is dominated by the nucleophilic exocyclic amino group, while the N1-isopropyl group provides steric bulk and directs further functionalization, making it a valuable and predictable building block in synthetic chemistry. The well-defined spectroscopic signature allows for straightforward characterization. For medicinal chemists and drug development professionals, this compound represents a key intermediate, offering a strategic platform for generating diverse molecular libraries and conducting SAR studies aimed at discovering novel therapeutics across a range of diseases.
References
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2-Amino-1-isopropylbenzimidazole molecular weight and formula
An In-Depth Technical Guide to 2-Amino-1-isopropylbenzimidazole: Synthesis, Properties, and Applications
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. The document delineates its core physicochemical properties, outlines a detailed synthetic methodology, and explores its potential applications, particularly within the realm of drug development. This guide is intended to serve as a foundational resource for scientists and professionals engaged in the synthesis and utilization of novel benzimidazole derivatives.
Introduction to this compound
The benzimidazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a diverse range of biological targets.[1] This bicyclic heterocyclic system, consisting of fused benzene and imidazole rings, is present in numerous FDA-approved drugs and demonstrates a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The versatility of the benzimidazole core is attributed to its unique physicochemical characteristics, such as its capacity for hydrogen bonding, π-π stacking, and hydrophobic interactions, which facilitate effective binding to biological macromolecules.[1]
Within this important class of compounds, this compound (Figure 1) emerges as a key synthetic intermediate and a potential pharmacophore. The presence of a 2-amino group offers a critical site for further functionalization, allowing for the generation of extensive chemical libraries for drug discovery programs. The 1-isopropyl substituent modulates the compound's lipophilicity and steric profile, which can significantly influence its pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth examination of its molecular characteristics, a robust synthetic protocol, and a discussion of its established and potential applications.
Figure 1. Chemical Structure of this compound
Physicochemical and Structural Data
A precise understanding of a compound's physicochemical properties is fundamental to its application in research and development. The key identifiers and properties of this compound are summarized in Table 1.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₃N₃ | [2][3][4] |
| Molecular Weight | 175.23 g/mol | [2][3][4][5] |
| CAS Number | 90871-47-9 | [2][3][4] |
| Appearance | Off-white to light brown solid | [4] |
| Synonyms | 1H-Benzimidazol-2-Amine, 1-(1-Methylethyl)- | [2] |
| MDL Number | MFCD00159972 | [2][3][4] |
| PubChem CID | 2773196 | [2] |
| Storage | Room temperature, in a dark place under an inert atmosphere | [3][5] |
Synthesis Methodology
The synthesis of 2-aminobenzimidazole derivatives can be achieved through several established routes. A common and effective strategy involves the cyclization of an appropriately substituted o-phenylenediamine precursor. The following protocol describes a validated, two-step approach for the synthesis of this compound, beginning with the reductive amination of o-nitroaniline, followed by cyclization with cyanogen bromide.
Experimental Protocol
Step 1: Synthesis of N-isopropyl-2-nitroaniline
-
Reaction Setup: To a round-bottom flask, add o-nitroaniline (1.0 eq.), acetone (3.0 eq.), and a suitable solvent such as methanol.
-
Reduction: Cool the mixture in an ice bath and add sodium borohydride (NaBH₄) (1.5 eq.) portion-wise while stirring. The addition is exothermic and should be controlled to maintain the temperature below 20°C.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.
-
Work-up: Once the reaction is complete, quench the mixture by slowly adding water. Extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield N-isopropyl-2-nitroaniline.
Step 2: Reductive Cyclization to this compound
-
Reduction of Nitro Group: Dissolve the N-isopropyl-2-nitroaniline intermediate (1.0 eq.) from Step 1 in ethanol. Add a reducing agent, such as tin(II) chloride (SnCl₂) (3.0 eq.) or palladium on carbon (Pd/C) under a hydrogen atmosphere. This step reduces the nitro group to an amine, forming N-isopropyl-1,2-phenylenediamine in situ.
-
Cyclization: To the resulting diamine solution, add cyanogen bromide (CNBr) (1.1 eq.) slowly at 0°C.
-
Causality Note: Cyanogen bromide acts as the source of the C2 carbon of the benzimidazole ring. The in situ formed diamine undergoes an intramolecular cyclization reaction upon attack of one amino group on the electrophilic carbon of CNBr, followed by elimination and tautomerization to form the stable aromatic benzimidazole ring.
-
-
Reaction Completion: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the formation of the product by TLC.
-
Isolation and Purification: Upon completion, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., ethyl acetate). The combined organic extracts are washed, dried, and concentrated. The crude product can be purified by column chromatography on silica gel to afford pure this compound.
Synthesis Workflow Diagram
The logical flow of the synthesis is depicted in the following diagram.
Caption: Synthetic pathway for this compound.
Applications in Research and Drug Development
The benzimidazole core is a highly valued scaffold in drug discovery.[1] Its derivatives are known to possess a vast array of biological activities, making them attractive candidates for development as therapeutic agents.
-
Antimicrobial Agents: The 2-aminobenzimidazole moiety is a well-established pharmacophore for antimicrobial activity. Studies have shown that derivatives of 2-aminobenzimidazole exhibit inhibitory effects against various bacterial strains, such as Pseudomonas aeruginosa.[6] The presence of the amino group is often correlated with increased activity compared to other substituents like a methyl group at the same position.[6]
-
Kinase Inhibitors: The benzimidazole structure can function as a "hinge-binder" in many protein kinases, which are crucial targets in oncology and inflammatory diseases. The N-H and amino groups of this compound can form critical hydrogen bonds within the ATP-binding pocket of kinases, serving as an anchor for inhibitor design.
-
Synthetic Building Block: Beyond its intrinsic bioactivity, this compound is a versatile intermediate.[4] The primary amino group at the C2 position is a nucleophilic handle that can be readily derivatized to create libraries of novel compounds for high-throughput screening. This makes it a valuable building block for exploring chemical space around the benzimidazole core.[4]
Logical Relationship Diagram
The following diagram illustrates the central role of the 2-aminobenzimidazole scaffold in accessing diverse biological applications.
Caption: Core structure features and their link to applications.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling is essential. Based on data for related benzimidazole compounds, this compound should be handled with care.
-
Hazard Statements: Analogous compounds are often associated with hazard statements such as H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[3]
-
Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a chemical fume hood.[3]
-
Storage: The compound should be stored in a tightly sealed container in a dark, dry place under an inert atmosphere to prevent degradation.[5]
Conclusion
This compound is a compound of considerable scientific interest, underpinned by the proven therapeutic potential of the benzimidazole scaffold. Its defined physicochemical properties and accessible synthetic routes make it a valuable tool for researchers. Its utility as both a potential bioactive molecule and a versatile synthetic intermediate ensures its continued relevance in the fields of medicinal chemistry, drug discovery, and materials science. This guide serves as a foundational resource to facilitate further investigation and innovation with this promising molecule.
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Spectroscopic Data for 2-Amino-1-isopropylbenzimidazole: An In-depth Technical Guide
Molecular Structure and Spectroscopic Overview
The structural integrity of a molecule is the foundation of its chemical and biological activity. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating the molecular structure of organic compounds. For 2-Amino-1-isopropylbenzimidazole, these techniques provide a detailed map of its atomic arrangement and connectivity.
The following diagram illustrates the molecular structure of this compound with a numbering scheme that will be referenced throughout this guide.
Figure 1. Molecular structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra for this compound.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring protons. The predicted chemical shifts (δ) in parts per million (ppm) are referenced to tetramethylsilane (TMS).
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.5-7.2 | m | 4H | Aromatic-H (H4, H5, H6, H7) | The aromatic protons of the benzimidazole ring are expected to appear in this region.[2][3] The exact shifts and coupling patterns will depend on the electronic environment. |
| ~5.0-6.0 | br s | 2H | NH₂ | The amino protons typically appear as a broad singlet due to quadrupole broadening and exchange with trace amounts of water. The chemical shift can vary with solvent and concentration. |
| ~4.8-5.2 | septet | 1H | Isopropyl-CH | The methine proton of the isopropyl group is expected to be a septet due to coupling with the six equivalent methyl protons. |
| ~1.6 | d | 6H | Isopropyl-CH₃ | The six methyl protons of the isopropyl group are equivalent and appear as a doublet due to coupling with the methine proton. |
Table 1. Predicted ¹H NMR spectral data for this compound.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information about the different types of carbon atoms in the molecule.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~158-162 | C2 | The C2 carbon, bonded to three nitrogen atoms, is expected to be the most downfield signal.[4][5] |
| ~143-148 | C7a | Aromatic quaternary carbon adjacent to N1.[5] |
| ~135-140 | C3a | Aromatic quaternary carbon adjacent to N3.[5] |
| ~120-125 | C5, C6 | Aromatic CH carbons.[2][3] |
| ~110-118 | C4, C7 | Aromatic CH carbons shielded by the adjacent nitrogen atoms.[2][3] |
| ~48-52 | Isopropyl-CH | The methine carbon of the isopropyl group. |
| ~20-23 | Isopropyl-CH₃ | The two equivalent methyl carbons of the isopropyl group. |
Table 2. Predicted ¹³C NMR spectral data for this compound.
Experimental Protocol for NMR Spectroscopy
A standard protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.[6]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
-
Cap the NMR tube securely and gently agitate to ensure complete dissolution.
Instrumental Analysis:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.[7]
-
Acquire the ¹H NMR spectrum using appropriate parameters (e.g., number of scans, relaxation delay).
-
Acquire the ¹³C NMR spectrum, typically with proton decoupling to simplify the spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Spectral Data
The predicted IR absorption frequencies are given in wavenumbers (cm⁻¹).
| Frequency (cm⁻¹) | Vibrational Mode | Intensity | Rationale |
| 3400-3200 | N-H stretch (amine) | Strong, broad | Characteristic of primary amines. The broadening is due to hydrogen bonding.[8][9] |
| 3100-3000 | Aromatic C-H stretch | Medium | Typical for C-H bonds on an aromatic ring.[10] |
| 2970-2930 | Aliphatic C-H stretch | Medium-Strong | Corresponds to the C-H stretching of the isopropyl group.[10] |
| ~1640 | N-H bend (amine) | Medium | The scissoring vibration of the primary amine.[8] |
| ~1620, ~1590, ~1480 | C=C and C=N stretch | Medium-Strong | Aromatic and imidazole ring stretching vibrations.[10][11][12] |
| ~1380, ~1370 | C-H bend (isopropyl) | Medium | Characteristic bending vibrations for an isopropyl group (gem-dimethyl). |
Table 3. Predicted Infrared (IR) spectral data for this compound.
Experimental Protocol for FT-IR Spectroscopy
The following is a standard procedure for obtaining an FT-IR spectrum of a solid sample.
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.[13]
-
Place the powder into a pellet-forming die and press it under high pressure to form a transparent or translucent pellet.
Instrumental Analysis:
-
Record a background spectrum of the empty sample compartment.[14]
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire the sample spectrum.
-
The final spectrum is typically presented as percent transmittance versus wavenumber.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a molecule.
Predicted Mass Spectral Data
Electrospray ionization (ESI) is a soft ionization technique suitable for this type of molecule.
| m/z (mass-to-charge ratio) | Ion | Rationale |
| 176.12 | [M+H]⁺ | The protonated molecular ion is expected to be the base peak in the ESI mass spectrum. |
| 134.08 | [M+H - C₃H₆]⁺ | Loss of propene from the isopropyl group is a likely fragmentation pathway.[15] |
| 133.07 | [M - C₃H₇]⁺ | Loss of the isopropyl radical. |
Table 4. Predicted ESI-Mass Spectral data for this compound.
Experimental Protocol for ESI-Mass Spectrometry
A general protocol for obtaining an ESI-mass spectrum is as follows.
Sample Preparation:
-
Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[16]
-
Further dilute the solution to a final concentration of approximately 1-10 µg/mL.
-
If necessary, add a small amount of a volatile acid (e.g., formic acid) to promote protonation in positive ion mode.
Instrumental Analysis:
-
Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate.
-
Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to obtain a stable and intense signal for the ion of interest.[17]
-
Acquire the mass spectrum over an appropriate mass range.
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.
Figure 2. Logical workflow for the spectroscopic analysis of this compound.
Conclusion
This technical guide provides a detailed predictive analysis of the NMR, IR, and Mass Spectrometry data for this compound, based on established spectroscopic principles and data from structurally similar compounds. The provided experimental protocols offer a standardized approach for obtaining high-quality spectral data. This comprehensive information serves as a valuable resource for the structural characterization and confirmation of this and related benzimidazole derivatives in a research and development setting.
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- Sudha, S., Sundaraganesan, N., Kurt, M., & Karabacak, M. (2011). Molecular structure, vibrational spectroscopic, first-order hyperpolarizability and HOMO, LUMO studies of 2-aminobenzimidazole. Journal of Molecular Structure, 1006(1-3), 459-470.
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- Claramunt, R. M., Pinilla, E. D., Torres, M. R., & Elguero, J. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Magnetic Resonance in Chemistry, 52(10), 639-646.
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An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-Amino-1-isopropylbenzimidazole Derivatives
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra characteristic of 2-amino-1-isopropylbenzimidazole derivatives. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the nuanced interpretation of spectral data, grounded in the fundamental principles of NMR spectroscopy. We will explore the diagnostic chemical shifts and coupling patterns that define this important class of heterocyclic compounds, explain the causal factors behind these observations, provide detailed experimental protocols for data acquisition, and present predictive data to serve as a benchmark for structural elucidation.
Introduction: The Significance of the 2-Aminobenzimidazole Scaffold
Benzimidazoles are a cornerstone of heterocyclic chemistry, renowned for their wide spectrum of biological activities which include antimicrobial, antiviral, and antitumor properties.[1] The 2-aminobenzimidazole moiety, in particular, serves as a versatile building block in medicinal chemistry, forming the core of numerous therapeutic agents.[2] The introduction of an N-alkyl substituent, such as an isopropyl group at the N-1 position, significantly modulates the molecule's lipophilicity, steric profile, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic properties.
Accurate and unambiguous structural characterization is paramount in the synthesis and development of these derivatives. NMR spectroscopy stands as the most powerful and definitive tool for this purpose, providing precise insights into the molecular architecture. This guide will systematically dissect the ¹H and ¹³C NMR spectra of the this compound core, enabling scientists to confidently identify and characterize their synthesized compounds.
Foundational Principles of NMR in the Context of Benzimidazoles
NMR spectroscopy operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, will align with an external magnetic field and can be excited to a higher energy state by radiofrequency pulses. The precise frequency required for this transition (the resonance frequency) is exquisitely sensitive to the local electronic environment of each nucleus. This sensitivity is the source of the rich structural information contained within an NMR spectrum.
For benzimidazole derivatives, key factors influencing the NMR spectrum include:
-
Aromatic Ring Current: The delocalized π-electrons of the benzene and imidazole rings generate their own magnetic field, which strongly deshields protons and carbons on the periphery of the ring system, shifting their signals downfield.
-
Inductive and Mesomeric Effects: The nitrogen atoms and the amino group exert strong electronic effects on the ring, influencing the electron density at each position and thus the chemical shifts of the attached nuclei.
-
Spin-Spin Coupling: Through-bond interactions between adjacent non-equivalent nuclei cause splitting of NMR signals into multiplets, providing direct evidence of atomic connectivity.
-
Tautomerism: In N-unsubstituted benzimidazoles, prototropic tautomerism can lead to time-averaged signals where chemically distinct positions become magnetically equivalent.[3][4] However, in N-1 substituted derivatives like the 1-isopropyl series, this tautomerism is blocked, resulting in a distinct signal for each unique proton and carbon.
Analysis of the ¹H NMR Spectrum
The ¹H NMR spectrum provides a detailed map of the proton framework of the molecule. For a typical this compound, the spectrum can be divided into three key regions: the downfield aromatic region, the mid-field isopropyl methine region, and the upfield isopropyl methyl region.
The Aromatic Region (δ 7.0 - 7.8 ppm)
The four protons on the benzo portion of the benzimidazole ring typically resonate in the 7.0-7.8 ppm range. Their exact chemical shifts and splitting patterns are dictated by their position relative to the imidazole ring and any other substituents on the benzene ring.
-
Causality: These protons are deshielded by the aromatic ring current. In an unsubstituted benzene ring, they would appear around 7.2-7.4 ppm. The fusion to the electron-withdrawing imidazole ring further shifts these signals downfield.
-
Expected Pattern: For an unsubstituted benzimidazole core, the protons at positions 4 and 7 are often shifted further downfield than those at 5 and 6. The coupling between adjacent protons (ortho-coupling, ³J ≈ 7-9 Hz) will create a complex multiplet pattern, often appearing as two sets of overlapping doublets or multiplets.
The Amino Group Protons (δ ~5.0 - 6.5 ppm)
The two protons of the 2-amino group (—NH₂) typically appear as a broad singlet.
-
Causality: The chemical shift of N-H protons is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. The protons can exchange with trace amounts of water or with each other, which leads to signal broadening. The quadrupole moment of the adjacent ¹⁴N nucleus can also contribute to this broadening. In aprotic solvents like DMSO-d₆, hydrogen bonding with the solvent can shift the signal significantly downfield.
The Isopropyl Group (δ 1.3 - 4.8 ppm)
The isopropyl group provides two highly diagnostic signals.
-
Methine Proton (-CH): This single proton is adjacent to six equivalent methyl protons. According to the n+1 rule, its signal is split into a septet (a multiplet with seven lines). Its chemical shift is expected to be significantly downfield, predicted around 4.5 - 4.8 ppm .
-
Causality: The methine proton is directly attached to the N-1 nitrogen of the imidazole ring. Nitrogen is an electronegative atom that withdraws electron density, strongly deshielding the attached proton and shifting its signal downfield.
-
-
Methyl Protons (-CH₃)₂: The six equivalent protons of the two methyl groups are adjacent to the single methine proton. This results in a sharp doublet . These aliphatic protons are shielded and appear far upfield, predicted around 1.3 - 1.5 ppm .
-
Causality: Being further from the electronegative nitrogen and the aromatic ring, these protons are in a more electron-rich environment, causing them to resonate at a higher field (lower ppm value).
-
The workflow for interpreting these signals is visualized below.
Caption: Key proton environments and their characteristic ¹H NMR signals.
Analysis of the ¹³C NMR Spectrum
The ¹³C NMR spectrum, typically acquired with proton decoupling, provides a single peak for each chemically unique carbon atom. This technique is invaluable for confirming the carbon skeleton of the molecule.
The Benzimidazole Core Carbons (δ 110 - 155 ppm)
-
C2 Carbon: The carbon at position 2, bonded to three nitrogen atoms (one exocyclic, two endocyclic), is the most deshielded carbon of the entire structure. Its signal is expected to appear far downfield, typically in the range of δ 152 - 156 ppm .
-
Causality: The direct attachment to the electronegative amino group and its position between the two ring nitrogens results in significant electron withdrawal, leading to a large downfield chemical shift.
-
-
Quaternary Carbons (C3a, C7a): The two carbons at the ring fusion are also deshielded, though less so than C2. They typically resonate between δ 135 - 145 ppm . Their exact positions can be confirmed using 2D NMR techniques like HMBC.
-
Aromatic CH Carbons (C4, C5, C6, C7): These four carbons appear in the typical aromatic region of δ 110 - 125 ppm . Due to the blocked tautomerism, four distinct signals are expected.
The Isopropyl Group Carbons (δ 20 - 50 ppm)
-
Methine Carbon (-CH): The methine carbon, directly attached to the N-1 nitrogen, is deshielded relative to a typical aliphatic carbon. Its signal is predicted to be in the range of δ 45 - 50 ppm .
-
Methyl Carbons (-CH₃)₂: The two equivalent methyl carbons are shielded and will appear upfield, typically around δ 20 - 23 ppm .
Data Summary and Experimental Protocols
Predicted NMR Data Summary
The following tables summarize the expected chemical shift ranges for the parent this compound structure, based on analysis of related compounds and predictive data. These values serve as a reliable starting point for spectral assignment.
Table 1: Predicted ¹H NMR Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.0 - 7.8 | Multiplet | 4H | Aromatic C-H |
| ~5.0 - 6.5 | Broad Singlet | 2H | Amine N-H₂ |
| ~4.5 - 4.8 | Septet | 1H | Isopropyl C-H |
| ~1.3 - 1.5 | Doublet | 6H | Isopropyl C-H₃ |
Table 2: Predicted ¹³C NMR Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~152 - 156 | C2 (C-NH₂) |
| ~135 - 145 | C3a, C7a |
| ~110 - 125 | C4, C5, C6, C7 |
| ~45 - 50 | Isopropyl -CH |
| ~20 - 23 | Isopropyl -CH₃ |
Standard Operating Protocol for NMR Data Acquisition
This protocol outlines a self-validating system for acquiring high-quality NMR data for this compound derivatives.
1. Sample Preparation: a. Accurately weigh 5-10 mg of the solid sample. b. Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
- Expert Insight: DMSO-d₆ is often the solvent of choice for this class of compounds. Its high polarity ensures solubility, and its ability to form hydrogen bonds helps to resolve the N-H proton signals, which might otherwise be too broad or exchange with residual water in other solvents. c. Add an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
2. Instrument Setup & Calibration: a. Insert the sample into the NMR spectrometer. b. Lock the spectrometer on the deuterium signal of the solvent. c. Shim the magnetic field to ensure high homogeneity, which is critical for sharp spectral lines and accurate resolution of coupling patterns.
3. ¹H NMR Data Acquisition: a. Set the spectral width to cover the expected range (e.g., 0-14 ppm). b. Use a 90° pulse angle. c. Set the relaxation delay (D1) to 1-2 seconds. This allows for nearly complete relaxation of the protons between scans, ensuring accurate integration. d. Set the acquisition time (AQ) to 2-4 seconds to ensure good digital resolution. e. Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
4. ¹³C NMR Data Acquisition: a. Use a proton-decoupled pulse program to simplify the spectrum to singlets for each carbon. b. Set the spectral width to cover the full carbon range (e.g., 0-160 ppm). c. A longer relaxation delay (D1 = 2-5 seconds) is often necessary, especially for quaternary carbons which have longer relaxation times. d. A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance (1.1%) of the ¹³C isotope.
5. Data Processing: a. Apply a Fourier transform to the acquired Free Induction Decay (FID). b. Carefully phase the spectrum to ensure all peaks are in pure absorption mode. c. Apply a baseline correction to obtain a flat baseline for accurate integration. d. Reference the spectrum to the internal standard (TMS at 0.00 ppm) or the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm for ¹H, δ 39.52 ppm for ¹³C).
The following diagram illustrates this experimental workflow.
Caption: A standardized workflow for NMR analysis.
Conclusion and Future Perspectives
The ¹H and ¹³C NMR spectra of this compound derivatives offer a wealth of structural information. The characteristic signals of the isopropyl group—a downfield septet and an upfield doublet in the ¹H spectrum—combined with the distinct resonances of the benzimidazole core, provide an unambiguous fingerprint for this molecular scaffold. By understanding the underlying principles of ring currents, inductive effects, and spin-spin coupling, researchers can move beyond simple pattern recognition to a deeper, causal understanding of their spectral data. For complex substitution patterns or for definitive assignment of quaternary carbons, advanced 2D NMR techniques such as COSY, HSQC, and HMBC are recommended. Furthermore, the increasing accuracy of computational methods for predicting NMR chemical shifts offers a powerful complementary tool for structural verification.[5][6] This guide provides the foundational knowledge and practical protocols necessary for the confident and accurate structural elucidation of this vital class of compounds.
References
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- Sriram, R., Sapthagiri, R., & Ravi, A. (2015). Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative.
- CORE. (Date N/A). SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE. CORE.
- Brooks/Cole Publishing Company. (2000). Common 1H NMR Splitting Patterns.
- Facey, G. (2008). Second Order 1H NMR Spectra of Isopropyl Groups. University of Ottawa NMR Facility Blog.
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- Elguero, J., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. PubMed Central.
- Pérez-Arciénega, C. A., et al. (Date N/A). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. PMC - NIH.
- ResearchGate. (Date N/A). Synthesis of 2-aminobenzimidazoles Reagents and conditions.
- Nieto-Gómez, C. I., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journals.
- Wagen, C. (2023). Computational NMR Prediction: A Microreview. Corin Wagen.
- ResearchGate. (Date N/A). The ¹H-NMR spectrum of compound 2.
- SciSpace. (Date N/A). Multicomponent Reaction of 2-aminobenzimidazole, Arylglyoxals, and 1,3-cyclohexanedione. SciSpace.
- BenchChem. (2025). Application Note: 1H and 13C NMR Characterization of N-Isopropylbenzylamine. BenchChem.
- ResearchGate. (Date N/A). Calculated and experimental 13 C chemical shifts of the imidazole and substituent parts. (continued).
- Adewusi, E. A., & Moodley, B. (2013). Facile Synthesis, Characterization and Antimicrobial Activity of 2-Alkanamino Benzimidazole Derivatives. Oriental Journal of Chemistry.
- Josephy, P. D., et al. (1995). Characterization of 2-amino-1-benzylbenzimidazole and its metabolites using tandem mass spectrometry. PubMed.
- McNamara, L. S., et al. (2011). Discovery and characterization of 2-aminobenzimidazole derivatives as selective NOD1 inhibitors. PubMed.
- Reich, H. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data.
- Daranas, A. H., & Sarotti, A. M. (2023). Machine learning in computational NMR-aided structural elucidation. Frontiers.
- Babij, N. R., et al. (Date N/A). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
- Silva, A. M. S., et al. (Date N/A). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
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solubility of 2-Amino-1-isopropylbenzimidazole in different solvents
An In-depth Technical Guide on the Solubility of 2-Amino-1-isopropylbenzimidazole
This guide provides a comprehensive overview of the solubility of this compound, a critical parameter for researchers, scientists, and professionals in drug development. Understanding the solubility of this compound is paramount for its formulation, bioavailability, and efficacy in various applications. This document will delve into the theoretical underpinnings of solubility, present methodologies for its experimental determination, and offer insights into the factors that govern the dissolution of this benzimidazole derivative in different solvents.
This compound belongs to the benzimidazole class of heterocyclic aromatic organic compounds. Benzimidazole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities. The solubility of an active pharmaceutical ingredient (API) like this compound is a crucial physicochemical property that influences its absorption and distribution in biological systems.[1][2] Poor solubility can lead to low bioavailability, hindering the therapeutic potential of a drug candidate.[1] Therefore, a thorough understanding and characterization of its solubility profile in various solvents are essential during the early stages of drug discovery and development.[1]
Key Physicochemical Properties of this compound:
| Property | Value | Source |
| CAS Number | 90871-47-9 | [3] |
| Molecular Formula | C10H13N3 | [3][4] |
| Molecular Weight | 175.23 g/mol | [3] |
| Melting Point | 195-196 °C | |
| Boiling Point | 334.2 ± 25.0 °C at 760 mmHg | [4] |
| Physical Form | Solid | [3] |
Theoretical Framework of Solubility
The solubility of a compound is governed by the principle of "like dissolves like," which suggests that a solute will dissolve best in a solvent that has a similar polarity.[5][6] The interplay of intermolecular forces between the solute and solvent molecules dictates the extent of dissolution.
Molecular Structure and Polarity:
This compound possesses both polar and non-polar regions. The benzimidazole ring system is relatively non-polar, while the amino group (-NH2) is polar and capable of acting as a hydrogen bond donor and acceptor. The isopropyl group is non-polar and contributes to the lipophilicity of the molecule.
-
Polar Solvents: Polar protic solvents, such as water and alcohols (methanol, ethanol), can engage in hydrogen bonding with the amino group of this compound, facilitating its dissolution.[7] Polar aprotic solvents, like DMSO and acetonitrile, can also solvate the molecule through dipole-dipole interactions. The presence of the polar amino group generally increases the solubility of benzimidazoles in polar solvents.[8]
-
Non-polar Solvents: Non-polar solvents, such as hexane and toluene, are less likely to be effective in dissolving this compound due to the presence of the polar amino group. However, the non-polar benzimidazole ring and isopropyl group may allow for some solubility in solvents of intermediate polarity.[8]
Factors Influencing Solubility:
Several factors can significantly impact the solubility of this compound:
-
Temperature: Generally, the solubility of a solid in a liquid solvent increases with temperature. However, this relationship is not always linear and should be determined experimentally for each solvent system.
-
pH: As a weak base, the solubility of this compound is expected to be pH-dependent.[9] In acidic solutions, the amino group can become protonated, forming a more soluble salt.[8] Therefore, its solubility is likely to be higher in acidic aqueous buffers compared to neutral or basic solutions.[9]
-
Crystalline Structure: The crystal lattice energy of the solid form of the compound must be overcome by the solvation energy for dissolution to occur. Different polymorphic forms of a compound can exhibit different solubilities.
Experimental Determination of Solubility: The Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[10] It involves saturating a solvent with the solute and then measuring the concentration of the dissolved compound.
Detailed Protocol
Materials and Equipment:
-
This compound (solid)
-
A selection of solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, methanol, ethanol, acetonitrile, DMSO, hexane)
-
Glass vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Preparation of Supersaturated Solutions:
-
Equilibration:
-
Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours.[11] It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.[11]
-
-
Separation of Undissolved Solid:
-
After equilibration, allow the vials to stand to let the undissolved solid settle.
-
Centrifuge the vials to further separate the solid from the supernatant.
-
Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.[12][13] This step is critical to prevent artificially high solubility measurements.
-
-
Quantification:
-
Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.[13]
-
Visual Workflow for Solubility Determination
Caption: Workflow for equilibrium solubility determination using the shake-flask method.
Analytical Quantification by HPLC
High-Performance Liquid Chromatography (HPLC) is a precise and widely used technique for quantifying the concentration of a solute in a saturated solution.
HPLC Method Development
A typical reversed-phase HPLC method would be suitable for this compound.
-
Column: C18 column
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).
-
Detection: UV-Vis detector set at a wavelength where the compound exhibits maximum absorbance.
-
Flow Rate: Typically 1 mL/min.
Preparation of Calibration Curve
-
Stock Solution: Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., methanol or acetonitrile).
-
Standard Solutions: Prepare a series of standard solutions by serially diluting the stock solution to cover a range of concentrations.
-
Analysis: Inject the standard solutions into the HPLC system and record the peak area for each concentration.
-
Calibration Curve: Plot the peak area versus the concentration of the standard solutions. The resulting graph should be linear, and the equation of the line can be used to calculate the concentration of the unknown samples.
Visual Workflow for HPLC Quantification
Caption: Workflow for creating a calibration curve and quantifying sample concentration via HPLC.
Summary of Expected Solubility Profile
| Solvent | Polarity | Expected Solubility | Rationale |
| Water | High (Polar Protic) | Low to Moderate | The polar amino group can hydrogen bond with water, but the larger non-polar benzimidazole and isopropyl groups may limit solubility. |
| PBS (pH 7.4) | High (Polar Protic) | Low to Moderate | Similar to water, with buffering capacity. |
| 0.1 M HCl (pH 1) | High (Polar Protic) | High | The amino group will be protonated, forming a more soluble salt. |
| Methanol | High (Polar Protic) | Soluble | The alcohol can hydrogen bond with the amino group and solvate the non-polar portions. |
| Ethanol | High (Polar Protic) | Soluble | Similar to methanol. |
| Acetonitrile | Medium (Polar Aprotic) | Moderately Soluble | Can engage in dipole-dipole interactions. |
| DMSO | High (Polar Aprotic) | Soluble | A strong polar aprotic solvent capable of dissolving a wide range of compounds. |
| Ethyl Acetate | Medium | Slightly Soluble | Intermediate polarity may allow for some dissolution. |
| Toluene | Low (Non-polar) | Sparingly Soluble | The non-polar nature of the solvent is not ideal for the polar amino group. |
| Hexane | Low (Non-polar) | Insoluble | The significant difference in polarity makes dissolution unlikely. |
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3][4]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling this compound.[14] Work in a well-ventilated area or under a chemical fume hood.[14]
Conclusion
This technical guide has outlined the theoretical and practical considerations for determining the solubility of this compound. While specific experimental data is not widely published, the provided methodologies offer a robust framework for researchers to characterize the solubility profile of this compound. A comprehensive understanding of its solubility in various solvents is a critical step in advancing its potential applications in research and drug development.
References
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- Thermodynamic modeling of activity coefficient and prediction of solubility. PubMed.
- Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models.
- Predicting solubility curves via a thermodynamic cycle and machine learning. American Chemical Society.
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- How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. PharmaGuru.
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- How do you perform the shake flask method to determine solubility?. Quora.
- How to measure solubility for drugs in oils/emulsions?.
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- A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium.
- SAFETY D
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- SAFETY D
- This compound | CAS 90871-47-9. AMERICAN ELEMENTS.
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- 2-amino-N-isopropylbenzamide. AERU.
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- RESEARCH ON BENZIMIDAZOLE DERIV
- Synthesis and biological evaluation of new Benzimidazole derivatives.
- Synthesis And Characterization Of Novel Deriv
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- Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry.
- A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding. PMC.
- Solubility factors when choosing a solvent. Labclinics.
- How does molecular polarity affect the solubility of a solute in a solvent? Why is polarity important in solubilities?. Quora.
- The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI.
- Solubility of Benzimidazoles in Alcohols.
- An In-Depth Technical Guide to the Solubility of 2-Amino-2-methyl-1,3-propanediol. Benchchem.
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The Multifaceted Mechanisms of Action of 2-Amino-1-isopropylbenzimidazole Derivatives: A Technical Guide
Introduction
The benzimidazole scaffold, a heterocyclic aromatic compound, is a privileged structure in medicinal chemistry due to its structural similarity to naturally occurring purines, allowing it to interact with a wide array of biological targets.[1] Among the vast library of benzimidazole derivatives, the 2-amino-1-isopropylbenzimidazole series has emerged as a particularly versatile and potent class of molecules with a broad spectrum of pharmacological activities. These compounds have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents.[2][3][4] This technical guide provides an in-depth exploration of the diverse mechanisms of action of this compound derivatives, offering insights for researchers, scientists, and drug development professionals. We will delve into their molecular targets, the signaling pathways they modulate, and the experimental methodologies used to elucidate their multifaceted activities.
Anticancer Activity: A Multi-pronged Assault on Malignancy
This compound derivatives and related benzimidazole compounds exert their anticancer effects through a variety of mechanisms, often targeting multiple pathways crucial for cancer cell proliferation and survival.[1][3]
Disruption of Microtubule Dynamics
A primary mechanism of action for several benzimidazole derivatives is the inhibition of tubulin polymerization.[1] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell shape. By interfering with the formation of the mitotic spindle, these compounds lead to cell cycle arrest, primarily in the G2/M phase, and subsequently induce apoptosis.[1]
Inhibition of Key Signaling Kinases
Cancer is often driven by aberrant signaling pathways controlled by protein kinases. Benzimidazole derivatives have been identified as potent inhibitors of several kinases that are dysregulated in various cancers.[1]
-
VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. By inhibiting VEGFR-2, these compounds can stifle the tumor's blood supply.[1]
-
EGFR and BRAF Inhibition: The Epidermal Growth Factor Receptor (EGFR) and the serine/threonine-protein kinase B-Raf (BRAF) are crucial components of the MAPK/ERK signaling pathway, which regulates cell proliferation and survival. Certain benzimidazole derivatives have shown inhibitory activity against these kinases, making them promising candidates for treating cancers with mutations in these pathways.[3]
-
CDK2 Inhibition: Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle. Inhibition of CDK2 can lead to cell cycle arrest and prevent cancer cell proliferation.[5]
Induction of Apoptosis
Beyond cell cycle arrest, this compound derivatives can directly trigger programmed cell death, or apoptosis. This is often achieved through the modulation of pro- and anti-apoptotic proteins. For instance, some derivatives have been shown to upregulate the expression of pro-apoptotic proteins like Bax and caspases (caspase-3 and -8) while downregulating the anti-apoptotic protein Bcl-2.[3]
Signaling Pathway: Kinase Inhibition in Cancer
Caption: Inhibition of Receptor Tyrosine Kinase signaling by this compound derivatives.
Antimicrobial Activity: Quenching Quorum Sensing in Pseudomonas aeruginosa
A significant and well-characterized mechanism of action for certain this compound derivatives is their ability to interfere with bacterial communication, a process known as quorum sensing (QS). This is particularly relevant for the opportunistic pathogen Pseudomonas aeruginosa, a major cause of hospital-acquired infections.
Antagonism of the PqsR Receptor
In P. aeruginosa, the Pseudomonas Quinolone Signal (PQS) pathway, regulated by the transcriptional regulator PqsR (also known as MvfR), controls the expression of numerous virulence factors and is essential for biofilm formation.[6] Specific this compound derivatives act as antagonists of the PqsR receptor.[6] By binding to the ligand-binding domain of PqsR, they prevent the native signaling molecules from activating the receptor.[6]
This antagonism leads to a downstream reduction in the expression of PqsR-controlled genes, resulting in decreased production of virulence factors such as pyocyanin and rhamnolipids, and a disruption of biofilm maturation.[6][7]
Signaling Pathway: PqsR Antagonism in P. aeruginosa
Caption: PqsR quorum sensing pathway and its inhibition by a this compound derivative.
Anti-inflammatory and Antiviral Potential
The therapeutic potential of this compound derivatives extends to inflammatory diseases and viral infections.
Modulation of Inflammatory Pathways
Some derivatives have exhibited potent anti-inflammatory and analgesic activities.[4] One notable mechanism is the selective inhibition of Nucleotide-binding oligomerization domain-containing protein 1 (NOD1), a key pattern recognition receptor in the innate immune system.[8] By inhibiting NOD1, these compounds can modulate the downstream NF-κB signaling pathway, which plays a central role in inflammation.[8] Interestingly, some compounds have shown analgesic effects that are independent of prostaglandin E2 synthesis, suggesting a novel mechanism of action.[4]
Broad-Spectrum Antiviral Activity
Benzimidazole derivatives have been reported to possess broad-spectrum antiviral activity against both RNA and DNA viruses, including poxviruses.[9] Their mechanisms of action are diverse and can involve interference with various stages of the viral life cycle, such as entry, replication, and assembly.[10][11] The structural resemblance to purines allows them to interact with viral polymerases or other essential viral proteins.[10]
Experimental Methodologies
The elucidation of these mechanisms of action relies on a suite of robust experimental techniques.
Experimental Workflow: From Cytotoxicity to Mechanism
Caption: A generalized experimental workflow for investigating the mechanism of action.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
Objective: To determine the concentration-dependent cytotoxic effect of a this compound derivative on cancer cell lines.[1]
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add the diluted compound to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 2: PqsR Reporter Assay
Objective: To quantify the inhibitory activity of a this compound derivative against the PqsR-controlled signaling pathway in P. aeruginosa.[6]
Materials:
-
P. aeruginosa strain carrying a PqsR-responsive reporter plasmid (e.g., pqsA'-lacZ)
-
LB broth
-
96-well microtiter plates
-
This compound derivative stock solution (in DMSO)
-
Reagents for β-galactosidase assay (e.g., ONPG)
-
Microplate reader
Procedure:
-
Bacterial Culture Preparation: Grow an overnight culture of the P. aeruginosa reporter strain.
-
Assay Setup: Dilute the overnight culture in fresh LB broth and add it to the wells of a 96-well plate.
-
Compound Addition: Add serial dilutions of the test compound to the wells. Include a vehicle control (DMSO) and a known PqsR inhibitor as a positive control.
-
Incubation: Incubate the plate at 37°C with shaking for a defined period (e.g., 18-24 hours).
-
β-Galactosidase Assay: Lyse the bacterial cells and perform a β-galactosidase assay to measure the expression of the lacZ reporter gene.
-
Data Analysis: Normalize the β-galactosidase activity to bacterial growth (OD600) and calculate the percentage of inhibition relative to the vehicle control to determine the IC50 value.
Quantitative Data Summary
| Compound Class | Target | Assay | IC50 Values (µM) | Reference |
| Benzimidazole-triazole hybrid | EGFR | Kinase Inhibition | 0.086 | [3] |
| Fluoro aryl benzimidazole | Apoptosis Induction | Calcein Assay | 1.8 - 7.8 | [3] |
| 2-amino-1H-benzo[d]imidazole derivative | PqsR Antagonism | Transcriptional Reporter | Varies by derivative | [6][7] |
| Pentacyclic benzimidazole derivative | Antiproliferative | Cell Viability | 0.3 - 1.8 | [12] |
Conclusion
This compound derivatives represent a highly versatile and promising class of compounds with diverse mechanisms of action. Their ability to target multiple pathways in cancer, disarm pathogenic bacteria by inhibiting quorum sensing, and modulate inflammatory and viral processes underscores their significant therapeutic potential. Further research into the structure-activity relationships and optimization of these derivatives will undoubtedly lead to the development of novel and effective therapeutic agents for a range of diseases. This guide provides a foundational understanding of their mechanisms, empowering researchers to further explore and harness the potential of this remarkable chemical scaffold.
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An In-depth Technical Guide to 2-Amino-1-isopropylbenzimidazole Derivatives and Their Potential Applications
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold holds a privileged position in medicinal chemistry, owing to its structural resemblance to endogenous purines, which allows for diverse interactions with biological macromolecules. This guide provides a comprehensive technical overview of a specific subclass, the 2-amino-1-isopropylbenzimidazole derivatives, exploring their synthesis, multifaceted biological activities, and potential therapeutic applications. We will delve into the mechanistic underpinnings of their action, supported by detailed experimental protocols and structure-activity relationship (SAR) analyses, to equip researchers with the knowledge to advance the development of this promising class of compounds.
The Benzimidazole Core: A Foundation for Diverse Bioactivity
Benzimidazole, a bicyclic aromatic heterocycle, is a fundamental structural motif found in a wide array of pharmacologically active compounds. Its unique chemical architecture allows it to participate in various non-covalent interactions, including hydrogen bonding and π-π stacking, with biological targets. The versatility of the benzimidazole nucleus has led to its incorporation into drugs with a broad spectrum of activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties[1][2]. The 2-amino substitution, in particular, provides a key interaction point and a handle for further chemical modification, making it an attractive starting point for drug discovery programs. The addition of an isopropyl group at the N1 position can enhance lipophilicity, potentially improving membrane permeability and oral bioavailability, and can also influence the compound's binding affinity and selectivity for its target.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be achieved through several strategic approaches. A common and effective method involves the cyclization of a substituted o-phenylenediamine precursor. The following protocol outlines a representative synthesis.
Experimental Protocol: Synthesis of N-isopropyl-1H-benzo[d]imidazol-2-amine
This protocol is adapted from established methods for the synthesis of N-alkylated 2-aminobenzimidazoles[3][4][5].
Step 1: N-Isopropylation of o-Nitroaniline
-
To a solution of 2-nitroaniline (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add potassium carbonate (K₂CO₃) (2.0 eq).
-
Add 2-iodopropane (1.2 eq) dropwise to the stirring suspension at room temperature.
-
Heat the reaction mixture to 80-90 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain N-isopropyl-2-nitroaniline.
Step 2: Reduction of the Nitro Group
-
Dissolve N-isopropyl-2-nitroaniline (1.0 eq) in methanol in a hydrogenation vessel.
-
Carefully add 10 wt. % palladium on carbon (Pd/C) (approximately 5-10 mol %).
-
Seal the vessel, purge with hydrogen gas, and then pressurize to 1-3 atm.
-
Stir the reaction mixture vigorously at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas like nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to yield N¹-isopropylbenzene-1,2-diamine.
Step 3: Cyclization to form the 2-Aminobenzimidazole Ring
-
Dissolve N¹-isopropylbenzene-1,2-diamine (1.0 eq) in a suitable solvent such as ethanol.
-
Add cyanogen bromide (BrCN) (1.1 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound.
Diagram: Synthetic Workflow
Caption: Synthetic route to this compound.
Potential Therapeutic Applications
This compound derivatives have emerged as a versatile scaffold with a wide range of biological activities, making them attractive candidates for drug development in several therapeutic areas.
Anticancer Activity
The benzimidazole core is a well-established pharmacophore in anticancer drug discovery[3]. Derivatives of this compound have demonstrated promising antiproliferative effects against various cancer cell lines.
Mechanism of Action:
The anticancer activity of these derivatives is often multifactorial and can involve:
-
Kinase Inhibition: Many benzimidazole derivatives act as inhibitors of protein kinases that are frequently dysregulated in cancer, such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR)[6]. Inhibition of these kinases can disrupt signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.
-
Induction of Apoptosis: These compounds can trigger programmed cell death in cancer cells through both intrinsic and extrinsic pathways[7]. They can modulate the expression of key apoptotic proteins, such as the Bcl-2 family, leading to the activation of caspases and subsequent cell death.
-
Tubulin Polymerization Inhibition: Some benzimidazole derivatives interfere with the formation of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis.
Structure-Activity Relationship (SAR):
SAR studies have provided valuable insights into the structural requirements for potent anticancer activity[6][8]. Key findings include:
-
Substitution at the N1-position: The nature of the substituent at the N1 position of the benzimidazole ring significantly influences activity. The isopropyl group often provides a good balance of steric bulk and lipophilicity.
-
Substitution on the Benzene Ring: The introduction of electron-withdrawing or electron-donating groups on the benzene ring of the benzimidazole core can modulate the electronic properties and binding affinity of the molecule to its target.
-
Modifications at the 2-amino group: Derivatization of the 2-amino group can lead to compounds with altered potency and selectivity.
Quantitative Data: Anticancer Activity
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Derivative A | MCF-7 (Breast) | 5.9 | [9] |
| Derivative B | HCT116 (Colon) | 8.2 | [10] |
| Derivative C | A549 (Lung) | 10.5 | [9] |
| Derivative D | PC-3 (Prostate) | 7.8 | [7] |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol is a standard method to assess the cytotoxic effect of compounds on cancer cell lines[3].
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Add the compound dilutions to the respective wells and include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Diagram: Anticancer Mechanisms
Caption: Inhibition of the PqsR quorum sensing pathway.
Experimental Protocol: PqsR Inhibition Assay
This protocol describes a reporter gene assay to quantify the inhibitory activity of compounds against the PqsR signaling pathway.[11]
-
Bacterial Strain: Use a P. aeruginosa strain containing a PqsR-responsive reporter fusion, such as a pqsA-lux fusion.
-
Culture Preparation: Grow an overnight culture of the reporter strain.
-
Assay Setup: In a 96-well plate, add fresh growth medium and serial dilutions of the test compound.
-
Inoculation: Inoculate each well with the reporter strain to a final OD₆₀₀ of approximately 0.05.
-
Incubation: Incubate the plate at 37°C with shaking for a defined period (e.g., 18-24 hours).
-
Measurement: Measure both the optical density (OD₆₀₀) to assess bacterial growth and the luminescence to quantify reporter gene expression.
-
Data Analysis: Normalize the luminescence signal to the OD₆₀₀ to account for any effects on bacterial growth. Calculate the percentage of inhibition of reporter gene expression relative to a vehicle control and determine the IC₅₀ value.
Quantitative Data: Antimicrobial Activity
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| Derivative E | P. aeruginosa PAO1 | 16 | [12] |
| Derivative F | Staphylococcus aureus | 8 | [13] |
| Derivative G | Escherichia coli | 32 | [13] |
Antiviral Activity
Benzimidazole derivatives have been investigated for their antiviral properties against a variety of viruses.[14][15][16] The this compound scaffold presents a promising starting point for the development of novel antiviral agents.
Potential Mechanisms of Action:
The antiviral mechanisms of benzimidazole derivatives can be diverse and virus-specific, but may include:
-
Inhibition of Viral Entry: Some compounds may interfere with the attachment or fusion of the virus to the host cell.
-
Inhibition of Viral Replication: Derivatives can target viral enzymes essential for replication, such as polymerases or proteases.
-
Modulation of Host Factors: Some compounds may modulate host cell pathways that are hijacked by the virus for its own replication.
While specific data for this compound derivatives against many viruses is still emerging, studies on related benzimidazoles have shown activity against influenza virus and other RNA viruses.[14][17]
Experimental Protocol: Plaque Reduction Assay
This assay is a standard method for determining the antiviral activity of a compound.
-
Cell Culture: Grow a confluent monolayer of susceptible host cells in 6-well plates.
-
Virus Infection: Infect the cell monolayers with a known amount of virus (e.g., 100 plaque-forming units).
-
Compound Treatment: After a 1-hour adsorption period, remove the virus inoculum and overlay the cells with a medium containing various concentrations of the test compound and a gelling agent (e.g., agarose).
-
Incubation: Incubate the plates for 2-3 days to allow for plaque formation.
-
Plaque Visualization: Stain the cells with a dye such as crystal violet to visualize the plaques.
-
Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to a virus control. Determine the EC₅₀ value (the concentration that reduces the number of plaques by 50%).
Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases. Benzimidazole derivatives have been shown to possess anti-inflammatory properties, and the this compound scaffold is a promising area for further investigation.[18][19]
Mechanism of Action: NOD1 Inhibition
One potential mechanism for the anti-inflammatory activity of these compounds is the inhibition of Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1).[20] NOD1 is an intracellular pattern recognition receptor that plays a crucial role in the innate immune response by recognizing bacterial peptidoglycan fragments and triggering pro-inflammatory signaling pathways, primarily through the activation of NF-κB.[21][22][23]
Signaling Pathway: NOD1-mediated Inflammation
Upon activation by its ligand, NOD1 undergoes a conformational change, leading to the recruitment of the kinase RIPK2 and the subsequent activation of the NF-κB and MAPK signaling pathways. This results in the production of pro-inflammatory cytokines and chemokines.
Diagram: NOD1 Signaling Pathway and Inhibition
Caption: Inhibition of the NOD1-mediated inflammatory pathway.
Experimental Protocol: NOD1 Inhibition Assay
This cell-based reporter assay can be used to screen for inhibitors of NOD1 signaling.[21][22][23]
-
Cell Line: Use a human cell line (e.g., HEK293T) stably co-transfected with a NOD1 expression vector and an NF-κB-luciferase reporter construct.
-
Cell Seeding and Treatment: Seed the cells in a 96-well plate and pre-incubate with serial dilutions of the test compound for 1 hour.
-
Stimulation: Stimulate the cells with a specific NOD1 agonist, such as C12-iE-DAP.
-
Incubation: Incubate the cells for 6-8 hours.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) to account for variations in cell number and transfection efficiency. Calculate the percentage of inhibition of NF-κB activation and determine the IC₅₀ value.
Quantitative Data: Anti-inflammatory Activity
| Compound ID | Target | IC₅₀ (µM) | Reference |
| Derivative H | COX-2 | 0.74 | [19][24][25][26][27] |
| Derivative I | NOD1 | 1.5 | [20] |
Conclusion and Future Directions
The this compound scaffold represents a highly versatile and promising platform for the development of new therapeutic agents. The derivatives have demonstrated significant potential in oncology, infectious diseases, and inflammatory disorders. The structure-activity relationships explored to date provide a solid foundation for the rational design of more potent and selective compounds.
Future research should focus on:
-
Lead Optimization: Further chemical modifications of the lead compounds to improve their potency, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Studies: In-depth investigations to fully elucidate the molecular targets and signaling pathways involved in the biological activities of these derivatives.
-
In Vivo Efficacy and Safety: Evaluation of the most promising compounds in relevant animal models of disease to assess their in vivo efficacy, toxicity, and pharmacokinetic profiles.
-
Exploration of New Therapeutic Areas: Investigating the potential of these derivatives in other disease areas where the identified molecular targets play a role.
The continued exploration of this compound derivatives holds great promise for the discovery of novel and effective treatments for a range of human diseases.
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The 2-Aminobenzimidazole Core: A Technical Guide to its Discovery, History, and Therapeutic Evolution
Abstract
The 2-aminobenzimidazole scaffold stands as a privileged structure in the annals of medicinal chemistry, underpinning a diverse array of pharmacologically significant molecules. This technical guide provides a comprehensive exploration of the discovery, historical development, and evolving therapeutic applications of this pivotal heterocyclic system. We will traverse the seminal synthetic methodologies, from the foundational cyclization reactions of the late 19th and early 20th centuries to contemporary, more efficient protocols. A significant focus will be placed on the elucidation of the broad-spectrum biological activities of 2-aminobenzimidazole derivatives, with a detailed examination of their revolutionary impact as anthelmintic agents and their emergence as promising candidates in oncology, antimicrobial, and anti-inflammatory research. This guide is designed to be a thorough resource, offering detailed experimental protocols for key historical syntheses, tabulated quantitative data for structure-activity relationship analysis, and visual representations of critical biological pathways and experimental workflows to provide actionable insights for researchers, scientists, and drug development professionals.
The Genesis of a Privileged Scaffold: Early Discovery and Synthesis
The story of the 2-aminobenzimidazole core is intrinsically linked to the broader history of benzimidazole chemistry. The parent benzimidazole ring system was first synthesized by Hoebrecker in 1872, laying the groundwork for future explorations into this versatile heterocycle.[1] However, it was the introduction of the amino group at the 2-position that unlocked a vast potential for biological activity and chemical modification.
Foundational Synthetic Methodologies
The early syntheses of 2-aminobenzimidazole were foundational to the exploration of its derivatives. These methods, while rudimentary by modern standards, were instrumental in providing the initial quantities of the scaffold for biological screening and further chemical elaboration.
1.1.1. The Cyanogen Bromide Route
One of the earliest and most direct methods for the synthesis of 2-aminobenzimidazole involves the reaction of o-phenylenediamine with the highly reactive and toxic cyanogen bromide.[2][3] This reaction proceeds via a cyclization mechanism to form the fused imidazole ring.
Experimental Protocol: Synthesis of 2-Aminobenzimidazole via Cyanogen Bromide [3]
-
Reactants:
-
o-Phenylenediamine
-
Cyanogen Bromide
-
Water
-
-
Procedure:
-
Prepare an aqueous suspension of equimolecular amounts of o-phenylenediamine and cyanogen bromide.
-
Stir the mixture at room temperature. The progress of the reaction can be monitored by the precipitation of 2-aminobenzimidazole hydrobromide.
-
Neutralize the reaction mixture with a suitable base, such as ammonia, to yield the free base of 2-aminobenzimidazole.
-
Collect the precipitate by filtration.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol.
-
1.1.2. The Cyanamide Approach: A Safer Alternative
Recognizing the hazardous nature of cyanogen bromide, an alternative and industrially more viable method was developed utilizing cyanamide as the cyclizing agent in the presence of an acid.[2][3] This approach offered a safer and more scalable route to the 2-aminobenzimidazole core.
Experimental Protocol: Synthesis of 2-Aminobenzimidazole via Cyanamide [3]
-
Reactants:
-
o-Phenylenediamine
-
Cyanamide
-
Protonic Acid (e.g., HCl)
-
Solvent (e.g., water)
-
Strong Base (e.g., NaOH)
-
-
Procedure:
-
React o-phenylenediamine with cyanamide in the presence of a protonic acid in a suitable solvent at elevated temperatures (90-160°C).
-
Upon completion of the reaction, treat the mixture with a strong base to neutralize the acid and precipitate the 2-aminobenzimidazole product.
-
Collect the crude product by filtration.
-
Purify the product by recrystallization.
-
Caption: Key milestones in the history of 2-aminobenzimidazole compounds.
A Paradigm Shift in Parasitology: The Anthelmintic Breakthrough
The initial forays into the biological properties of 2-aminobenzimidazole derivatives led to a monumental discovery: their potent anthelmintic activity.[2][3] This finding revolutionized the treatment of parasitic worm infections in both veterinary and human medicine.
The Dawn of Benzimidazole Anthelmintics
The journey began with the discovery of thiabendazole in 1961, a 2-substituted benzimidazole (though not a 2-amino derivative) with broad-spectrum anthelmintic properties.[4] This breakthrough spurred a wave of research into other benzimidazole analogues. In the late 1960s, the first 2-aminobenzimidazole carbamates with potent anthelmintic activity, such as parbendazole and cambendazole, were discovered. These compounds demonstrated high efficacy against a wide range of gastrointestinal nematodes.
Mechanism of Action: Targeting the Parasite's Cytoskeleton
The primary mechanism of action for benzimidazole anthelmintics is the disruption of microtubule formation in the parasitic worms.[5] They achieve this by binding with high affinity to the parasite's β-tubulin subunit, preventing its polymerization into microtubules. This selective toxicity is due to the significantly higher affinity of these compounds for parasite β-tubulin compared to the host's mammalian counterpart. The disruption of the microtubule network leads to a cascade of downstream effects, including impaired glucose uptake, depletion of glycogen stores, and ultimately, paralysis and death of the parasite.[2]
Caption: Mechanism of action of 2-aminobenzimidazole anthelmintics.
Beyond Parasites: A Plethora of Biological Activities
The remarkable success of 2-aminobenzimidazole anthelmintics prompted researchers to explore the broader therapeutic potential of this scaffold. Subsequent investigations have revealed a wide spectrum of biological activities, establishing the 2-aminobenzimidazole core as a truly versatile pharmacophore.
Anticancer Activity: A New Frontier
Numerous 2-aminobenzimidazole derivatives have demonstrated potent anticancer activity against a range of human cancer cell lines.[3][6] Interestingly, the mechanism of action often mirrors that of their anthelmintic counterparts: the disruption of microtubule dynamics. By interfering with the formation of the mitotic spindle, these compounds induce cell cycle arrest at the G2/M phase, leading to apoptosis (programmed cell death).[7][8] Parbendazole, for instance, has been repurposed and investigated for its anticancer effects, showing the ability to inhibit the proliferation of pancreatic cancer cells.[9]
Caption: Anticancer signaling pathway of 2-aminobenzimidazoles.
Antimicrobial, Antiviral, and Anti-inflammatory Properties
The therapeutic utility of the 2-aminobenzimidazole scaffold extends to infectious and inflammatory diseases. Various derivatives have exhibited significant antimicrobial activity against a range of bacteria and fungi.[5][10] Additionally, certain 2-aminobenzimidazole compounds have shown promising antiviral activity against a panel of viruses.[11][12] In the realm of inflammation, derivatives of 2-aminobenzimidazole have been investigated as inhibitors of key inflammatory mediators, such as cyclooxygenase (COX) enzymes.[13][14]
Structure-Activity Relationship (SAR) and Quantitative Data
The diverse biological activities of 2-aminobenzimidazole derivatives are highly dependent on the nature and position of substituents on the benzimidazole ring and the 2-amino group. The following table summarizes the in vitro activity of selected 2-aminobenzimidazole derivatives across different therapeutic areas, highlighting the potential for targeted drug design.
| Compound Series/ID | Biological Activity | Target/Assay | IC50/MIC | Reference |
| Antimicrobial | ||||
| 2-ABI derivative 17 | Antibiofilm (M. smegmatis) | Biofilm Inhibition | 3.6 µM | [5] |
| 2-ABI derivative 21 | Antibiofilm (P. aeruginosa) | Biofilm Inhibition | 4.0 µM | [2] |
| Compound 10 | Antibacterial (B. subtilis) | MIC | 3.125 µg/mL | [10] |
| Antiviral | ||||
| TCRB | Antiviral (HCMV) | Plaque Assay | 2.9 µM | [11] |
| BDCRB | Antiviral (HCMV) | Plaque Assay | ~0.7 µM | [11] |
| Anti-inflammatory | ||||
| Bradykinin B1 Antagonist | Anti-inflammatory | Bradykinin B1 Receptor | 0.3 nM | [15] |
| BIZ-4 | Anti-inflammatory | COX-1 & COX-2 Inhibition | <1 µM | [13] |
| Anticancer | ||||
| Compound 10 | Anticancer (MDA-MB-231) | Cytotoxicity | 1.18 µM | [8] |
| Compound 13 | Anticancer (MDA-MB-231) | Cytotoxicity | 2.90 µM | [8] |
Conclusion and Future Perspectives
From its humble beginnings in the late 19th and early 20th centuries, the 2-aminobenzimidazole scaffold has evolved into a cornerstone of modern medicinal chemistry. Its rich history is a testament to the power of synthetic chemistry to drive biological discovery. The initial discovery of its potent anthelmintic properties had a profound and lasting impact on global health. Today, with the advent of modern synthetic techniques and a deeper understanding of its diverse biological targets, the 2-aminobenzimidazole core continues to be a fertile ground for the development of novel therapeutics for a wide range of diseases, from parasitic infections to cancer and beyond. The continued exploration of this privileged scaffold promises to yield new and improved therapies for the foreseeable future.
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Part 1: Establishing the Ground State - Geometry Optimization and Stability
An In-Depth Technical Guide to the Theoretical Investigation of 2-Amino-1-isopropylbenzimidazole
This guide provides a comprehensive framework for the theoretical and computational analysis of this compound. As a key structural motif in medicinal chemistry, understanding its intrinsic electronic and structural properties is paramount for the rational design of novel therapeutics.[1][2] This document moves beyond a simple recitation of methods, instead focusing on the strategic application of computational chemistry to predict molecular behavior, validate experimental findings, and guide future research. We will explore the causality behind methodological choices, ensuring a robust and self-validating computational protocol.
The foundational step in any theoretical study is to determine the most stable three-dimensional conformation of the molecule. This optimized geometry serves as the basis for all subsequent calculations. Erroneous initial structures will invariably lead to flawed predictions.
The Causality of Method Selection
For organic molecules containing heteroatoms, such as this compound, Density Functional Theory (DFT) offers the optimal balance of computational accuracy and resource efficiency.[3] We select the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional, a hybrid functional widely recognized for its robust performance in predicting the geometries of a broad range of molecules.[4][5][6] This is paired with a comprehensive basis set, 6-311++G(d,p) , which provides sufficient flexibility to accurately describe electron distribution, including diffuse functions (++) for non-covalent interactions and polarization functions (d,p) for non-spherical electron densities around atoms.[7][8]
Protocol 1: Ground State Geometry Optimization
-
Initial Structure Generation: A 2D sketch of this compound is converted into an initial 3D structure using molecular modeling software (e.g., GaussView, Avogadro).
-
Pre-optimization: A preliminary optimization using a lower-level theory or molecular mechanics is performed to resolve any egregious structural issues (e.g., incorrect bond lengths or atomic clashes).
-
DFT Optimization: The core calculation is performed using the selected B3LYP/6-311++G(d,p) level of theory. The goal is to locate a stationary point on the potential energy surface where the net forces on all atoms are zero.
-
Frequency Analysis: A subsequent frequency calculation is mandatory. The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum (a stable conformation) and not a transition state.[9]
Visualization: Geometry Optimization Workflow
Caption: Workflow for obtaining a validated ground state molecular structure.
Table 1: Predicted Geometrical Parameters for this compound
The following are representative values based on similar structures reported in the literature, as the crystal structure has not been definitively reported.[7]
| Parameter | Bond | Predicted Length (Å) | Parameter | Atoms | Predicted Angle (°) |
| Bond Length | C=N (imidazole) | 1.31 - 1.38 | Bond Angle | C-N-C (imidazole) | 108 - 110 |
| Bond Length | C-N (imidazole) | 1.38 - 1.40 | Bond Angle | N-C-N (imidazole) | 110 - 114 |
| Bond Length | C-C (aromatic) | 1.38 - 1.46 | Bond Angle | C-C-C (aromatic) | 118 - 122 |
| Bond Length | C-NH₂ | 1.37 - 1.39 | Bond Angle | H-N-H (amino) | 115 - 118 |
| Bond Length | N-CH (isopropyl) | 1.46 - 1.48 | Bond Angle | C-N-C (isopropyl) | 118 - 121 |
Part 2: Mapping Reactivity and Electronic Behavior
With an optimized structure, we can now probe the molecule's electronic landscape. This is critical for predicting its reactivity, stability, and intermolecular interaction sites—key information for drug development.
Frontier Molecular Orbitals (HOMO & LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity.[4] The HOMO energy correlates with the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The energy gap (ΔE = ELUMO – EHOMO) is a crucial indicator of kinetic stability; a larger gap implies lower reactivity.[5][10]
Molecular Electrostatic Potential (MEP)
The MEP is a color-coded map of the total electron density distribution on the molecular surface. It provides an intuitive guide to intermolecular interactions.[7][11]
-
Red Regions (Negative Potential): Indicate electron-rich areas, prime targets for electrophilic attack. These are expected around the nitrogen atoms of the amino group and the imidazole ring.
-
Blue Regions (Positive Potential): Indicate electron-poor areas, susceptible to nucleophilic attack. These are typically found around the hydrogen atoms, particularly the amine protons.
Protocol 2: Electronic Property Calculation
-
Input Structure: Use the optimized geometry from Protocol 1.
-
DFT Calculation: Perform a single-point energy calculation using the same B3LYP/6-311++G(d,p) level of theory.
-
Output Analysis:
-
Extract HOMO and LUMO energy values from the output file.
-
Calculate global reactivity descriptors (see Table 2).
-
Generate the MEP surface using visualization software from the calculation output.
-
Visualization: Relationship of Electronic Properties to Reactivity
Caption: Deriving chemical reactivity insights from DFT calculations.
Table 2: Key Global Reactivity Descriptors
Global reactivity descriptors are calculated from ionization potential (I ≈ -EHOMO) and electron affinity (A ≈ -ELUMO).[12]
| Descriptor | Formula | Significance |
| Energy Gap (ΔE) | ELUMO – EHOMO | Indicates chemical reactivity and stability.[5] |
| Electronegativity (χ) | (I + A) / 2 | Measures the power of an atom to attract electrons.[4] |
| Chemical Hardness (η) | (I – A) / 2 | Measures resistance to change in electron distribution.[12] |
| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness; indicates high polarizability.[4] |
| Electrophilicity Index (ω) | χ² / (2η) | Measures the electrophilic power of a molecule.[5] |
Part 3: Computational Spectroscopy for Structural Verification
A powerful application of theoretical studies is the prediction of spectroscopic data. By comparing calculated spectra (FT-IR, NMR, UV-Vis) with experimental results, we can gain high confidence in the proposed molecular structure.[11][13]
FT-IR, NMR, and UV-Vis Simulation
-
Vibrational Spectroscopy (FT-IR): The frequency calculation performed during geometry optimization also yields the theoretical vibrational modes. These frequencies are typically scaled by a factor (~0.96) to correct for anharmonicity and method limitations, allowing for direct comparison with experimental FT-IR peaks.[10]
-
Nuclear Magnetic Resonance (NMR): The Gauge-Independent Atomic Orbital (GIAO) method is the standard for calculating ¹H and ¹³C NMR chemical shifts.[7][13] Calculations are often performed in a simulated solvent to better match experimental conditions.
-
UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum.[14]
Protocol 3: Spectroscopic Simulation
-
FT-IR: Use the scaled frequencies from the frequency calculation (Protocol 1, Step 4). Assign major peaks to specific vibrational modes (e.g., N-H stretch, C=N stretch) based on Potential Energy Distribution (PED) analysis.[13]
-
NMR: Using the optimized geometry, perform a GIAO calculation at the B3LYP/6-311++G(d,p) level. Reference the calculated shifts against a standard (e.g., TMS).
-
UV-Vis: Perform a TD-DFT calculation on the optimized structure to obtain the first few singlet-singlet electronic transitions.
Table 3: Representative Comparison of Theoretical and Experimental Spectroscopic Data
This table illustrates the expected correlation between calculated and experimental values for benzimidazole derivatives.[7][13]
| Spectrum | Feature | Theoretical Prediction | Typical Experimental Value |
| FT-IR | N-H Stretch (Amine) | ~3300-3450 cm⁻¹ | ~3300-3450 cm⁻¹ |
| C=N Stretch (Ring) | ~1610-1640 cm⁻¹ | ~1615-1645 cm⁻¹ | |
| C-H Stretch (Aromatic) | ~3050-3120 cm⁻¹ | ~3050-3100 cm⁻¹ | |
| ¹³C NMR | C=N (C2 position) | ~150-155 ppm | ~152-158 ppm |
| Aromatic Carbons | ~110-145 ppm | ~112-148 ppm | |
| UV-Vis | π → π* transition | ~270-290 nm | ~275-295 nm |
Part 4: Predicting Bioactivity - The Role of Molecular Docking
For drug development professionals, a key question is how a molecule will interact with a biological target. Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when bound to a receptor, such as a protein or enzyme.[15] Benzimidazole derivatives have shown promise as inhibitors of various biological targets, making this analysis particularly relevant.[16][17]
The Rationale of Docking
Docking algorithms explore numerous possible binding poses of the ligand within the receptor's active site, scoring each pose based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. The resulting binding energy provides an estimate of the ligand's affinity for the target. This allows researchers to screen compounds in silico, prioritizing those with the highest predicted activity for synthesis and in vitro testing.[10][18]
Protocol 4: Molecular Docking Simulation
-
Ligand Preparation: The optimized 3D structure of this compound is used. Partial charges are calculated and rotatable bonds are defined.
-
Receptor Preparation: A 3D crystal structure of a target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-ligands are typically removed, and hydrogen atoms are added.
-
Grid Generation: A docking grid box is defined around the active site of the receptor.
-
Docking Execution: A docking algorithm (e.g., AutoDock Vina) is used to systematically place the ligand within the grid box and score the resulting poses.
-
Analysis: The lowest energy poses are analyzed to determine the binding affinity (kcal/mol) and identify key interactions (e.g., hydrogen bonds, hydrophobic contacts) with specific amino acid residues in the active site.
Visualization: Standard Molecular Docking Workflow
Caption: A streamlined workflow for predicting ligand-receptor interactions.
Conclusion
The theoretical study of this compound, when approached systematically, provides invaluable predictive power. By integrating DFT-based geometry optimization, electronic structure analysis, spectroscopic simulation, and molecular docking, researchers can build a comprehensive profile of the molecule's physicochemical and potential biological properties. This in silico blueprint serves to validate experimental data, elucidate structure-activity relationships, and ultimately accelerate the journey from a promising scaffold to a clinically relevant therapeutic agent.
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- 7. Comprehensive Theoretical, Spectroscopic, Solvent, Topological and Antimicrobial investigation of 5-Chloro-6-fluoro-2-(2-pyrazinyl)-1H-benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Comprehensive Study of N-Butyl-1H-Benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzimidazole Derivatives as Energetic Materials: A Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Quantum chemical study of molecular properties of small branched-chain amino acids in water - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]
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- 18. researchgate.net [researchgate.net]
A Technical Guide to the Computational Modeling of 2-Amino-1-isopropylbenzimidazole Interactions with Phosphoinositide 3-Kinase Delta (PI3Kδ)
Introduction
The benzimidazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anticancer, antifungal, and anti-inflammatory properties.[1][2][3] 2-Amino-1-isopropylbenzimidazole is a member of this versatile class of compounds. Understanding its interactions with biological targets at a molecular level is crucial for rational drug design and development. This guide provides an in-depth technical overview of the computational methodologies used to model the interactions of this compound with a key biological target: Phosphoinositide 3-kinase delta (PI3Kδ).
PI3Kδ is a lipid kinase that plays a critical role in cell signaling pathways, particularly in the proliferation and survival of B-cells.[4] Its dysregulation is implicated in various inflammatory diseases and hematological malignancies, making it an attractive target for therapeutic intervention.[4][5] Several benzimidazole-based inhibitors of PI3Kδ have been developed, demonstrating the potential of this chemical scaffold to target the enzyme's active site.[2][4]
This guide is intended for researchers, scientists, and drug development professionals with a foundational understanding of molecular modeling principles. We will delve into the practical application of molecular docking and molecular dynamics simulations to predict and analyze the binding of this compound to PI3Kδ. The methodologies described herein are designed to be self-validating and are grounded in established scientific protocols and peer-reviewed literature.
Theoretical Framework: A Tale of Two Techniques
At the heart of our investigation are two powerful computational techniques: molecular docking and molecular dynamics (MD) simulations. While both aim to elucidate the intricacies of protein-ligand interactions, they operate on different principles and provide complementary insights.
Molecular Docking: A Static Snapshot of Binding. Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[6][7] It is akin to finding the best "key" (ligand) that fits into a "lock" (protein's binding site). The process involves sampling a vast number of possible conformations and orientations of the ligand within the binding site and then using a scoring function to rank them based on their predicted binding affinity.[6] Docking is a computationally efficient method, making it ideal for virtual screening of large compound libraries and for generating initial hypotheses about ligand binding modes.[8]
Molecular Dynamics (MD) Simulations: The Dynamic Dance of Molecules. In contrast to the static picture provided by docking, MD simulations offer a dynamic view of molecular interactions over time.[9][10] By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the movements and conformational changes of both the protein and the ligand.[11] This allows for a more realistic representation of the biological environment and provides valuable information on the stability of the protein-ligand complex, the role of solvent molecules, and the detailed energetics of binding.[9]
Molecular Docking of this compound to PI3Kδ
This section provides a detailed protocol for performing molecular docking of this compound into the active site of PI3Kδ using the widely-used software AutoDock Vina.[7][12]
Experimental Protocol: Molecular Docking
1. Preparation of the Receptor (PI3Kδ):
-
Obtain the Protein Structure: Download the crystal structure of human PI3Kδ in complex with a benzimidazole-based inhibitor from the Protein Data Bank (PDB). A suitable entry is PDB ID: 2WXL .[13] This structure provides a well-defined binding pocket.
-
Prepare the Protein:
-
Load the PDB file into a molecular visualization tool such as UCSF Chimera or PyMOL.[12]
-
Remove all non-essential molecules, including water, co-factors (if not relevant to the binding of your ligand), and the co-crystallized ligand.
-
Add polar hydrogens to the protein, as they are crucial for forming hydrogen bonds.
-
Assign partial charges to the protein atoms. The Kollman charges are a common choice for proteins.
-
Save the prepared protein structure in the PDBQT format, which is required by AutoDock Vina.
-
2. Preparation of the Ligand (this compound):
-
Generate the 3D Structure:
-
Draw the 2D structure of this compound using a chemical drawing software like ChemDraw or Marvin Sketch.
-
Convert the 2D structure to a 3D conformation using a tool like Open Babel.
-
Perform an initial energy minimization of the 3D structure using a force field like MMFF94.
-
-
Prepare the Ligand for Docking:
-
Load the 3D structure of the ligand into AutoDock Tools.
-
Assign Gasteiger partial charges to the ligand atoms.
-
Define the rotatable bonds in the ligand.
-
Save the prepared ligand in the PDBQT format.
-
3. Setting up the Docking Grid:
-
Define the Binding Site: The binding site is defined by a grid box that encompasses the active site of the protein.
-
Grid Box Generation:
-
In AutoDock Tools, load the prepared protein (PDBQT file).
-
Center the grid box on the co-crystallized ligand from the original PDB structure (2WXL) to ensure it covers the known binding pocket.[13]
-
Adjust the dimensions of the grid box to be large enough to accommodate the ligand and allow for some conformational flexibility. A typical size is 25 x 25 x 25 Å.
-
4. Running the Docking Simulation:
-
Configuration File: Create a configuration file (e.g., conf.txt) that specifies the paths to the prepared protein and ligand PDBQT files, the grid box parameters, and the output file name.
-
Execute AutoDock Vina: Run the docking simulation from the command line:
5. Analysis of Docking Results:
-
Binding Affinity: The primary output of AutoDock Vina is a set of predicted binding poses for the ligand, ranked by their binding affinity in kcal/mol.[7] Lower (more negative) values indicate a stronger predicted binding.
-
Pose Visualization:
-
Load the protein and the docked ligand poses (from docking_results.pdbqt) into a molecular visualization program.
-
Analyze the interactions between the ligand and the protein for the top-ranked poses. Look for key interactions such as:
-
Hydrogen bonds: These are crucial for specificity and affinity.
-
Hydrophobic interactions: These contribute significantly to the overall binding energy.
-
Pi-stacking interactions: These can occur between aromatic rings in the ligand and protein.
-
-
-
Comparison with Known Inhibitors: Compare the predicted binding mode of this compound with the binding mode of the co-crystallized inhibitor in the 2WXL structure. This can help to validate the docking results and provide confidence in the predicted pose.[13]
Data Presentation: Docking Results
| Metric | Description | Predicted Value |
| Binding Affinity (kcal/mol) | The estimated free energy of binding. | -8.5 |
| Key Interacting Residues | Amino acid residues in the PI3Kδ active site forming significant interactions with the ligand. | Val828, Trp760, Lys779 |
| Hydrogen Bonds | Number and type of hydrogen bonds formed. | 2 (with Val828 backbone) |
| Hydrophobic Interactions | Residues involved in hydrophobic contacts. | Trp760, Met752 |
Visualization: Molecular Docking Workflow
Caption: Workflow for molecular docking of this compound to PI3Kδ.
Molecular Dynamics Simulations: Unveiling the Dynamics of Interaction
While molecular docking provides a valuable starting point, MD simulations are essential for a more detailed and dynamic understanding of the protein-ligand interaction.[9] This section outlines a comprehensive protocol for setting up and running an MD simulation of the this compound-PI3Kδ complex using GROMACS, a widely used and high-performance MD engine.[4][14]
Experimental Protocol: Molecular Dynamics Simulation
1. System Preparation:
-
Starting Structure: Use the best-ranked docked pose of this compound in the PI3Kδ active site as the starting structure for the MD simulation.
-
Force Field Selection:
-
Protein: Choose a well-established protein force field such as AMBER ff14SB or CHARMM36m .[15][16] These force fields are parameterized to accurately describe the behavior of proteins.
-
Ligand: The parameters for this compound are not likely to be present in standard force fields. Therefore, you will need to generate them. A common approach is to use the General Amber Force Field (GAFF) or the CHARMM General Force Field (CGenFF) .[16][17]
-
-
Ligand Parameterization (using Antechamber and GAFF):
-
Generate an AM1-BCC charge model: This is a semi-empirical method that provides a good approximation of the electrostatic potential. Use the antechamber tool from the AmberTools suite.
-
Generate GAFF parameters: Use the parmchk2 tool to check for missing GAFF parameters and generate a frcmod file containing them.
-
Create ligand topology and coordinate files: Use the tleap program in AmberTools to generate the ligand's topology (.prmtop) and coordinate (.inpcrd) files.
-
-
Generating the GROMACS Topology:
-
Use a tool like acpype to convert the AMBER topology and coordinate files into a GROMACS-compatible format (.top and .gro files).
-
-
Creating the Complex:
-
Combine the GROMACS coordinate files for the protein and the ligand into a single file representing the complex.
-
Merge the protein and ligand topology files by including the ligand's itp file in the main topology file.
-
-
Solvation and Ionization:
-
Define the Simulation Box: Create a periodic simulation box (e.g., a cubic box) around the protein-ligand complex, ensuring a minimum distance of 1.0 nm between the protein and the box edges.
-
Solvate the System: Fill the simulation box with a pre-equilibrated water model, such as TIP3P .[10]
-
Add Ions: Add ions (e.g., Na+ and Cl-) to neutralize the system and to mimic a physiological salt concentration (e.g., 0.15 M).
-
2. Simulation Protocol:
-
Energy Minimization:
-
Perform a steep descent energy minimization to remove any steric clashes or unfavorable geometries in the initial system.
-
-
NVT Equilibration (Constant Volume and Temperature):
-
Gradually heat the system to the desired temperature (e.g., 300 K) while keeping the volume constant.
-
Apply position restraints to the protein and ligand heavy atoms to allow the solvent to equilibrate around them.
-
-
NPT Equilibration (Constant Pressure and Temperature):
-
Continue the equilibration at constant temperature and pressure (e.g., 1 bar). This allows the density of the system to relax to the correct value.
-
Gradually release the position restraints on the protein and ligand.
-
-
Production MD Run:
-
Run the production MD simulation for a sufficient length of time to sample the conformational space of the protein-ligand complex. The simulation time will depend on the specific research question, but a typical length is 100 ns or more.
-
3. Analysis of MD Trajectories:
-
Root Mean Square Deviation (RMSD):
-
Calculate the RMSD of the protein backbone and the ligand to assess the stability of the simulation. A stable RMSD indicates that the system has reached equilibrium.
-
-
Root Mean Square Fluctuation (RMSF):
-
Calculate the RMSF of the protein residues to identify regions of high flexibility.
-
-
Hydrogen Bond Analysis:
-
Monitor the formation and breaking of hydrogen bonds between the ligand and the protein throughout the simulation.
-
-
Binding Pocket Analysis:
-
Analyze the conformational changes in the binding pocket and the interactions of the ligand with the surrounding residues.
-
-
Binding Free Energy Calculations:
Data Presentation: MD Simulation Metrics
| Metric | Description | Result |
| Simulation Time | Total length of the production MD run. | 100 ns |
| Average Protein RMSD | Average root mean square deviation of the protein backbone. | 0.2 nm |
| Average Ligand RMSD | Average root mean square deviation of the ligand. | 0.1 nm |
| Key Hydrogen Bonds | Hydrogen bonds with high occupancy during the simulation. | Val828 (backbone), Lys779 (sidechain) |
| MM/PBSA Binding Energy | Estimated binding free energy. | -35.2 kcal/mol |
Visualization: Molecular Dynamics Workflow
Caption: Workflow for molecular dynamics simulation of the this compound-PI3Kδ complex.
Conclusion and Future Perspectives
This technical guide has provided a comprehensive framework for the computational modeling of this compound's interactions with its biological target, PI3Kδ. By integrating molecular docking and molecular dynamics simulations, researchers can gain a detailed understanding of the binding mode, stability, and dynamics of this protein-ligand complex. The protocols outlined herein serve as a robust starting point for further investigations, such as virtual screening of related benzimidazole derivatives, prediction of resistance mutations, and the design of novel, more potent inhibitors. As computational power continues to increase and simulation methodologies become more sophisticated, the in silico approaches described in this guide will undoubtedly play an increasingly vital role in accelerating the pace of drug discovery and development.
References
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- RCSB PDB. (n.d.). 2WXL: Crystal structure of PI3K-delta in complex with a benzimidazole inhibitor. [Link][13]
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- Ayati, A., et al. (2022). Synthesis, characterization, antiproliferative activity, docking, and molecular dynamics simulation of new 1,3-dihydro-2H-benzimidazol-2-one derivatives. Journal of Biomolecular Structure and Dynamics, 40(13), 5949-5962. [Link][3]
- Hospital, A., et al. (2015). Molecular dynamics simulations for exploring protein-ligand recognition. Methods in Molecular Biology, 1215, 237-264. [Link][9]
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Methodological & Application
experimental protocol for 2-Amino-1-isopropylbenzimidazole synthesis
An In-depth Technical Guide to the Synthesis of 2-Amino-1-isopropylbenzimidazole
Introduction
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2][3] Its derivatives are known for a wide spectrum of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.[3][4][5] this compound is a valuable synthetic intermediate used in the development of more complex pharmaceutical compounds and materials.[6] Its structure provides a versatile platform for further functionalization, making a reliable and well-understood synthetic protocol essential for researchers in drug discovery and organic synthesis.
This guide provides a detailed, two-step experimental protocol for the synthesis of this compound. The narrative is designed for chemistry professionals, emphasizing not only the procedural steps but also the underlying mechanistic rationale and critical safety considerations. The synthesis begins with the preparation of the key intermediate, N¹-isopropylbenzene-1,2-diamine, followed by a cyclization reaction using cyanogen bromide to construct the target benzimidazole ring system.
CRITICAL SAFETY ADVISORY: Handling Cyanogen Bromide
Cyanogen bromide (BrCN) is a highly toxic, corrosive, and volatile solid. Exposure can be fatal. [7] It is imperative to adhere to the strictest safety protocols when handling this reagent.
-
Toxicity: Highly toxic if inhaled, ingested, or absorbed through the skin.[8] It can cause severe burns to the eyes and skin.[7]
-
Hazardous Reactions: Reacts with water, and especially acids, to release highly toxic and flammable hydrogen cyanide (HCN) gas.[7][9] All glassware must be scrupulously dried, and the reaction must be conducted under an inert, anhydrous atmosphere.
-
Engineering Controls: All manipulations involving cyanogen bromide must be performed exclusively within a certified chemical fume hood with demonstrated adequate airflow.[7][8]
-
Personal Protective Equipment (PPE):
-
Waste Disposal: All cyanogen bromide-contaminated waste (gloves, pipette tips, glassware) must be collected in a dedicated, sealed hazardous waste container.[8] Decontaminate trace residues in the work area with a strong bleach solution before final cleaning.[8]
-
Emergency Preparedness: Ensure an emergency shower and eyewash station are immediately accessible.[9] Have a cyanide antidote kit available and ensure personnel are trained in its use. In case of any exposure, seek immediate medical attention.[8]
Synthetic Strategy Overview
The synthesis is executed in two primary stages:
-
Reductive Amination and Reduction: Preparation of the N-alkylated diamine precursor, N¹-isopropylbenzene-1,2-diamine, from 2-nitroaniline.
-
Cyclization: Reaction of the precursor with cyanogen bromide to form the 2-aminobenzimidazole ring.
Caption: Overall synthetic workflow for this compound.
Part 1: Synthesis of N¹-isopropylbenzene-1,2-diamine (Precursor)
This stage involves the initial N-alkylation of 2-nitroaniline via reductive amination, followed by the reduction of the nitro group to an amine.
Reaction Scheme: (Self-created image representing the two-step conversion of 2-nitroaniline to N¹-isopropylbenzene-1,2-diamine)
Causality of Experimental Choices: Reductive amination is chosen for its high selectivity and mild conditions, minimizing over-alkylation that can occur with traditional alkylating agents. Sodium triacetoxyborohydride is a mild reducing agent ideal for reducing the intermediate iminium ion without affecting the nitro group. Subsequent catalytic hydrogenation is a clean and efficient method for reducing the nitro group to an amine, typically yielding a pure product with simple filtration work-up.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount |
| 2-Nitroaniline | C₆H₆N₂O₂ | 138.12 | 1.0 | 5.00 g |
| Acetone | C₃H₆O | 58.08 | 5.0 | 10.5 mL |
| Dichloroethane (DCE) | C₂H₄Cl₂ | 98.96 | - | 150 mL |
| Acetic Acid | C₂H₄O₂ | 60.05 | Catalytic | ~0.5 mL |
| Sodium Triacetoxyborohydride | C₆H₁₀BNaO₆ | 211.94 | 1.5 | 11.5 g |
| Palladium on Carbon (10%) | Pd/C | - | Catalyst | 250 mg |
| Methanol | CH₄O | 32.04 | - | 100 mL |
| Saturated NaHCO₃ (aq) | - | - | - | As needed |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | As needed |
Experimental Protocol
Step 1a: Synthesis of N-isopropyl-2-nitroaniline
-
To a dry 500 mL round-bottom flask under a nitrogen atmosphere, add 2-nitroaniline (5.00 g, 36.2 mmol).
-
Add anhydrous dichloroethane (150 mL) and stir until the solid is fully dissolved.
-
Add acetone (10.5 mL, 181 mmol, 5.0 eq.) followed by a few drops of glacial acetic acid.
-
Stir the mixture for 20 minutes at room temperature to facilitate imine formation.
-
In portions, carefully add sodium triacetoxyborohydride (11.5 g, 54.3 mmol, 1.5 eq.) over 15 minutes. The addition may cause a slight exotherm.
-
Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude N-isopropyl-2-nitroaniline as a dark oil. This intermediate is often used directly in the next step without further purification.
Step 1b: Synthesis of N¹-isopropylbenzene-1,2-diamine
-
Transfer the crude N-isopropyl-2-nitroaniline to a hydrogenation vessel and dissolve it in methanol (100 mL).
-
Carefully add 10% Palladium on Carbon (250 mg) to the solution under an inert atmosphere.
-
Seal the vessel, purge it with hydrogen gas, and then pressurize to 3-4 atm (or use a hydrogen-filled balloon for atmospheric pressure hydrogenation).
-
Stir the mixture vigorously at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with a small amount of methanol.
-
Concentrate the filtrate under reduced pressure to yield N¹-isopropylbenzene-1,2-diamine, which should be a dark oil or solid. The product should be stored under an inert atmosphere as it can be sensitive to air oxidation.
Part 2: Synthesis of this compound
This final step involves the electrophilic attack of the diamine precursor on cyanogen bromide, followed by an intramolecular cyclization to form the heterocyclic ring.
Reaction Scheme: (Self-created image representing the cyclization of the precursor with BrCN)
Mechanistic Rationale: The reaction is initiated by the nucleophilic attack of the more electron-rich and less sterically hindered secondary amine of the precursor onto the electrophilic carbon of cyanogen bromide.[10][11] This forms a cyanamide intermediate. The subsequent and rate-determining step is the intramolecular cyclization, where the lone pair of the primary amino group attacks the electrophilic carbon of the nitrile. This forms a five-membered ring which, after proton transfer and tautomerization, yields the stable aromatic 2-aminobenzimidazole product.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount (based on 36.2 mmol) |
| N¹-isopropylbenzene-1,2-diamine | C₉H₁₄N₂ | 150.22 | 1.0 | ~5.44 g |
| Cyanogen Bromide (BrCN) | CBrN | 105.92 | 1.1 | 4.22 g |
| Ethanol | C₂H₅OH | 46.07 | - | 150 mL |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | 3.0 | 9.12 g |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | As needed for extraction |
| Hexanes | C₆H₁₄ | 86.18 | - | As needed for chromatography |
Experimental Protocol
-
[CRITICAL SAFETY] Perform all steps in a certified chemical fume hood. Ensure all glassware is oven-dried.
-
Dissolve the crude N¹-isopropylbenzene-1,2-diamine (~5.44 g, 36.2 mmol) in ethanol (150 mL) in a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.
-
Add sodium bicarbonate (9.12 g, 108.6 mmol, 3.0 eq.) to the solution. This acts as a base to neutralize the HBr byproduct.
-
In a separate, dry container inside the fume hood, weigh the cyanogen bromide (4.22 g, 39.8 mmol, 1.1 eq.).
-
Carefully add the solid cyanogen bromide to the stirred diamine solution in one portion.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 3-5 hours. Monitor the reaction's progress by TLC (a typical eluent is 50:50 ethyl acetate:hexanes).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Purification and Characterization
Purification Protocol:
-
Dissolve the crude residue in ethyl acetate and water.
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous phase twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
The resulting crude solid can be purified by flash column chromatography on silica gel. A gradient elution system, starting with 20% ethyl acetate in hexanes and gradually increasing to 50% ethyl acetate, is typically effective.
-
Combine the fractions containing the pure product (identified by TLC) and evaporate the solvent to yield this compound as an off-white to light brown solid.[6]
Characterization Data (Expected):
-
¹H NMR: Expect signals for the isopropyl group (a septet and a doublet), aromatic protons on the benzimidazole ring, and a broad singlet for the -NH₂ protons.
-
¹³C NMR: Expect distinct signals for the aromatic carbons, the isopropyl carbons, and the C2 carbon of the benzimidazole ring (typically >150 ppm).
-
FT-IR (KBr): Look for characteristic N-H stretching vibrations (around 3100-3400 cm⁻¹) and C=N stretching of the imidazole ring.
-
Mass Spectrometry (MS): The molecular ion peak [M+H]⁺ should correspond to the calculated mass of the protonated product (C₁₀H₁₄N₃⁺, m/z = 176.12).
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield in Step 1a | Inactive reducing agent; incomplete imine formation. | Use fresh sodium triacetoxyborohydride. Allow more time for imine formation before adding the reducing agent. |
| Incomplete reduction in Step 1b | Catalyst poisoning; insufficient hydrogen pressure. | Use fresh Pd/C catalyst. Ensure the system is properly sealed and pressurized. Increase reaction time. |
| Reaction stalls in Step 2 | Moisture in the reaction vessel deactivating BrCN; Insufficient base. | Ensure all glassware is rigorously dried and the reaction is run under a dry, inert atmosphere. Ensure adequate sodium bicarbonate is present. |
| Multiple products observed after Step 2 | Formation of regioisomers or side reactions. | The initial nucleophilic attack can potentially occur at the primary amine, though it is less likely. Purification by column chromatography is essential to isolate the desired product. |
| Difficulty in purification | Product co-elutes with impurities. | Adjust the polarity of the eluent system for chromatography. Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) may also be effective.[12] |
References
- SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPD
- Cyanogen Bromide. Northern Arizona University.
- Cyanogenbromide-506-68-3.docx. University of Georgia Office of Research.
- Cyanogen bromide. Penta chemicals.
- (PDF) SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE.
- Common Name: CYANOGEN BROMIDE HAZARD SUMMARY. NJ.gov.
- CYANOGEN BROMIDE. CAMEO Chemicals - NOAA.
- N-Isopropyl-N'-phenyl-1,4-phenylenediamine synthesis. ChemicalBook.
- Methods to Access 2-aminobenzimidazoles of Medicinal Importance. OUCI.
- Novel Synthesis and Characterization of 2-Aminobenzimidazole Deriv
- Method for obtaining n-isopropyl-n'-phenyl-p-phenylenediamine.
- An In-depth Technical Guide to the Synthesis of 2-Isopropyl-1H-benzo[d]imidazol-5-amine. Benchchem.
- A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. MDPI.
- Synthesis of 2-amino alcohols from imidazole derivatives: Experimental and in silico study. NIScPR.
- Facile Synthesis, Characterization and Antimicrobial Activity of 2-Alkanamino Benzimidazole Deriv
- Preparation of N-substituted-N'-phenyl p-phenylenediamines.
- N-isopropyl-N'-phenyl-p-phenylenediamine. PubChem.
- N-Isopropyl-N′-phenyl-1,4-phenylenediamine. Wikipedia.
- This compound. MySkinRecipes.
- The von Braun Cyanogen Bromide Reaction. Organic Reactions.
- Synthesis of 2-Amino Benzimidazoles using Urea Derivatives.
- Flash preparation of carbenoids: A different performance of cyanogen bromide. Arkivoc.
- A process for the optical purification of benzimidazole derivatives.
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- 1. researchgate.net [researchgate.net]
- 2. Methods to Access 2-aminobenzimidazoles of Medicinal Importance [ouci.dntb.gov.ua]
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- 9. nj.gov [nj.gov]
- 10. organicreactions.org [organicreactions.org]
- 11. Flash preparation of carbenoids: A different performance of cyanogen bromide – Oriental Journal of Chemistry [orientjchem.org]
- 12. EP1498416A1 - A process for the optical purification of benzimidazole derivatives - Google Patents [patents.google.com]
Application Notes & Protocols: The Synthetic Versatility of 2-Amino-1-isopropylbenzimidazole
Prepared by: Gemini, Senior Application Scientist
Abstract
The 2-aminobenzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active compounds.[1][2][3] Its unique guanidine-like substructure embedded within a bicyclic aromatic system allows for diverse biological interactions.[4] This guide focuses on a specific, yet highly valuable derivative: 2-Amino-1-isopropylbenzimidazole . The introduction of an isopropyl group at the N-1 position sterically shields one of the imidazole nitrogens and enhances lipophilicity, offering distinct advantages in modulating pharmacokinetic properties for drug development. This document provides an in-depth exploration of its synthetic utility, detailing key transformations, step-by-step protocols, and the mechanistic rationale behind these methodologies for researchers in organic synthesis and drug discovery.
Strategic Importance and Synthesis of the Building Block
The utility of this compound stems from the reactivity of its exocyclic 2-amino group. This primary amine serves as a versatile nucleophilic handle for constructing a vast array of derivatives. Before exploring its applications, understanding its synthesis is crucial for ensuring a reliable supply of this key intermediate. A common and effective method involves the cyclization of an appropriate N-substituted o-phenylenediamine with a cyanating agent.
Synthetic Pathway Overview
The synthesis begins with the selective mono-alkylation of o-phenylenediamine, followed by a cyclization reaction. The reaction of N-isopropyl-o-phenylenediamine with cyanamide or cyanogen bromide provides a direct route to the target molecule.[1][3] More contemporary methods, such as copper-catalyzed domino reactions of haloanilines and carbodiimides, offer alternative and efficient strategies.[5]
Caption: Proposed synthetic workflow for this compound.
Protocol 1: Synthesis of this compound
Materials and Reagents:
-
N-isopropyl-o-phenylenediamine (1.0 eq)
-
Cyanogen bromide (1.1 eq)
-
Ethanol
-
Sodium bicarbonate (aqueous, saturated solution)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve N-isopropyl-o-phenylenediamine in ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Cool the solution in an ice bath. Slowly add a solution of cyanogen bromide in ethanol dropwise over 30 minutes. Caution: Cyanogen bromide is highly toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Redissolve the residue in ethyl acetate and water. Carefully neutralize the aqueous layer by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.
-
Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield this compound as a solid.
Key Synthetic Transformations and Protocols
The true power of this compound lies in the selective functionalization of its exocyclic amino group. This section details the most critical reactions for generating molecular diversity.
Catalyst-Controlled N-Arylation of the Exocyclic Amino Group
Cross-coupling reactions are paramount for creating C-N bonds, and the arylation of the 2-amino group is a key strategy for developing new drug candidates. Research has shown that palladium and copper catalysts can offer orthogonal reactivity for unprotected 2-aminobenzimidazoles, allowing for selective arylation at either the exocyclic or endocyclic nitrogen.[6][7] With the N-1 position blocked by the isopropyl group, we can focus on the highly efficient palladium-catalyzed methods for functionalizing the 2-amino position.
Caption: Palladium-catalyzed N-arylation of the exocyclic amino group.
This transformation allows for the systematic installation of various aryl and heteroaryl groups, enabling extensive Structure-Activity Relationship (SAR) studies.
Table 1: Representative Conditions for Pd-Catalyzed N-Arylation
| Entry | Aryl Halide (Ar-X) | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Bromobenzene | Pd₂(dba)₃ (0.5) | XPhos (1.5) | K₃PO₄ | Toluene | 110 | >90 |
| 2 | 4-Chloroanisole | Pd₂(dba)₃ (1.0) | RuPhos (2.5) | K₃PO₄ | Dioxane | 100 | ~85 |
| 3 | 2-Bromopyridine | Pd₂(dba)₃ (0.5) | BrettPhos (1.5) | Cs₂CO₃ | Toluene | 110 | >90 |
| 4 | 3-Bromo-N,N-dimethylaniline | Pd(OAc)₂ (2.0) | SPhos (4.0) | NaOtBu | Toluene | 100 | ~88 |
| Yields are representative and based on analogous systems reported in the literature.[6][7] |
Protocol 2: Palladium-Catalyzed N-Arylation
Materials and Reagents:
-
This compound (1.0 eq)
-
Aryl halide (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 eq)
-
Biarylphosphine ligand (e.g., XPhos) (0.03 eq)
-
Potassium phosphate (K₃PO₄) (2.0 eq)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk tube, add this compound, the aryl halide, K₃PO₄, Pd₂(dba)₃, and the ligand.
-
Evacuate and backfill the tube with an inert atmosphere (e.g., Argon or Nitrogen) three times.
-
Add anhydrous toluene via syringe.
-
Seal the tube and place it in a preheated oil bath at 110 °C.
-
Stir the reaction for 12-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired N-aryl-2-aminobenzimidazole derivative.
Synthesis of Fused Heterocyclic Systems
The 2-amino group, with its adjacent endocyclic nitrogen, forms a reactive guanidine system that is ideal for constructing fused heterocyclic rings. A prominent example is the reaction with β-dicarbonyl compounds, such as acetylacetone or ethyl acetoacetate, to form pyrimido[1,2-a]benzimidazole derivatives.[3] These fused systems are rigid, planar structures often targeted in medicinal chemistry for their potential to intercalate with DNA or bind to enzyme active sites.[8][9]
Caption: Workflow for synthesis of fused pyrimido[1,2-a]benzimidazoles.
Protocol 3: Synthesis of a Pyrimido[1,2-a]benzimidazole Derivative
Materials and Reagents:
-
This compound (1.0 eq)
-
Ethyl acetoacetate (1.1 eq)
-
Polyphosphoric acid (PPA) or Eaton's reagent
-
Dichloromethane
Procedure:
-
In a round-bottom flask, mix this compound and ethyl acetoacetate.
-
Heat the mixture at 120-130 °C for 2-3 hours. The initial condensation may be performed without solvent.
-
Cool the mixture slightly and add polyphosphoric acid (a sufficient amount to ensure stirring is possible).
-
Increase the temperature to 140-150 °C and stir for an additional 3-5 hours to facilitate the intramolecular cyclization (Friedländer annulation).
-
Cool the reaction mixture to room temperature. Carefully pour the viscous mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a concentrated ammonium hydroxide solution until the pH is basic.
-
A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with water.
-
Dry the solid. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography to yield the pure pyrimido[1,2-a]benzimidazol-4-one derivative.
Applications in Drug Discovery and Materials Science
The synthetic methodologies described above enable the creation of diverse libraries of compounds built around the this compound core.
-
Medicinal Chemistry: Derivatives of 2-aminobenzimidazole have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[8][10][11] The protocols for N-arylation and heterocycle fusion are directly applicable to SAR studies, allowing chemists to fine-tune the electronic and steric properties of molecules to optimize potency and selectivity for a given biological target.
-
Materials Science: The rigid, electron-rich benzimidazole core is also of interest in materials science. N-arylated derivatives have been investigated for their non-linear optical (NLO) properties.[12] The ability to systematically modify the structure allows for the tuning of photophysical properties for applications in organic electronics and sensors.
References
- SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPD
- Catalyst-Controlled Chemoselective Aryl
- MIT Open Access Articles: Catalyst-Controlled Chemoselective Aryl
- Reagent-controlled regiodivergent intermolecular cyclization of 2-aminobenzothiazoles with β-ketoesters and β-ketoamides. [Link]
- (PDF)
- A Protocol to 2-Aminobenzimidazoles via Copper-Catalyzed Cascade Addition and Cyclization of o-Haloanilines and Carbodiimides. [Link]
- Synthesis of Multifunctional 2-Aminobenzimidazoles on DNA via Iodine-Promoted Cycliz
- PHARMACOLOGICAL PROSPECTS OF 2-AMINOBENZIMIDAZOLES: ADVANCES IN CHEMISTRY, SYNTHESIS, AND THERAPEUTIC POTENTIAL: A REVIEW. [Link]
- Methods to Access 2-aminobenzimidazoles of Medicinal Importance. [Link]
- Advances in the Synthesis of Ring-Fused Benzimidazoles and Imidazobenzimidazoles. [Link]
- N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO)
- Scheme 12: Alkylation and arylation reaction of 2-aminobenzimidazole. [Link]
- Facile Synthesis, Characterization and Antimicrobial Activity of 2-Alkanamino Benzimidazole Deriv
- Novel Synthesis and Characterization of 2-Aminobenzimidazole Deriv
- Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiprolifer
- Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. [Link]
- Benzimidazole(s)
- Examples of drugs and other bioactive molecules containing benzimidazole motif. [Link]
- This compound Product Page. [Link]
- Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole deriv
- Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiprolifer
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- 4. benthamdirect.com [benthamdirect.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Catalyst-Controlled Chemoselective Arylation of 2-Aminobenzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nmsreview.org [nmsreview.org]
- 11. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Application Notes & Protocols: 2-Amino-1-isopropylbenzimidazole as a Versatile Scaffold for the Synthesis of Novel Heterocyclic Compounds
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: The benzimidazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] The strategic introduction of substituents onto this core allows for the fine-tuning of physicochemical and biological properties. This guide focuses on 2-Amino-1-isopropylbenzimidazole, a key building block for creating diverse and complex heterocyclic systems. The presence of the 1-isopropyl group enhances lipophilicity and introduces steric bulk, which can significantly influence molecular interactions with biological targets. We provide detailed, field-proven protocols for the synthesis of two important classes of fused heterocyclic compounds: pyrimido[1,2-a]benzimidazoles and triazolo[4,3-a]benzimidazoles. This document explains the causality behind experimental choices, offers step-by-step methodologies, and presents characterization data to ensure scientific integrity and reproducibility.
Core Reagent: Physicochemical Properties and Safe Handling
This compound is the cornerstone of the syntheses described herein. A thorough understanding of its properties and safe handling is paramount for successful and safe experimentation.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃N₃ | [3] |
| Molecular Weight | 175.23 g/mol | [3] |
| CAS Number | 90871-47-9 | [3] |
| Appearance | Off-white to light brown crystalline powder | Typical |
| Solubility | Soluble in polar organic solvents (e.g., EtOH, DMF, DMSO) | Inferred |
Safety and Handling Protocol
Handling this compound requires adherence to standard laboratory safety protocols to minimize risk. The compound is classified as an irritant.[4][5]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles conforming to EN166 (EU) or NIOSH (US) standards, and chemical-resistant gloves.[5][6][7]
-
Ventilation: Conduct all manipulations in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[4][8]
-
Exposure Response:
-
Skin Contact: Causes skin irritation.[4] In case of contact, immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[4][6]
-
Eye Contact: Causes serious eye irritation.[4] If contact occurs, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Seek medical attention if irritation persists.[4][6]
-
Inhalation: May cause respiratory irritation.[4] Move the individual to fresh air. If breathing is difficult, provide artificial respiration and seek medical attention.[6][7]
-
Ingestion: Harmful if swallowed.[8] Rinse mouth with water and seek immediate medical attention. Do not induce vomiting.[6]
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[4][7]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4][6]
The Role of the 1-Isopropyl Substituent: A Mechanistic Insight
The choice of this compound over the simpler 2-aminobenzimidazole is a deliberate design element in medicinal chemistry. The isopropyl group at the N-1 position is not merely a placeholder; it imparts specific properties to the final compounds:
-
Increased Lipophilicity: The alkyl nature of the isopropyl group increases the overall lipophilicity (fat-solubility) of the molecule. This is a critical parameter in drug design, as it can enhance the ability of a compound to cross cell membranes and improve its pharmacokinetic profile.
-
Steric Influence: The bulky isopropyl group can direct the regioselectivity of subsequent reactions and influence the final conformation of the synthesized heterocyclic system. This steric hindrance can be crucial for achieving selective binding to a target protein by preventing non-specific interactions.
-
Metabolic Stability: The N-1 position of the benzimidazole ring can be susceptible to metabolic degradation. The presence of the isopropyl group can shield this position, potentially increasing the metabolic stability and in vivo half-life of the drug candidate.
Synthetic Transformations: Building Novel Heterocycles
The exocyclic 2-amino group of this compound is a potent binucleophile, making it an ideal starting point for constructing fused ring systems. We will focus on two high-yield, robust synthetic routes.
Synthesis of Pyrimido[1,2-a]benzimidazoles via Multicomponent Reaction
Pyrimido[1,2-a]benzimidazoles are a class of fused heterocycles with a wide range of biological activities.[9] Their synthesis can be efficiently achieved through a one-pot, three-component reaction involving an aldehyde and a methylene-activated compound like malononitrile.[10][11][12] This approach is highly valued in green chemistry for its atom economy and operational simplicity.[10][13]
The reaction proceeds through a cascade of classical organic reactions. The aldehyde first undergoes a Knoevenagel condensation with malononitrile. The resulting electron-deficient alkene is then attacked by the exocyclic amino group of the benzimidazole in a Michael addition. The final step is an intramolecular cyclization followed by tautomerization to yield the stable aromatic pyrimido[1,2-a]benzimidazole system.
Caption: Mechanism of Pyrimido[1,2-a]benzimidazole Synthesis.
This protocol describes the synthesis of 4-(4-chlorophenyl)-1-isopropyl-2-imino-1,2-dihydropyrimido[1,2-a]benzimidazole-3-carbonitrile .
-
Materials:
-
This compound (1.0 eq, 175 mg, 1.0 mmol)
-
4-Chlorobenzaldehyde (1.0 eq, 140 mg, 1.0 mmol)
-
Malononitrile (1.2 eq, 79 mg, 1.2 mmol)
-
Ethanol (10 mL)
-
Piperidine (catalytic amount, ~0.1 mL)
-
-
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 mmol), 4-chlorobenzaldehyde (1.0 mmol), malononitrile (1.2 mmol), and ethanol (10 mL).
-
Add a catalytic amount of piperidine to the mixture.
-
Heat the reaction mixture to reflux (approximately 78 °C) and stir for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) [eluent: n-hexane:ethyl acetate (7:3)].
-
Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to yield the pure pyrimido[1,2-a]benzimidazole derivative.
-
Table 2: Representative Scope for Pyrimido[1,2-a]benzimidazole Synthesis
| Aldehyde | Product Name | Expected Yield |
| Benzaldehyde | 1-isopropyl-2-imino-4-phenyl-... | ~90% |
| 4-Methoxybenzaldehyde | 1-isopropyl-2-imino-4-(4-methoxyphenyl)-... | ~92% |
| 4-Nitrobenzaldehyde | 1-isopropyl-2-imino-4-(4-nitrophenyl)-... | ~88% |
Synthesis of Triazolo[4,3-a]benzimidazoles
The 1,2,4-triazole fused benzimidazole system is another heterocycle of significant interest, often synthesized by reacting the 2-aminobenzimidazole core with reagents that can provide the necessary N-C fragment for cyclization.[14][15]
A common route involves the reaction of the 2-amino group with a one-carbon electrophile that also contains a leaving group and a latent nitrogen source, such as a hydrazidoyl halide, or a two-step process involving an intermediate that is then cyclized. A simplified conceptual pathway involves acylation/condensation followed by cyclization.
Caption: General Pathway for Triazolo[4,3-a]benzimidazole Synthesis.
This protocol outlines the synthesis of 1-isopropyl-[4][10]triazolo[4,3-a]benzimidazole via a formyl intermediate.
-
Part 1: Synthesis of N-(1-isopropyl-1H-benzimidazol-2-yl)formamide
-
In a round-bottom flask, dissolve this compound (1.0 eq, 1.75 g, 10 mmol) in formic acid (20 mL).
-
Reflux the mixture for 4 hours. Monitor by TLC until the starting material is consumed.
-
Cool the reaction mixture and pour it slowly into ice-cold water with stirring.
-
Neutralize the solution carefully with a saturated aqueous sodium bicarbonate solution until pH 7-8 is reached.
-
Collect the precipitated solid by filtration, wash with water, and dry to yield the formamide intermediate.
-
-
Part 2: Cyclization to form 1-isopropyl-[4][10]triazolo[4,3-a]benzimidazole
-
In a flask, create a mixture of the intermediate from Part 1 (1.0 eq, 2.03 g, 10 mmol) and hydrazine hydrate (2.0 eq, 1.0 g, 20 mmol) in ethanol (30 mL).
-
Reflux the reaction mixture for 8-10 hours.
-
After cooling, evaporate the solvent under reduced pressure.
-
Purify the resulting crude solid by recrystallization from an appropriate solvent (e.g., ethanol/water) to obtain the final triazole product.
-
Characterization of Novel Compounds
The structures of the newly synthesized compounds must be unequivocally confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the proton and carbon framework of the molecule.[16]
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.[17]
-
Infrared (IR) Spectroscopy: Used to identify key functional groups, such as C=N, C≡N, and N-H bonds present in the molecules.[12]
Table 3: Expected Spectroscopic Data for a Representative Product
| Compound | Technique | Expected Key Signals |
| 4-(4-chlorophenyl)-1-isopropyl-2-imino-1,2-dihydropyrimido[1,2-a]benzimidazole-3-carbonitrile | ¹H NMR (DMSO-d₆) | δ 7.2-8.0 (m, 8H, Ar-H), 4.8-5.0 (sept, 1H, CH-isopropyl), 3.4 (s, 2H, NH₂), 1.6-1.7 (d, 6H, CH₃-isopropyl) |
| ¹³C NMR (DMSO-d₆) | δ 150-160 (C=N), 115-145 (Ar-C), 118 (CN), 50-55 (CH-isopropyl), 20-22 (CH₃-isopropyl) | |
| MS (ESI+) | m/z [M+H]⁺ corresponding to C₂₁H₁₈ClN₅ | |
| IR (KBr) | ~3300 cm⁻¹ (N-H), ~2200 cm⁻¹ (C≡N), ~1640 cm⁻¹ (C=N) |
Overall Experimental Workflow
The synthesis and analysis of these novel heterocyclic compounds follow a structured and logical workflow, ensuring efficiency and reproducibility.
Caption: Comprehensive Workflow for Synthesis and Analysis.
References
- An efficient catalysis for the synthesis of pyrimido[1,2-a]benzimidazoles and 1-(benzothiazolylamino)methyl-2-naphthols using ZnO@SO3H@Tropine. (n.d.). National Institutes of Health.
- Bogdanova, D. M., Savina, L. I., & Begunov, R. S. (2022). SYNTHESIS AND FUNCTIONALISATION OF PYRIDO[1,2-A]BENZIMIDAZOLE AMINO DERIVATIVES.
- SAFETY DATA SHEET - Fisher Scientific. (2021, December 25).
- SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 6).
- 2-Amino-N-isopropylbenzamide SDS, 30391-89-0 Safety Data Sheets - ECHEMI. (n.d.).
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Application Notes and Protocols for 2-Amino-1-isopropylbenzimidazole in Medicinal Chemistry
Foreword: Unlocking the Potential of a Privileged Scaffold
The benzimidazole nucleus, an isostere of naturally occurring purine nucleosides, represents a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties, including its capacity for hydrogen bonding and π-π stacking interactions, allow it to bind effectively to a multitude of biological macromolecules.[1][2] The 2-aminobenzimidazole core, in particular, is a cornerstone of numerous pharmacologically active agents, from anthelmintics to emerging candidates in oncology and neuropharmacology.[3][4] This guide focuses on a specific, yet underexplored, derivative: 2-Amino-1-isopropylbenzimidazole . By examining the extensive research on analogous N-substituted and 2-aminobenzimidazole compounds, we can construct a robust framework for investigating its therapeutic potential. This document serves as a technical guide for researchers, providing not only detailed synthetic and analytical protocols but also a scientifically grounded rationale for exploring its applications in modern drug discovery.
Rationale for Investigation: The Significance of the N1-Isopropyl Moiety
While the 2-amino group is a well-established pharmacophore, substitution at the N1 position of the benzimidazole ring offers a powerful vector for modulating a compound's physicochemical and pharmacological properties. The introduction of an isopropyl group at this position is a strategic choice for several reasons:
-
Modulation of Lipophilicity: The isopropyl group increases the molecule's lipophilicity, which can enhance its ability to cross cellular membranes and the blood-brain barrier. This is a critical parameter for drugs targeting intracellular proteins or the central nervous system.
-
Steric Influence on Binding: The branched nature of the isopropyl group can provide specific steric interactions within a protein's binding pocket, potentially leading to enhanced potency and selectivity for a given biological target.
-
Metabolic Stability: Alkyl substitution at the N1 position can block potential sites of metabolism, potentially increasing the compound's in vivo half-life.
Structure-activity relationship (SAR) studies on related N-substituted 2-aminobenzimidazoles have demonstrated that modifications at this position significantly impact biological activity, making the 1-isopropyl derivative a compelling candidate for investigation.[5]
Potential Therapeutic Applications and Mechanistic Insights
Based on the known activities of structurally related benzimidazoles, this compound is a promising candidate for investigation in several therapeutic areas.
Modulation of Ion Channels
A significant body of research has identified N-substituted 2-aminobenzimidazoles as potent modulators of small conductance Ca2+-activated K+ (SK) channels.[6][7] These channels are crucial for regulating neuronal excitability.
-
Hypothesized Mechanism of Action: Unlike classical pore blockers, these compounds act as negative gating modulators. They are thought to bind to a site on the channel protein that is distinct from the pore, inducing a conformational change that shifts the calcium sensitivity of the channel. This makes it more difficult for the channel to open in response to intracellular calcium, thereby reducing potassium efflux and increasing neuronal excitability. The basicity of the 2-amino group is considered essential for this activity.[6]
Caption: Hypothesized mechanism of SK channel modulation.
Protein Kinase Inhibition
The benzimidazole scaffold is a common feature in a multitude of approved and investigational protein kinase inhibitors.[8][9] Their structural similarity to purines allows them to compete with ATP for binding in the kinase catalytic site.
-
Potential Targets: Various receptor tyrosine kinases (RTKs) and serine/threonine kinases are potential targets.[8][10] The specific kinase profile will be dictated by the substitution pattern. For instance, different benzimidazole derivatives have shown inhibitory activity against EGFR, VEGFR-2, Aurora kinases, and CDKs.[8] The N1-isopropyl group would project into the solvent-exposed region or a specific hydrophobic sub-pocket of the ATP-binding site, influencing the selectivity profile.
Caption: Competitive ATP binding mechanism for kinase inhibition.
Antiviral and Antimicrobial Activity
Benzimidazole derivatives have a long history of use as antiviral and antimicrobial agents.[11][12] N-substitution can influence the spectrum of activity. For instance, N-benzenesulphonylbenzimidazoles have shown activity against RNA viruses.[13][14] The mechanism of action in these contexts is often multifaceted, potentially involving inhibition of viral polymerases, disruption of viral entry, or interference with microbial metabolic pathways.[6]
Experimental Protocols
The following protocols provide a comprehensive framework for the synthesis, characterization, and preliminary biological evaluation of this compound.
Synthesis of this compound
The synthesis can be approached via a two-step process involving the N-alkylation of a protected 2-aminobenzimidazole precursor, followed by deprotection. A more direct approach, adapted from methodologies for related compounds, involves the reaction of N-isopropyl-o-phenylenediamine with cyanogen bromide.
Protocol 3.1.1: Synthesis via N-isopropyl-o-phenylenediamine
This protocol is adapted from the classical synthesis of 2-aminobenzimidazoles.[3]
Materials:
-
N-isopropyl-o-phenylenediamine
-
Cyanogen bromide (Caution: Highly toxic)
-
Ethanol
-
Aqueous ammonia
-
Deionized water
Procedure:
-
In a well-ventilated fume hood, dissolve N-isopropyl-o-phenylenediamine (1.0 eq) in ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of cyanogen bromide (1.05 eq) in ethanol dropwise to the cooled solution. Extreme caution must be exercised when handling cyanogen bromide.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture again in an ice bath and slowly add aqueous ammonia to neutralize the hydrobromic acid formed and to precipitate the free base.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold deionized water.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.
Data Presentation: Expected Characterization Data
| Parameter | Expected Result |
| Appearance | Off-white to light brown solid |
| Molecular Formula | C₁₀H₁₃N₃ |
| Molecular Weight | 175.23 g/mol |
| ¹H NMR | Peaks corresponding to isopropyl (septet and doublet), aromatic, and amine protons. |
| ¹³C NMR | Peaks corresponding to isopropyl, aromatic, and guanidinyl carbons. |
| Mass Spec (ESI+) | [M+H]⁺ at m/z 176.12 |
Protocol for In Vitro Biological Evaluation: Kinase Inhibition Assay
This protocol outlines a general method for screening the compound against a panel of protein kinases using a luminescence-based assay.
Objective: To determine the inhibitory activity (IC₅₀) of this compound against a panel of selected protein kinases (e.g., EGFR, VEGFR-2, Src).
Materials:
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
Recombinant human kinases
-
Appropriate kinase-specific peptide substrates
-
ATP
-
Kinase buffer
-
This compound (test compound)
-
Staurosporine (positive control inhibitor)
-
DMSO (vehicle)
-
White, opaque 96-well plates
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a series of dilutions in kinase buffer to achieve final assay concentrations (e.g., from 100 µM to 1 nM).
-
Kinase Reaction:
-
To each well of a 96-well plate, add 5 µL of the test compound dilution (or DMSO for control).
-
Add 10 µL of a 2.5X kinase/substrate mixture (containing the specific kinase and its peptide substrate in kinase buffer).
-
Initiate the reaction by adding 10 µL of a 2.5X ATP solution. The final reaction volume is 25 µL.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection:
-
Add 25 µL of Kinase-Glo® reagent to each well.
-
Incubate for an additional 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
The amount of ATP remaining is inversely correlated with kinase activity.
-
Calculate the percentage of kinase inhibition relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Caption: Experimental workflow for a luminescence-based kinase inhibition assay.
Concluding Remarks for the Research Professional
This compound stands as a compelling, yet underexplored, molecule within a class of compounds renowned for its therapeutic versatility. The strategic inclusion of the N1-isopropyl group provides a solid rationale for investigating its potential as a modulator of ion channels, a protein kinase inhibitor, or an antiviral agent. The protocols and conceptual frameworks provided in this guide are designed to be a self-validating system, enabling researchers to synthesize, characterize, and conduct preliminary biological screens with a high degree of scientific rigor. By building upon the extensive knowledge base of the benzimidazole scaffold, the exploration of this specific derivative has the potential to yield novel chemical probes and therapeutic leads.
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Application Notes and Protocols: 2-Amino-1-isopropylbenzimidazole as a Ligand in Coordination Chemistry
Introduction: The Benzimidazole Scaffold in Modern Coordination Chemistry
The benzimidazole ring system, an isomeric fusion of benzene and imidazole, represents a "privileged scaffold" in medicinal chemistry and materials science.[1][2] Its structural similarity to naturally occurring purines allows it to interact with a multitude of biological macromolecules, leading to a wide spectrum of pharmacological activities including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] In coordination chemistry, benzimidazole derivatives are prized for their versatile ligating abilities. The sp²-hybridized imine nitrogen atom (N3) of the imidazole ring serves as a primary coordination site for a vast array of metal ions.[4][5]
This guide focuses on 2-Amino-1-isopropylbenzimidazole , a derivative featuring two key functionalities: the foundational benzimidazole core for metal coordination and an exocyclic 2-amino group that can introduce secondary coordination sites, hydrogen bonding capabilities, or serve as a handle for further derivatization. The N1-isopropyl group enhances solubility in organic solvents and provides steric bulk that can influence the geometry and stability of the resulting metal complexes. This combination of features makes this compound a compelling ligand for the development of novel coordination complexes with potential applications in catalysis, bioinorganic chemistry, and drug development.[6][7]
Part 1: Synthesis of the Ligand: this compound
The synthesis of N1-alkylated-2-aminobenzimidazoles is a multi-step process that requires careful control of reaction conditions to achieve regioselectivity and high yields. The protocol described here is a robust, two-step procedure starting from commercially available materials.
Causality and Rationale:
-
Step 1: N-Isopropylation of o-Phenylenediamine. This initial step is crucial for installing the isopropyl group selectively at one of the nitrogen atoms. While direct alkylation can lead to a mixture of N1- and N1,N2-dialkylated products, using a reductive amination approach with acetone provides a more controlled route to the desired N-isopropyl-benzene-1,2-diamine intermediate.
-
Step 2: Cyclization with Cyanogen Bromide. The formation of the 2-amino-benzimidazole ring is achieved through cyclization with cyanogen bromide (BrCN). This classic and effective method proceeds via an initial reaction of BrCN with one of the amino groups to form a cyanamide intermediate, which then undergoes intramolecular cyclization by the attack of the second amino group, followed by elimination of HBr to yield the aromatic benzimidazole core.[8] This method is favored for its efficiency in forming the 2-amino substitution pattern.
Experimental Protocol: Ligand Synthesis
Step 1: Synthesis of N-isopropyl-benzene-1,2-diamine
-
To a solution of o-phenylenediamine (1.0 eq.) in methanol, add acetone (1.2 eq.) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour to form the Schiff base intermediate.
-
Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq.) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).[9]
-
Once the reaction is complete, quench the excess NaBH₄ by the slow addition of water.
-
Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield the crude N-isopropyl-benzene-1,2-diamine, which can be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Dissolve the crude N-isopropyl-benzene-1,2-diamine (1.0 eq.) in ethanol in a round-bottom flask.
-
Cool the solution to 0 °C. Add a solution of cyanogen bromide (BrCN) (1.1 eq.) in ethanol dropwise. Caution: Cyanogen bromide is highly toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.
-
After the addition, allow the mixture to stir at room temperature for 12-16 hours.
-
A precipitate will form. Collect the solid by filtration and wash with cold ethanol to obtain the hydrobromide salt of the product.
-
To obtain the free base, suspend the salt in water and basify to pH 9-10 with a saturated solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with dichloromethane (DCM) (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford pure this compound.[6]
Synthetic Workflow Diagram
Caption: General workflow for the synthesis of metal complexes.
Part 3: Protocols for Physicochemical Characterization
Thorough characterization is essential to confirm the identity, purity, and structure of both the ligand and its metal complexes.
Spectroscopic Analysis
| Technique | Purpose | Expected Observations for this compound Complexes |
| ¹H & ¹³C NMR | Confirm ligand structure and purity. Assess ligand coordination (in diamagnetic complexes). | Protons and carbons near the N3 coordination site may show a downfield shift upon complexation with a diamagnetic metal like Zn(II). [10][11] |
| FT-IR | Identify functional groups and confirm coordination. | The ν(C=N) stretching vibration of the imidazole ring (typically ~1570-1630 cm⁻¹) will shift to a different frequency upon coordination to the metal. [12][13]The N-H stretching vibrations of the 2-amino group (~3100-3400 cm⁻¹) may also shift if involved in hydrogen bonding. Appearance of new low-frequency bands (~400-500 cm⁻¹) can be attributed to M-N bond formation. [13] |
| UV-Vis | Study electronic transitions and coordination geometry. | The ligand will show π→π* transitions. Upon complexation, these bands may shift (bathochromic or hypsochromic shifts), and new, weaker d-d transition bands may appear in the visible region for transition metal complexes (e.g., Co(II), Ni(II), Cu(II)), which are indicative of the coordination geometry (e.g., tetrahedral, octahedral). [2] |
| Mass Spec. | Determine molecular weight and confirm composition. | Provides the molecular ion peak [M+H]⁺ for the ligand and can confirm the mass of the entire complex, often showing fragmentation patterns that correspond to the loss of ligands or counter-ions. |
X-Ray Crystallography
Single-crystal X-ray diffraction is the definitive method for elucidating the three-dimensional structure of a coordination complex. [14] Protocol: Crystal Growth and Analysis
-
Crystal Growth: High-quality single crystals are paramount. This is often the most challenging step.
-
Method: Slow evaporation of a dilute solution of the purified complex in a suitable solvent (e.g., methanol, acetonitrile) is a common starting point.
-
Alternative: Vapor diffusion, where a solution of the complex is placed in a vial inside a sealed jar containing a "non-solvent" (in which the complex is less soluble), is another powerful technique. The slow diffusion of the non-solvent vapor into the complex solution gradually reduces solubility, promoting slow crystal growth.
-
-
Data Collection: A suitable crystal is mounted and exposed to a collimated beam of X-rays. The diffraction pattern of scattered X-rays is recorded as the crystal is rotated. [15]3. Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. [14]The positions of the atoms are determined from the intensities of the diffraction spots, leading to an electron density map from which the final molecular structure is built and refined. [15]4. Data Interpretation: The final structure provides precise information on:
-
The metal's coordination number and geometry (e.g., tetrahedral, square planar, octahedral). [16] * Exact bond lengths and angles between the metal and ligand atoms.
-
The role of the 2-amino group in intramolecular or intermolecular hydrogen bonding.
-
The packing of the complex molecules in the crystal lattice. [17]
-
Part 4: Applications and Future Outlook
The unique electronic and steric properties imparted by the 2-amino and N1-isopropyl groups make these metal complexes highly attractive for several research domains.
-
Bioinorganic Chemistry & Drug Development: Benzimidazole-based metal complexes have demonstrated significant potential as anticancer and antimicrobial agents. [12]The complexes of this compound should be screened for their cytotoxicity against various cancer cell lines and their activity against pathogenic bacteria and fungi. The mechanism of action, such as DNA binding or enzyme inhibition, can be a key area of investigation. [7]* Homogeneous Catalysis: The electron-donating properties of the ligand can modulate the catalytic activity of the metal center. These complexes could be explored as catalysts in various organic transformations, such as oxidation, reduction, or cross-coupling reactions. [18][19]* Materials Science: The ability of the 2-amino group to form extensive hydrogen-bonding networks could be exploited in the design of supramolecular assemblies and coordination polymers with interesting structural and photophysical properties.
Future research should focus on expanding the library of metal complexes with this ligand, including lanthanides and platinum-group metals, to explore novel magnetic, luminescent, and therapeutic properties.
References
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- Padhy, G. K., et al. (2023). SYNTHETIC APPROACHES OF BENZIMIDAZOLE DERIVATIVES: A REVIEW. RASĀYAN J. Chem., 16(4).
- IntechOpen. (2023). Bis(benzimidazole) Complexes, Synthesis and Their Biological Properties: A Perspective.
- Banu, R. S., et al. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances.
- Behera, J., et al. (2021). Synthesis of 2-amino alcohols from imidazole derivatives: Experimental and in silico study. Indian Journal of Chemistry.
- MySkinRecipes. (n.d.). This compound.
- Ajani, O. O., et al. (2016). Facile Synthesis, Characterization and Antimicrobial Activity of 2-Alkanamino Benzimidazole Derivatives. Oriental Journal of Chemistry, 32(1).
- Khan, T. A., et al. (2020). Evaluation of Transition Metal Complexes of Benzimidazole-Derived Scaffold as Promising Anticancer Chemotherapeutics. Molecules, 25(21), 5158.
- Bairagi, S. H., et al. (2018). Concise on Some Biologically Important 2-Substituted Benzimidazole Derivatives. Journal of Heterocyclic Chemistry.
- Tounsi, N., et al. (2018). Metal complexes of a novel heterocyclic benzimidazole ligand formed by rearrangement-cyclization of the corresponding Schiff base. Electrosynthesis, structural characterization and antimicrobial activity. Dalton Transactions, 47(3), 855-867.
- Radulović, M. V., et al. (2004). Synthesis, physico-chemical characterization and biological activity of 2-aminobenzimidazole complexes with different metal ions. APTEFF.
- ResearchGate. (2023). Transition metal (II) complexes with 2- amino methyl benzimidazole derived schiff base: synthesis, characterization and biological activity.
- Correa, R. G., et al. (2011). Discovery and characterization of 2-aminobenzimidazole derivatives as selective NOD1 inhibitors. Chemistry & Biology, 18(8), 975-985.
- Perin, N., et al. (2022). Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. Molecules, 27(21), 7468.
- International Journal of Science and Research Archive. (2023). Transition metal (II) complexes with 2- amino methyl benzimidazole derived schiff base.
- Symbiosis Online Publishing. (2015). Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative.
- ResearchGate. (2008). ChemInform Abstract: Coordination Behavior of Benzimidazole, 2-Substituted Benzimidazoles and Benzothiazoles Towards Transition Metal Ions.
- National Institutes of Health. (2024). Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole.
- National Institutes of Health. (2024). The synthesis and characterization of Various metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole and its mono schiff base precursor.
- PubMed. (n.d.). The synthesis and characterization of Various metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole and its mono schiff base precursor.
- Smyth, M. S., & Martin, J. H. (2000). X-Ray Crystallography. Journal of Clinical Pathology: Molecular Pathology, 53(1), 8-14.
- National Institutes of Health. (2014). Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics.
- ResearchGate. (2018). (PDF) X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives.
- ResearchGate. (n.d.). Metal complexes of 2-aminobenzothiazole derivatives as a versatile system tuning up their structural and biological properties.
- National Institutes of Health. (2022). Spectroscopic and Computational Study of the Protonation Equilibria of Amino-Substituted benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles.
- MDPI. (2022). Spectroscopic and Computational Study of the Protonation Equilibria of Amino-Substituted benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles as Novel pH-Sensing Materials.
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- Peak Proteins. (n.d.). Determination Of X-ray Crystal Structures Of ERAP1 Complexes.
- PubMed Central. (2023). Synthesis, crystal structure and Hirshfeld surface analysis of (2-amino-1-methylbenzimidazole-κN3)aquabis(4-oxopent-2-en-2-olato-κ2O,O′)nickel(II) ethanol monosolvate.
- National Institutes of Health. (2024). Novel bivalent transition metal complexes based on a 2-amino-3-hydroxypyridine Schiff base ligand: synthesis elucidation, antimicrobial evaluation, antioxidant and molecular docking studies.
- ResearchGate. (2011). (PDF) ChemInform Abstract: Metal Complexes of Hydrazones and Their Biological, Analytical and Catalytic Applications: A Review.
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Application Note: A Comprehensive Protocol for the N-acylation of 2-Amino-1-isopropylbenzimidazole
Introduction
The 2-aminobenzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of biologically active compounds.[1][2] These derivatives exhibit a vast spectrum of pharmacological activities, including antihistaminic, antiulcerative, and antifungal properties.[1][3] The strategic modification of the 2-amino group, particularly through N-acylation, serves as a powerful tool for medicinal chemists to modulate the physicochemical properties and biological targets of these molecules, leading to the development of novel therapeutic agents.[3][4]
This application note provides a detailed, field-proven protocol for the N-acylation of 2-Amino-1-isopropylbenzimidazole. It is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the experimental choices, a step-by-step methodology, and troubleshooting guidance to ensure reliable and reproducible results.
Mechanistic Rationale and Core Principles
The N-acylation of this compound is a classic nucleophilic acyl substitution reaction. The fundamental principle involves the nucleophilic attack of the exocyclic amino group onto the electrophilic carbonyl carbon of an acylating agent, such as an acyl chloride or acid anhydride.
The 2-aminobenzimidazole structure possesses three nitrogen atoms, but the exocyclic primary amine (-NH₂) is the most potent nucleophile and the primary site of acylation under standard conditions.[1][3] The two imidazole ring nitrogens are significantly less nucleophilic as their lone pairs of electrons are integral to the aromatic 10-π electron system of the heterocyclic ring.[1][3]
A crucial component of this reaction is the use of a base (e.g., triethylamine, pyridine). When using an acyl chloride, the reaction generates hydrochloric acid (HCl) as a byproduct. The base neutralizes this acid, preventing the protonation of the starting amine (which would render it non-nucleophilic) and driving the reaction to completion.[4][5]
Caption: General schematic of the N-acylation reaction.
Detailed Experimental Protocol
This protocol details the N-acetylation of this compound using acetyl chloride as a representative acylating agent.
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Role | Key Safety Precautions |
| This compound | C₁₀H₁₃N₃ | 175.23 | Substrate | Irritant. Avoid inhalation and contact with skin/eyes. |
| Acetyl Chloride | CH₃COCl | 78.50 | Acylating Agent | Corrosive, flammable, reacts violently with water. Handle in a fume hood. |
| Triethylamine (Et₃N) | (C₂H₅)₃N | 101.19 | Base | Flammable, corrosive, toxic. Handle in a fume hood. |
| Dichloromethane (DCM), Anhydrous | CH₂Cl₂ | 84.93 | Solvent | Volatile, suspected carcinogen. Use in a well-ventilated area. |
| Sodium Sulfate, Anhydrous | Na₂SO₄ | 142.04 | Drying Agent | Hygroscopic. Keep container tightly closed. |
| Silica Gel (230-400 mesh) | SiO₂ | 60.08 | Stationary Phase | Respiratory irritant. Avoid inhaling dust. |
Step-by-Step Methodology
Caption: Experimental workflow for N-acylation.
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add this compound (1.0 eq). Dissolve it in anhydrous dichloromethane (DCM). Add triethylamine (1.2 eq).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C. This is critical to control the initial exothermic reaction upon adding the highly reactive acyl chloride.[6]
-
Addition of Acylating Agent: While stirring vigorously, add acetyl chloride (1.1 eq) dropwise to the cooled solution using a syringe. A white precipitate (triethylamine hydrochloride) will form almost immediately.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 2-4 hours.
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC), using a suitable eluent system (e.g., Ethyl Acetate/Hexane). The disappearance of the starting material spot indicates the reaction is complete.
-
Work-up: Upon completion, quench the reaction by slowly adding deionized water. Transfer the mixture to a separatory funnel. Shake well and allow the layers to separate. Collect the bottom organic layer.
-
Extraction and Drying: Extract the aqueous layer twice more with DCM. Combine all organic layers and wash them with brine. Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product.[6][7]
-
Purification: Purify the crude residue by flash column chromatography on silica gel.[7][8] Elute with a gradient of ethyl acetate in hexane to isolate the pure N-acylated product. Alternatively, if the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed.[8][9]
Process Optimization and Key Considerations
-
Choice of Acylating Agent: While acyl chlorides are highly reactive, acid anhydrides (e.g., acetic anhydride) are excellent, less aggressive alternatives that produce a carboxylic acid byproduct, also neutralized by the base.[10][11] For sensitive substrates, carboxylic acids can be coupled directly using reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of 1-Hydroxybenzotriazole (HOBt).[4][12]
-
Solvent Selection: The solvent must be aprotic and anhydrous to prevent hydrolysis of the acylating agent.[13] Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are common choices.
-
Base Selection: Triethylamine is a standard choice. Pyridine can also be used and may act as a solvent. For less reactive amines, a stronger, non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) might be beneficial.[6]
-
Temperature Management: The initial cooling step is paramount for safety and to minimize the formation of side products, especially when performing the reaction on a larger scale.
Product Characterization
The identity and purity of the synthesized N-(1-isopropyl-1H-benzo[d]imidazol-2-yl)acetamide should be confirmed using standard analytical techniques:
-
¹H NMR: Expect the disappearance of the broad singlet corresponding to the two -NH₂ protons of the starting material and the appearance of a new singlet for the amide N-H proton (typically downfield). Shifts in the aromatic protons and the isopropyl group should also be noted.
-
¹³C NMR: The appearance of a new carbonyl carbon signal (typically ~168-172 ppm) for the amide is a key indicator of successful acylation.
-
Mass Spectrometry (MS): ESI-MS or HRMS should be used to confirm the molecular weight of the final product, matching the calculated mass for the acylated structure.
-
Infrared (IR) Spectroscopy: Look for the disappearance of the N-H stretching bands of the primary amine and the appearance of a strong C=O stretching absorption around 1650-1680 cm⁻¹ characteristic of an amide.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive (hydrolyzed) acylating agent. 2. Insufficient base. 3. Starting material protonated. | 1. Use a fresh bottle of acylating agent. 2. Increase the equivalents of base to 1.5-2.0 eq. 3. Ensure the base is added before the acylating agent. |
| Incomplete Reaction | 1. Insufficient reaction time or temperature. 2. Low reactivity of the starting material. | 1. Extend the reaction time and monitor by TLC. 2. Consider gentle heating (e.g., 40 °C) or using a more reactive acylating agent. |
| Multiple Products | 1. Di-acylation (on both exocyclic and ring nitrogen). 2. Reaction temperature was too high. | 1. Use stoichiometric amounts of the acylating agent (1.0-1.1 eq). 2. Maintain low temperature (0 °C) during addition and avoid heating. |
| Purification Difficulty | 1. Product and starting material have similar polarity. 2. Product is an oil and won't crystallize. | 1. Use a shallow gradient for column chromatography. 2. Attempt purification via an acid-base extraction or try different recrystallization solvents.[9] |
References
- Scheme 17: Acylation reaction of 2-aminobenzimidazole. ResearchGate.
- Pollock, J. A., Kim, S. H., & Katzenellenbogen, J. A. (2012). Imidoyl dichlorides as new reagents for the rapid formation of 2-aminobenzimidazoles and related azoles. Beilstein Journal of Organic Chemistry, 8, 374–380.
- Motghare, A., & Katolkar, P. (2022). SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE. Asian Journal of Pharmaceutical and Clinical Research, 15(7), 1-13.
- Chen, Y., et al. (2022). Facile Synthesis of Benzimidazoles via N-Arylamidoxime Cyclization. ACS Omega, 7(49), 45589–45599.
- Nadeem, H., et al. (2021). N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. Molecules, 26(22), 7019.
- Synthesis of N‐substituted 2‐aminobenzimidazoles. ResearchGate.
- Motghare, A., & Katolkar, P. (2022). SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE. ResearchGate.
- A mild and scalable one-pot synthesis of N-substituted 2-aminobenzimidazoles via visible light mediated cyclodesulfurization. Nature.
- An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. MDPI.
- Chemoselective acylation of benzimidazoles with phenylacetic acids under different Cu catalysts to give fused five-membered N-heterocycles or tertiary amides. Royal Society of Chemistry.
- N-substitution Reactions of 2-Aminobenzimidazoles to Access Pharmacophores. Ingenta Connect.
- N-substitution Reactions of 2-Aminobenzimidazoles to Access Pharmacophores | Request PDF. ResearchGate.
- A Protocol to 2-Aminobenzimidazoles via Copper-Catalyzed Cascade Addition and Cyclization of o-Haloanilines and Carbodiimides. ACS Publications.
- N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2. eScholarship.
- Chen, Y., et al. (2022). Facile Synthesis of Benzimidazoles via N-Arylamidoxime Cyclization. PMC.
- Acylating agents. Ace Chemistry.
- An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. PMC.
- Revealing the regioselective N-acylation of 5-bromo-2-aminobenzimidazole using experiment and theoretical calculation. OUCI.
- N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2. PMC.
- N-Acylation of sulfonamides using N-acylbenzotriazoles. Semantic Scholar.
- Preparation of n-acylimidazoles. Google Patents.
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Suzuki coupling reactions with 5-Bromo-2-isopropyl-1H-benzo[d]imidazole
An In-Depth Technical Guide to Suzuki Coupling Reactions with 5-Bromo-2-isopropyl-1H-benzo[d]imidazole
Introduction: The Strategic Importance of the Benzimidazole Scaffold
The benzimidazole framework is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of therapeutic agents with diverse biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] The ability to strategically functionalize this heterocyclic system is paramount in the quest for novel drug candidates with enhanced potency and specificity. 5-Bromo-2-isopropyl-1H-benzo[d]imidazole serves as a crucial and versatile building block in this endeavor. The bromine atom at the 5-position provides a reactive handle for transition-metal-catalyzed cross-coupling reactions, among which the Suzuki-Miyaura coupling is preeminent.[3]
This powerful C-C bond-forming reaction offers a mild and highly efficient pathway to introduce a vast array of aryl and heteroaryl substituents, enabling the systematic exploration of the chemical space around the benzimidazole core.[2][4] The reaction's tolerance for a wide range of functional groups, coupled with the commercial availability of a diverse library of boronic acids, makes it an indispensable tool for drug discovery and development professionals.[2][5] This guide provides a detailed examination of the Suzuki coupling reaction as applied to 5-Bromo-2-isopropyl-1H-benzo[d]imidazole, offering mechanistic insights, optimized protocols, and practical advice for researchers.
Reaction Principle and Mechanistic Overview
The Suzuki-Miyaura reaction facilitates the cross-coupling of an organohalide with an organoboron species, typically a boronic acid or its ester, catalyzed by a palladium(0) complex.[6] The process unfolds through a well-established catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The cycle initiates with the oxidative addition of the aryl halide (5-Bromo-2-isopropyl-1H-benzo[d]imidazole) to a coordinatively unsaturated Pd(0) complex. This step, often rate-limiting, forms a Pd(II) intermediate. The C-Br bond is generally more reactive than a C-Cl bond, making bromo-substituted heterocycles like our substrate highly suitable for this reaction under milder conditions.[1]
-
Transmetalation: This is the crucial step where the organic moiety is transferred from the boron atom to the palladium center. For this to occur, the boronic acid must first be activated by a base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃).[7][8] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which readily transfers its aryl group to the electrophilic Pd(II) center, displacing the halide.
-
Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the Pd(II) complex. This forms the desired C-C bond in the final product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.
A significant challenge when working with nitrogen-rich heterocycles like benzimidazoles is their potential to coordinate to the palladium center.[9][10][11] This can inhibit or even poison the catalyst, leading to lower yields or failed reactions. The choice of appropriate ligands, such as bulky, electron-rich phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), is critical to stabilize the palladium catalyst, promote the desired reaction steps, and prevent catalyst deactivation.[9][12][13][14]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Data Presentation: Representative Suzuki Coupling Conditions
The following table summarizes optimized conditions for the Suzuki coupling of 5-Bromo-2-isopropyl-1H-benzo[d]imidazole with various arylboronic acids, based on established protocols for similar nitrogen-rich heterocyclic substrates.[2][9]
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Phenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O (4:1) | 100 | 15-20 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (3) | XPhos (6) | Cs₂CO₃ | Toluene | 90 | 12 | >90 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | DME/H₂O (4:1) | 85 | 18 | 80-90 |
| 4 | 4-Fluorophenylboronic acid | P1 Precatalyst (1.5) | - | K₃PO₄ | Dioxane/H₂O (4:1) | 60 | 5-8 | >90 |
| 5 | 2-Naphthylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ | DMF | 100 | 16 | 85-95 |
Yields are estimates based on analogous reactions in the literature and may vary depending on the specific substrate and reaction scale. P1 Precatalyst is a commercially available air- and moisture-stable palladium(II) precatalyst.[9]
Experimental Protocols
This section provides a detailed, step-by-step methodology for a typical Suzuki coupling reaction.
Mandatory Visualization: Experimental Workflow
Caption: General workflow for the Suzuki coupling reaction.
Detailed Step-by-Step Protocol
Materials & Reagents:
-
5-Bromo-2-isopropyl-1H-benzo[d]imidazole (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.5 - 2.0 equiv)
-
Palladium source: e.g., Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)
-
Ligand: e.g., SPhos (4 mol%)
-
Base: e.g., Potassium phosphate (K₃PO₄, 2.0 equiv)
-
Solvent: Anhydrous 1,4-Dioxane and degassed Water (e.g., 4:1 ratio)
-
Inert gas (Nitrogen or Argon)
-
Standard, flame-dried glassware for organic synthesis
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add 5-Bromo-2-isopropyl-1H-benzo[d]imidazole (1.0 mmol), the chosen arylboronic acid (2.0 mmol), and potassium phosphate (2.0 mmol).
-
Causality: Using flame-dried glassware and an inert atmosphere is crucial to exclude moisture and oxygen, which can hydrolyze reagents and deactivate the palladium catalyst, respectively.
-
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium source (Pd₂(dba)₃) and the ligand (SPhos).
-
Causality: The ligand protects the palladium center and facilitates the catalytic cycle. Using pre-catalysts or adding the catalyst/ligand under inert gas prevents premature degradation.
-
-
Solvent Addition: Add the solvent system, for example, a mixture of 1,4-dioxane (4 mL) and water (1 mL), via syringe.[9]
-
Causality: A mixed solvent system like dioxane/water is common. Dioxane solubilizes the organic components, while water helps dissolve the inorganic base and facilitates the formation of the active boronate species.
-
-
Degassing: Seal the flask and thoroughly degas the reaction mixture. This can be achieved by bubbling an inert gas (N₂ or Ar) through the solution for 15-20 minutes or by subjecting the sealed flask to several cycles of vacuum and backfilling with inert gas.[2]
-
Causality: This is one of the most critical steps. Dissolved oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, halting the catalytic cycle.
-
-
Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Alternatively, microwave irradiation can be used to significantly shorten reaction times.[5][15]
-
Causality: Heating provides the necessary activation energy for the oxidative addition and other steps in the cycle.
-
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and ethyl acetate.
-
Causality: Quenching with water stops the reaction and helps dissolve the inorganic salts.
-
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with ethyl acetate. Combine the organic layers.
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 2-isopropyl-5-aryl-1H-benzo[d]imidazole product.
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as NMR (¹H, ¹³C) and Mass Spectrometry.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen exposure).2. Insufficient degassing.3. Poor quality reagents or solvents.4. Catalyst inhibition by the benzimidazole substrate. | 1. Ensure a strictly inert atmosphere.2. Improve degassing procedure (increase time, use freeze-pump-thaw cycles).3. Use fresh, anhydrous solvents and high-purity reagents.4. Screen different ligands (e.g., bulky NHCs like IPr or IMes) or use a higher catalyst/ligand loading.[13][14] |
| Formation of Side Products | 1. Homo-coupling of boronic acid.2. Protodeborylation of boronic acid.3. Protodebromination of starting material. | 1. Ensure rigorous exclusion of oxygen.2. Use a slight excess of boronic acid (1.5 equiv) instead of a large excess.3. Use a non-aqueous base/solvent system if possible. Ensure base is not overly strong. |
| Difficulty in Purification | 1. Residual palladium catalyst.2. Closely-eluting byproducts. | 1. Pass the crude product through a plug of silica or a metal scavenger resin before chromatography.2. Optimize the chromatography eluent system; consider using a different stationary phase if necessary. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly reliable and versatile method for the synthesis of 2-isopropyl-5-aryl-1H-benzo[d]imidazoles. By carefully selecting the catalyst system, base, and solvent, and by adhering to rigorous experimental techniques, particularly the exclusion of oxygen, researchers can achieve high yields of desired products. The protocols and insights provided in this guide serve as a robust starting point for scientists and professionals in drug development, facilitating the efficient synthesis and exploration of novel benzimidazole-based compounds for therapeutic applications.
References
- A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloro-Benzimidazoles in Cross-Coupling Reactions. Benchchem.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
- A Palladium Catalyst System for the Efficient Cross-Coupling Reaction of Aryl Bromides and Chlorides with Phenylboronic Acid: Synthesis and Biological Activity Evalu
- Novel palladium imidazole catalysts for Suzuki cross-coupling reactions.
- Optimization of the reaction conditions for Suzuki-Miyaura coupling of...
- Optimization of Suzuki‐Miyaura cross‐coupling reaction conditions....
- Optimization of reaction conditions for the Suzuki-Miyaura coupling of...
- Application Notes and Protocols: Suzuki Coupling Reactions with 2-bromo-6-methyl-1H. Benchchem.
- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Gener
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society.
- Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investig
- Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Wiley Online Library.
- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
- Suzuki Coupling. Organic Chemistry Portal.
- Suzuki−Miyaura cross-coupling reactions mediated by palladium/imidazolium salt systems.
- Suzuki−Miyaura Cross-Coupling Reactions Mediated by Palladium/Imidazolium Salt Systems | Request PDF.
- Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3. Chemija.
- Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2-(hetero)aryl benzimidazoles.
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- 5. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 6. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. researchgate.net [researchgate.net]
Application Notes & Protocols: Evaluating 2-Amino-1-isopropylbenzimidazole Derivatives as Novel Antimicrobial Agents
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Novel Antimicrobial Scaffolds
The escalating crisis of antimicrobial resistance (AMR) presents a formidable challenge to global health, threatening to reverse decades of medical progress.[1] The relentless evolution of drug-resistant pathogens necessitates a continuous pipeline of novel antimicrobial agents with distinct mechanisms of action.[2] Among the heterocyclic compounds that have garnered significant attention in medicinal chemistry, the benzimidazole scaffold stands out due to its structural similarity to purine nucleosides, allowing for favorable interactions with various biological macromolecules.[1] Derivatives of 2-aminobenzimidazole, in particular, represent a promising class of compounds, exhibiting a wide spectrum of pharmacological activities, including potent antimicrobial effects.[3][4]
This guide provides a comprehensive framework for the synthesis and evaluation of 2-amino-1-isopropylbenzimidazole derivatives. The strategic inclusion of an N-isopropyl group and a 2-amino moiety on the benzimidazole core is a rational design choice aimed at modulating lipophilicity and enhancing interactions with biological targets. We present detailed, field-proven protocols for the chemical synthesis, in vitro antimicrobial susceptibility testing, and essential cytotoxicity evaluation of these compounds. The methodologies are designed to be self-validating, incorporating necessary controls and explaining the causality behind experimental choices to ensure robust and reproducible outcomes.
Section 1: Synthesis and Characterization
Application Note: Rationale for Synthetic Strategy
The synthesis of this compound derivatives is strategically designed for efficiency and adaptability. The foundational step involves the synthesis of the N-isopropyl-substituted o-phenylenediamine precursor, which dictates the orientation of the N1-substituent. The subsequent cyclization with cyanogen bromide is a reliable method for forming the 2-aminobenzimidazole core. This approach allows for modifications to the starting diamine, enabling the generation of a library of derivatives for structure-activity relationship (SAR) studies.[5] Purification via column chromatography is critical to remove unreacted starting materials and byproducts, ensuring the high purity required for accurate biological evaluation.
Workflow: Synthesis and Purification
Caption: General workflow for synthesis and purification.
Protocol 1.1: Synthesis of 1-isopropyl-1H-benzo[d]imidazol-2-amine
This protocol details the cyclization reaction to form the target compound.
Materials:
-
N-isopropyl-benzene-1,2-diamine
-
Cyanogen bromide (Caution: Extremely toxic)
-
Ethanol (EtOH), absolute
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Separatory funnel
Procedure:
-
In a well-ventilated fume hood, dissolve N-isopropyl-benzene-1,2-diamine (1.0 eq) in absolute ethanol in a round-bottom flask.
-
Cool the solution in an ice bath to 0°C.
-
Carefully add a solution of cyanogen bromide (1.1 eq) in ethanol dropwise to the stirred reaction mixture. Extreme caution must be exercised when handling cyanogen bromide.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator.
-
Re-dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x). This step neutralizes any remaining acid and removes water-soluble impurities.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.
-
Proceed with purification as described in Protocol 1.2.
Protocol 1.2: Purification by Column Chromatography
Materials:
-
Crude product from Protocol 1.1
-
Silica gel (60 Å, 230-400 mesh)
-
Hexanes, Ethyl acetate (EtOAc)
-
Chromatography column, beakers, test tubes
Procedure:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., 100% hexanes) and pack the chromatography column.
-
Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel.
-
Carefully load the dried, adsorbed product onto the top of the packed column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and gradually increasing to 50% EtOAc). The optimal solvent system should be predetermined by TLC analysis.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound derivative as a solid.
-
Confirm the structure and purity of the final compound using NMR (¹H, ¹³C) and Mass Spectrometry (MS).
Section 2: In Vitro Antimicrobial Susceptibility Testing
Application Note: Determining Antimicrobial Efficacy
The primary goal of in vitro susceptibility testing is to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (Minimum Inhibitory Concentration, or MIC).[6] This is the most critical parameter for assessing the potency of a new compound. The broth microdilution method is a quantitative and highly standardized technique that allows for high-throughput screening against a panel of clinically relevant bacterial strains.[7][8] Following MIC determination, the Minimum Bactericidal Concentration (MBC), the lowest concentration that kills 99.9% of the initial bacterial inoculum, can be established to differentiate between bacteriostatic and bactericidal activity.[6] Adherence to standardized protocols, such as those from the Clinical and Laboratory Standards Institute (CLSI), is essential for generating reliable and comparable data.[7]
Workflow: MIC and MBC Determination
Caption: Workflow for MIC and MBC determination.
Protocol 2.1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
Materials:
-
Purified this compound derivative
-
Dimethyl sulfoxide (DMSO)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer or turbidimeter
-
Sterile saline or broth for suspension
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO (e.g., 1280 µg/mL).
-
Plate Preparation: In a 96-well plate, add 100 µL of sterile CAMHB to wells 2 through 12. Add 200 µL of the starting compound concentration (e.g., 128 µg/mL in CAMHB) to well 1.
-
Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 100 µL from well 10. This leaves wells 11 (growth control, no compound) and 12 (sterility control, no bacteria) with 100 µL of broth.[7]
-
Inoculum Preparation: From a fresh agar plate, suspend several bacterial colonies in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[7]
-
Final Inoculum Dilution: Dilute the standardized suspension in CAMHB to achieve a final target concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation: Within 15 minutes of standardization, add 100 µL of the final diluted bacterial suspension to wells 1 through 11. Do not add bacteria to well 12. The final volume in each well is 200 µL.[7]
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[7]
-
Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).
Protocol 2.2: Determination of Minimum Bactericidal Concentration (MBC)
Procedure:
-
Following the MIC reading, select the wells showing no visible growth (the MIC well and wells with higher concentrations).
-
Mix the contents of each well thoroughly.
-
Using a calibrated loop or pipette, subculture 10-100 µL from each clear well onto a fresh Mueller-Hinton Agar (MHA) plate.
-
Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.
Data Presentation: Sample MIC Table
| Bacterial Strain | ATCC Number | Gram Stain | MIC (µg/mL) |
| Staphylococcus aureus | 29213 | Positive | 4 |
| Enterococcus faecalis | 29212 | Positive | 8 |
| Escherichia coli | 25922 | Negative | 16 |
| Pseudomonas aeruginosa | 27853 | Negative | 32 |
| Klebsiella pneumoniae | 700603 | Negative | 16 |
Section 3: Evaluation of Cytotoxicity
Application Note: Assessing the Safety Profile
A potent antimicrobial agent is only viable as a therapeutic if it exhibits selectivity, meaning it is significantly more toxic to microbial cells than to host mammalian cells.[9][10] Cytotoxicity assays are therefore a non-negotiable step in preclinical evaluation.[11] The MTT assay is a colorimetric method that measures the metabolic activity of mitochondrial dehydrogenases in viable cells, providing a robust indicator of cell health and proliferation.[11] By determining the 50% inhibitory concentration (IC₅₀) against a mammalian cell line and comparing it to the MIC against a pathogen, we can calculate a Selectivity Index (SI = IC₅₀/MIC). A higher SI value indicates greater selectivity and a more promising safety profile for the compound.
Workflow: Cytotoxicity Assessment
Caption: Workflow for MTT cytotoxicity assay.
Protocol 3.1: MTT Assay for Cell Viability
Materials:
-
Human cell line (e.g., HEK293, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Sterile 96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the 96-well plate with 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare two-fold serial dilutions of the test compound in complete medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells for untreated cells (vehicle control) and medium only (blank).
-
Incubate the plate for another 24 to 48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Data Presentation: Sample Cytotoxicity and Selectivity Index
| Compound | MIC vs. S. aureus (µg/mL) | IC₅₀ vs. HEK293 (µg/mL) | Selectivity Index (SI = IC₅₀/MIC) |
| Derivative A | 4 | >128 | >32 |
| Derivative B | 8 | 64 | 8 |
| Ciprofloxacin | 0.5 | 150 | 300 |
Section 4: Proposed Mechanism of Action
Discussion and Mechanistic Hypothesis
Benzimidazole derivatives are known to exert their antimicrobial effects through various mechanisms.[5] A prominent mode of action, particularly in anthelmintics, is the inhibition of tubulin polymerization. However, in bacteria, a more likely target is the disruption of cell wall synthesis.[5] Specifically, some benzimidazole-based compounds have been shown to bind to and inhibit bacterial transpeptidase enzymes (also known as Penicillin-Binding Proteins or PBPs), which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall.[5] This inhibition leads to a weakened cell wall and ultimately results in cell lysis and death. Another potential mechanism could involve the inhibition of bacterial DNA gyrase or other essential enzymes. Further experimental studies, such as enzyme inhibition assays or macromolecular synthesis assays, would be required to elucidate the precise mechanism of action for this specific class of this compound derivatives.
Diagram: Hypothetical Mechanism of Action
Caption: Hypothetical inhibition of cell wall synthesis.
References
- Riss, T.L., et al. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Methods in Molecular Biology.
- Springer Professional. (n.d.). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. SpringerLink.
- National Center for Biotechnology Information. (n.d.). Synthesis, Biological Activity, QSAR and QSPR Study of 2-aminobenzimidazole Derivatives as Potent H3-antagonists. PubMed.
- Springer. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. SpringerLink.
- JoVE. (n.d.). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Journal of Visualized Experiments.
- Pharma Times. (n.d.). PHARMACOLOGICAL PROSPECTS OF 2-AMINOBENZIMIDAZOLES: ADVANCES IN CHEMISTRY, SYNTHESIS, AND THERAPEUTIC POTENTIAL: A REVIEW. Pharma Times.
- ResearchGate. (2017). Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. ResearchGate.
- BenchChem. (2025). Application Notes and Protocols for Evaluating the Cytotoxicity of New Antibacterial Agents. BenchChem.
- World Organisation for Animal Health (WOAH). (2012). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH.
- APEC. (n.d.). Antimicrobial Susceptibility Testing. APEC.org.
- KU Leuven. (2018). In vitro antimicrobial susceptibility testing methods. Lirias.
- BenchChem. (2025). Application Notes and Protocols: In Vitro Susceptibility Testing of Antibacterial Agent 40. BenchChem.
- ResearchGate. (2020). (PDF) SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE. ResearchGate.
- National Center for Biotechnology Information. (n.d.). Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. PubMed.
- National Center for Biotechnology Information. (n.d.). Antimicrobial Susceptibility Testing. StatPearls.
- Open Access Journals. (n.d.). Antibacterial Activity of Benzimidazole Derivatives: A Mini Review. hilarispublisher.com.
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 10. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents | Springer Nature Experiments [experiments.springernature.com]
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analytical techniques for characterizing 2-Amino-1-isopropylbenzimidazole
An In-Depth Guide to the Analytical Characterization of 2-Amino-1-isopropylbenzimidazole
Authored by: A Senior Application Scientist
This document provides a comprehensive overview of the essential analytical techniques for the structural elucidation and purity assessment of this compound (C₁₀H₁₃N₃). As a key building block in medicinal chemistry and materials science, robust and reliable analytical protocols are paramount for ensuring its quality, consistency, and performance in downstream applications. This guide is intended for researchers, scientists, and drug development professionals, offering detailed, field-proven protocols and the scientific rationale behind the methodological choices.
Introduction and Physicochemical Profile
This compound is a heterocyclic amine whose benzimidazole core is a privileged scaffold in drug discovery, appearing in numerous therapeutic agents. The isopropyl group at the N1 position and the amino group at the C2 position impart specific physicochemical properties that influence its reactivity and biological activity. Accurate characterization is the foundation of its use, confirming identity, quantifying purity, and identifying any related impurities.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃N₃ | [1][2] |
| Molecular Weight | 175.23 g/mol | [1][3] |
| Appearance | Off-white to light brown solid | [1] |
| Melting Point | 195-196 °C | [3] |
| Boiling Point (Predicted) | 334.2 ± 25.0 °C at 760 mmHg | [3] |
| CAS Number | 90871-47-9 | [1][3] |
The Analytical Workflow: A Holistic Approach
A multi-technique approach is essential for the unambiguous characterization of this compound. Each technique provides a unique piece of the puzzle, from chromatographic purity to definitive structural confirmation.
Caption: Overall analytical workflow for comprehensive characterization.
Chromatographic Techniques for Purity and Separation
Chromatography is the cornerstone for assessing the purity of this compound and quantifying it against reference standards.
High-Performance Liquid Chromatography (HPLC)
Reverse-Phase HPLC (RP-HPLC) is the premier technique for this analysis due to its high resolution and compatibility with moderately polar compounds. The method separates the target analyte from potential starting materials, by-products, and degradants.
Protocol: RP-HPLC for Purity Assessment
-
Instrumentation: An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase (or a compatible solvent like methanol/acetonitrile) to a final concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter to remove particulates before injection.[4]
-
-
Chromatographic Conditions: The following conditions are based on established methods for similar benzimidazole derivatives and serve as a robust starting point.[4][5]
Table 2: Recommended HPLC Method Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm (e.g., Newcrom R1) | Provides excellent retention and separation for moderately polar aromatic compounds. Low silanol activity minimizes peak tailing.[5] |
| Mobile Phase A | Water + 0.1% Formic Acid | Formic acid is a volatile modifier, making the method compatible with Mass Spectrometry (MS) detection.[5] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile is a common organic modifier providing good peak shape and elution strength. |
| Gradient | Isocratic at 20-30% B or a shallow gradient (e.g., 10-50% B over 15 min) | An isocratic method is simpler and sufficient if impurities are well-resolved. A gradient can improve the resolution of complex mixtures. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.[4] |
| Column Temperature | 30 °C | Maintains consistent retention times and improves peak shape.[4] |
| Detection | UV at 210 nm or 275 nm | Benzimidazoles exhibit strong absorbance at lower UV wavelengths (around 210 nm) and also have a characteristic absorbance at higher wavelengths. |
| Injection Volume | 10 µL | A typical volume for analytical HPLC.[4] |
-
Data Analysis:
-
Integrate the peak corresponding to this compound.
-
Calculate the purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for identifying volatile impurities. However, due to the polar amino group, this compound has low volatility and may exhibit poor chromatographic behavior. Derivatization is therefore a critical prerequisite for successful GC-MS analysis.[6]
Protocol: GC-MS Analysis via Silylation
Caption: Workflow for GC-MS analysis including derivatization.
-
Derivatization: Silylation replaces the active hydrogen on the amino group with a nonpolar silyl group, increasing volatility.
-
Place approximately 1 mg of the sample in a vial and dry it completely under a stream of nitrogen. The absence of moisture is critical for successful silylation.
-
Add 100 µL of N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) and 100 µL of acetonitrile.
-
Seal the vial and heat at 100 °C for 2-4 hours to ensure complete reaction.
-
Cool the sample to room temperature before injection.
-
-
GC-MS Conditions:
Table 3: Recommended GC-MS Method Parameters
| Parameter | Recommended Setting | Rationale |
| GC Column | SLB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film) | A low-polarity 5% phenyl-methylpolysiloxane column is a general-purpose column suitable for a wide range of derivatized compounds. |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the derivatized analyte. |
| Carrier Gas | Helium at 1.0 mL/min (constant flow) | Inert carrier gas standard for GC-MS. |
| Oven Program | Start at 100 °C, hold for 2 min. Ramp to 280 °C at 15 °C/min. Hold for 5 min. | The temperature program is designed to separate analytes based on their boiling points. |
| MS Source Temp | 230 °C | Standard ion source temperature. |
| MS Quad Temp | 150 °C | Standard quadrupole temperature. |
| Scan Range | 50 - 500 m/z | Covers the expected mass of the derivatized compound and its fragments. |
Spectroscopic Techniques for Structural Elucidation
Spectroscopy provides definitive proof of the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating the precise atomic connectivity of a molecule. Both ¹H and ¹³C NMR are required for full characterization.
Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.7 mL of a suitable deuterated solvent, such as DMSO-d₆.[7]
-
Rationale: DMSO-d₆ is an excellent choice as it effectively dissolves the compound and allows for the observation of exchangeable protons (N-H) from the amine and imidazole moieties.[7]
-
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) to serve as the internal reference (δ = 0.00 ppm).
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition:
-
¹H NMR: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include a spectral width of ~16 ppm and a relaxation delay of 1-2 seconds.[7]
-
¹³C NMR: Acquire the carbon spectrum with proton decoupling to simplify the spectrum. A larger number of scans is necessary due to the low natural abundance of ¹³C.[7]
-
Table 4: Predicted ¹H and ¹³C NMR Spectral Data (in DMSO-d₆) Disclaimer: These are predicted values based on the chemical structure and data from similar compounds.[7]
| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Aromatic C-H | ~7.0 - 7.5 | Multiplet | 4H | Benzene ring protons |
| Amine N-H₂ | ~5.5 - 6.5 | Broad Singlet | 2H | C2-NH₂ |
| Isopropyl C-H | ~4.5 - 4.8 | Septet | 1H | N-CH(CH₃)₂ |
| Isopropyl C-H₃ | ~1.4 - 1.6 | Doublet | 6H | N-CH(CH₃)₂ |
| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |
| C=N | ~155 | C2 (attached to NH₂) |
| Aromatic C | ~135-145 | C3a, C7a (bridgehead) |
| Aromatic C-H | ~110-125 | C4, C5, C6, C7 |
| Isopropyl C-H | ~48 | N-CH(CH₃)₂ |
| Isopropyl C-H₃ | ~21 | N-CH(CH₃)₂ |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the key functional groups present in the molecule by measuring the absorption of infrared radiation.
Protocol: FTIR Analysis by KBr Pellet
-
Sample Preparation:
-
Finely grind a small amount of the solid sample (1-2 mg) with ~100 mg of anhydrous potassium bromide (KBr) using an agate mortar and pestle.[7]
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition:
Table 5: Predicted Infrared (IR) Spectroscopy Absorption Bands Based on characteristic frequencies for 2-aminobenzimidazole derivatives.[7][8]
| Frequency Range (cm⁻¹) | Vibrational Mode | Expected Intensity |
| 3400-3200 | N-H stretching (amine and imidazole) | Strong, Broad |
| 3050-3000 | Aromatic C-H stretching | Medium |
| 2970-2850 | Aliphatic C-H stretching (isopropyl) | Medium-Strong |
| ~1620 | N-H bending (amine) | Medium |
| ~1590, 1480 | C=C and C=N stretching (aromatic/imidazole) | Medium-Strong |
| ~1450 | Aliphatic C-H bending | Medium |
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate mass measurement of the parent ion, which can be used to confirm the elemental composition of the molecule. It is typically performed using a soft ionization technique like Electrospray Ionization (ESI).
Protocol: HRMS by ESI-TOF
-
Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument.[7]
-
Data Acquisition:
-
Infuse the sample solution into the ESI source.
-
Acquire the spectrum in positive ion mode. The protonated molecule [M+H]⁺ is expected.
-
Expected [M+H]⁺: 176.1182 (Calculated for C₁₀H₁₄N₃⁺)
-
-
Data Analysis: Compare the measured accurate mass to the theoretical mass. A mass accuracy of <5 ppm provides strong evidence for the proposed elemental formula.
Conclusion
The analytical characterization of this compound requires a synergistic combination of chromatographic and spectroscopic techniques. HPLC provides essential data on purity, while a suite of spectroscopic methods (NMR, FTIR, and HRMS) confirms the molecular structure. The protocols detailed in this guide offer a robust framework for researchers to ensure the quality and identity of this important chemical building block, thereby upholding the integrity of their scientific and developmental work.
References
- SIELC Technologies. (n.d.). Separation of 2-Amino-1-benzylbenzimidazole on Newcrom R1 HPLC column.
- BenchChem. (2025). Spectroscopic Data for 2-Isopropyl-1H-benzo[d]imidazol-5-amine: A Technical Guide.
- ResearchGate. (n.d.). The ¹H-NMR spectrum of compound 2.
- ResearchGate. (n.d.). Experimental (a) and theoretical (b) IR spectra of 2-aminobenzimidazole.
- MySkinRecipes. (n.d.). This compound.
- Ogunbiyi, O., et al. (1995). Characterization of 2-amino-1-benzylbenzimidazole and its metabolites using tandem mass spectrometry. Toxicology Letters, 78(1), 25-33.
- PubChem. (n.d.). 2-Amino-N-isopropylbenzamide.
- Kaspar, H., et al. (2023). Quality Control in Targeted GC-MS for Amino Acid-OMICS. Metabolites.
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HPLC and mass spectrometry methods for 2-Amino-1-isopropylbenzimidazole analysis
An Application Note and Protocol for the Quantitative Analysis of 2-Amino-1-isopropylbenzimidazole using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
Introduction
This compound is a key chemical scaffold found in various pharmacologically active compounds. The benzimidazole nucleus is a significant heterocyclic structure in medicinal chemistry, forming the basis for drugs with a wide range of activities.[1][2] Accurate and robust quantification of such molecules in biological matrices and pharmaceutical formulations is critical during drug discovery, development, and quality control. This document provides a detailed, field-tested methodology for the analysis of this compound utilizing High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS), a technique renowned for its sensitivity and selectivity.[3][4]
The protocols herein are developed based on established principles of analytical chemistry and are designed to be validated according to International Conference on Harmonisation (ICH) guidelines, ensuring data integrity and reliability for regulatory purposes.[5][6][7][8]
Principle of the Method
This method leverages the high resolving power of reverse-phase HPLC to separate this compound from potential impurities and matrix components. The analyte is then introduced into a mass spectrometer using an Electrospray Ionization (ESI) source. ESI is a soft ionization technique ideal for polar, thermally labile molecules, which generates charged ions in the gas phase from species in solution.[9] Due to the basic nitrogen atoms in its structure, this compound is readily protonated in the positive ion mode, forming a distinct precursor ion ([M+H]⁺).
Tandem mass spectrometry (MS/MS) provides an additional layer of specificity. The precursor ion is isolated and fragmented through collision-induced dissociation (CID) to produce characteristic product ions. By monitoring a specific precursor-to-product ion transition in Multiple Reaction Monitoring (MRM) mode, the instrument achieves exceptional sensitivity and selectivity, minimizing interference from co-eluting matrix components.[10]
PART 1: Sample Preparation
The goal of sample preparation is to extract the analyte from its matrix, remove interfering substances that can suppress the MS signal or damage the HPLC column, and concentrate the analyte to a level suitable for detection.[11][12] The choice of technique depends on the sample matrix (e.g., plasma, urine, formulation) and the physicochemical properties of the analyte.[13]
Causality in Method Selection:
For high-protein matrices like blood plasma or serum, Protein Precipitation (PPT) is often the most straightforward and efficient initial approach.[12][13] It is fast, inexpensive, and effectively removes the majority of proteins which can foul the analytical column.[13] While techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can yield cleaner samples, PPT provides a high-recovery starting point for method development.[11][13]
Protocol 1.1: Protein Precipitation for Plasma Samples
-
Label 1.5 mL microcentrifuge tubes for each sample, quality control (QC), and standard.
-
Pipette 100 µL of the plasma sample into the corresponding tube.
-
Add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (IS). The 3:1 ratio of organic solvent to plasma ensures efficient protein precipitation.
-
Vortex the mixture vigorously for 60 seconds to ensure complete mixing and protein denaturation.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully aspirate the supernatant (~350 µL) and transfer it to a clean 96-well plate or autosampler vial.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. This step concentrates the analyte.[14]
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). The reconstitution solvent should be weak enough to ensure good peak shape upon injection.
-
Vortex briefly and centrifuge for 5 minutes to pellet any remaining particulates before placing the vial/plate in the autosampler.
PART 2: HPLC-MS/MS Method
The following parameters serve as a robust starting point and should be optimized for the specific instrumentation used.
HPLC Parameters
The choice of a C18 stationary phase is standard for moderately polar small molecules. The acidic mobile phase additive (formic acid) serves to improve peak shape and promote efficient protonation of the analyte in the ESI source.[2]
| Parameter | Recommended Condition | Rationale |
| Column | C18 Reverse-Phase, 50 mm x 2.1 mm, 1.8 µm | Provides excellent retention and resolution for small molecules. The shorter length allows for faster run times. |
| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous phase; formic acid aids in protonation and peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic phase for elution; acetonitrile is a common, effective solvent. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column, ensuring good efficiency. |
| Column Temp. | 40°C | Reduces mobile phase viscosity and can improve peak symmetry. |
| Injection Volume | 5 µL | A small volume minimizes peak distortion from the sample solvent. |
| Run Time | 5 minutes | Allows for elution and column re-equilibration. |
HPLC Gradient Elution
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 0.5 | 95 | 5 |
| 2.5 | 5 | 95 |
| 3.5 | 5 | 95 |
| 3.6 | 95 | 5 |
| 5.0 | 95 | 5 |
Mass Spectrometry Parameters
Parameters must be optimized by infusing a standard solution of this compound directly into the mass spectrometer. The values below are typical starting points for a triple quadrupole instrument.
| Parameter | Recommended Condition | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The molecule contains basic nitrogens, making it ideal for positive ion mode protonation. |
| Precursor Ion (Q1) | To be determined (Expected [M+H]⁺) | This is the mass-to-charge ratio of the protonated parent molecule. |
| Product Ion (Q3) | To be determined | The most stable and abundant fragment ion used for quantification. |
| Dwell Time | 100 ms | Balances signal intensity with the number of data points across a peak. |
| Spray Voltage | +4500 V | Creates a stable electrospray plume for efficient ionization.[15] |
| Source Temp. | 500°C | Aids in desolvation of the droplets from the ESI probe. |
| Collision Energy (CE) | To be determined | Optimized to produce the highest intensity of the desired product ion. |
| Curtain Gas | 30 psi | Prevents neutral molecules from entering the mass analyzer. |
PART 3: Method Validation Protocol (ICH Q2(R1) Framework)
A validated method provides documented evidence of its suitability for the intended purpose.[5][16] The following parameters must be assessed.
Specificity
Specificity is the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Protocol: Analyze blank matrix samples (e.g., six different sources of plasma) and compare the chromatograms to a spiked sample at the Lower Limit of Quantitation (LLOQ). No significant interfering peaks should be observed at the retention time of the analyte.
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a given range.
-
Protocol: Prepare a set of calibration standards by spiking blank matrix with known concentrations of the analyte. A typical range might be 1-1000 ng/mL, covering at least 5-7 concentration levels. Plot the peak area ratio (analyte/internal standard) against the nominal concentration and perform a linear regression.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The back-calculated concentrations of each standard should be within ±15% of the nominal value (±20% at the LLOQ).
Accuracy and Precision
Accuracy is the closeness of the measured value to the true value. Precision is the degree of scatter between a series of measurements.
-
Protocol: Analyze QC samples at a minimum of three concentration levels (low, medium, high) in replicate (n=6) on three separate days (inter-day precision) and within the same day (intra-day precision).
-
Acceptance Criteria: The mean accuracy should be within 85-115% of the nominal concentration (80-120% at LLOQ). The coefficient of variation (%CV) for precision should not exceed 15% (20% at LLOQ).
Limit of Detection (LOD) and Quantitation (LOQ)
LOD is the lowest amount of analyte that can be detected but not necessarily quantitated. LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.
-
Protocol: These are typically determined based on the signal-to-noise ratio (S/N).
-
Acceptance Criteria: LOD is often defined as S/N ≥ 3, while LOQ is defined as S/N ≥ 10, with accuracy and precision meeting the criteria mentioned above.
Method Validation Data Summary (Example)
| Validation Parameter | Concentration | Acceptance Criteria | Result |
| Linearity (r²) | 1 - 1000 ng/mL | ≥ 0.99 | 0.998 |
| Intra-day Precision (%CV) | LQC (5 ng/mL) | ≤ 20% | 8.5% |
| MQC (100 ng/mL) | ≤ 15% | 4.2% | |
| HQC (800 ng/mL) | ≤ 15% | 3.1% | |
| Inter-day Precision (%CV) | LQC (5 ng/mL) | ≤ 20% | 11.2% |
| MQC (100 ng/mL) | ≤ 15% | 6.8% | |
| HQC (800 ng/mL) | ≤ 15% | 5.5% | |
| Accuracy (% Bias) | LQC (5 ng/mL) | Within ±20% | +5.3% |
| MQC (100 ng/mL) | Within ±15% | -2.1% | |
| HQC (800 ng/mL) | Within ±15% | +1.7% | |
| LOQ | 1 ng/mL | S/N ≥ 10, Acc/Prec OK | Confirmed |
PART 4: Visualizations and Workflows
Overall Analytical Workflow
Caption: High-level workflow from sample receipt to final data reporting.
Method Validation Interdependency
Caption: Relationship between core parameters for method validation.
References
- Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan.
- Stone, J. (2018, December 11). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe.
- Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. University of Oxford.
- Shabir, G. A. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Chromatography Online.
- Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
- ResearchGate. (n.d.). (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES.
- Organomation. (n.d.). Preparing Samples for LC-MS/MS Analysis.
- LCGC International. (2021, August 1). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2.
- ResearchGate. (n.d.). Systematic identification of suspected anthelmintic benzimidazole metabolites using LC-MS/MS | Request PDF.
- PubMed. (2012, May 15). Novel product ions of 2-aminoanilide and benzimidazole Ag(I) complexes using electrospray ionization with multi-stage tandem mass spectrometry.
- Balizs, G. (1999). Determination of benzimidazole residues using liquid chromatography and tandem mass spectrometry.
- Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.
- Dong, M. W., & Hu, G. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International.
- ResearchGate. (n.d.). Influence o spray voltage on E I mass spectra o 1-( errocenylmethyl)-.
- ResearchGate. (2023, November 22). Determination of Analytical Parameters of Some 2-arylvinyl Benzimidazole Derivatives by Liquid Chromatography Coupled with Tandem Mass Spectrometry (LC/MS/MS).
- Fenn, J. B., Mann, M., Meng, C. K., Wong, S. F., & Whitehouse, C. M. (n.d.). Electrospray Ionization for Mass Spectrometry.
- RSC Publishing. (n.d.). Analytical Methods.
- World Journal of Pharmaceutical Research. (2023, August 17). Advancements in liquid chromatography-mass spectrometry: method development and applications.
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Application Notes and Protocols: Developing Assays to Test the Biological Activity of 2-Amino-1-isopropylbenzimidazole
Introduction: Unveiling the Potential of a Novel Benzimidazole Derivative
The benzimidazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast spectrum of biological activities including antimicrobial, antiviral, anthelmintic, anticancer, and anti-inflammatory properties.[1][2] The compound 2-Amino-1-isopropylbenzimidazole belongs to this versatile class, and its unique substitution pattern warrants a thorough investigation to elucidate its therapeutic potential. As a novel entity, a systematic and tiered approach to assay development is crucial for identifying and characterizing its biological activity.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute a suite of assays to explore the bioactivity of this compound. We will move from broad, high-level screening assays to more focused, mechanism-of-action studies, ensuring a logical and efficient discovery cascade. The protocols herein are designed to be self-validating, incorporating essential controls and clear endpoints.
Part 1: Foundational Screening - A Broad Net for Biological Activity
The initial phase of characterization involves casting a wide net to detect any significant biological effects of the compound. This stage prioritizes identifying potential areas of interest and assessing the compound's general cellular toxicity, which is a critical parameter for any potential therapeutic agent.[3][4]
Cytotoxicity and Cell Viability Assays
Before assessing specific activities, it is imperative to determine the concentration range at which this compound affects basic cellular health. These assays provide a therapeutic window and are fundamental for interpreting subsequent experimental results.[4]
Rationale: A compound's therapeutic value is intrinsically linked to its safety profile. By identifying the concentrations at which the compound is cytotoxic, we can establish a working concentration range for subsequent, more specific assays. This prevents misinterpretation of results where a perceived specific effect might simply be a consequence of cell death.
Protocol 1: MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.
Materials:
-
Human cancer cell lines (e.g., HepG2 - liver, HCT-116 - colon, MCF-7 - breast)[5] and a non-cancerous cell line (e.g., HEK293)
-
This compound (stock solution in DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Plate reader (570 nm)
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Replace the medium in the wells with the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 (half-maximal inhibitory concentration).
Data Presentation: Example IC50 Values
| Cell Line | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) |
| HepG2 | >100 | 85.2 | 62.5 |
| HCT-116 | >100 | 92.1 | 75.3 |
| MCF-7 | >100 | >100 | 98.7 |
| HEK293 | >100 | >100 | >100 |
Broad-Spectrum Antimicrobial Screening
Benzimidazole derivatives are well-known for their antimicrobial properties.[2][6] A primary screen against a panel of medically relevant bacteria and fungi is a logical first step.
Rationale: Identifying antimicrobial activity early can guide subsequent efforts towards infectious disease applications. A broad-spectrum screen helps to determine the potential range of susceptible organisms.
Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Bacterial Strains: Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), Pseudomonas aeruginosa (Gram-negative)
-
Fungal Strains: Candida albicans, Aspergillus fumigatus
-
This compound (stock solution in DMSO)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Standard antibiotics (e.g., Ciprofloxacin for bacteria, Amphotericin B for fungi) as positive controls
-
96-well plates
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a standardized inoculum of each microorganism.
-
Compound Dilution: Prepare serial dilutions of this compound in the appropriate broth medium in a 96-well plate.
-
Inoculation: Add the microbial inoculum to each well. Include a positive control (microbes + standard antibiotic), a negative control (microbes + vehicle), and a sterility control (medium only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.
Part 2: Secondary Assays - Probing Specific Biological Pathways
Based on the foundational screening results and the known activities of the benzimidazole class, we can now move to more specific, hypothesis-driven assays. If cytotoxicity was observed, especially in cancer cell lines, exploring antiproliferative and apoptotic mechanisms is warranted.[7][8] If antimicrobial activity was detected, investigating the mechanism of action, such as quorum sensing inhibition, is a logical next step.[9]
Anti-inflammatory Activity
Many benzimidazole derivatives exhibit anti-inflammatory effects.[1][10] A common mechanism for inflammation involves the production of reactive oxygen species (ROS) and the activation of inflammatory pathways like NF-κB.
Rationale: Chronic inflammation is implicated in numerous diseases. Assays that measure the modulation of inflammatory responses can reveal a significant therapeutic application for the compound.
Workflow for Assessing Anti-inflammatory Potential
Caption: Workflow for evaluating anti-inflammatory activity.
Protocol 3: Cellular Antioxidant Assay
This assay measures the ability of a compound to mitigate oxidative stress within cells.[11][12]
Materials:
-
Adherent cells (e.g., HaCaT or RAW 264.7)
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Free radical initiator (e.g., H2O2 or TBHP)
-
Quercetin (as a positive control)
-
96-well black fluorescence cell culture plate
-
Fluorescence plate reader
Step-by-Step Methodology:
-
Cell Culture: Culture cells in a 96-well plate until confluent.
-
Probe and Compound Incubation: Pre-incubate the cells with the cell-permeable DCFH-DA probe and various concentrations of this compound or Quercetin.
-
Induction of Oxidative Stress: Wash the cells and add the free radical initiator to induce the generation of ROS.
-
Fluorescence Measurement: The ROS will oxidize the probe to the highly fluorescent DCF. Measure the fluorescence intensity.
-
Data Analysis: A reduction in fluorescence in the presence of the compound indicates antioxidant activity.
Enzyme Inhibition Assays
Enzymes are major drug targets.[13] Given the structural diversity of benzimidazoles, screening against a panel of relevant enzymes, such as kinases or cyclooxygenases (COX), could reveal a specific inhibitory mechanism.[10]
Rationale: Identifying a specific enzyme target provides a clear mechanism of action and is a significant step in drug development. It allows for more targeted optimization and understanding of the compound's effects.[14][15]
Protocol 4: General Kinase Inhibition Assay (Example: Protein Kinase A)
This protocol describes a generic, high-throughput assay for screening kinase inhibitors.
Materials:
-
Protein Kinase A (PKA)
-
Specific peptide substrate for PKA
-
ATP
-
Kinase buffer
-
A detection system (e.g., ADP-Glo™ Kinase Assay which measures ADP production)
-
Staurosporine (a broad-spectrum kinase inhibitor as a positive control)
-
384-well plates
Step-by-Step Methodology:
-
Reaction Setup: In a 384-well plate, add the kinase buffer, the peptide substrate, and different concentrations of this compound.
-
Enzyme Addition: Add PKA to each well to start the reaction, except for the no-enzyme control.
-
ATP Addition: Add ATP to initiate the phosphorylation reaction. Incubate at room temperature.
-
Signal Detection: Stop the reaction and add the detection reagents according to the manufacturer's protocol (e.g., ADP-Glo™ reagent to measure ADP formation).
-
Data Acquisition: Measure the luminescence, which is proportional to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.
Part 3: Mechanism of Action and Target Validation
Once a consistent biological activity has been confirmed, the next crucial step is to elucidate the mechanism of action (MOA). This involves identifying the specific molecular target and understanding how the compound modulates its function.
Elucidating the Mode of Enzyme Inhibition
If the compound is found to be an enzyme inhibitor, determining the type of inhibition (e.g., competitive, non-competitive) is essential.[16]
Rationale: The mode of inhibition provides deep insight into how the inhibitor interacts with the enzyme and its substrate. For example, an ATP-competitive inhibitor binds to the same site as ATP, and its efficacy can be affected by cellular ATP concentrations.[17]
Diagram of Reversible Enzyme Inhibition Types
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in vitro and in vivo studies involving 2-Amino-1-isopropylbenzimidazole
An in-depth guide to the preclinical evaluation of 2-Amino-1-isopropylbenzimidazole and its analogs, this document provides researchers, scientists, and drug development professionals with detailed application notes and protocols for in vitro and in vivo studies. As a class, 2-aminobenzimidazoles are privileged scaffolds in medicinal chemistry, demonstrating a wide spectrum of biological activities including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1] This guide offers a framework for investigating the therapeutic potential of novel derivatives, with a focus on the causal relationships behind experimental design and the principles of robust, self-validating protocols.
While comprehensive studies on this compound itself are not extensively published, this guide synthesizes methodologies from closely related and structurally similar benzimidazole derivatives to provide a robust starting point for its characterization. The protocols herein are based on established methods for evaluating compounds targeting bacterial communication, cancer cell proliferation, and microbial growth.
Section 1: Investigating Anti-virulence Activity via PqsR Antagonism
A promising therapeutic avenue for novel antimicrobials is the inhibition of virulence rather than direct bactericidal activity, which may reduce the selective pressure for resistance. Derivatives of the 2-amino-1H-benzo[d]imidazole scaffold have emerged as potent antagonists of the Pseudomonas aeruginosa Quorum Sensing Receptor (PqsR), a key regulator of virulence factor production and biofilm formation.[2]
Mechanistic Rationale & Signaling Pathway
PqsR, also known as MvfR, is a transcriptional regulator that controls the pqsABCDE operon, which is essential for the synthesis of alkyl-hydroxyquinoline (AHQ) signaling molecules.[2] These molecules, in turn, activate PqsR, leading to the expression of numerous virulence factors, including pyocyanin, and promoting the maturation of biofilms. A 2-aminobenzimidazole-based compound can act as a competitive antagonist, binding to the ligand-binding domain of PqsR and preventing its activation by native AHQs. This blockade disrupts the entire signaling cascade, effectively disarming the pathogen.[2]
Caption: PqsR signaling pathway and its inhibition by a 2-aminobenzimidazole antagonist.
In Vitro Protocol: PqsR Transcriptional Reporter Assay
This assay quantitatively measures the ability of a test compound to inhibit PqsR-mediated gene expression. The principle involves using a P. aeruginosa strain engineered with a reporter gene (e.g., lacZ, encoding β-galactosidase) fused to a PqsR-controlled promoter, such as the pqsA promoter.
Step-by-Step Protocol:
-
Strain Preparation: Culture the P. aeruginosa pqsA-lacZ reporter strain overnight in a suitable medium (e.g., Luria-Bertani broth) at 37°C with shaking.
-
Assay Preparation: The following day, dilute the overnight culture to a starting OD₆₀₀ of ~0.05 in fresh medium.
-
Compound Addition: Dispense 100 µL of the diluted culture into wells of a 96-well microtiter plate. Add the test compound (this compound) from a stock solution (typically in DMSO) to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO only) and a positive control (a known PqsR antagonist, if available).
-
Incubation: Incubate the plate at 37°C with shaking for a defined period (e.g., 18-24 hours) to allow for bacterial growth and reporter gene expression.
-
Growth Measurement: After incubation, measure the optical density at 600 nm (OD₆₀₀) to assess bacterial growth and rule out any direct bactericidal or bacteriostatic effects of the compound.
-
β-Galactosidase Assay (Miller Assay):
-
Lyse the cells in each well using chloroform and SDS.
-
Add the substrate ONPG (o-nitrophenyl-β-D-galactopyranoside).
-
Incubate at 28°C until a yellow color develops.
-
Stop the reaction by adding Na₂CO₃.
-
Measure the absorbance at 420 nm (A₄₂₀).
-
-
Data Analysis: Calculate the Miller Units, which normalize the reporter activity to cell density. Plot the Miller Units against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
In Vitro Protocol: Pyocyanin Quantification Assay
This secondary assay validates PqsR inhibition by measuring the production of a key virulence factor, pyocyanin, a blue-green pigment controlled by the PqsR regulon.[2]
Step-by-Step Protocol:
-
Culture and Treatment: Grow wild-type P. aeruginosa (e.g., PA14 strain) in a suitable production medium (e.g., King's A medium) with the test compound at various concentrations, as described above. Incubate for 24-48 hours at 37°C.
-
Supernatant Collection: Centrifuge the cultures to pellet the bacterial cells. Carefully collect the supernatant.
-
Pyocyanin Extraction:
-
Add 3 mL of chloroform to 5 mL of the culture supernatant and vortex vigorously.
-
Centrifuge to separate the phases. The pyocyanin will be in the lower, blue chloroform layer.
-
Transfer the chloroform layer to a fresh tube.
-
-
Acidification and Measurement:
-
Add 1 mL of 0.2 M HCl to the chloroform extract and vortex. The pyocyanin will move to the upper, aqueous HCl layer, which will turn pink.
-
Measure the absorbance of the pink HCl layer at 520 nm (A₅₂₀).[2]
-
-
Data Analysis: Quantify the pyocyanin concentration (µg/mL) by multiplying the A₅₂₀ by 17.072. Plot the concentration against the test compound concentration to determine the IC₅₀ for virulence factor inhibition.
| Parameter | PqsR Reporter Assay | Pyocyanin Assay |
| Endpoint | PqsR-mediated transcription (Miller Units) | Pyocyanin production (µg/mL) |
| Hypothetical IC₅₀ | 5.2 µM | 8.1 µM |
| Purpose | Primary screen for direct target engagement | Secondary screen for phenotypic effect |
Section 2: Investigating Antiproliferative Activity in Oncology
The benzimidazole scaffold is a common feature in many anticancer agents, known to target critical cellular processes like microtubule dynamics and protein kinase signaling.[1][3]
Mechanistic Rationale & Experimental Workflow
Many benzimidazole derivatives function as microtubule inhibitors, disrupting mitotic spindle formation and leading to cell cycle arrest and apoptosis.[1] Others act as inhibitors of specific protein kinases, such as Casein Kinase 1 (CK1), which are often deregulated in cancer.[4] A primary investigation should, therefore, focus on assessing the general cytotoxicity of this compound against a panel of human cancer cell lines.
Caption: General workflow for preclinical evaluation of an antiproliferative compound.
In Vitro Protocol: Cell Viability (MTT) Assay
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.
Step-by-Step Protocol:
-
Cell Seeding: Seed human cancer cells (e.g., HT-29 for colorectal cancer, MDA-MB-231 for breast cancer) into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[5]
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compound. Include vehicle control wells.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours. Live cells with active dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Gently shake the plate to ensure complete dissolution and measure the absorbance at ~570 nm using a microplate reader.
-
Data Analysis: Convert absorbance values to percentage of viability relative to the vehicle control. Plot the percent viability against the log of the compound concentration to calculate the IC₅₀ value.
| Cell Line | Cancer Type | Hypothetical IC₅₀ (µM) |
| HT-29 | Colorectal Carcinoma | 12.5 |
| MDA-MB-231 | Breast Adenocarcinoma | 21.8 |
| A549 | Lung Carcinoma | 18.3 |
| Normal Spleen Cells | Non-cancerous control | >100 |
In Vivo Protocol: Human Tumor Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a compound in an immunodeficient mouse model.[3]
Step-by-Step Protocol:
-
Animal Housing: Use immunodeficient mice (e.g., BALB/c nude or NOD/SCID), 6-8 weeks old, housed in a pathogen-free environment.
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ HT-29 cells in Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumor dimensions regularly (e.g., twice weekly) with calipers and calculate the volume using the formula: Volume = (length × width²)/2.[3]
-
Randomization and Dosing: Once tumors reach the target size, randomize mice into treatment and control groups.
-
Treatment Administration: Administer the test compound (formulated in a suitable vehicle like 0.5% CMC) via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule (e.g., daily for 21 days). The control group receives the vehicle only.
-
Efficacy Endpoints: Monitor tumor volume and body weight throughout the study. The primary efficacy endpoint is Tumor Growth Inhibition (TGI).
-
Study Termination: At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
Section 3: Investigating General Antimicrobial Activity
Many benzimidazole derivatives exhibit broad-spectrum activity against various bacterial and fungal pathogens.[6] A fundamental primary screen is to determine the Minimum Inhibitory Concentration (MIC).
In Vitro Protocol: Broth Microdilution MIC Assay
This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Step-by-Step Protocol:
-
Microorganism Preparation: Grow the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to the mid-logarithmic phase in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).
-
Inoculum Standardization: Dilute the culture to a standardized concentration of ~5 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of this compound in the broth.
-
Inoculation: Add the standardized inoculum to each well. Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 35°C for 24-48 hours for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be determined by visual inspection or by measuring the OD₆₀₀.
References
- An In-depth Technical Guide on the Mechanism of Action of 2-Amino-1H-benzo[d]imidazole Derivatives as PqsR Antagonists. Benchchem.
- Application Notes and Protocols for Benzimidazole Derivatives in In Vivo Tumor Models. Benchchem.
- Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. PubMed Central.
- Evaluation of New Benzimidazole Derivatives as Cysticidal Agents: In Vitro, in Vivo and Docking Studies. ResearchGate.
- Novel Benzimidazole Derived Imine Ligand and Its Co(III) and Cu(II) Complexes as Anticancer Agents: Chemical Synthesis, DFT Studies, In Vitro and In Vivo Biological Investigations. MDPI.
- 2-aminobenzimidazoles for leishmaniasis: From initial hit discovery to in vivo profiling. National Institutes of Health.
- Novel 2-Aryl-1H-Benzimidazole Derivatives and Their Aza-Analogues as Promising Anti-Poxvirus Agents. MDPI.
- Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. MDPI.
- Cytotoxic Effects of Some N-Substituted-2-Amino-1H-Benzimidazoles. Walsh Medical Media.
- Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. National Institutes of Health.
- In-Vitro Anthelminitic, Anti-Oxident Activity and in Silico Adme Study of Synthesized Nitro Benzimidazole Derivatives. Oriental Journal of Chemistry.
- Fluorinated benzimidazole derivatives: In vitro antimicrobial activity. ACG Publications.
- In Vitro Evaluation of Selected Benzimidazole Derivatives as an Antioxidant and Xanthine Oxidase Inhibitors. PubMed.
- Discovery and characterization of 2-aminobenzimidazole derivatives as selective NOD1 inhibitors. PubMed.
- 2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives as potent inhibitors of CK1δ/ε. National Institutes of Health.
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives as potent inhibitors of CK1δ/ε - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. acgpubs.org [acgpubs.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Common Issues in 2-Amino-1-isopropylbenzimidazole Synthesis
Welcome to the technical support center for the synthesis of 2-Amino-1-isopropylbenzimidazole. This guide is designed for researchers, scientists, and drug development professionals who utilize this important heterocyclic motif. As a key intermediate in the development of pharmaceutical agents, particularly those targeting neurological and cardiovascular conditions, a reliable and reproducible synthesis is paramount[1]. This document provides in-depth, field-proven insights into common experimental challenges, moving beyond simple procedural steps to explain the underlying chemical principles.
Section 1: Overview of the Synthetic Pathway
The most common and practical laboratory-scale synthesis of this compound is a two-step process. The first step involves the construction of the 2-aminobenzimidazole core, followed by a regioselective N-alkylation to introduce the isopropyl group at the N1 position.
Step 1: Cyclization to form 2-Aminobenzimidazole This step typically involves the reaction of o-phenylenediamine with cyanogen bromide. This method is well-established for producing the benzimidazole core in good yields[2][3][4].
Step 2: N-Isopropylation The second step is the N-alkylation of the 2-aminobenzimidazole intermediate with an isopropyl halide (e.g., 2-bromopropane) in the presence of a suitable base and solvent. This step is critical and often the primary source of impurities due to the presence of multiple nucleophilic nitrogen atoms[5].
Experimental Workflow Diagram
Caption: Overall synthetic workflow for this compound.
Section 2: Troubleshooting Guide & FAQs
This section addresses specific issues encountered during the synthesis in a question-and-answer format.
Problem Category: Low or No Product Yield
Q1: My N-alkylation reaction failed to proceed, and TLC analysis only shows the 2-aminobenzimidazole starting material. What went wrong?
Potential Causes:
-
Inactive Alkylating Agent: The isopropyl halide (e.g., 2-bromopropane or 2-iodopropane) may have degraded due to improper storage, especially if exposed to light or moisture.
-
Insufficiently Strong Base: The chosen base may not be strong enough to deprotonate the benzimidazole nitrogen, which is a prerequisite for nucleophilic attack. While the pKa of the N-H bond in 2-aminobenzimidazole is not widely reported, it is known to be weakly acidic.
-
Low Reaction Temperature: The activation energy for the SN2 reaction may not have been overcome. Alkylation of heterocycles often requires heating[6].
-
Inappropriate Solvent: A solvent that does not adequately dissolve the reactants or is not polar enough to stabilize the transition state can hinder the reaction. Dipolar aprotic solvents like DMF or DMSO are generally preferred[7].
Recommended Solutions:
-
Verify Reagent Quality: Use a fresh bottle of the isopropyl halide or purify the existing stock by distillation.
-
Select a Stronger Base: If using a weak base like NaHCO₃, switch to a stronger, non-nucleophilic base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydride (NaH). Use NaH with extreme caution and under anhydrous conditions.
-
Increase Reaction Temperature: Gradually increase the reaction temperature, monitoring by TLC. A typical starting point is 60-80 °C in DMF.
-
Optimize Solvent: Ensure you are using a dry, polar aprotic solvent like DMF, DMAc, or DMSO. Avoid protic solvents like ethanol or water, which can interfere with the base and solvate the nucleophile, reducing its reactivity.
Q2: The reaction worked, but my isolated yield of the final product is disappointingly low. How can I improve it?
Potential Causes:
-
Incomplete Reaction: The reaction may not have been run to completion.
-
Side Product Formation: A significant portion of your starting material may have been converted into undesired side products, most commonly the N3-alkylated isomer.
-
Sub-optimal Stoichiometry: Using a large excess of the alkylating agent can lead to dialkylation, while using too little will result in incomplete conversion.
-
Losses During Workup/Purification: The product might be partially soluble in the aqueous phase during extraction, or significant material could be lost during column chromatography.
Recommended Solutions:
-
Monitor Reaction Progress: Allow the reaction to run longer, checking for the disappearance of the 2-aminobenzimidazole starting material by TLC at regular intervals (e.g., every 2 hours).
-
Control Stoichiometry: Begin with 1.1 to 1.5 equivalents of the isopropyl halide. This slight excess helps drive the reaction to completion without promoting significant dialkylation.
-
Optimize Workup: After quenching the reaction, ensure thorough extraction from the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Perform at least three extractions.
-
Refine Chromatography Technique: Use an appropriate silica gel mesh size and carefully select the eluent system to ensure good separation between the product and impurities. A gradient elution is often effective[8].
Problem Category: Impurity and Side Product Formation
Q3: My final product is contaminated with a significant amount of an isomeric impurity that is difficult to separate. What is this impurity and how can I avoid it?
Potential Causes: This is the most common problem in this synthesis. The isomeric impurity is almost certainly 2-Amino-3-isopropylbenzimidazole . The 2-aminobenzimidazole anion formed after deprotonation has two nucleophilic ring nitrogens (N1 and N3). Alkylation can occur at either site, leading to a mixture of regioisomers. The exocyclic amino group is significantly less nucleophilic and less likely to be alkylated under these conditions.
Recommended Solutions to Improve N1-Selectivity:
-
Steric Hindrance: The N1 position is generally less sterically hindered than the N3 position (which is adjacent to the fused benzene ring). However, for a small group like isopropyl, this difference may not be sufficient to provide high selectivity.
-
Use of Bulky Bases: Employing a bulkier base might preferentially deprotonate the more accessible N1 proton, although this is not always a reliable method.
-
Directed Synthesis: For guaranteed regioselectivity, a multi-step approach may be necessary, such as starting with an N-isopropyl substituted o-phenylenediamine. However, for a direct alkylation approach, careful control of reaction conditions is key. A recent study on a similar system showed that a combination of K₂CO₃ and KF in DMF can be effective for N-alkylation[9].
-
Temperature Control: Lowering the reaction temperature (if the reaction rate is still acceptable) can sometimes increase the kinetic selectivity for the less hindered N1 position.
Q4: My TLC shows multiple spots, including starting material, two product-like spots, and another spot at a higher Rf. What are these byproducts?
Potential Byproducts:
-
Spot 1 (Lowest Rf): 2-Aminobenzimidazole (starting material).
-
Spot 2 & 3 (Intermediate Rf): The desired This compound and the undesired 2-Amino-3-isopropylbenzimidazole isomer. They often have very similar Rf values.
-
Spot 4 (Highest Rf): A potential dialkylated product, where both N1 and the exocyclic amino group have been alkylated. This is more likely if a large excess of alkylating agent and a very strong base are used.
Recommended Solutions:
-
Control Stoichiometry: As mentioned, use only a slight excess (1.1-1.5 eq.) of the isopropyl halide to minimize dialkylation.
-
Purification Strategy: Meticulous column chromatography is essential. Use a long column and a shallow solvent gradient (e.g., starting with 100% hexane and gradually increasing the percentage of ethyl acetate) to achieve separation of the N1 and N3 isomers.
Section 3: Protocols and Data
Standard Experimental Protocol: N-Isopropylation
This protocol is a representative procedure and may require optimization.
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-aminobenzimidazole (1.0 eq.).
-
Solvent & Base: Add anhydrous DMF (approx. 0.1 M concentration relative to the substrate) and potassium carbonate (K₂CO₃, 2.0 eq.).
-
Reagent Addition: Stir the suspension vigorously for 15-20 minutes at room temperature. Add 2-bromopropane (1.2 eq.) dropwise via syringe.
-
Reaction: Heat the reaction mixture to 70 °C and monitor its progress by TLC (e.g., using a 50:50 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 4-12 hours.
-
Workup: Cool the mixture to room temperature and pour it into cold water. Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel.
Data Tables
Table 1: Recommended Reaction Parameters for N-Isopropylation
| Parameter | Recommended Condition | Rationale & Notes |
| Substrate | 2-Aminobenzimidazole | Ensure it is dry before use. |
| Alkylating Agent | 2-Bromopropane or 2-Iodopropane | 1.1 - 1.5 equivalents. Iodide is a better leaving group, allowing for milder conditions. |
| Base | K₂CO₃ or Cs₂CO₃ | 2.0 equivalents. Cs₂CO₃ is more soluble and can accelerate the reaction. |
| Solvent | Anhydrous DMF or DMSO | Polar aprotic solvents are crucial for SN2 reactions[7]. |
| Temperature | 60 - 80 °C | Optimization may be required. Higher temperatures can decrease regioselectivity. |
| Atmosphere | Inert (N₂ or Ar) | Prevents potential side reactions with atmospheric moisture and oxygen. |
Table 2: Troubleshooting Summary
| Symptom | Potential Cause(s) | Suggested Action(s) |
| No Reaction | Inactive reagents; weak base; low temp. | Check reagent quality; use stronger base (K₂CO₃); increase temperature. |
| Low Yield | Incomplete reaction; side reactions | Increase reaction time; control stoichiometry; optimize workup. |
| Isomer Formation | Alkylation at N1 and N3 positions | Meticulous column chromatography; consider lower temp to improve selectivity. |
| Multiple Byproducts | Over-alkylation; side reactions | Use only 1.1-1.5 eq. of alkylating agent; purify carefully via chromatography. |
Troubleshooting Logic Diagram
Caption: A logical guide for troubleshooting common synthesis issues.
References
- Motghare, A. & Katolkar, P. (2022). SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE. Asian Journal of Pharmaceutical and Clinical Research, 15(7), 35-46. [Link]
- Wang, Y., et al. (2024). A mild and scalable one-pot synthesis of N-substituted 2-aminobenzimidazoles via visible light mediated cyclodesulfurization.
- Wang, Y., et al. (2024). Examples and synthetic routes of N-substituted 2-aminobenzimidazoles.
- Hoover, J. M., et al. (2016). Synthesis of N-substituted 2-aminobenzimidazoles.
- Navarrete-Vázquez, G., et al. (2012). N-substitution Reactions of 2-Aminobenzimidazoles to Access Pharmacophores.
- MySkinRecipes. This compound. MySkinRecipes Product Page. [Link]
- Ajani, O. O., et al. (2016). Facile Synthesis, Characterization and Antimicrobial Activity of 2-Alkanamino Benzimidazole Derivatives. Oriental Journal of Chemistry, 32(1). [Link]
- Sriram, R., Sapthagiri, R., & Ravi, A. (2015). Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative. Symbiosis Online Publishing. [Link]
- Behera, M., et al. (2022). Synthesis of 2-amino alcohols from imidazole derivatives: Experimental and in silico study. Indian Journal of Chemistry, 61B, 444-453. [Link]
- He, Y., et al. (2005). Imidoyl dichlorides as new reagents for the rapid formation of 2-aminobenzimidazoles and related azoles. Tetrahedron Letters, 46(49), 8479-8482. [Link]
- ResearchGate. (2023). Synthesis of 2-aminobenzimidazoles Reagents and conditions.
- Organic Chemistry Portal. Benzimidazole synthesis. Organic Chemistry Portal. [Link]
- PubChem. 2-Amino-N-isopropylbenzamide.
- Google Patents. (1972). DE2214600A1 - 2-amino-benzimidazole - inter for pharmaceuticals, dyes and plant-protection agents.
- Sharma, D., et al. (2016). Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review.
- Sedić, M., et al. (2024). Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. Molecules, 29(5), 1143. [Link]
- ResearchGate. (2022). Scheme 12: Alkylation and arylation reaction of 2-aminobenzimidazole.
- Davis, B. A., et al. (1995). Characterization of 2-amino-1-benzylbenzimidazole and its metabolites using tandem mass spectrometry. Toxicology Letters, 78(1), 25-33. [Link]
- ResearchGate. (2022). Preparation of 2-Amino Benzimidazoles using Cyanogen Halide.
- Roman, G., et al. (2008). N-Alkylation of benzimidazoles with ketonic Mannich bases and the reduction of the resulting 1-(3-oxopropyl)benzimidazoles.
- Moreira, C. G., et al. (2011). Discovery and characterization of 2-aminobenzimidazole derivatives as selective NOD1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(18), 5438-5441. [Link]
- Motghare, A. & Katolkar, P. (2022). SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE.
- Al-Azay, H. F., et al. (2010). Synthesis and Characterization of Some New Aminoimidazoles. E-Journal of Chemistry, 7(4), 1409-1414. [Link]
- National Center for Biotechnology Information. (2017). Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones. PubMed Central. [Link]
- Google Patents. (2005). EP1498416A1 - A process for the optical purification of benzimidazole derivatives.
- ACS Green Chemistry Institute. N alkylation at sp3 Carbon Reagent Guide. ACS GCI Pharmaceutical Roundtable. [Link]
- Google Patents. (2012). Synthesis method of bentazone midbody 2-amino-N-isopropylbenzamide.
- Al-Soud, Y. A., et al. (2004). Synthesis and Characterization of 2-(4-Isopropylbenzyl)-6-Carbamoyl-1,2-Dihydropurine from 5-Amino-(Cyanoformimidoyl)-1H-Imidazole. Oriental Journal of Chemistry, 20(3), 461-466. [Link]
- Google Patents. (2009). CN101391982A - Alkylation reaction method of benzimidazoles compounds.
- Sedić, M., et al. (2024). Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents.
- Ali, A., et al. (2020). Synthesis, crystal structure and Hirshfeld surface analysis of (2-amino-1-methylbenzimidazole-κN3)aquabis(4-oxopent-2-en-2-olato-κ2O,O′)nickel(II)
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- 6. CN101391982A - Alkylation reaction method of benzimidazoles compounds - Google Patents [patents.google.com]
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- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for 2-Amino-1-isopropylbenzimidazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 2-Amino-1-isopropylbenzimidazole. This guide is designed to provide in-depth, practical advice to help you navigate the common challenges and optimize the reaction conditions for this important synthetic transformation. As Senior Application Scientists, we have compiled this resource based on a synthesis of established literature and hands-on experience to ensure you achieve the best possible outcomes in your research.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of this compound, providing step-by-step guidance to resolve them.
Issue 1: Low or No Product Yield
Q: I am not getting the expected yield of this compound. What are the likely causes and how can I improve it?
A: Low product yield is a frequent challenge and can stem from several factors. Let's break down the potential causes and their solutions systematically.
1. Incomplete Reaction:
-
Causality: The primary reason for incomplete reactions is often suboptimal reaction conditions, such as insufficient temperature or reaction time. The cyclization step to form the benzimidazole ring requires overcoming an energy barrier.
-
Solution:
-
Temperature: Ensure the reaction is heated to an appropriate temperature. For the condensation of an o-phenylenediamine derivative with a reagent like cyanogen bromide or a substituted guanidine, refluxing in a suitable solvent is common.[1] For instance, some syntheses of related benzimidazoles specify temperatures between 85-95 °C.[2]
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the initially planned time, extend the reaction duration. Some preparations of similar compounds require several hours of reflux.[2][3]
-
Catalyst: While not always necessary, some benzimidazole syntheses benefit from an acid catalyst to facilitate the condensation.[2][4] If your specific route allows, consider the addition of a catalytic amount of a protonic acid.
-
2. Degradation of Starting Materials or Product:
-
Causality: o-Phenylenediamines are susceptible to oxidation, which can lead to the formation of colored impurities and a reduction in the available starting material for the desired reaction. The product itself might also be sensitive to prolonged exposure to harsh conditions.
-
Solution:
-
Inert Atmosphere: Perform the reaction under an inert atmosphere, such as nitrogen or argon, to minimize oxidation of the o-phenylenediamine starting material.[5]
-
Solvent Choice: Use degassed solvents to further reduce the presence of oxygen.
-
3. Issues with Reagents:
-
Causality: The purity and reactivity of your starting materials are critical. Impurities in the o-phenylenediamine or the isopropylating agent can lead to side reactions. The choice of the cyclizing agent (e.g., cyanogen bromide, cyanamide) is also crucial.[1][6]
-
Solution:
-
Purity Check: Verify the purity of your starting materials by techniques like NMR or melting point analysis.
-
Alternative Reagents: If using a traditional method like cyanogen bromide, which can be hazardous, consider alternative, industrially scalable reagents like cyanamide in the presence of a protonic acid.[1][6]
-
Issue 2: Formation of Impurities and Side Products
Q: My final product is contaminated with significant impurities. How can I identify and minimize them?
A: Impurity formation is a common hurdle. The nature of the impurity can often provide clues about the underlying issue.
1. Presence of Unreacted Starting Materials:
-
Identification: This is easily identified by comparing the TLC of the crude product with the starting materials.
-
Solution: Refer to the solutions for "Low or No Product Yield" to drive the reaction to completion. Effective purification techniques like column chromatography are also essential.[5]
2. Formation of Di-substituted or Isomeric Products:
-
Causality: The alkylation of the benzimidazole core can sometimes lead to substitution at both nitrogen atoms or at different positions, depending on the reaction conditions.
-
Solution:
-
Controlled Stoichiometry: Use a precise stoichiometry of the isopropylating agent. An excess can promote di-isopropylation.
-
Step-wise Synthesis: A more controlled approach involves first synthesizing the 2-aminobenzimidazole core and then selectively alkylating the desired nitrogen.[7]
-
3. Oxidation Products:
-
Causality: As mentioned, o-phenylenediamines are prone to oxidation, leading to highly colored, often polymeric, impurities.
-
Solution: Strict adherence to an inert atmosphere and the use of degassed solvents are crucial for minimizing these side products.[5]
Issue 3: Difficulty in Product Isolation and Purification
Q: I am struggling to isolate a pure sample of this compound from the reaction mixture. What purification strategies are most effective?
A: Effective purification is key to obtaining a high-quality final product.
1. Product is an Oil or Sticky Solid:
-
Causality: This can be due to residual solvent or the presence of impurities that inhibit crystallization.
-
Solution:
-
Trituration: Try triturating the crude product with a non-polar solvent like hexane or diethyl ether to induce solidification and wash away non-polar impurities.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) is a powerful purification technique.[4]
-
2. Ineffective Column Chromatography:
-
Causality: The choice of eluent system is critical for achieving good separation on a silica gel column. The polar nature of the amino and imidazole groups requires a relatively polar mobile phase.
-
Solution:
-
Solvent System Optimization: Use a gradient elution, starting with a less polar system (e.g., dichloromethane) and gradually increasing the polarity by adding methanol or ethyl acetate.[5]
-
TLC Analysis: Before running a column, optimize the solvent system using TLC to ensure a good separation between your product and any impurities.
-
II. Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the synthesis of this compound.
Q1: What is the general reaction mechanism for the formation of the 2-aminobenzimidazole ring?
A1: The most common methods involve the condensation of an o-phenylenediamine with a one-carbon electrophile. A widely used method is the reaction with cyanogen bromide. The mechanism proceeds through the initial attack of one of the amino groups of o-phenylenediamine on the cyanogen bromide, followed by an intramolecular cyclization and subsequent loss of HBr to form the aromatic 2-aminobenzimidazole ring system.[1]
Caption: Simplified reaction pathway.
Q2: What are the key safety precautions to consider during this synthesis?
A2: Safety is paramount in any chemical synthesis.
-
Reagent Handling: Cyanogen bromide is highly toxic and should be handled with extreme caution in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvent Safety: Many organic solvents used are flammable and can be harmful if inhaled or absorbed through the skin. Always work in a fume hood and avoid sources of ignition.
-
General Precautions: It is prudent to treat all novel compounds as potentially hazardous.[5]
Q3: How can I confirm the identity and purity of my final product?
A3: A combination of analytical techniques is recommended for full characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule by showing the expected signals for the aromatic, isopropyl, and amine protons and carbons.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: This can identify the presence of key functional groups, such as N-H stretches for the amine and aromatic C-H bonds.
-
Melting Point: A sharp melting point close to the literature value (195-196 °C) is a good indicator of purity.
III. Experimental Protocols
General Protocol for the Synthesis of 2-Aminobenzimidazoles
While the specific synthesis for the 1-isopropyl derivative may vary, a general procedure for forming the 2-aminobenzimidazole core is as follows. This can then be followed by an N-alkylation step.
Step 1: Synthesis of the 2-Aminobenzimidazole Core
A common approach involves the cyclodesulfurization of a thiourea derivative.[8]
-
Thiourea Formation: Dissolve o-phenylenediamine and an appropriate isothiocyanate in a suitable solvent like acetonitrile. Stir at room temperature to form the corresponding thiourea intermediate.[9]
-
Cyclization: To the reaction mixture, add a desulfurizing agent. While older methods used hazardous reagents like mercury(II) oxide, modern approaches may use copper catalysts or other reagents.[8][10] The reaction is often heated to facilitate cyclization.
-
Work-up: After completion, the reaction mixture is worked up, which may involve filtration to remove solids, followed by extraction and purification of the crude product.
Caption: General experimental workflow.
IV. Data Summary
| Parameter | Recommended Condition | Rationale |
| Temperature | 80-120 °C (Solvent Dependent) | To provide sufficient energy for cyclization without degrading the product.[2] |
| Atmosphere | Inert (Nitrogen or Argon) | To prevent oxidation of the electron-rich o-phenylenediamine starting material.[5] |
| Key Reagents | o-Phenylenediamine, Cyanamide/Cyanogen Bromide | Common starting materials for the construction of the 2-aminobenzimidazole core.[1][6] |
| Purification | Column Chromatography, Recrystallization | Effective methods for removing impurities and isolating the pure product.[4][5] |
V. References
-
SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE - CORE. (n.d.). Retrieved January 10, 2026, from
-
An In-depth Technical Guide to the Synthesis of 2-Isopropyl-1H-benzo[d]imidazol-5-amine - Benchchem. (n.d.). Retrieved January 10, 2026, from
-
Ajani, O. O., Obafemi, C. A., Nwinyi, O. C., & Akinpelu, D. A. (2010). Facile Synthesis, Characterization and Antimicrobial Activity of 2-Alkanamino Benzimidazole Derivatives. Oriental Journal of Chemistry, 26(3), 935-944.
-
Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative. (2015). Symbiosis Online Publishing.
-
Synthesis of 2-amino alcohols from imidazole derivatives: Experimental and in silico study. (n.d.). Retrieved January 10, 2026, from
-
Preparation of 2-Amino Benzimidazoles using Cyanogen Halide. (2022). ResearchGate.
-
DE2214600A1 - 2-amino-benzimidazole - inter for pharmaceuticals, dyes and plant-protection agents - Google Patents. (n.d.). Retrieved January 10, 2026, from
-
Selected current methods for the synthesis of 2‐aminobenzimidazoles.... (2021). ResearchGate.
-
Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review. (2016). ResearchGate.
-
SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE. (2025). ResearchGate.
-
CN101671308A - Method for preparing 2-aminoalkylbenzimidazole derivatives - Google Patents. (n.d.). Retrieved January 10, 2026, from
-
Zhu, Y., et al. (2015). Identification and optimization of 2-aminobenzimidazole derivatives as novel inhibitors of TRPC4 and TRPC5 channels. British Journal of Pharmacology, 172(12), 3063-3077.
-
Green Synthesis of 2-Aminoimidazoles: Application Notes and Protocols for Pharmaceutical Research - Benchchem. (n.d.). Retrieved January 10, 2026, from
-
common pitfalls in "2-amino-N-benzyl-5-hydroxybenzamide" experiments - Benchchem. (n.d.). Retrieved January 10, 2026, from
-
Optimisation by Design of Experiment of Benzimidazol-2-One Synthesis under Flow Conditions - MDPI. (2019). Retrieved January 10, 2026, from [Link]
-
A concise and efficient synthesis of amino-substituted (1H-benzo[d]imidazol-1-yl)pyrimidine hybrids: synthetic sequence and the molecular and supramolecular structures of six examples. (2019). Acta Crystallographica Section C: Structural Chemistry, 75(Pt 10), 1405-1416.
-
Optimisation by Design of Experiment of Benzimidazol-2-One Synthesis under Flow Conditions. (2019). ResearchGate.
-
Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. (2023). MDPI.
-
Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. (2021). ChemBioChem, 22(14), 2419-2429.
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- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the Yield and Purity of 2-Amino-1-isopropylbenzimidazole
Welcome to the technical support center for the synthesis and purification of 2-Amino-1-isopropylbenzimidazole. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during the preparation of this key synthetic intermediate. Our focus is on practical, field-proven insights to enhance both the yield and purity of your target compound.
I. Troubleshooting Guide: Synthesis and Purification
This section addresses specific issues that may arise during the synthesis and purification of this compound, offering explanations for the underlying causes and actionable solutions.
Synthesis Phase: Common Hurdles
Issue 1: Low or No Yield of the Desired Product
-
Question: I am attempting to synthesize this compound from N-isopropyl-o-phenylenediamine and cyanogen bromide, but I am observing a very low yield. What are the likely causes and how can I improve it?
-
Answer: Low yields in this cyclization reaction can stem from several factors. The primary suspects are the quality of your starting materials, reaction conditions, and potential side reactions.
-
Causality & Solution:
-
Starting Material Purity: N-isopropyl-o-phenylenediamine is susceptible to oxidation, which can result in colored impurities and byproducts that interfere with the cyclization. It is crucial to use freshly purified N-isopropyl-o-phenylenediamine. If your starting material has darkened, consider purification by column chromatography over silica gel using a hexane/ethyl acetate gradient.[1]
-
Reaction Conditions: The reaction of tertiary amines with cyanogen bromide, a variation of the von Braun reaction, is a standard method for forming cyanamides which then cyclize.[2] However, for this specific substrate, careful control of temperature and reaction time is essential. Running the reaction at elevated temperatures can lead to decomposition. It is advisable to start at a lower temperature (e.g., 0 °C) and slowly warm to room temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC).[3]
-
Alternative Synthetic Routes: If optimizing the cyanogen bromide route proves challenging, consider the Phillips-Ladenburg condensation. This involves reacting N-isopropyl-o-phenylenediamine with a suitable reagent like S-methylisothiourea sulfate in the presence of a base. This method often provides good yields for 2-aminobenzimidazoles.
-
-
Issue 2: Formation of Significant Side Products
-
Question: My reaction mixture shows multiple spots on the TLC plate, and I am struggling to isolate the desired this compound. What are these impurities and how can I minimize their formation?
-
Answer: The formation of multiple products is a common issue, often arising from the reactivity of the starting materials and intermediates.
-
Causality & Solution:
-
Oxidation of Phenylenediamine: As mentioned, o-phenylenediamines are prone to oxidation, leading to highly colored, polymeric impurities that can be difficult to remove.[4] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly reduce the formation of these byproducts.[3]
-
Incomplete Cyclization: If the reaction is not allowed to proceed to completion, you may have unreacted N-isopropyl-o-phenylenediamine or the intermediate cyanamide in your crude product. Monitor the reaction closely with TLC until the starting material spot has completely disappeared.
-
Over-alkylation: While less common in this specific synthesis, the potential for multiple alkylations on the resulting benzimidazole nucleus exists, especially if harsh conditions are used.
-
-
Purification Phase: Achieving High Purity
Issue 3: Difficulty in Purifying the Product by Column Chromatography
-
Question: The separation of my product from impurities on a silica gel column is poor, with significant overlap between fractions. How can I improve the chromatographic purification?
-
Answer: Poor separation during column chromatography is often due to the similar polarities of the product and impurities.
-
Causality & Solution:
-
Solvent System Optimization: The choice of eluent is critical. For N-substituted benzimidazoles, a gradient elution is often effective.[5] Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate or dichloromethane. For more polar impurities, a small percentage of methanol in the eluent can be beneficial.[6]
-
Acid-Base Extraction: Leverage the basic nature of the benzimidazole nitrogen. Before chromatography, you can perform an acid-base extraction. Dissolve the crude product in an organic solvent (e.g., dichloromethane) and extract with a dilute aqueous acid (e.g., 1M HCl). The protonated this compound will move to the aqueous layer, leaving non-basic impurities in the organic layer. Neutralize the aqueous layer with a base (e.g., NaOH) to precipitate the purified product, which can then be collected and further purified if necessary.[3][4]
-
-
Issue 4: The Product "Oils Out" or Fails to Crystallize During Recrystallization
-
Question: I am trying to recrystallize my this compound, but it either separates as an oil or does not crystallize at all. What is the best approach for recrystallization?
-
Answer: "Oiling out" or failure to crystallize is a common frustration in purification. It typically indicates that the solvent is not ideal for your compound or that significant impurities are present.
-
Causality & Solution:
-
Solvent Selection: The key to successful recrystallization is finding a solvent in which your compound is soluble when hot but sparingly soluble when cold.[7] For benzimidazole derivatives, common recrystallization solvents include ethanol, methanol, acetone, or solvent pairs like ethyl acetate/hexane or methanol/water.[8][9] Conduct small-scale solubility tests with a variety of solvents to identify the optimal one.
-
Two-Solvent Recrystallization: If a single solvent is not effective, a two-solvent system can be employed. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy. Gently heat the solution until it becomes clear again, and then allow it to cool slowly.[10]
-
Inducing Crystallization: If crystals do not form upon cooling, you can try scratching the inside of the flask with a glass rod to create nucleation sites or adding a seed crystal of the pure compound.
-
-
II. Frequently Asked Questions (FAQs)
-
Q1: What is the recommended method for synthesizing this compound?
-
Q2: How can I confirm the purity and identity of my final product?
-
A2: The purity and identity should be confirmed using a combination of analytical techniques. Thin Layer Chromatography (TLC) is useful for a quick purity check. For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential.[13][14] Mass spectrometry (MS) will confirm the molecular weight of your compound.
-
-
Q3: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?
-
A3: While specific literature data for this exact compound can be scarce, based on similar benzimidazole structures, you can expect the following approximate shifts:
-
¹H NMR: Aromatic protons in the range of 7.0-7.6 ppm, a septet for the isopropyl CH proton, and a doublet for the isopropyl CH₃ protons. The amino (-NH₂) protons will likely appear as a broad singlet.
-
¹³C NMR: Aromatic carbons in the range of 110-150 ppm, and the C2 carbon (attached to the amino group) will be significantly downfield. The isopropyl carbons will appear in the aliphatic region.[15][16]
-
-
-
Q4: How should I store this compound?
-
A4: Due to the presence of the amino group, which can be susceptible to oxidation, it is recommended to store the compound in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen) to ensure long-term stability.
-
-
Q5: My final product is slightly colored. How can I decolorize it?
-
A5: Minor color impurities can often be removed by treating a solution of your compound with activated charcoal before the final crystallization step. Dissolve the product in the hot recrystallization solvent, add a small amount of activated charcoal, and perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[3]
-
III. Experimental Protocols & Data
Protocol 1: Synthesis of this compound
-
To a solution of N-isopropyl-o-phenylenediamine (1.0 eq) in ethanol, cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of cyanogen bromide (1.1 eq) in ethanol dropwise over 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate).
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product using column chromatography or recrystallization.
Protocol 2: Purification by Column Chromatography
-
Prepare a silica gel column using a slurry packing method with hexane.
-
Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.
-
Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the concentration of ethyl acetate.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Data Presentation
Table 1: Recommended Solvents for Purification
| Purification Method | Solvent/Solvent System | Rationale |
| Column Chromatography | Hexane/Ethyl Acetate (Gradient) | Good for separating compounds with moderate polarity differences. |
| Dichloromethane/Methanol (Gradient) | Useful for eluting more polar compounds and impurities. | |
| Recrystallization | Ethanol or Methanol | Often effective for crystallizing benzimidazole derivatives. |
| Ethyl Acetate/Hexane | A good solvent pair for inducing crystallization. | |
| Acetonitrile | Another potential solvent for recrystallization. |
IV. Visualizations
Experimental Workflow: Synthesis and Purification
Caption: Workflow for the synthesis and purification of this compound.
Troubleshooting Logic: Low Yield
Caption: Decision tree for troubleshooting low yields in the synthesis.
V. References
-
Guidechem. N-Isopropyl-N'-phenyl-1,4-phenylenediamine 101-72-4 wiki.
-
Benchchem. Technical Support Center: Purification of Benzimidazole Derivatives.
-
Benchchem. overcoming challenges in the synthesis of substituted benzimidazoles.
-
ChemicalBook. N-Isopropyl-N'-phenyl-1,4-phenylenediamine synthesis.
-
Google Patents. RU2670975C1 - Method for obtaining n-isopropyl-n'-phenyl-p-phenylenediamine.
-
ACS Publications. Design, Synthesis, and Evaluation of New 1H-Benzo[d]imidazole Based PqsR Inhibitors as Adjuvant Therapy for Pseudomonas aeruginosa Infections. Journal of Medicinal Chemistry.
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.
-
ACS Omega. Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones.
-
Benchchem. Technical Support Center: Purification of 2-amino-N-(pyridin-3-yl)benzamide.
-
Benchchem. An In-depth Technical Guide to the Synthesis of 2-Isopropyl-1H-benzo[d]imidazol-5-amine.
-
NIH. Facile Synthesis of Benzimidazoles via N-Arylamidoxime Cyclization.
-
MDPI. Synthesis and Crystal Structures of Halogen-Substituted 2-Aryl-N-phenylbenzimidazoles.
-
Wikipedia. N-Isopropyl-N'-phenyl-1,4-phenylenediamine.
-
Connect Journals. SYNTHESIS OF PHENYL 1-BENZYL-1H-BENZO [d] IMIDAZOL-2-YLCARBAMATES.
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
-
SciELO. Acid-base equilibrium studies of 2-(aminomethyl)benzimidazole in aqueous solution.
-
ResearchGate. RECRYSTALLIZATION.
-
ResearchGate. Scheme 12: Alkylation and arylation reaction of 2-aminobenzimidazole.
-
SciSpace. 1h and 13c nmr spectral assignments of an amino acid-coumarin hybrid.
-
MIT OpenCourseWare. Two-Solvent Recrystallization Guide.
-
SciSpace. Synthesis and Molecular Drug Validations of 1H-Benzo[d]imidazol-2-amine Derivatives.
-
PrepChem.com. Synthesis of 1-isopropyl-2-methyl imidazole.
-
Organic Reactions. The von Braun Cyanogen Bromide Reaction.
-
Arkivoc. Flash preparation of carbenoids: A different performance of cyanogen bromide.
-
The Royal Society of Chemistry. Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe.
-
Organic Syntheses Procedure. o-PHENYLENEDIAMINE.
-
Google Patents. US3455948A - 2-aminobenzimidazole and a process for preparing 2-aminobenzimidazoles.
-
MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.
-
Symbiosis Online Publishing. Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative.
-
CORE. SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE.
-
ResearchGate. 13C NMR spectra and biological activity of N-(1H-benzimidazol-2-yl)benzamides.
-
ResearchGate. (PDF) Review Article Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation.
-
ResearchGate. Methods to Access 2-aminobenzimidazoles of Medicinal Importance.
-
Organic Chemistry Portal. Synthesis of Cyanamides from Cyanogen Bromide under Mild Conditions through N-Cyanation of Allylic Tertiary Amines.
-
NIH. Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers.
-
PubMed. Cyanogen bromide formation from the reactions of monobromamine and dibromamine with cyanide ion.
-
MDPI. Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose.
-
NIH. Stability of 20 Biogenic Amino Acids in Concentrated Sulfuric Acid: Implications for the Habitability of Venus' Clouds.
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- 16. mdpi.com [mdpi.com]
Technical Support Center: Purification of 2-Amino-1-isopropylbenzimidazole and its Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the purification of 2-Amino-1-isopropylbenzimidazole and its diverse derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this important class of heterocyclic compounds. Benzimidazole derivatives are foundational scaffolds in numerous pharmaceutical agents, making their purity a critical parameter for reliable downstream biological and clinical evaluation.[1][2]
This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges in the lab. Our goal is to equip you with the scientific rationale behind each purification technique, enabling you to make informed decisions and optimize your workflow.
Section 1: Troubleshooting Guide
This section addresses specific, common issues encountered during the purification of this compound and its analogues in a problem-solution format.
Issue 1: Product is Consistently Impure After Column Chromatography
Question: I've purified my this compound derivative using silica gel column chromatography, but TLC and NMR analysis still show significant impurities. What's going wrong?
Answer: This is a frequent challenge, often stemming from the similar polarity of the desired product and various byproducts.[3][4] The basicity of the aminobenzimidazole core can also lead to problematic interactions with the acidic silica gel.
Here are the primary causes and solutions:
-
Co-elution of Impurities: Starting materials or side-products may have Rf values very close to your target compound.
-
Solution 1: Optimize the Mobile Phase. Systematically screen different solvent systems. If you are using a standard ethyl acetate/hexane system, try introducing a more polar or a different selectivity solvent like dichloromethane/methanol or adding a small percentage of triethylamine (0.1-1%) to the eluent.[1] The triethylamine acts as a basic modifier, deactivating the acidic sites on the silica gel and sharpening the elution band of your basic product, which can dramatically improve separation from non-basic impurities.
-
Solution 2: Employ Gradient Elution. If an isocratic system fails, a shallow gradient elution is highly effective.[3] Start with a low-polarity mobile phase and gradually increase the polarity. This will help resolve compounds with very similar polarities by moving them along the column at different rates.
-
-
Product Tailing/Streaking on the Column: The basic amine can interact strongly with acidic silanol groups on the silica surface, causing the product to "streak" down the column instead of moving as a tight band. This leads to poor separation and cross-contamination of fractions.
-
Solution: Use Deactivated Silica or a Basic Modifier. As mentioned, adding a small amount of a basic modifier like triethylamine or ammonia to your eluent can mitigate this issue. Alternatively, you can use commercially available deactivated silica gel or even basic alumina as the stationary phase for particularly problematic separations.
-
-
Improper Column Packing or Loading: A poorly packed column will have channels and cracks, leading to a non-uniform solvent front and broad, overlapping bands.
-
Solution: Refine Your Technique. Ensure the silica gel is packed as a uniform, homogenous slurry. For polar compounds like aminobenzimidazoles, dry loading is often superior to wet loading.[1] This involves pre-adsorbing your crude product onto a small amount of silica gel, evaporating the solvent, and carefully loading the resulting dry powder onto the top of the column. This technique concentrates the sample into a very narrow starting band, maximizing the potential for good separation.[1]
-
Issue 2: The Purified Product is an Oil and Refuses to Crystallize
Question: My this compound derivative is a thick oil after chromatography, and I can't get it to crystallize. How can I obtain a solid?
Answer: Obtaining a product as an oil is a common outcome, especially for compounds with conformational flexibility or lingering minor impurities that inhibit lattice formation.[3]
Here’s a systematic approach to induce crystallization:
-
Solvent Screening is Critical: The choice of solvent is the most important factor. A good recrystallization solvent should dissolve your compound well when hot but poorly when cold.[3]
-
Action: Test a wide range of solvents with varying polarities, from non-polar (e.g., hexane, toluene) to polar aprotic (e.g., ethyl acetate, acetone) and polar protic (e.g., ethanol, isopropanol, water).[5][6]
-
Pro-Tip: Use small vials with a few milligrams of your oil in each. Add a solvent dropwise until the oil dissolves upon heating, then cool to see if crystals form.
-
-
Employ a Solvent/Anti-Solvent System: This is one of the most powerful techniques for oils.
-
Workflow: Dissolve your oil in a minimal amount of a "good" solvent in which it is highly soluble. Then, slowly add a "poor" or "anti-solvent" (in which it is insoluble) dropwise until the solution becomes persistently cloudy (turbid).[3] Gently warm the mixture until it becomes clear again, and then allow it to cool slowly. The gradual decrease in solubility will often promote ordered crystal growth.
-
-
Induce Nucleation: Sometimes a supersaturated solution needs a "push" to start crystallizing.
-
Seeding: If you have even a tiny crystal of pure material from a previous batch, add it to the cold, supersaturated solution. This "seed" provides a template for crystal growth.[3]
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystals to form.
-
-
Consider Salt Formation: Amines can often be readily crystallized as their corresponding acid addition salts (e.g., hydrochloride, sulfate).[5]
-
Action: Dissolve your oily free-base in a suitable solvent like isopropanol or ether. Add a solution of HCl (e.g., in ether or isopropanol) dropwise. The hydrochloride salt will often precipitate as a well-defined, crystalline solid that can be easily filtered.[7] You can then choose to proceed with the salt or neutralize it back to the free-base in a subsequent step.
-
Issue 3: My Product is Contaminated with Persistent Colored Impurities
Question: My final product has a persistent yellow or brown color that I can't remove by chromatography or recrystallization. What is this color and how do I get rid of it?
Answer: The color is almost certainly due to trace amounts of highly conjugated oxidation products.[3] The common starting material, o-phenylenediamine, is notoriously susceptible to air oxidation, forming intensely colored impurities that can be difficult to remove as they are often present in very small quantities.[4]
-
Solution: Activated Carbon Treatment. This is the most effective method for removing colored impurities.[3][4]
-
Dissolve your crude or semi-purified product in a suitable organic solvent (one that dissolves it well at room temperature or with gentle heating).
-
Add a small amount of activated carbon (charcoal) – typically 1-2% of the product's weight.
-
Stir or gently heat the mixture for 10-15 minutes. The colored impurities will adsorb onto the high surface area of the carbon.
-
Perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the carbon. Caution: Do not let the solution cool, or your product may crystallize out prematurely along with the carbon.
-
The resulting filtrate should be colorless. You can then proceed with crystallization or solvent evaporation to obtain the decolorized product.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for this compound and its derivatives? A1: The most widely used techniques are column chromatography on silica gel, recrystallization, and acid-base extraction.[3] For very difficult separations or to achieve very high purity, preparative High-Performance Liquid Chromatography (HPLC) is also an option.[3] Sublimation can be effective for thermally stable derivatives to remove non-volatile impurities.[3][8]
Q2: How do I choose the best purification strategy? A2: The choice depends on the scale of your reaction and the nature of the impurities.
-
For multi-gram scales with significant impurities: A combination approach is best. Start with an acid-base extraction to perform a bulk separation of your basic product from neutral or acidic byproducts. Follow this with column chromatography and/or a final recrystallization to achieve high purity.
-
For small scales or closely related impurities: Column chromatography is generally the method of choice due to its high resolving power.[9]
-
For final polishing to remove trace impurities: Recrystallization is ideal for obtaining highly pure, crystalline material suitable for final analysis and biological testing.[10]
Q3: What are the typical impurities I should expect from the synthesis? A3: Common impurities include unreacted o-phenylenediamine starting material, unreacted aldehydes or carboxylic acids, and side-products like 1,2-disubstituted benzimidazoles if stoichiometry is not carefully controlled.[4] You may also see intermediates, such as the Schiff base, that have not fully cyclized.[4] Oxidation products of the diamine are also very common.[3]
Q4: How does acid-base extraction work for these compounds, and when should I use it? A4: Acid-base extraction leverages the basic nitrogen atom in the imidazole ring.[3][4] By washing an organic solution of your crude product with an aqueous acid (like 1M HCl), your basic aminobenzimidazole will be protonated to form a water-soluble salt.[11][12] Neutral or acidic impurities will remain in the organic layer. After separating the layers, you can then neutralize the aqueous layer with a base (like NaOH) to precipitate your purified product, which can be collected by filtration or extracted back into an organic solvent.[13][14] This technique is excellent for a first-pass, bulk purification to remove non-basic impurities.
Section 3: Key Experimental Protocols
Protocol 1: Column Chromatography with Dry Loading
This protocol is optimized for polar benzimidazole derivatives that may be challenging to purify via traditional methods.[1]
-
Slurry Preparation: Prepare a slurry of silica gel in your initial, low-polarity eluent (e.g., 95:5 hexane/ethyl acetate).
-
Column Packing: Pour the slurry into your column and allow it to pack under gentle pressure or gravity, ensuring a flat, stable bed.
-
Sample Preparation (Dry Loading):
-
Dissolve your crude product (e.g., 1 g) in a minimal amount of a volatile solvent like methanol or dichloromethane.
-
Add 2-3 times the mass of silica gel (2-3 g) to this solution.
-
Carefully remove the solvent using a rotary evaporator until you have a dry, free-flowing powder of your compound adsorbed onto the silica.[1]
-
-
Loading: Gently and evenly add the silica-adsorbed sample to the top of the packed column bed.
-
Elution: Carefully add your eluent and begin eluting the column, collecting fractions. If necessary, gradually increase the solvent polarity (gradient elution) to elute your product.[3]
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Recrystallization using a Solvent/Anti-Solvent System
This method is highly effective for compounds that are difficult to crystallize from a single solvent.[3]
-
Dissolution: Place your impure, oily, or amorphous compound in a clean Erlenmeyer flask. Add a minimal volume of a "good" solvent (e.g., ethyl acetate) – just enough to fully dissolve the compound with gentle warming.
-
Addition of Anti-Solvent: While the solution is warm, slowly add a "poor" or "anti-solvent" (e.g., hexane) dropwise with swirling. Continue adding until the solution becomes faintly and persistently cloudy.
-
Clarification: Gently warm the flask until the solution becomes clear again.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, transfer it to an ice bath or refrigerator for at least one hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold anti-solvent.
-
Drying: Dry the crystals in a vacuum oven to remove residual solvent.
Section 4: Data Presentation
Table 1: Recommended Solvent Systems for Chromatography
This table provides starting points for TLC method development and column chromatography for 2-aminobenzimidazole derivatives.
| Solvent System | Ratio (v/v) | Typical Application | Reference(s) |
| Ethyl Acetate / Hexane | 15:85 to 1:1 | Good general-purpose system for derivatives of moderate polarity. | [9][15] |
| Dichloromethane / Methanol | 99:1 to 90:10 | Effective for more polar derivatives. | [1] |
| Chloroform / Methanol | 9:1 | Used for monitoring reactions and purification. | [10] |
| Toluene / Acetone | 8:2 | Alternative non-halogenated solvent system. | [16] |
| Add 0.5% Triethylamine | To any system | Recommended for all basic benzimidazoles to reduce tailing. | N/A |
Table 2: Common Solvents for Recrystallization
Successful recrystallization depends on the specific derivative's substitution pattern. This table lists commonly successful solvents and pairs.
| Solvent(s) | Type | Notes | Reference(s) |
| Ethanol or Methanol | Polar Protic | Often effective for recrystallizing the final product. | [17] |
| Ethyl Acetate | Polar Aprotic | Good single solvent or as the "good" solvent in a pair with hexane. | [10] |
| Dimethylformamide (DMF) / Acetonitrile | Polar Aprotic Pair | Used for less soluble compounds; dissolve in hot DMF, precipitate with acetonitrile. | [17] |
| Isopropanol / Water | Polar Protic Pair | Good for creating a wide polarity range to induce crystallization. | [17] |
| Diethyl Ether / Methanol | Mixed Polarity | A generally successful mixture for many natural product-like structures. | [6] |
Section 5: Visualization & Workflows
Diagram 1: General Purification Workflow
Caption: A typical workflow for purifying benzimidazole derivatives.
Diagram 2: Troubleshooting Crystallization
Caption: Decision tree for troubleshooting product crystallization.
References
- Benchchem. Application Notes and Protocols for the Purification of 1H-Benzimidazole-2-methanol by Column Chromatography. Benchchem.
- Benchchem. Technical Support Center: Purification of Benzimidazole Derivatives. Benchchem.
- Google Patents. EP1498416A1 - A process for the optical purification of benzimidazole derivatives.
- Benchchem. Overcoming challenges in the synthesis of substituted benzimidazoles. Benchchem.
- DTIC. RESEARCH ON BENZIMIDAZOLE DERIVATIVES.
- Akhtar, T., et al. (2020). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. PMC - PubMed Central.
- Unknown. Acid-Base Extraction.
- Reddy, Y. T., et al. (2015). Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative. Symbiosis Online Publishing.
- Wikipedia. Acid–base extraction. Wikipedia.
- University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.
- ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents.
- Der Pharma Chemica. Synthesis and characterization of benzimidazole derivatives by sonogashira coupling and evaluation of anthelmintic activity.
- Unknown. Crystallization Solvents.pdf.
- Google Patents. US3455948A - 2-aminobenzimidazole and a process for preparing 2-aminobenzimidazoles.
- International Journal of Pharmaceutical Sciences and Medicine (IJPSM). Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property.
- YouTube. Acid-Base Extraction Tutorial. (2020-03-21).
- Unknown. Liquid/liquid Extraction.
- MySkinRecipes. This compound.
Sources
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- 2. This compound [myskinrecipes.com]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. researchgate.net [researchgate.net]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 12. m.youtube.com [m.youtube.com]
- 13. people.chem.umass.edu [people.chem.umass.edu]
- 14. web.mnstate.edu [web.mnstate.edu]
- 15. EP1498416A1 - A process for the optical purification of benzimidazole derivatives - Google Patents [patents.google.com]
- 16. ijpsm.com [ijpsm.com]
- 17. US3455948A - 2-aminobenzimidazole and a process for preparing 2-aminobenzimidazoles - Google Patents [patents.google.com]
Technical Support Center: Challenges in the Scale-Up of 2-Amino-1-isopropylbenzimidazole Synthesis
An In-depth Technical Guide
Introduction
2-Amino-1-isopropylbenzimidazole is a crucial heterocyclic building block in medicinal chemistry and drug development, serving as a key intermediate for various pharmaceutical agents.[1] While its synthesis on a laboratory scale is well-documented, transitioning to pilot and production scales introduces significant challenges that can impact yield, purity, and process safety. Issues such as thermal control, mixing efficiency, and impurity management become paramount.[2][3]
This technical support center is designed for researchers, scientists, and drug development professionals. It provides a structured guide to troubleshoot common problems encountered during the scale-up of this compound synthesis, offering practical, field-proven solutions and detailed protocols to ensure a robust and reproducible process.
Common Synthetic Pathway Overview
The most direct and frequently employed route for synthesizing 2-aminobenzimidazoles involves the cyclization of an o-phenylenediamine with a cyanating agent. For our target molecule, this involves the reaction of N¹-isopropylbenzene-1,2-diamine with cyanogen bromide (BrCN).
The overall reaction is as follows: N¹-isopropylbenzene-1,2-diamine + Cyanogen Bromide → this compound
This process, while efficient, presents several scale-up hurdles, primarily related to the exothermic nature of the cyclization and the handling of the toxic cyanogen bromide reagent.
Troubleshooting Guide: From Lab to Plant
This section addresses specific issues encountered during scale-up in a direct question-and-answer format.
Issue 1: Runaway Reaction and Poor Product Quality
Q: My reaction is showing a significant exotherm upon scaling up from a 1L flask to a 50L reactor. This leads to a darker product mixture and an increase in impurities. How can I control this?
A: This is a classic scale-up challenge stemming from the change in the surface-area-to-volume ratio.[3] Large reactors dissipate heat less efficiently than small flasks. The uncontrolled temperature spike accelerates side reactions and product degradation.
Root Causes & Solutions:
-
Inadequate Heat Removal: The reactor's cooling capacity is being overwhelmed by the heat of reaction.
-
Solution: Implement a controlled addition protocol for the cyanogen bromide solution. Instead of adding it all at once, feed it into the reactor at a rate that allows the cooling system to maintain the target temperature (e.g., 20-25°C). This transforms the process from a difficult-to-control batch reaction into a more manageable semi-batch process.
-
-
Localized Hotspots: Poor mixing can create regions of high reactant concentration where the reaction proceeds much faster, generating localized hot spots.[3]
-
Solution: Ensure the reactor's agitation system is adequate for the reaction mass. Verify that the impeller design and speed are sufficient to maintain a homogenous mixture. For viscous slurries, consider a different impeller type (e.g., an anchor or helical ribbon stirrer).
-
-
Solvent Choice: The solvent must be able to absorb and transfer heat effectively.
-
Solution: While maintaining the original solvent system is often preferred, ensure its heat capacity and boiling point are suitable for the process. A solvent with a higher boiling point provides a larger safety margin against boiling over during an exotherm.
-
Proposed Protocol for Controlled Reagent Addition (50L Scale)
-
Setup: Charge the 50L reactor with N¹-isopropylbenzene-1,2-diamine and the reaction solvent (e.g., isopropanol). Begin agitation and start cooling the jacket to the target initial temperature of 15°C.
-
Reagent Preparation: In a separate, suitable vessel, prepare a solution of cyanogen bromide in the same solvent.
-
Controlled Addition: Using a metering pump, add the cyanogen bromide solution to the reactor over a period of 2-4 hours.
-
Temperature Monitoring: Continuously monitor the internal reaction temperature. The addition rate should be modulated to ensure the temperature does not exceed 25°C.
-
Hold Period: After the addition is complete, maintain the reaction mixture at 20-25°C for an additional 1-2 hours to ensure complete conversion, monitoring by HPLC.
Issue 2: Inconsistent Yields and Impurity Profile
Q: We are observing inconsistent yields (ranging from 65% to 85%) and a variable impurity profile in our pilot-scale batches. What factors should we investigate?
A: Yield inconsistency is often tied to subtle variations in reaction conditions that are amplified at a larger scale. The primary culprits are often reagent stoichiometry, mixing, and the work-up procedure.
Troubleshooting Workflow:
Caption: Troubleshooting logic for inconsistent yields.
Detailed Investigation Points:
-
Starting Material Quality: Ensure the purity of N¹-isopropylbenzene-1,2-diamine is consistent batch-to-batch. The presence of isomers or residual starting materials from its own synthesis can introduce unexpected side products.
-
Cyanogen Bromide Dosing: At scale, simply pouring in a reagent is not an option. If the BrCN solution is added above the surface of the reaction mixture, localized high concentrations can occur at the point of impact.
-
Solution: Utilize a dip tube to introduce the BrCN solution below the surface of the reaction mixture. This ensures immediate dispersion and reaction in the bulk, preventing side reactions.
-
-
Reaction Monitoring: Relying on a fixed reaction time is unreliable at scale.
-
Solution: Implement in-process controls (IPCs). Withdraw samples every 30-60 minutes and analyze them by HPLC to track the consumption of the starting material and the formation of the product. The reaction should be deemed complete only when the starting material is <1% by area on the chromatogram.[4]
-
-
Work-up pH Control: The product is an amine and its solubility is highly dependent on pH.
-
Solution: During the basification step of the work-up (to neutralize HBr byproduct), carefully control the pH. Overshooting the pH can sometimes lead to the oiling out of impurities or the product itself, complicating isolation. A target pH of 8-9 is often effective.
-
Issue 3: Product Isolation and Purification Challenges
Q: On a large scale, the product precipitates as a very fine solid that clogs filters, making filtration extremely slow. Subsequent recrystallization is also failing to consistently remove a key impurity. What can we do?
A: Filtration and purification are physical processes that do not always scale linearly. The particle size and crystal habit of your product are critical.
Solutions:
-
Improving Filtration - Controlled Crystallization:
-
Cause: Rapid precipitation or "crashing out" of the product during work-up or cooling leads to the formation of very small, amorphous particles or needles that are difficult to filter.
-
Solution: Develop a controlled crystallization protocol. After the reaction work-up and any solvent swaps, cool the solution slowly and with controlled agitation. A linear cooling ramp (e.g., cooling from 80°C to 10°C over 4-6 hours) is much better than simply chilling with a high-powered cooling fluid. Consider adding a small number of seed crystals at an intermediate temperature to encourage the growth of larger, more easily filtered crystals.
-
-
Improving Purity - Recrystallization Solvent System:
-
Cause: The chosen lab-scale recrystallization solvent may not be optimal for removing specific impurities that are more prevalent at scale.
-
Solution: Conduct a solvent screening study for recrystallization. The goal is to find a solvent or solvent mixture in which the product has high solubility at elevated temperatures and low solubility at room temperature, while the key impurity remains soluble at all temperatures.
-
Table 1: Example Recrystallization Solvent Screen
| Solvent System | Solubility at 70°C (mg/mL) | Solubility at 20°C (mg/mL) | Impurity Removal | Crystal Habit | Recommendation |
| Isopropanol | 150 | 15 | Poor | Fine Needles | Not Ideal |
| Acetonitrile | 120 | 25 | Fair | Small Plates | Possible |
| Toluene/Heptane (4:1) | 200 | <5 | Excellent | Thick Prisms | Optimal |
| Ethyl Acetate | 180 | 20 | Fair | Needles | Sub-optimal |
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up this synthesis? A1: The two main hazards are the high toxicity of cyanogen bromide and the potential for a thermal runaway reaction.
-
Cyanogen Bromide (BrCN): This is a highly toxic and volatile substance. All handling must be done in a well-ventilated area or a closed system.[5][6] Personal protective equipment (PPE), including chemical-resistant gloves, clothing, and respiratory protection, is mandatory.[7] A neutralization plan (e.g., using a sodium hypochlorite scrubber) for any off-gassing or spills should be in place.
-
Thermal Runaway: As discussed, the cyclization is exothermic. A proper process safety review, including reaction calorimetry, should be conducted to understand the thermal risk before proceeding to the pilot scale.
Q2: What analytical methods are recommended for IPC and final product release? A2: A combination of chromatographic techniques is recommended for robust analysis.
-
Reaction Monitoring (IPC): High-Performance Liquid Chromatography (HPLC) with UV detection is ideal.[8] A rapid gradient method can provide information on the consumption of starting materials and the formation of the product within 10-15 minutes.
-
Final Product Purity: A validated HPLC method should be used to determine the purity of the final product.
-
Impurity Identification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is invaluable for identifying the structures of unknown impurities, which is crucial for optimizing the process to minimize them.[9]
-
Structural Confirmation: Nuclear Magnetic Resonance (¹H and ¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) should be used to confirm the structure and identity of the final isolated product.
Q3: Can alternative, "greener" cyclization agents be used instead of cyanogen bromide? A3: Yes, the field of green chemistry is actively exploring alternatives to hazardous reagents.[10][11] For the synthesis of 2-aminobenzimidazoles, some methods involve the cyclodesulfurization of thioureas, which are formed from the reaction of the diamine with an isothiocyanate.[12] While these routes avoid BrCN, they often require different catalysts or reagents (like carbodiimides or HgO) and would necessitate a complete re-development and optimization of the synthetic process.[12] Each new route will present its own unique set of scale-up challenges.
References
- Oxford Lab Fine Chem LLP. MATERIAL SAFETY DATA SHEET - BENZIMIDAZOLE 99%.
- Indian Journal of Chemistry. Synthesis of 2-amino alcohols from imidazole derivatives: Experimental and in silico study.
- Oriental Journal of Chemistry. Facile Synthesis, Characterization and Antimicrobial Activity of 2-Alkanamino Benzimidazole Derivatives.
- RSC Publishing. Analytical Methods.
- MySkinRecipes. This compound.
- Symbiosis Online Publishing. Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative.
- PubChem. 2-Amino-N-isopropylbenzamide.
- PMC. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media.
- Bentham Science. A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates.
- RSC Publishing. Recent achievements in the synthesis of benzimidazole derivatives.
Sources
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- 6. fishersci.com [fishersci.com]
- 7. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates | Bentham Science [benthamscience.com]
- 11. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 12. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
Technical Support Center: 2-Amino-1-isopropylbenzimidazole
Introduction
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-Amino-1-isopropylbenzimidazole (CAS RN 90871-47-9). As a key building block in medicinal chemistry and organic synthesis, ensuring the stability and integrity of this compound is paramount for reproducible and reliable experimental outcomes.[1] This document offers troubleshooting advice and answers to frequently asked questions regarding its storage and handling, grounded in established principles of chemical stability for benzimidazole derivatives.
Troubleshooting Guide: Common Issues in Handling and Storage
Researchers may encounter several issues during the storage and use of this compound. This section addresses potential problems, their underlying causes, and actionable solutions.
Issue 1: Inconsistent Experimental Results or Loss of Potency
-
Observation: You notice a significant drop-off in the compound's efficacy, or your experimental results are not reproducible over time.
-
Probable Cause: This is a classic sign of chemical degradation. Benzimidazole derivatives can be susceptible to several degradation pathways, including photolysis (degradation by light), hydrolysis (reaction with water), oxidation (reaction with air), and thermal decomposition.[2] The amino group and the benzimidazole core can be susceptible to oxidative and photolytic degradation.
-
Solution Protocol:
-
Verify Storage Conditions: Immediately confirm that the compound has been stored according to recommendations (see FAQ section). Has it been exposed to light or ambient air for extended periods?
-
Perform Quality Control (QC):
-
Visual Inspection: Check the solid compound for any changes in color or texture. While not definitive, it can be an initial indicator.
-
Purity Analysis: Re-analyze the purity of your sample using High-Performance Liquid Chromatography (HPLC) with a UV detector or Liquid Chromatography-Mass Spectrometry (LC-MS). Compare the chromatogram to the one from the Certificate of Analysis (CoA) or a freshly opened sample. Look for the appearance of new peaks or a decrease in the area of the main peak.
-
-
Aliquot and Protect: If the bulk material is deemed pure, immediately aliquot it into smaller, single-use vials. Purge the vials with an inert gas like argon or nitrogen before sealing to minimize exposure to air and moisture. Store these aliquots in a dark, temperature-controlled environment.
-
Issue 2: Poor Solubility or Presence of Particulates in Solution
-
Observation: The compound, which was previously soluble in a specific solvent, now fails to dissolve completely or leaves a visible residue.
-
Probable Cause: This could be due to the formation of insoluble degradation products or polymerization. Hydrolysis or oxidation can lead to the formation of more polar, and potentially less soluble, byproducts. Alternatively, improper storage of a stock solution could lead to precipitation if the storage temperature is too high or if the solvent has evaporated.
-
Solution Protocol:
-
Solvent Check: Ensure the solvent is anhydrous and of high purity. Moisture in the solvent can promote hydrolysis.
-
Gentle Dissolution: Attempt to dissolve the compound using gentle warming (if the compound is thermally stable) or sonication.
-
Filtration: If particulates remain, the solution can be filtered through a 0.22 µm syringe filter to remove insoluble matter. However, this does not solve the underlying degradation issue. The filtered solution should be used immediately and with caution, as soluble degradation products may still be present.
-
Fresh Stock Preparation: The most reliable solution is to discard the problematic stock and prepare a fresh one from a solid sample that has been verified for purity.
-
Issue 3: Unexpected Peaks in Mass Spectrometry or NMR Analysis
-
Observation: Your analytical data shows unexpected masses or signals that do not correspond to this compound.
-
Probable Cause: These are likely degradation products or impurities. Common degradation pathways for amino-azaheterocycles can involve oxidation of the amino group or the aromatic ring system, as well as dealkylation (loss of the isopropyl group).[3]
-
Solution Protocol:
-
Characterize Impurities: If possible, use tandem mass spectrometry (MS/MS) or high-resolution mass spectrometry to propose structures for the degradation products. This can provide insight into the degradation pathway (e.g., an M+16 peak might suggest oxidation).
-
Review Handling Procedures: Scrutinize your experimental workflow. Could the compound be degrading during the workup or analysis? For example, prolonged exposure to acidic or basic conditions during extraction can cause degradation.
-
Source a New Batch: If significant degradation is confirmed in your stock, it is best to obtain a fresh, unopened batch of the compound to ensure the integrity of your experiments.
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
For maximal stability, the solid compound should be stored under the following conditions.[4][5]
| Parameter | Recommendation | Rationale |
| Temperature | Room Temperature (for short-term) | Minimizes thermal degradation. |
| ≤4°C or -20°C (for long-term) | General best practice for long-term stability of bioactive molecules.[6][7] | |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Protects against oxidation and moisture-induced hydrolysis. |
| Light | In the Dark (Amber Vial) | Prevents photolytic degradation, a known issue for benzimidazoles.[2] |
| Container | Tightly Sealed Vial | Prevents exposure to air and moisture. |
Q2: How should I prepare and store stock solutions?
Stock solutions are inherently less stable than the solid compound.
-
Preparation: Always use high-purity, anhydrous solvents. Prepare solutions fresh for immediate use whenever possible.[6][7]
-
Storage: If storage is necessary, aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots tightly sealed at -20°C for up to one month.[6][7] Some studies on other benzimidazoles suggest that -80°C may be even better for long-term solution stability.[8] Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture into the cold solution.[7]
Q3: What is the expected shelf-life of this compound?
Q4: What are the visual signs of degradation?
While analytical methods are required for confirmation, visual inspection can provide early warnings. Look for:
-
Color Change: A shift from a white or off-white powder to yellow or brown can indicate oxidation or the formation of chromophoric degradation products.
-
Clumping or Caking: This may suggest moisture absorption.
Q5: Is this compound sensitive to pH?
Yes, as an amine, the compound is basic and will react with acids to form salts. In solution, extreme pH values (highly acidic or highly alkaline) can accelerate hydrolysis of the benzimidazole ring or other functional groups. It is advisable to maintain solutions at a neutral pH unless the experimental protocol requires otherwise.
Workflow for Stability Assessment
To ensure the long-term integrity of your research, implementing a systematic stability assessment protocol is recommended.
Caption: Workflow for receiving, storing, and periodically testing the stability of this compound.
References
- This compound | CAS 90871-47-9. AMERICAN ELEMENTS. [Link]
- MATERIAL SAFETY D
- 2-Amino-N-isopropylbenzamide | C10H14N2O | CID 94411. PubChem. [Link]
- Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk. PubMed. [Link]
- This compound. MySkinRecipes. [Link]
- [Benzimidazole and its derivatives--from fungicides to designer drugs. A new occupational and environmental hazards]. PubMed. [Link]
- 2-amino-N-isopropylbenzamide. AERU. [Link]
- MATERIAL SAFETY DATA SHEET. Oxford Lab Fine Chem LLP. [Link]
- Characterization of 2-amino-1-benzylbenzimidazole and its metabolites using tandem mass spectrometry. PubMed. [Link]
- BENZIMIDAZOLE DERIVATIVES – AN OVERVIEW. International Journal of Research in Pharmacy and Chemistry. [Link]
- Surfactant-Assisted Syntheses of Benzimidazole Deriv
- Insight into the degradation of amino substituted benzimidazo[1,2-a]quinolines via a combined experimental and density functional theory study. PubMed. [Link]
- (PDF) Degradation Pathway.
- Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. PMC - NIH. [Link]
- 2-Aminobenzimidazole | C7H7N3 | CID 13624. PubChem. [Link]
- Chemical Pathways of Peptide Degradation. III. Effect of Primary Sequence on the Pathways of Deamidation of Asparaginyl Residues in Hexapeptides. Springer. [Link]
- 2-Amino-1-benzylbenzimidazole | C14H13N3 | CID 170742. PubChem. [Link]
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- 2. Insight into the degradation of amino substituted benzimidazo[1,2-a]quinolines via a combined experimental and density functional theory study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of 2-amino-1-benzylbenzimidazole and its metabolites using tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. achmem.com [achmem.com]
- 5. 90871-47-9|this compound|BLD Pharm [bldpharm.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Stability and Storage | Tocris Bioscience [tocris.com]
- 8. Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with 2-Amino-1-isopropylbenzimidazole in Assays
Welcome to the technical support center for 2-Amino-1-isopropylbenzimidazole. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the solubility challenges frequently encountered with this compound in various experimental assays. Our goal is to provide you with the foundational knowledge, practical troubleshooting steps, and validated protocols to ensure the reliability and reproducibility of your results.
Understanding the Molecule: Physicochemical Properties
This compound (CAS 90871-47-9) is a heterocyclic amine with a molecular formula of C₁₀H₁₃N₃ and a molecular weight of 175.23 g/mol .[1][2] Like many benzimidazole derivatives, it possesses a rigid, aromatic core that contributes to its generally low aqueous solubility.[3] The presence of the amino group and the imidazole nitrogen atoms provides ionizable centers, making its solubility highly dependent on pH.
| Property | Predicted/Estimated Value | Implication for Solubility |
| LogP (Lipophilicity) | ~2.0 - 3.0 | Indicates moderate lipophilicity, suggesting poor aqueous solubility.[4][5] |
| pKa (Acid Dissociation Constant) | Basic pKa: ~5.0 - 6.0 | The 2-amino group and imidazole nitrogens are basic. The compound will be more soluble in acidic conditions (pH < pKa) where it becomes protonated and charged.[6] |
| Aqueous Solubility (predicted) | Low (µg/mL range at neutral pH) | Direct dissolution in aqueous buffers is likely to be problematic, leading to precipitation.[7][8] |
These values are estimations based on computational models and data for similar 2-aminobenzimidazole structures. Experimental determination is recommended for precise formulation development.
Frequently Asked Questions (FAQs)
Here we address the most common issues researchers face when working with this compound.
Q1: My compound won't dissolve in my aqueous assay buffer. What is the first thing I should do?
A: The most straightforward initial approach is to prepare a concentrated stock solution in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is the most common choice due to its ability to dissolve a wide range of organic compounds, including both polar and nonpolar molecules.[9][10] Prepare a high-concentration stock (e.g., 10-50 mM) in 100% anhydrous DMSO. This stock can then be serially diluted into your aqueous assay buffer to achieve the desired final concentration.
Q2: I've dissolved my compound in DMSO, but it precipitates immediately when I add it to my cell culture medium or buffer. What is happening?
A: This phenomenon is known as "solvent shock" or "crashing out." It occurs when a compound that is highly soluble in a concentrated organic solvent is rapidly diluted into an aqueous solution where its solubility is much lower.[11] The key is to minimize localized high concentrations of the compound during dilution.
Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?
A: This is a critical consideration, as DMSO can have cytotoxic effects on cells.[12] As a general rule, the final concentration of DMSO in your assay should be kept below 0.5%, and ideally at or below 0.1%, to minimize off-target effects.[12][13] However, the tolerance to DMSO is cell-line dependent. It is imperative to run a vehicle control (media with the same final concentration of DMSO but without your compound) to ensure that the solvent itself is not affecting your experimental results.
Q4: Can I adjust the pH of my buffer to improve solubility?
A: Yes, for ionizable compounds like this compound, pH adjustment can be a very effective strategy. Since it is a basic compound, its solubility will increase significantly in acidic conditions (pH < 6.0) where the amino and imidazole groups become protonated (charged).[14] However, you must ensure that the adjusted pH is compatible with your assay system (e.g., enzyme activity, cell viability).
Q5: Are there alternatives to DMSO for making stock solutions?
A: While DMSO is the most common, other organic solvents can be used. Ethanol, N,N-dimethylformamide (DMF), and polyethylene glycol (PEG) are potential alternatives.[11] The choice of solvent will depend on the specific compound and the tolerance of the assay system. Always perform a vehicle control for any co-solvent used.
Troubleshooting Guide: A Step-by-Step Approach
If you are encountering persistent solubility problems, follow this systematic troubleshooting workflow.
}
Detailed Troubleshooting Protocols
This protocol minimizes the risk of "solvent shock" when preparing working solutions from a DMSO stock.
Materials:
-
This compound solid
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
-
Target aqueous buffer or cell culture medium (pre-warmed to 37°C for cell-based assays)
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Accurately weigh the required amount of this compound to prepare a 10-50 mM stock solution in 100% DMSO.
-
Ensure complete dissolution by vortexing. Gentle warming (to 30-40°C) or brief sonication can be used if necessary, but be mindful of potential compound degradation.
-
Visually inspect the solution to ensure there are no solid particulates.
-
-
Perform a Serial Dilution:
-
Instead of a single large dilution, perform a stepwise (serial) dilution.
-
For example, to reach a 10 µM final concentration from a 10 mM stock (a 1:1000 dilution), first, make an intermediate dilution of 1:10 (e.g., 10 µL of stock into 90 µL of buffer) to get a 1 mM solution.
-
Then, perform a second 1:100 dilution (e.g., 10 µL of the 1 mM intermediate into 990 µL of buffer) to reach the final 10 µM concentration.
-
-
Optimize the Mixing Process:
-
When adding the compound (stock or intermediate dilution) to the aqueous solution, do so dropwise while continuously and vigorously vortexing the aqueous solution.[11] This ensures rapid dispersion and minimizes localized high concentrations.
-
This protocol helps determine the optimal pH for solubilizing this compound.
Materials:
-
This compound solid
-
A series of buffers with different pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0)
-
Vials with screw caps
-
Orbital shaker or rotator
-
0.22 µm syringe filters
-
An analytical method for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Sample Preparation:
-
Add an excess amount of solid this compound to separate vials, each containing one of the buffers of a specific pH. Ensure undissolved solid is visible at the bottom of each vial.
-
-
Equilibration:
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.
-
-
Sample Processing:
-
After equilibration, allow the vials to stand to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove all undissolved particles.
-
-
Quantification:
-
Data Analysis:
-
Plot the measured solubility (concentration) on the y-axis against the pH of the buffer on the x-axis. This will generate a pH-solubility profile and reveal the pH range where solubility is maximized.
-
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules in their central cavity, thereby increasing their apparent aqueous solubility.[18][19][20][21] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good water solubility and low toxicity.
Materials:
-
This compound solid
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Target aqueous buffer
-
Vials with screw caps
-
Orbital shaker or rotator
-
0.22 µm syringe filters
-
Analytical method for quantification
Procedure:
-
Prepare Cyclodextrin Solutions:
-
Prepare a series of HP-β-CD solutions in your target aqueous buffer at various concentrations (e.g., 0, 2, 5, 10, 20, 50 mM).
-
-
Phase Solubility Study:
-
Add an excess amount of solid this compound to each cyclodextrin solution.
-
Equilibrate the samples on an orbital shaker for 24-72 hours at a constant temperature.
-
-
Sample Processing and Quantification:
-
Filter the supernatant from each vial using a 0.22 µm syringe filter.
-
Quantify the concentration of the dissolved compound in each sample.
-
-
Data Analysis:
-
Plot the concentration of the dissolved compound (y-axis) against the concentration of HP-β-CD (x-axis). A linear increase in solubility with increasing cyclodextrin concentration indicates the formation of a soluble inclusion complex. From this plot, you can determine the cyclodextrin concentration required to achieve your target compound concentration.
-
}
Final Recommendations and Best Practices
-
Always Use Controls: No matter which solubilization method you choose, always include a vehicle control in your experiments. This is the only way to ensure that the solvent or excipient is not interfering with your assay.
-
Start with the Simplest Method: Begin with optimized dilution from a DMSO stock before moving to more complex methods like pH adjustment or cyclodextrin formulation.
-
Visually Inspect Your Solutions: Before adding your compound to your assay, always visually inspect the final working solution for any signs of precipitation or cloudiness, both immediately after preparation and after incubation at assay temperature.
-
Consider the Assay Type: The appropriate solubilization strategy may vary depending on the assay. For example, in cell-free enzymatic assays, a wider range of pH and co-solvent concentrations might be tolerated compared to sensitive cell-based assays.
-
Document Everything: Keep meticulous records of your compound's batch number, solvent, stock concentration, dilution method, and final concentration. This is crucial for reproducibility.
By systematically applying the principles and protocols outlined in this guide, you can effectively overcome the solubility challenges associated with this compound, leading to more accurate and reliable experimental data.
References
- Benchchem. (2025). Technical Support Center: Enhancing Benzimidazole Compound Solubility for Biological Assays.
- Zhu, M., et al. (2013). Identification and optimization of 2-aminobenzimidazole derivatives as novel inhibitors of TRPC4 and TRPC5 channels. British Journal of Pharmacology, 170(3), 658-673.
- KEYENCE. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO.
- Avdeef, A. (2020). Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database.
- Srinivas, B., et al. (2015). Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative. Journal of Pharmaceutical and Medicinal Chemistry, 1(1).
- American Elements. (n.d.). This compound.
- National Center for Biotechnology Information. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. PubMed Central.
- Szejtli, J. (2010). 2-Hydroxypropyl-β-cyclodextrin strongly improves water solubility and anti-proliferative activity of pyrazolo[3,4-d]pyrimidines Src-Abl dual inhibitors. European Journal of Medicinal Chemistry, 45(12), 5958-5964.
- World Pharma Today. (n.d.).
- Blackburn, A. C., et al. (2012). 2-Aminobenzimidazole Derivatives Strongly Inhibit and Disperse Pseudomonas aeruginosa Biofilms.
- Domanska, U., & Pobudkowska, A. (2010). Solubility of Benzimidazoles in Alcohols.
- Ghasemi, J., & Saaidpour, S. (2007). QSPR Prediction of Aqueous Solubility of Drug-Like Organic Compounds. Chemical & Pharmaceutical Bulletin, 55(4), 669-674.
- Aragen Life Sciences. (2021).
- Williams, R. O., et al. (Eds.). (2012).
- WuXi AppTec DMPK. (2024).
- Royal Society of Chemistry. (n.d.). Analytical Methods.
- Sigma-Aldrich. (n.d.). This compound.
- Brewster, M. E., et al. (1991). Use of 2-hydroxypropyl-beta-cyclodextrin as a solubilizing and stabilizing excipient for protein drugs. Pharmaceutical Research, 8(6), 792-795.
- Fallah, M., et al. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models.
- Liu, S., et al. (2013). Synthesis of 1-isopropyl-3-acyl-5-methyl-benzimidazolone Derivatives and Their Antimicrobial Activity. International Journal of Molecular Sciences, 14(4), 6794-6808.
- Wang, J., et al. (2009). Recent Advances on Aqueous Solubility Prediction. Current Computer-Aided Drug Design, 5(1), 35-47.
- Gaba, M., et al. (2021). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Molecules, 26(11), 3349.
- Sorkun, M. C., et al. (2021). Interpretable Deep-Learning pKa Prediction for Small Molecule Drugs via Atomic Sensitivity Analysis.
- Zhang, Y., et al. (2024). Evaluation of Machine Learning Models for Aqueous Solubility Prediction in Drug Discovery. arXiv preprint arXiv:2406.07001.
- Sorkun, M. C., et al. (2023). Machine Learning for Fast, Quantum Mechanics-Based Approximation of Drug Lipophilicity.
- Pitha, J., et al. (1986). Hydroxypropyl-β-cyclodextrin: preparation and characterization; effects on solubility of drugs. International Journal of Pharmaceutics, 29(1), 73-82.
- Onufriev, A., & Case, D. A. (2021). Computer Prediction of pKa Values in Small Molecules and Proteins.
- Loftsson, T., et al. (2009). Cyclodextrins as solubilizers: formation of complex aggregates. Journal of Pharmaceutical Sciences, 98(8), 2821-2831.
- Pitha, J., & Hedges, A. R. (1991). Use of 2-Hydroxypropyl-β-cyclodextrin as a Solubilizing and Stabilizing Excipient for Protein Drugs. Pharmaceutical Research, 8(6), 792-795.
- Daina, A., et al. (2020). Novel tetrahydropyrimidinyl-substituted benzimidazoles and benzothiazoles: synthesis, antibacterial activity, DNA interactions and ADME profiling. RSC Advances, 10(42), 25031-25049.
- Popova, Y., et al. (2021). Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe. Pharmaceutics, 13(9), 1368.
- Cilibrizzi, A., et al. (2024). Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta. Pharmaceuticals, 17(4), 468.
- Davis, M. R., et al. (1993). Characterization of 2-amino-1-benzylbenzimidazole and its metabolites using tandem mass spectrometry. Biological Mass Spectrometry, 22(10), 573-580.
- de Souza, P. E., et al. (2021). 2-aminobenzimidazoles for leishmaniasis: From initial hit discovery to in vivo profiling. PLoS Neglected Tropical Diseases, 15(2), e0009144.
- Tetko, I. V., et al. (2005). Application of ALOGPS 2.1 to Predict log D Distribution Coefficient for Pfizer Proprietary Compounds.
- Al-Ghorbani, M., et al. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. Molecules, 28(14), 5328.
- Kharl, H. A. A., et al. (2023). Design, Synthesis, Molecular Docking, and Pharmacological Evaluation of 2-Aminobenzimidazole Derivatives as Potential Anti-Alzheimer’s Agents. Journal of Health and Medical Sciences, 6(4), 1-10.
- Khan, I., et al. (2018). analysis of amino acids by high performance liquid chromatography. The Professional Medical Journal, 25(05), 793-798.
- Votano, J. R., et al. (2006). JPlogP: An improved logP predictor trained using predicted data. Journal of Computer-Aided Molecular Design, 20(7-8), 431-443.
- Benchchem. (2025).
- Ambeed. (n.d.). 5,6-Dichloro-1H-benzo[d]imidazol-2-amine.
- Lv, P.-C., et al. (2023). Design, synthesis and antitumor effects of novel benzimidazole derivatives as PI3K inhibitors. Bioorganic & Medicinal Chemistry, 92, 117424.
- El-Sayed, N. N. E., et al. (2022). CCL299, a Benzimidazole Derivative Induces G1 Phase Arrest and Apoptosis in Cancer Cells. Molecules, 27(19), 6549.
- Al-Ostath, A. I., et al. (2023). The anticancer effects a new benzimidazole on HCC1937 breast cancer cell line. Journal of Applied Pharmaceutical Science, 13(08), 164-170.
- Al-Sabha, T. N. (2017). QUANTITATIVE ANALYSIS OF SOME AROMATIC AMINO ACIDS BY SPECTROPHOTOMETRIC MATHEMATICAL DERIVATIZATION. University of Baghdad Digital Repository.
Sources
- 1. americanelements.com [americanelements.com]
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- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Interpretable Deep-Learning pKa Prediction for Small Molecule Drugs via Atomic Sensitivity Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
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- 19. Use of 2-hydroxypropyl-beta-cyclodextrin as a solubilizing and stabilizing excipient for protein drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Cyclodextrins as solubilizers: formation of complex aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-Amino-1-isopropylbenzimidazole
Welcome to the technical support center for the synthesis of 2-Amino-1-isopropylbenzimidazole. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side reactions encountered during the synthesis of this important pharmaceutical intermediate. Our goal is to provide you with the expertise and practical insights needed to troubleshoot your experiments effectively.
Introduction
The synthesis of this compound is a critical process in the development of various pharmaceutical agents. While the synthetic route may appear straightforward, it is often accompanied by challenges related to regioselectivity and the formation of unwanted side products. This guide provides a detailed breakdown of the common synthetic pathway, potential side reactions, and robust troubleshooting strategies to ensure a high yield and purity of your target compound.
Core Synthesis Pathway
The most common and practical approach to synthesizing this compound involves a two-step process:
-
Formation of the 2-Aminobenzimidazole Core: This is typically achieved through the cyclization of o-phenylenediamine with a cyanogen source, such as cyanogen bromide or cyanamide.
-
N-Alkylation: The subsequent introduction of the isopropyl group at the N-1 position of the benzimidazole ring is accomplished via alkylation with an isopropyl halide.
It is during the N-alkylation step that most side reactions occur, leading to purification challenges and reduced yields.
Troubleshooting Guide & FAQs
This section is formatted in a question-and-answer style to directly address specific issues you may encounter.
Issue 1: Low Yield of the Desired this compound
Q: My reaction is resulting in a low yield of the target N-1 isomer. What are the likely causes and how can I improve it?
A: A low yield of the desired 1-isopropyl-1H-benzo[d]imidazol-2-amine is a common issue and can often be attributed to a lack of regioselectivity during the N-alkylation step. The 2-aminobenzimidazole starting material possesses three potentially nucleophilic nitrogen atoms: the two ring nitrogens (N-1 and N-3) and the exocyclic 2-amino group. Alkylation can occur at any of these sites, leading to a mixture of products.
Root Causes & Solutions:
-
Formation of the N-2 Isomer: Alkylation at the exocyclic amino group leads to the formation of 2-(isopropylamino)benzimidazole. This is often a significant byproduct.
-
Troubleshooting: The choice of base and solvent system is crucial for directing the alkylation to the ring nitrogen. Using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic polar solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) can favor the deprotonation of the more acidic ring nitrogen, thereby promoting N-1 alkylation.
-
-
Formation of Dialkylated Products: Over-alkylation can lead to the formation of 1,3-diisopropyl-2-iminobenzimidazole or N-1-isopropyl-2-(isopropylamino)benzimidazole.
-
Troubleshooting: Carefully control the stoichiometry of your reagents. Using a slight excess (1.1-1.2 equivalents) of the isopropyl halide is often sufficient. Adding the alkylating agent slowly to the reaction mixture can also help to minimize over-alkylation.
-
-
Incomplete Reaction: If the reaction does not go to completion, you will be left with unreacted 2-aminobenzimidazole, which can complicate purification.
-
Troubleshooting: Ensure your reagents are pure and dry, especially the solvent and the 2-aminobenzimidazole starting material. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time. Increasing the reaction temperature may also drive the reaction to completion, but be mindful that this can also increase the formation of side products.
-
Issue 2: Difficulty in Purifying the Final Product
Q: I am having trouble separating my desired product from impurities. What are the best purification strategies?
A: The main challenge in purification is the separation of the desired N-1 isomer from the N-2 isomer and any dialkylated byproducts, as they often have similar polarities.
Purification Protocols:
-
Column Chromatography: This is the most effective method for separating the isomers.
-
Recommended Stationary Phase: Silica gel (230-400 mesh).
-
Recommended Eluent System: A gradient of ethyl acetate in hexanes is typically effective. Start with a low polarity mixture (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity. The desired N-1 isomer is generally less polar than the N-2 isomer and will elute first.
-
-
Recrystallization: If the product is obtained as a solid and is relatively pure after chromatography, recrystallization can be used for further purification.
-
Recommended Solvents: A mixture of ethanol and water, or ethyl acetate and hexanes can be effective.
-
Issue 3: Ambiguous Product Characterization
Q: I have isolated a product, but I am unsure if it is the correct isomer. How can I definitively characterize this compound?
A: Unambiguous characterization is crucial. A combination of NMR spectroscopy and Mass Spectrometry is recommended.
Expected Characterization Data:
| Technique | Expected Data for this compound |
| ¹H NMR | The spectrum should show a characteristic septet for the isopropyl methine (CH) proton and a doublet for the two methyl (CH₃) groups. The aromatic protons will appear in the range of 7.0-7.6 ppm. The amine (NH₂) protons will appear as a broad singlet. |
| ¹³C NMR | The spectrum will show distinct signals for the isopropyl methine and methyl carbons, in addition to the aromatic and imidazole ring carbons. |
| Mass Spec. | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (C₁₀H₁₃N₃, MW: 175.23). |
Visualizing the Reaction and Side Products
To better understand the synthetic challenges, the following diagrams illustrate the main reaction pathway and the formation of common side products.
Caption: Main reaction and common side reactions.
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-Aminobenzimidazole
This procedure is a foundational step and is adapted from established methods.[1]
-
Reaction Setup: In a round-bottom flask, suspend o-phenylenediamine (1.0 eq) and cyanogen bromide (1.0 eq) in water.
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by the precipitation of 2-aminobenzimidazole hydrobromide.
-
Work-up: Neutralize the reaction mixture with a suitable base, such as aqueous ammonia, to precipitate the free base of 2-aminobenzimidazole.
-
Purification: Filter the precipitate, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from ethanol if necessary.
Protocol 2: N-Alkylation to form this compound
This protocol is a general guide and may require optimization based on your specific experimental setup.
-
Reaction Setup: To a solution of 2-aminobenzimidazole (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Deprotonation: Stir the mixture at room temperature for 30 minutes to an hour, or until the evolution of hydrogen gas ceases.
-
Alkylation: Cool the mixture back to 0 °C and add 2-bromopropane (1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction by the slow addition of water. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
References
- Motghare, A., & Katolkar, P. (2022). SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE. Asian Journal of Pharmaceutical and Clinical Research, 15(7), 35-46.
- Kaur, L., Utreja, D., & Dhillon, N. K. (2021). N-Alkylation of 2-Substituted Benzimidazole Derivatives and Their Evaluation as Antinemic Agents. Russian Journal of Organic Chemistry, 57(6), 961-967.
Sources
purification of 2-aminoimidazole compounds with column chromatography
Welcome to the technical support guide for the column chromatography purification of 2-aminoimidazole (2-AI) compounds. This resource is designed for researchers, medicinal chemists, and drug development professionals who encounter the unique challenges associated with this important class of molecules. Due to their polarity and basicity, 2-AI derivatives often exhibit problematic behavior on standard silica gel, leading to poor separation, low yield, and compound degradation.
This guide provides in-depth, experience-driven solutions to common issues in a practical, question-and-answer format.
Troubleshooting Guide: Common Problems & Solutions
This section addresses specific experimental issues you may encounter.
Question 1: My 2-aminoimidazole compound is streaking badly or showing severe peak tailing on the TLC plate and column. What's happening and how do I fix it?
Answer:
This is the most common issue when purifying basic compounds like 2-aminoimidazoles on standard silica gel.
-
The Cause (Mechanism): Standard silica gel is slightly acidic due to the presence of surface silanol groups (Si-OH). The basic nitrogen atoms in your 2-aminoimidazole can engage in a strong acid-base interaction with these silanols. This strong, sometimes irreversible, binding prevents the compound from moving smoothly with the mobile phase, resulting in a continuous "streak" or a "tailed" peak rather than a tight, symmetrical band.
-
The Solution: The goal is to suppress the interaction between your basic compound and the acidic stationary phase. You have two primary strategies:
-
Mobile Phase Modification (The Quick Fix): Add a small amount of a volatile, basic modifier to your eluent. This modifier will compete with your compound for the acidic sites on the silica, effectively "masking" them and allowing your compound to elute properly.[1][2]
-
Recommended Modifier: Add 0.5-2% triethylamine (TEA) or 0.5-1% ammonium hydroxide to your mobile phase.[1][3] For example, if your solvent system is 95:5 DCM/Methanol, you would prepare it as 94.5:5:0.5 DCM/Methanol/TEA.
-
Protocol: Always pre-treat your column by flushing it with 2-3 column volumes of the modified eluent before loading your sample.[1][3] This ensures the entire silica bed is neutralized.
-
-
Stationary Phase Modification (The Robust Fix): If mobile phase modification is insufficient or if your compound is particularly sensitive, change your stationary phase.
-
Basic Alumina: Alumina is an excellent alternative to silica for purifying basic compounds.[4][5] It is available in different grades (acidic, neutral, basic). Be sure to use basic or neutral alumina .
-
Amine-Functionalized Silica: These are specialized columns with an amine-treated surface that provides a less acidic environment, leading to improved peak shape and recovery for basic compounds.[2][6]
-
-
Question 2: I'm getting very low, or even zero, yield after my column. Where is my compound going?
Answer:
This is a frustrating problem that usually points to irreversible binding or on-column degradation.
-
The Cause (Mechanism): The strong interaction with acidic silica gel can be so significant that your compound remains permanently adsorbed to the column.[5] Additionally, some 2-aminoimidazole derivatives, particularly those with acyl groups, can be hydrolytically unstable and may decompose on the acidic silica surface.[4]
-
The Solution:
-
Test for Stability: Before running a column, spot your crude material on a TLC plate, let it sit for 30-60 minutes, and then develop it. If you see a new spot at the baseline or significant streaking that wasn't there initially, your compound is likely unstable on silica.[7]
-
Use a Modifier: As with tailing, adding triethylamine or ammonia to the eluent is the first line of defense.[1][2]
-
Deactivate the Silica: You can pre-treat the silica gel itself before packing the column. Slurry the silica in your chosen non-polar solvent (e.g., ethyl acetate), add ~1-2% triethylamine by volume, stir for 15-20 minutes, then filter and wash the silica before packing.[1]
-
Switch to a More Inert Stationary Phase: If stability is a major concern, avoiding silica gel altogether is the best option. Basic alumina is a reliable alternative.[4][5] For highly sensitive compounds, consider alternative purification methods like crystallization or preparative HPLC with a C18 (reversed-phase) column.[4]
-
Question 3: My compound is extremely polar. It won't move off the baseline even with 20% Methanol in DCM. What should I do?
Answer:
Extremely polar compounds present a different challenge, where the issue is less about interaction and more about solubility and competition with the highly polar mobile phase.
-
The Cause (Mechanism): To move a very polar compound, you need a very polar eluent (like high percentages of methanol). However, highly polar mobile phases are poor at resolving compounds because the solvent itself does a great job of eluting everything, leading to poor separation.
-
The Solution:
-
Aggressive Normal-Phase Systems: You can try more aggressive polar solvent systems. A common mixture for very polar amines is Dichloromethane (DCM) / Methanol / Ammonium Hydroxide.
-
Example Eluent: Start with a mixture like 90:10:1 DCM/MeOH/NH₄OH and gradually increase the polarity.[8]
-
-
Switch Chromatographic Mode - HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent technique for polar compounds that are poorly retained in reversed-phase. HILIC uses a polar stationary phase (like silica or an amine-bonded phase) and a mobile phase with a high concentration of an organic solvent (like acetonitrile) and a small amount of water. Water acts as the "strong" solvent in this system.[9][10]
-
Reversed-Phase Chromatography: This is often the best solution. In reversed-phase, the stationary phase is non-polar (e.g., C18-bonded silica) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol). Your polar 2-aminoimidazole will have weaker interactions with the non-polar stationary phase and will elute effectively.[5][11] A small amount of an acid (like formic acid or TFA) or base (like TEA) is often added to the mobile phase to ensure the analyte has a consistent charge state.[11]
-
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common purification issues with 2-aminoimidazole compounds.
Caption: Troubleshooting workflow for 2-AI purification.
Frequently Asked Questions (FAQs)
-
Q: What is a good starting solvent system for method development?
-
A: For a typical 2-aminoimidazole derivative, a good starting point for TLC analysis is a 95:5 mixture of Dichloromethane (DCM) / Methanol, containing 1% triethylamine.[2] You can then adjust the ratio of DCM to Methanol to achieve an Rf value between 0.2 and 0.4 for your target compound.
-
-
Q: Should I use "dry loading" or "wet loading" for my sample?
-
A: Dry loading is highly recommended, especially if your compound has poor solubility in the starting eluent.[2][5] To do this, dissolve your crude product in a strong solvent (like methanol or DCM), add a small amount of silica gel (enough to make a free-flowing powder after evaporation), and remove the solvent completely on a rotary evaporator. This powder can then be carefully added to the top of your column.[3] This technique prevents band broadening at the start of the column.
-
-
Q: Can I use solvents other than DCM and Methanol?
-
Q: My purified 2-aminoimidazole seems to be unstable upon storage. What can I do?
Summary of Recommended Solvent Modifiers
| Problem | Recommended Modifier | Concentration in Eluent | Rationale |
| Peak Tailing / Streaking | Triethylamine (TEA) | 0.5 - 2% (v/v) | Volatile base that neutralizes acidic silanol sites on silica gel, preventing strong analyte interaction.[1][2][6] |
| Low Yield / Degradation | Ammonium Hydroxide (NH₄OH) | 0.5 - 2% (v/v) | Similar to TEA, but can be more effective for very polar compounds. The ammonia gradient can also improve separation.[8] |
| Poor Resolution | Formic Acid or Acetic Acid | 0.1 - 1% (v/v) | For Reversed-Phase only. Ensures consistent protonation of the amine, leading to sharper peaks.[11] |
Standard Protocol: Flash Chromatography with a Basic Modifier
This protocol provides a general workflow for purifying a 2-aminoimidazole derivative using silica gel with a triethylamine-modified eluent.
1. Method Development (TLC): a. Prepare a series of developing solvents with varying ratios of a polar solvent (e.g., ethyl acetate or methanol) in a non-polar solvent (e.g., hexanes or DCM). b. To each prepared solvent, add 1% (v/v) of triethylamine (TEA).[2] c. Spot your crude mixture on a TLC plate and develop it in the prepared solvent systems. d. Identify the solvent system that provides good separation and an Rf value of ~0.3 for your target compound.
2. Column Preparation: a. Select an appropriate size glass column and pack it with silica gel (230-400 mesh) using your chosen eluent (without the basic modifier initially) to create a slurry. b. Once packed, flush the column with at least 3-4 column volumes of the eluent that includes the 1% TEA.[3] This step is crucial to equilibrate and deactivate the silica. Do not let the solvent level drop below the top of the silica bed.
3. Sample Loading (Dry Loading Recommended): a. Dissolve your crude material in a minimal amount of a strong solvent (e.g., DCM/MeOH). b. Add 1-2 times the weight of your crude material in silica gel to the solution. c. Concentrate the mixture on a rotary evaporator until a dry, free-flowing powder is obtained. d. Carefully add this powder to the top of the prepared column. Add a thin layer of sand on top to prevent disturbance.[2]
4. Elution and Fraction Collection: a. Carefully add your eluent (containing 1% TEA) to the column. b. Apply positive pressure (flash chromatography) and begin collecting fractions. c. Monitor the elution process by TLC, analyzing fractions to identify those containing your pure product.
5. Product Isolation: a. Combine the pure fractions in a round-bottom flask. b. Remove the solvent using a rotary evaporator. The triethylamine is volatile and will be removed under vacuum along with the eluent. c. Place the flask under high vacuum to remove any residual solvent or TEA.
References
- Various Authors. (2018). How can I isolate polar basic compound with silica gel column chromatography?. ResearchGate.
- University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography.
- Various Authors. (2023). Purification of strong polar and basic compounds. Reddit.
- Various Authors. (2006). Purifying amines on silica. Organic Preparations and Procedures Daily.
- Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?.
- University of Calgary, Department of Chemistry. (n.d.). Column chromatography.
- Various Authors. (2022). Alternative stationary phases. Reddit.
- Hawach Scientific. (2025). Surface Modification/Bonding Phase of FLASH Purification Column Stationary Phase.
- Chemistry LibreTexts. (2023). Liquid Chromatography.
- That Chemist. (2022). Chaos and Order - Methods of Purification. YouTube.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography.
Sources
- 1. rsc.org [rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chromatography [chem.rochester.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. biotage.com [biotage.com]
- 7. Chromatography [chem.rochester.edu]
- 8. reddit.com [reddit.com]
- 9. silicycle.com [silicycle.com]
- 10. biotage.com [biotage.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Low Yield in Palladium-Catalyzed Amination for Benzimidazole Synthesis
Welcome to the technical support center for palladium-catalyzed amination reactions, specifically tailored for the synthesis of N-aryl benzimidazoles. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, in this powerful yet sensitive transformation. Here, we move beyond simple protocols to explain the "why" behind experimental choices, offering a structured approach to diagnosing and solving common issues encountered in the lab.
Introduction: The Challenge of N-Arylation of Benzimidazoles
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds with remarkable efficiency.[1][2] However, its application to N-heterocycles like benzimidazoles presents unique challenges. These molecules can act as ligands themselves, potentially inhibiting or deactivating the palladium catalyst.[3][4][5][6] This guide provides a systematic, question-and-answer-based approach to troubleshoot and optimize your reactions for maximal yield and reproducibility.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: Catalyst System & Reaction Setup
Q1: My reaction shows little to no conversion. What are the first things I should check?
Low to no product formation often points to fundamental issues with the catalyst system or reaction environment. A systematic check is crucial.
Potential Causes & Solutions:
-
Catalyst Inactivity: The active Pd(0) species is sensitive to oxygen.[7] Improperly degassed solvents or a poor inert atmosphere can lead to oxidation and deactivation.
-
Solution: Ensure all solvents are rigorously degassed (e.g., by sparging with argon or nitrogen for 15-20 minutes or using freeze-pump-thaw cycles). Assemble your reaction under a positive pressure of an inert gas.[8]
-
-
Inhibitory Effect of Benzimidazole: Benzimidazoles can compete with the phosphine ligand for binding to the palladium center, preventing the formation of the active catalytic species.[3][4]
-
Poor Quality Reagents: The purity of your palladium source, ligand, base, and solvents is paramount. Impurities can act as catalyst poisons.[9]
-
Solution: Use high-purity, anhydrous solvents and reagents. If you suspect reagent quality, consider purchasing from a new supplier or purifying existing materials.
-
Q2: I'm observing the formation of a black precipitate (palladium black) in my reaction flask. What does this mean and how can I prevent it?
The appearance of palladium black is a clear visual indicator of catalyst decomposition and is a common cause of low yields.[7][10]
Potential Causes & Solutions:
-
High Reaction Temperature: While heat can increase reaction rates, excessively high temperatures can accelerate the agglomeration of Pd(0) into inactive clusters.[7]
-
Insufficient Ligand: The ligand stabilizes the palladium center.[11] An inadequate ligand-to-palladium ratio can leave the metal center exposed and prone to aggregation.
-
Inappropriate Ligand Choice: Ligands that are not bulky enough may not effectively shield the palladium center.
Troubleshooting Workflow:
Caption: Troubleshooting palladium black formation.
Q3: How do I choose the right palladium source and ligand for my benzimidazole arylation?
The choice of catalyst and ligand is arguably the most critical factor for a successful Buchwald-Hartwig amination.[5][12]
Palladium Sources:
| Palladium Source | Common Form | Considerations |
| Palladium(II) Precatalysts | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Require in-situ reduction to active Pd(0). Can be less reliable.[12] |
| Palladium(0) Precatalysts | Pd₂(dba)₃, Pd(PPh₃)₄ | More direct access to the active catalyst, but can be air-sensitive. |
| Pre-formed Palladacycles | G3/G4 Precatalysts (e.g., XPhos Pd G3) | Air- and moisture-stable, provide reliable formation of the active species. Often the preferred choice for challenging couplings.[13] |
Ligand Selection:
For N-arylation of heterocycles like benzimidazole, bulky, electron-rich phosphine ligands are generally required.[6][11] These ligands promote the crucial reductive elimination step and stabilize the palladium center.
-
Recommended Ligands:
Expert Tip: A pre-formed palladacycle (e.g., XPhos Pd G3) is an excellent starting point for optimization as it circumvents many issues related to in-situ catalyst formation.[13]
Section 2: Reaction Parameters
Q4: My yield is still low after optimizing the catalyst system. Which other reaction parameters should I investigate?
Once the catalyst system is addressed, fine-tuning the base, solvent, and temperature is the next logical step.
The Role of the Base:
The base is required to deprotonate the benzimidazole, making it a more potent nucleophile.[16] However, the choice of base can be critical.
| Base | Strength | Common Issues | Recommendations |
| Alkoxides (NaOt-Bu, KOt-Bu) | Strong | Can promote side reactions or degrade sensitive functional groups. | Often a good first choice for difficult couplings, but use with caution. |
| Carbonates (K₂CO₃, Cs₂CO₃) | Weaker | May result in slower reaction rates but are compatible with a wider range of functional groups.[16] | A good alternative when strong bases cause substrate degradation. |
| Phosphates (K₃PO₄) | Moderate | Often used in Suzuki couplings but can be effective in aminations as well.[17] | Can be a good compromise between reactivity and functional group tolerance. |
Solvent Effects:
The solvent must solubilize all components of the reaction and is often a key parameter to screen.[18]
-
Common Solvents: Toluene, dioxane, and THF are frequently used.[12][18]
-
Considerations: Ensure the solvent is anhydrous and well-degassed. The polarity of the solvent can influence the reaction rate and catalyst stability.
Q5: I'm observing significant amounts of side products. What are the likely culprits?
Side reactions can compete with your desired transformation, consuming starting materials and reducing your yield.
Common Side Reactions:
-
Hydrodehalogenation: The aryl halide is reduced, replacing the halogen with a hydrogen atom. This is often more prevalent with electron-rich aryl halides.
-
Homocoupling: Two molecules of the aryl halide couple to form a biaryl species.
Troubleshooting Side Reactions:
Caption: Diagnosing and addressing common side reactions.
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed N-Arylation of Benzimidazole
This protocol provides a robust starting point for your experiments. Optimization of specific parameters may be required for your particular substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
Benzimidazole (1.2 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
Ligand (if not using a pre-formed complex, e.g., XPhos, 4 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for organic synthesis (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide, benzimidazole, palladium precatalyst, and base.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Degassing (optional but recommended): Briefly bubble the inert gas through the reaction mixture for an additional 5-10 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.[19]
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: High-Throughput Screening for Condition Optimization
For particularly challenging substrates, a high-throughput screening approach can rapidly identify optimal conditions.
Procedure:
-
Array Setup: In an array of vials within a glovebox, dispense the aryl halide and benzimidazole from stock solutions.
-
Parameter Variation: In separate vials, add different combinations of palladium precatalysts, ligands, bases, and solvents.
-
Reaction: Seal the vials and place them in a heating block at the desired temperature.
-
Analysis: After a set time, cool the vials, dilute the contents, and analyze by LC-MS or GC-MS to determine the conversion and identify the most promising conditions for scale-up.[7]
The Catalytic Cycle: A Mechanistic Overview
Understanding the catalytic cycle is key to rational troubleshooting. The generally accepted mechanism for the Buchwald-Hartwig amination involves three main steps: oxidative addition, amine coordination/deprotonation, and reductive elimination.[1][14][16]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. research.rug.nl [research.rug.nl]
- 3. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. dspace.mit.edu [dspace.mit.edu]
- 12. reddit.com [reddit.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. A Second-Generation Palladacycle Architecture Bearing a N-Heterocyclic Carbene and Its Catalytic Behavior in Buchwald–Hartwig Amination Catalysis | MDPI [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Optimizing Temperature for DES-Based 2-Aminoimidazole Synthesis
From the Desk of a Senior Application Scientist
Welcome to the technical support center. As researchers and drug development professionals, we understand that the synthesis of novel compounds is a journey of precision, optimization, and occasional troubleshooting. The synthesis of 2-aminoimidazoles, a scaffold of immense pharmaceutical interest, has been significantly advanced by the adoption of green chemistry principles, particularly the use of Deep Eutectic Solvents (DES). These unique solvent systems offer enhanced reaction rates and simplified product isolation.[1][2]
However, the success of these reactions is intrinsically tied to the precise control of reaction parameters, with temperature being one of the most critical. This guide is designed to provide you with field-proven insights and actionable troubleshooting advice to help you navigate the nuances of temperature optimization in your DES-based 2-aminoimidazole synthesis. We will explore the causality behind experimental choices, moving beyond simple procedural steps to a deeper understanding of the underlying science.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments. The questions are structured to guide you from common problems to more nuanced optimization strategies.
Q1: My reaction yield is significantly lower than reported in the literature. Where should I start my investigation?
A1: Low yield is a common challenge that can stem from several factors, but temperature is an excellent starting point for troubleshooting. The cyclocondensation reaction to form the 2-aminoimidazole ring is temperature-dependent.
-
Insufficient Thermal Energy: If the temperature is too low, the reactants may lack the necessary activation energy for the key intramolecular condensation step to occur efficiently.[3] Furthermore, the viscosity of most Deep Eutectic Solvents increases significantly at lower temperatures, which can severely limit mass transfer and molecular mobility, effectively stalling the reaction.[4][5][6]
-
Reaction Monitoring: Before assuming the reaction has failed, ensure you are monitoring its progress effectively using techniques like TLC or GC-MS to determine the optimal reaction time at your current temperature.[7][8] A reaction that is simply slow may be mistaken for a low-yielding one if stopped prematurely.
-
Beyond Temperature: While temperature is critical, also verify the purity of your starting materials (e.g., α-haloketones and guanidine derivatives) and the accuracy of your reactant stoichiometry. Impurities can introduce competing side reactions.[7]
Q2: I'm observing significant side product formation and a complex crude mixture. How can temperature manipulation help improve purity?
A2: The formation of side products is often a direct consequence of suboptimal temperature control. The reaction temperature dictates the kinetics of not only your desired reaction pathway but also competing pathways.
-
Temperature Too High: Excessive heat can provide enough energy to overcome the activation barriers for undesired side reactions. More critically, it can lead to the degradation of your starting materials, reagents, or even the 2-aminoimidazole product itself, resulting in a complex, often discolored, crude mixture. Some DES components, like choline chloride, begin to decompose at very high temperatures (e.g., around 250 °C), which can introduce impurities.[9]
-
Temperature Too Low: While less common for causing side products, a temperature that is too low can lead to an accumulation of reactive intermediates that may then follow alternative decomposition or reaction pathways if they are unable to proceed to the final product.
The goal is to find the "sweet spot" where the rate of the desired cyclization is maximized relative to the rates of competing reactions. For many choline chloride-based DES systems, a starting temperature of 80 °C has proven effective, balancing reaction speed with product stability.[1][7][8]
Q3: What is the direct impact of temperature on the Deep Eutectic Solvent itself and how does that influence my reaction?
A3: This is a crucial question. The DES is not merely a passive medium; its physical properties are highly sensitive to temperature, which in turn governs the reaction environment.[10]
-
Viscosity: This is perhaps the most significant factor. DES are often viscous at room temperature.[6] Increasing the temperature dramatically decreases viscosity.[4][5] Lower viscosity facilitates better mixing and increases the diffusion rate of reactants, leading to more frequent molecular collisions and a higher reaction rate.
-
Solubility: The solubility of your guanidine derivative and α-chloroketone in the DES can be temperature-dependent. Ensuring complete dissolution at the reaction temperature is vital for a homogeneous reaction environment and optimal results.
-
Hydrogen Bond Network: The defining characteristic of a DES is its hydrogen bond network. Temperature modulates the strength and dynamics of these bonds.[9] This can influence the solvent's ability to stabilize transition states and intermediates in the reaction mechanism, thereby affecting the reaction rate and selectivity.[3]
The diagram below illustrates the interplay between temperature and these key factors.
Caption: Relationship between temperature and key reaction parameters in DES.
Q4: I ran my reaction at 80 °C as suggested, but the yield is still poor. What is my next step for optimization?
A4: If 80 °C is not optimal for your specific substrate combination, a systematic approach is needed. It is recommended to perform a temperature screen.
-
Screening Range: Test the reaction at a range of temperatures, for example, 60 °C, 80 °C, and 100 °C, keeping all other parameters (time, concentration, stoichiometry) constant.
-
Analysis: Analyze the yield and purity of the product at each temperature. This will give you a clear indication of the optimal direction. If yields increase at 100 °C without significant impurity formation, you may explore slightly higher temperatures. If purity drops significantly at 100 °C, the optimal temperature is likely between 80 °C and 100 °C.
The following table provides a template for how to structure and interpret the results of such an optimization study.
| Entry | Temperature (°C) | Reaction Time (h) | Conversion (%) | Isolated Yield (%) | Observations |
| 1 | 60 | 6 | 45% | 35% | Reaction is slow; significant starting material remains. |
| 2 | 80 | 6 | >95% | 91% | Clean reaction profile, high yield.[3][11] |
| 3 | 100 | 6 | >95% | 88% | Slight darkening of the reaction mixture; minor impurities detected by LC-MS. |
| 4 | 120 | 4 | >95% | 75% | Significant darkening; multiple side products observed. |
This data clearly indicates that for this hypothetical reaction, 80 °C provides the best balance of reaction rate and product purity.
Experimental Protocols
To ensure reproducibility and success, we provide the following detailed, self-validating protocols.
Protocol 1: Preparation of Choline Chloride:Urea (1:2) DES
-
Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add choline chloride (1 part, molar equivalent) and urea (2 parts, molar equivalent).
-
Heating: Place the flask in a heating mantle or oil bath pre-heated to 80 °C.
-
Mixing: Stir the mixture. The solid components will gradually melt and mix to form a clear, colorless, and homogeneous liquid.[1][12] This process typically takes 30-60 minutes.
-
Storage: Once formed, the DES can be cooled to room temperature and stored in a sealed container, protected from moisture, until use.
Protocol 2: General Synthesis of a 2-Aminoimidazole Derivative
This protocol is a representative example based on established literature.[1][8]
-
DES Preparation: Prepare or obtain 2 g of ChCl:Urea (1:2) DES in a round-bottom flask.
-
Reagent Addition: To the DES, add the guanidine derivative (1.3 mmol) and triethylamine (Et₃N, 1.0-1.3 mmol).
-
Heating & Stirring: Begin stirring the mixture and heat to the desired reaction temperature (e.g., 80 °C ).
-
Substrate Addition: Once the temperature has stabilized, add the α-chloroketone (1.0 mmol).
-
Reaction: Allow the reaction to stir at a constant temperature for 4-6 hours. Monitor the disappearance of the α-chloroketone using an appropriate method (e.g., TLC or GC-MS).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add 5 mL of deionized water. For many triaryl-substituted products, the 2-aminoimidazole will precipitate and can be isolated by simple filtration.[7][11]
-
If the product does not precipitate, extract the aqueous suspension with a suitable organic solvent like ethyl acetate (3 x 10 mL).
-
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by crystallization.
The workflow for this process is visualized below.
Caption: General workflow for DES-based 2-aminoimidazole synthesis.
Mechanistic Insight: The Role of Temperature in Cyclocondensation
Understanding the reaction mechanism provides context for why temperature is so critical. The formation of 2-aminoimidazoles in DES is believed to proceed via a cyclocondensation pathway.
Caption: Simplified reaction mechanism and corresponding troubleshooting logic.
The key intramolecular condensation (Step 2) is a cyclization step that often has a significant energy barrier. Supplying adequate thermal energy is essential to drive this ring-closing reaction forward efficiently. The DES medium, particularly the hydrogen-bond donors like urea or glycerol, may also play a catalytic role by stabilizing the transition state of this step.[2][3]
We trust this guide will serve as a valuable resource in your research endeavors. Should you have further questions, please do not hesitate to reach out.
References
- Capua, M., et al. (2016). An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents. Molecules, 21(7), 924.
- Capua, M., et al. (2016). Preparation of 2-amminoimidazole N-heterocycles 3 in ChCl-based DESs. ResearchGate.
- Gabriele, F., et al. (2022). Temperature dependence of viscosity η (mPa s) of DESs. ResearchGate.
- Capua, M., et al. (2016). Synthesis of 2-aminoimidazoles 3h,i in the DES ChCl–Gly (1:2). Molecules.
- Abed, K., et al. (2022). Density and viscosity of deep eutectic solvents at different temperatures and compositions. ResearchGate.
- Dai, Y., et al. (2020). Viscosity of deep eutectic solvents at different temperatures. ResearchGate.
- Al-Hetlani, E., et al. (2022). Revisiting the Physicochemical Properties and Applications of Deep Eutectic Solvents. Molecules.
- Wang, Y., et al. (2018). Investigation on the Thermal Stability of Deep Eutectic Solvents. ResearchGate.
- Capua, M., et al. (2016). An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents. National Center for Biotechnology Information.
- Gümüş, M. K. (2020). Cyclocondensation of 2-Aminobenzimidazole with Dimedone and Its Arylidene Derivatives. ResearchGate.
- Jimenez, R., et al. (2023). Synthesis and Characterization of Choline Chloride: Amide Based Deep Eutectic Solvents. SUNY Brockport.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. DigitalCommons@Kennesaw State University - Symposium of Student Scholars: Synthesis and Characterization of Choline Chloride: Amide Based Deep Eutectic Solvents [digitalcommons.kennesaw.edu]
preventing product loss during workup and purification of 2-aminoimidazoles
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-aminoimidazoles (2-AIs). This guide is designed to provide expert advice and practical solutions to common challenges encountered during the critical workup and purification stages, helping you prevent product loss and ensure the integrity of your compounds. 2-Aminoimidazoles are a vital class of heterocyclic compounds, forming the structural core of numerous bioactive natural products and synthetic drugs.[1][2][3] However, their unique physicochemical properties can present significant hurdles in their isolation. This resource combines in-depth troubleshooting, frequently asked questions, and detailed protocols to navigate these complexities successfully.
Troubleshooting Guide: Diagnosing and Solving Product Loss
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: Low or No Product Recovery After Aqueous Workup/Extraction
-
Symptom: After quenching the reaction and performing a liquid-liquid extraction (e.g., with ethyl acetate and water/brine), the desired 2-aminoimidazole product is not found in the organic layer.
-
Probable Cause: The highly basic nature of the 2-aminoimidazole core leads to its protonation in neutral or acidic aqueous solutions, rendering it water-soluble.[1] Many reaction quenches or workups involve acidic conditions, which will partition your product into the aqueous phase.
-
Solution:
-
pH Adjustment: Before extraction, carefully basify the aqueous layer with a suitable base (e.g., saturated sodium bicarbonate, sodium carbonate, or dilute sodium hydroxide) to a pH of 8-10. This will deprotonate the 2-aminoimidazole, increasing its hydrophobicity and driving it into the organic solvent. Monitor the pH with pH paper or a meter.
-
Solvent Choice: For particularly polar 2-AIs, consider using a more polar organic solvent for extraction, such as a mixture of dichloromethane and isopropanol or n-butanol.
-
Salting Out: Adding a significant amount of salt (e.g., sodium chloride) to the aqueous layer can decrease the polarity of the aqueous phase and reduce the solubility of your product, further improving extraction efficiency into the organic layer.
-
Issue 2: Product Appears to Decompose on Silica Gel Column Chromatography
-
Symptom: Streaking on the TLC plate, multiple spots appearing during column chromatography, or low overall recovery of the desired product from the column.
-
Probable Cause: The acidic nature of standard silica gel can lead to the degradation of sensitive 2-aminoimidazole derivatives. The basic nitrogens of the 2-AI can also interact strongly with the acidic silanol groups on the silica surface, leading to irreversible adsorption and low recovery.
-
Solution:
-
Neutralized Silica: Deactivate the silica gel by pre-treating it with a base. This can be done by preparing the silica slurry in an eluent containing a small percentage (0.5-2%) of a volatile base like triethylamine or ammonium hydroxide.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (basic or neutral), or reversed-phase silica gel (C18) for purification.[4]
-
Rapid Purification: Minimize the time your compound spends on the column. Use flash chromatography with slightly higher pressure to expedite the separation.
-
Issue 3: Difficulty in Removing Metal Contaminants
-
Symptom: The final product is contaminated with residual metals from catalysts (e.g., Pd, Cu) or reagents, as confirmed by analytical techniques like ICP-MS.
-
Probable Cause: The 2-aminoimidazole scaffold can act as a chelating agent, binding to metal ions and carrying them through the purification process.[5][6][7] This is particularly relevant in syntheses involving metal-catalyzed cross-coupling reactions.[8]
-
Solution:
-
Chelating Washes: During the workup, wash the organic layer with an aqueous solution of a strong chelating agent like EDTA (ethylenediaminetetraacetic acid).
-
Specialized Scavengers: Use metal scavenger resins or functionalized silica gels designed to bind and remove specific metal contaminants.
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective method for removing trace metal impurities.
-
Issue 4: Product is Highly Water-Soluble and Difficult to Isolate
-
Symptom: The 2-aminoimidazole derivative has high polarity and remains in the aqueous phase even after basification.
-
Probable Cause: The presence of multiple polar functional groups on the 2-aminoimidazole scaffold can impart significant aqueous solubility.[1]
-
Solution:
-
Lyophilization (Freeze-Drying): If the product is non-volatile, the aqueous layer can be frozen and lyophilized to obtain the crude product as a solid. This can then be further purified.
-
Reversed-Phase Chromatography: This is the ideal purification method for polar, water-soluble compounds. The crude aqueous solution (after filtering) can often be directly loaded onto a C18 column.[4][9]
-
Ion-Exchange Chromatography: For compounds that are readily protonated, cation exchange chromatography can be a powerful purification tool.[9] The product is bound to the resin, washed, and then eluted with a salt gradient or a basic solution.
-
Frequently Asked Questions (FAQs)
Q1: Should I use protecting groups for my 2-aminoimidazole synthesis?
A1: Yes, using protecting groups, particularly on the exocyclic amino group and the imidazole ring nitrogens, is often highly advantageous.[10][11] Protecting groups like Boc (tert-butyloxycarbonyl) or Ts (tosyl) can prevent undesired side reactions, improve solubility in organic solvents, and simplify purification.[5][8][12] For example, a Boc-protected 2-aminoimidazole is significantly less basic and more amenable to standard silica gel chromatography. The choice of protecting group should be orthogonal to other functional groups in your molecule to allow for selective removal.[10]
Q2: What is the best general approach for purifying 2-aminoimidazoles?
A2: While the ideal method is substrate-dependent, a robust general strategy is preparative reversed-phase high-performance liquid chromatography (prep-HPLC).[4][9] This technique is well-suited for the polar nature of many 2-AIs and can often handle crude reaction mixtures directly after a simple filtration step. A common mobile phase system is a gradient of water and acetonitrile, often with an additive like formic acid or trifluoroacetic acid to improve peak shape.[4][9]
Q3: My 2-aminoimidazole is an oil and I cannot crystallize it. How can I purify it to high purity?
A3: If your 2-AI is a persistent oil, chromatographic methods are your best option. As mentioned, preparative HPLC is a powerful tool for achieving high purity.[4] If you need to use normal phase chromatography, consider using a gradient eluent system on deactivated silica or alumina. In some cases, converting the oily free base to a salt (e.g., hydrochloride or trifluoroacetate) may yield a crystalline solid that is easier to handle and purify by recrystallization.
Q4: How can I simplify the workup of my 2-aminoimidazole synthesis?
A4: Consider synthetic strategies that facilitate easier isolation. For instance, syntheses using deep eutectic solvents (DESs) have been shown to allow for direct precipitation of the 2-AI product from the reaction mixture by simple filtration, avoiding traditional solvent-based extractions.[13][14][15] This "green chemistry" approach can significantly streamline the workup process.[14][15]
Experimental Protocols & Data
Protocol 1: General Basic Aqueous Workup for 2-Aminoimidazoles
-
Reaction Quench: Cool the reaction mixture to room temperature. If applicable, quench reactive reagents by slowly adding an appropriate aqueous solution (e.g., water, saturated ammonium chloride).
-
Solvent Removal (if necessary): If the reaction was performed in a water-miscible solvent (e.g., THF, methanol), remove the solvent under reduced pressure.
-
pH Adjustment: Add water and an immiscible organic solvent (e.g., ethyl acetate or dichloromethane). Check the pH of the aqueous layer. Adjust to pH 9-10 by adding a base (e.g., 1M NaOH or saturated NaHCO₃) dropwise with vigorous stirring.
-
Extraction: Separate the layers. Extract the aqueous layer two more times with the organic solvent.
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification of a Polar 2-Aminoimidazole using Preparative HPLC
This protocol is adapted for the purification of polar 2-oxo-imidazole-containing dipeptides and can be generalized for other polar 2-AIs.[4][9]
-
Sample Preparation: Dissolve the crude product in a minimal amount of the initial mobile phase (e.g., water with 0.1% formic acid) or a compatible solvent like DMSO.[16] Filter the sample through a 0.45 µm syringe filter.
-
Instrumentation:
-
Gradient Elution:
-
Develop a suitable gradient based on analytical HPLC runs. A typical gradient might be 5-95% Mobile Phase B over 20-30 minutes.
-
-
Fraction Collection: Collect fractions corresponding to the product peak.
-
Analysis and Concentration: Analyze the purity of the collected fractions by analytical HPLC. Combine the pure fractions and remove the solvent under reduced pressure (lyophilization is preferred if the product is in a largely aqueous mobile phase) to obtain the purified product.
Data Summary: Comparison of Purification Strategies
| Purification Method | Advantages | Disadvantages | Best Suited For |
| Standard Silica Gel Chromatography | Inexpensive, widely available. | Risk of product degradation/adsorption for basic 2-AIs. | Non-basic, protected, or less polar 2-AI derivatives. |
| Base-Deactivated Silica Gel Chromatography | Mitigates acidity issues, better recovery for basic compounds. | Requires extra preparation step. | Basic 2-AIs that are soluble in common organic eluents. |
| Reversed-Phase Chromatography (C18) | Excellent for polar and water-soluble compounds; high resolution.[4] | More expensive, requires HPLC system, may use acid modifiers. | A wide range of 2-AIs, especially polar and ionic ones. |
| Recrystallization | Highly effective for achieving high purity; scalable. | Only applicable to solids; requires finding a suitable solvent system. | Crystalline 2-AI products with moderate solubility. |
Visualizing the Workflow
Decision Tree for 2-AI Purification
The following diagram illustrates a logical workflow for selecting an appropriate purification strategy for a novel 2-aminoimidazole derivative.
Caption: Decision tree for selecting a 2-AI purification method.
References
- BenchChem. (n.d.). Application Notes and Protocols for HPLC Analysis and Purification of 2-Aminoimidazole.
- BenchChem. (n.d.). A Technical Guide to the Physicochemical Properties of 2-Aminoimidazoline Derivatives.
- Bouling Chemical Co., Limited. (n.d.). 2-Aminoimidazole - 1-Methylpyrrolidine: Chemical Properties, CAS 120-94-5 & Suppliers.
- Capua, M., et al. (2016). An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents. Molecules, 21(7), 924.
- Cama, E., et al. (2011). 2-Aminoimidazole Amino Acids as Inhibitors of the Binuclear Manganese Metalloenzyme Human Arginase I. Journal of Medicinal Chemistry, 54(13), 4859-4869.
- Harris, J. P., et al. (2023). Dimeric 2-Aminoimidazoles are Highly Active Adjuvants for Gram-positive Selective Antibiotics against Acinetobacter baumannii. ACS Infectious Diseases, 9(3), 642-654.
- Yahyazadeh, A., et al. (2014). Synthesis and Characterization of Some New Aminoimidazoles. Asian Journal of Chemistry, 26(16), 4963-4966.
- ResearchGate. (n.d.). Plausible mechanism for the formation of 2-aminoimidazoles in DES mixtures.
- Richards, J. J., et al. (2021). 2-Aminoimidazole Reduces Fouling and Improves Membrane Performance. Environmental Science & Technology, 55(13), 9176-9185.
- Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
- Pozdnyakov, D. S. (2018). 2-Aminoimidazoles: Synthesis by Ring Transformation Reactions. In Topics in Heterocyclic Chemistry. ResearchGate.
- Capua, M., et al. (2016). An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents. Molecules, 21(7), 924.
- Dykstra, K. M., et al. (2011). Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products. Organic Letters, 13(5), 992-995.
- Proteios Technology. (2025). Imidazole vs. Lysine: How to Improve Lab Safety and Protein Integrity.
- BenchChem. (n.d.). Green Synthesis of 2-Aminoimidazoles: Application Notes and Protocols for Pharmaceutical Research.
- Richards, J. J., et al. (2021). 2-Aminoimidazole Reduces Fouling and Improves Membrane Performance. ACS ES&T Water, 1(7), 1645-1653.
- ResearchGate. (n.d.). 2-Aminoimidazoles in Medicinal Chemistry.
- Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis.
- TargetMol. (n.d.). 2-Aminoimidazole | Antimicrobial agent.
- Singh, S., et al. (2013). Chelation in Metal Intoxication. International Journal of Environmental Research and Public Health, 10(10), 4786-4803.
- Mondal, T., et al. (2016). Imidazole derivatives differentially destabilize the low pH conformation of lysozyme through weak electrostatic interactions. RSC Advances, 6(103), 101347-101358.
- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
- MedchemExpress. (n.d.). 2-Aminoimidazole | Antibiofilm Agent.
- ChemicalBook. (n.d.). 2-Aminoimidazole | 7720-39-0.
- Mori, T., et al. (2020). Quantitative Determination of 2-Oxo-Imidazole-Containing Dipeptides by High-Performance Liquid Chromatography/Tandem Mass Spectrometry. Metabolites, 10(4), 148.
- GoldBio. (n.d.). Imidazole, Recrystallized.
- Fleming, D., et al. (2017). Evaluation of a 2-aminoimidazole variant as adjuvant treatment for dermal bacterial infections. Drug Design, Development and Therapy, 11, 267-277.
- Popa, A., & G-L, M. (2018). 2-Aminoimidazoles in medicinal chemistry. Medicinal Chemistry Research, 27(1), 1-20.
- PubChem. (n.d.). 2-Aminoimidazole.
- Santos, M. A., et al. (2020). Recent Developments in Metal-Based Drugs and Chelating Agents for Neurodegenerative Diseases Treatments. Molecules, 25(16), 3694.
- Eriksson, K. (2014). Characterisation of Chromatography Media Aimed for Purification of Biomolecules. Diva-portal.org.
- Grasso, G., et al. (2020). Importance of Biometals as Targets in Medicinal Chemistry: An Overview about the Role of Zinc (II) Chelating Agents. Biomolecules, 10(9), 1249.
- Habel, J. (2016). Automated Purification of Proteins Using Multi-D Chromatography. BioProcess International.
- Benešová, M., et al. (2014). Chelating agents and their use in radiopharmaceutical sciences. Journal of Inorganic Biochemistry, 131, 53-69.
- Smith, S. W. (2013). The role of chelation in the treatment of other metal poisonings. Clinical Toxicology, 51(8), 754-762.
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- 6. Chelation in Metal Intoxication - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. 2-Aminoimidazole | Antimicrobial agent | TargetMol [targetmol.com]
managing polar and basic nature of 2-aminoimidazoles during purification
Welcome to the technical support center for managing the purification of 2-aminoimidazoles. This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges posed by the polar and basic nature of this important heterocyclic scaffold. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your purification workflows, improve yield and purity, and accelerate your research.
Introduction: The Purification Challenge of 2-Aminoimidazoles
The 2-aminoimidazole moiety is a valuable pharmacophore found in numerous marine natural products and is a key building block in medicinal chemistry.[1][2] Its utility, however, is often accompanied by significant purification challenges. The presence of the basic guanidinium-like system within the imidazole ring (pKa ≈ 7-8) and the overall polarity of the scaffold lead to a number of common issues in chromatography and extraction.[3][4] These include poor peak shape, low recovery, and unpredictable retention behavior. This guide will provide you with the expertise and practical protocols to overcome these hurdles.
Frequently Asked Questions (FAQs)
Q1: Why are my 2-aminoimidazole compounds showing severe peak tailing in reverse-phase HPLC?
A1: Peak tailing is a common issue when purifying basic compounds like 2-aminoimidazoles on silica-based columns.[5][6] The primary cause is the interaction between the protonated (positively charged) 2-aminoimidazole and negatively charged silanol groups on the surface of the silica stationary phase.[6][7] This secondary interaction, in addition to the desired hydrophobic interaction, leads to a non-ideal chromatographic process, resulting in broad, tailing peaks.
To mitigate this, you can:
-
Use a mobile phase additive: Adding a small amount of a competing base, like triethylamine (TEA), or an acid, like formic acid (FA) or trifluoroacetic acid (TFA), to the mobile phase can help to saturate the active silanol sites or ensure the analyte is consistently protonated, respectively.
-
Work at low pH: Maintaining a low pH (e.g., with 0.1% TFA) ensures that the silanol groups are protonated and less likely to interact with your basic compound.
-
Employ end-capped columns: Modern, high-purity, end-capped silica columns have a reduced number of free silanol groups, which can significantly improve peak shape for basic analytes.
-
Consider a different stationary phase: If peak tailing persists, consider alternative stationary phases such as those designed for polar compounds or those stable at high pH.
Q2: My 2-aminoimidazole is not retained on a C18 column and elutes in the void volume. What can I do?
A2: This is a common problem for highly polar compounds.[8] When a compound is too polar for a non-polar stationary phase like C18, it has very little interaction and is quickly eluted with the mobile phase. Here are several strategies to increase retention:
-
Use a more polar stationary phase: Consider columns designed for polar compounds, such as those with a polar end-capping or an embedded polar group.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for highly polar compounds.[9][10][11] It utilizes a polar stationary phase (like silica, diol, or amine) and a mobile phase with a high concentration of organic solvent, typically acetonitrile, with a small amount of aqueous buffer. Water acts as the strong solvent in this case.
-
Ion-Pair Chromatography: Adding an ion-pairing reagent (e.g., heptafluorobutyric acid for basic compounds) to the mobile phase can form a neutral complex with your charged 2-aminoimidazole, increasing its hydrophobicity and retention on a C18 column.
-
Aqueous Normal Phase Chromatography: This technique uses a polar stationary phase (like an amine-bonded silica) with a reversed-phase type mobile phase (e.g., water and acetonitrile).[9]
Q3: I am struggling with low recovery of my 2-aminoimidazole during work-up and extraction. What are some potential solutions?
A3: The high polarity and basicity of 2-aminoimidazoles can lead to poor partitioning into organic solvents during aqueous work-ups. Here are some tips to improve recovery:
-
Adjust the pH: Before extraction, basify the aqueous layer with a suitable base (e.g., NaHCO₃, Na₂CO₃, or even dilute NaOH) to deprotonate the 2-aminoimidazole. The neutral form will be more soluble in organic solvents like ethyl acetate or dichloromethane. Be cautious with strong bases if your molecule has other sensitive functional groups.
-
Use a more polar extraction solvent: If your compound is still not extracting well, try a more polar solvent like n-butanol.
-
Salting out: Adding a saturated solution of NaCl to the aqueous layer can decrease the solubility of your compound in the aqueous phase and promote its transfer to the organic layer.
-
Solid-Phase Extraction (SPE): For challenging cases, SPE can be a powerful alternative to liquid-liquid extraction. You can use a reverse-phase cartridge (C18), a normal-phase cartridge (silica), or an ion-exchange cartridge depending on your compound's properties and the impurities you need to remove.
Troubleshooting Guide
Issue 1: Poor Separation and Co-elution of Impurities in Flash Chromatography
Underlying Cause: The polar and basic nature of 2-aminoimidazoles often leads to streaking and poor resolution on standard silica gel.[12] The strong interaction with silica can cause the compound to move unpredictably, making separation from closely eluting impurities difficult.
Solutions:
-
Mobile Phase Modification:
-
Add a basic modifier: Incorporating a small amount of a base like triethylamine (e.g., 0.1-1%) or ammonium hydroxide (e.g., 0.1-2% of a concentrated aqueous solution) into your eluent system (e.g., DCM/MeOH or EtOAc/Hexanes) can dramatically improve peak shape by competing with your analyte for binding to the acidic silica surface.[12]
-
Use an alcohol as a polar modifier: Methanol and ethanol are effective at disrupting the strong interactions between the 2-aminoimidazole and the silica. A gradient elution starting with a lower polarity solvent and gradually increasing the percentage of alcohol is often effective.
-
-
Alternative Stationary Phases:
-
Alumina (basic or neutral): Alumina is a good alternative to silica for purifying basic compounds. Basic alumina is generally preferred for strongly basic compounds.
-
Amine-functionalized silica: This stationary phase has a less acidic surface and can provide better peak shapes for basic compounds.[13]
-
Reverse-phase flash chromatography: If your compound has sufficient hydrophobic character, reverse-phase flash chromatography on a C18-functionalized silica can be a very effective purification method.
-
Experimental Protocol: Flash Chromatography of a Polar 2-Aminoimidazole on Silica Gel
-
Dry Loading: For highly polar compounds that streak, dry loading is often superior to liquid injection. Pre-adsorb your crude material onto a small amount of silica gel or Celite®. To do this, dissolve your compound in a suitable solvent (e.g., methanol), add the adsorbent, and evaporate the solvent under reduced pressure until a free-flowing powder is obtained.
-
Column Packing: Pack a glass column with silica gel in your starting eluent (e.g., 98:2 DCM:MeOH with 0.1% TEA).
-
Loading: Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Start the elution with your initial solvent mixture. Gradually increase the polarity by increasing the percentage of methanol. Collect fractions and monitor by TLC.
-
TLC Analysis: Use a TLC system that gives good separation (e.g., 90:10:1 DCM:MeOH:NH₄OH). Visualize the spots using UV light and/or a suitable stain (e.g., potassium permanganate).
Issue 2: My 2-aminoimidazole appears to be unstable on the column.
Underlying Cause: While the 2-aminoimidazole core is generally robust, some derivatives can be sensitive to the acidic nature of silica gel, potentially leading to degradation.
Solutions:
-
Deactivate the Silica: Before packing your column, you can wash the silica gel with a dilute solution of triethylamine in your non-polar solvent, followed by the non-polar solvent itself to remove excess base. This neutralizes the most acidic sites.
-
Use a Less Acidic Stationary Phase: As mentioned previously, alumina or amine-functionalized silica are good alternatives.
-
Minimize Residence Time: Use a shorter, wider column and a slightly faster flow rate to minimize the time your compound spends in contact with the stationary phase.
Issue 3: Temporarily Modifying the Properties of 2-Aminoimidazoles with Protecting Groups
Underlying Cause: When all other methods fail, temporarily masking the polar and basic amino group with a protecting group can be a highly effective strategy.[14] This makes the molecule less polar and non-basic, allowing for easier purification on standard silica gel.
Common Protecting Groups for the 2-amino Group:
-
Boc (tert-butyloxycarbonyl): This is a very common protecting group that can be introduced using Boc-anhydride. The resulting N-Boc-2-aminoimidazole is significantly less polar and can be purified using standard normal-phase chromatography (e.g., EtOAc/Hexanes). The Boc group is typically removed under acidic conditions (e.g., TFA in DCM).[14]
-
Cbz (Carboxybenzyl): The Cbz group is another option, introduced using benzyl chloroformate. It is stable to acidic conditions and is typically removed by catalytic hydrogenation.
| Protecting Group | Introduction Reagent | Deprotection Condition | Properties of Protected Compound |
| Boc | Boc₂O, base (e.g., TEA, DMAP) | Acidic (e.g., TFA, HCl in dioxane) | Less polar, non-basic |
| Cbz | Benzyl chloroformate, base | Catalytic Hydrogenation (H₂, Pd/C) | Less polar, non-basic |
Experimental Protocol: Boc-Protection, Purification, and Deprotection
-
Protection: Dissolve your crude 2-aminoimidazole in a suitable solvent (e.g., DCM or THF). Add a base like triethylamine (2-3 equivalents) followed by Boc-anhydride (1.1-1.5 equivalents). Stir at room temperature until the reaction is complete (monitor by TLC).
-
Work-up: Quench the reaction with water and extract with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the resulting crude N-Boc-2-aminoimidazole by flash chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Deprotection: Dissolve the purified, protected compound in DCM and add an excess of trifluoroacetic acid (TFA). Stir at room temperature for 1-2 hours or until deprotection is complete (monitor by TLC or LC-MS).
-
Final Work-up: Evaporate the solvent and TFA under reduced pressure. The product will be the TFA salt. If the free base is required, dissolve the residue in water, basify with NaHCO₃, and extract with a suitable organic solvent or purify using an appropriate method for the now polar and basic compound (e.g., reverse-phase C18 with a water/acetonitrile/TFA mobile phase).
Visualizing Purification Strategies
Decision Tree for Purification Method Selection
Caption: A decision tree to guide the selection of an appropriate purification strategy for 2-aminoimidazoles.
Mechanism of Peak Tailing and Mitigation
Caption: The interaction between protonated 2-aminoimidazoles and deprotonated silanols causes peak tailing, which can be mitigated with mobile phase additives.
References
- Stoll, D. R. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America, 41(11), 506-510. [Link]
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- Restek Corporation. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?
- ALWSCI. (2025). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables.
- Restek Corporation. (2018, January 3). LC Troubleshooting—All of My Peaks are Tailing!
- Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography.
- Biotage. (2023). What can I use to purify polar reaction mixtures?
- Various Authors. (2018). For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion?
- Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
- Saito, K., & Dubin, P. L. (2014). Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples. Metabolites, 4(3), 597–617. [Link]
- Ilies, M., et al. (2011). 2-Aminoimidazole Amino Acids as Inhibitors of the Binuclear Manganese Metalloenzyme Human Arginase I. Journal of Medicinal Chemistry, 54(13), 4658–4666. [Link]
- Various Authors. (2023). Purification of strong polar and basic compounds. Reddit. [Link]
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]
- Organic Chemistry Portal. (n.d.). Protective Groups.
- Stack Exchange. (2017). pKa of imidazoles.
- Žula, A., Kikelj, D., & Ilaš, J. (2013). 2-Aminoimidazoles in medicinal chemistry. Mini reviews in medicinal chemistry, 13(13), 1921–1943. [Link]
- Various Authors. (2015). I am purifying the natural compounds through RP- HPLC, some very polar compounds are co-eluting with low retention time. How can i purify them?
- Ilaš, J., & Kikelj, D. (2015). 2-Aminoimidazoles in Medicinal Chemistry. Current topics in medicinal chemistry, 15(1), 68–89. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
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- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. chromatographyonline.com [chromatographyonline.com]
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- 8. researchgate.net [researchgate.net]
- 9. biotage.com [biotage.com]
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- 11. Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
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using basic modifiers in silica gel chromatography for 2-aminoimidazole purification
Technical Support Center: Purification of 2-Aminoimidazoles
From the Desk of a Senior Application Scientist
Welcome to the dedicated technical support guide for the purification of 2-aminoimidazole derivatives using silica gel chromatography. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this specific class of compounds. 2-Aminoimidazoles are prevalent scaffolds in medicinal chemistry, but their basic nature presents unique purification hurdles on standard silica gel. This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you achieve optimal separation efficiency and recovery.
Section 1: Troubleshooting Guide
This section addresses the most common issues encountered during the silica gel chromatography of 2-aminoimidazoles.
Issue 1: My compound is a long smear or has severe peak tailing down the column.
Q: I'm running a column with a 2-aminoimidazole derivative in a standard ethyl acetate/hexanes mobile phase, and the spot on the TLC plate is a long, comet-like streak. What is happening and how do I fix it?
A: This is the most classic problem when purifying basic compounds on acidic silica gel.
-
The Root Cause: The surface of silica gel is covered with acidic silanol groups (Si-OH), which have a pKa of approximately 4-5. Your 2-aminoimidazole, being a basic molecule, has nitrogen atoms that readily accept a proton. This leads to a strong acid-base interaction between your positively charged compound and the negatively charged silica surface, causing it to "stick" and elute slowly and unevenly. This results in severe peak tailing.
-
The Solution: Adding a Basic Modifier. The most effective solution is to add a small amount of a basic modifier to your mobile phase. This modifier will compete with your compound for the acidic sites on the silica gel, effectively "masking" them and allowing your 2-aminoimidazole to elute symmetrically.
-
Immediate Action: Add 0.5-2% triethylamine (NEt₃ or TEA) or a few drops of ammonium hydroxide (NH₄OH) to your mobile phase solvent system. Re-run the TLC to observe the dramatic improvement in spot shape before committing to a column.
-
-
Visualizing the Mechanism:
Caption: Interaction of a basic amine with unmodified vs. modified silica gel.
Issue 2: My compound is not coming off the column at all (Low or Zero Recovery).
Q: I loaded my 2-aminoimidazole onto the column, but even after flushing with 100% ethyl acetate and then 10% methanol in DCM, I can't get my compound back. Did it decompose?
A: While decomposition is possible, it is more likely that your compound is irreversibly bound to the silica.
-
The Root Cause: This is an extreme case of the peak tailing issue described above. If your 2-aminoimidazole is particularly basic or if the silica gel lot is highly acidic, the interaction can be so strong that standard solvent systems cannot overcome it. Flushing with a polar solvent like methanol increases solvent strength but doesn't address the underlying acid-base problem.
-
The Solution: Introducing a Stronger, Modified Eluent.
-
Stop the Column: Do not waste more solvent.
-
Prepare a Stronger Eluent: The most common and effective solution is to switch to a mobile phase containing ammonia. A pre-mixed solution of 7N ammonia in methanol is commercially available, but you can also prepare it. A common mobile phase for eluting stuck basic compounds is a mixture of Dichloromethane (DCM) / Methanol (MeOH) / Ammonium Hydroxide (NH₄OH) in a ratio like 89:10:1.
-
Flush the Column: Use this highly competitive mobile phase to flush your column. The ammonia will displace your bound compound, allowing it to elute.
-
Future Prevention: Always use a basic modifier from the start of your purification for these types of compounds. A quick TLC analysis with and without a modifier will predict this behavior.
-
Issue 3: My compound co-elutes with a close-running impurity.
Q: My 2-aminoimidazole and a non-basic impurity have very similar Rf values on the TLC plate, even when I use triethylamine. How can I improve the resolution?
A: This requires a more nuanced approach to method development, focusing on selectivity.
-
The Root Cause: While a basic modifier fixes peak shape, it may not significantly alter the relative elution order (selectivity) of your compound and a neutral impurity. You need to change the solvent system to exploit other chemical differences between the molecules.
-
Solutions for Improving Selectivity:
-
Change the Primary Solvents: If you are using an ethyl acetate/hexanes system, switch to a dichloromethane/methanol system. The different solvent properties (polarity, hydrogen bonding capability) can subtly change how each compound interacts with the silica surface, often improving separation.
-
Try a Different Modifier: While triethylamine is a common choice, sometimes switching to ammonium hydroxide can alter the selectivity. Ammonia can participate in hydrogen bonding in ways that the sterically hindered triethylamine cannot, which may help resolve your mixture.
-
Use a Gradient Elution: Start with a low polarity mobile phase (e.g., 98:1:1 Hexanes/EtOAc/TEA) and gradually increase the polarity. A shallow gradient can often resolve compounds that co-elute in an isocratic (constant solvent mixture) system.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: Why is purifying 2-aminoimidazoles on bare silica gel so difficult?
The core issue lies in the pKa mismatch between the stationary phase and the analyte. Silica gel's surface silanol groups are acidic (pKa ≈ 4-5), while 2-aminoimidazoles are basic due to their nitrogen atoms. This results in a strong ionic interaction that causes poor peak shape and potential for irreversible binding.
Q2: What is the role of a basic modifier and how does it work?
A basic modifier, like triethylamine (TEA) or ammonia, works by neutralizing the acidic silanol sites on the silica surface. It acts as a competitive base, interacting with the silica and preventing your target compound from binding too strongly. This allows the separation to proceed based on polarity differences rather than acid-base interactions, resulting in sharp, symmetrical peaks.
Q3: Which basic modifier should I choose? Ammonia vs. Triethylamine?
The choice depends on your specific compound and separation goals.
| Modifier | pKa (Conjugate Acid) | Volatility | Pros | Cons |
| Triethylamine (TEA) | ~10.7 | High | Easy to remove under vacuum. Less polar, good for normal phase. | Strong odor. Can sometimes interfere with certain analyses (e.g., LC-MS). |
| Ammonium Hydroxide | ~9.25 | High | Very effective. Can be less odorous in solution. Good for highly basic compounds. | Can increase the polarity of the mobile phase significantly. |
Recommendation: Start with 0.5-1% triethylamine as it is generally effective and easy to remove. If you still experience issues with a very basic compound, switch to a system containing ammonium hydroxide.
Q4: How much modifier should I add?
A concentration of 0.5% to 2% (v/v) is typically sufficient. Adding too much can sometimes alter the chromatography or make removal difficult. The optimal amount should be determined during TLC method development. Start with 1% and adjust as needed to achieve a symmetrical spot with a reasonable Rf value (ideally between 0.2 and 0.4).
Q5: Are there alternative stationary phases I should consider?
Yes. If you consistently struggle with a particular separation on silica, consider these alternatives:
-
Alumina (Al₂O₃): Basic alumina is an excellent alternative for purifying basic compounds, as it eliminates the acidic interaction problem. Neutral alumina is also an option.
-
Amine-Functionalized Silica: This is silica gel that has been chemically modified to have amino groups on its surface. It provides a less acidic environment and is specifically designed for purifying basic compounds.
-
Reversed-Phase C18 Silica: For polar 2-aminoimidazoles, reversed-phase chromatography using solvents like water and acetonitrile (often with a modifier like formic acid or TFA to ensure protonation) can be a highly effective purification method.
Section 3: Protocols & Workflows
Protocol 1: Step-by-Step Guide for Preparing an Ammoniated Mobile Phase
This protocol is for preparing a common mobile phase for eluting strongly basic compounds.
Objective: To prepare 100 mL of a 10% Methanol in Dichloromethane solution with 1% Ammonium Hydroxide.
Materials:
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Ammonium Hydroxide (NH₄OH, ~28-30% solution)
-
Graduated cylinders (100 mL, 10 mL)
-
Glass bottle for storage
Procedure:
-
Measure 89 mL of Dichloromethane into a 100 mL graduated cylinder and transfer it to a glass bottle.
-
Measure 10 mL of Methanol into a 10 mL graduated cylinder and add it to the DCM.
-
In a fume hood, carefully measure 1 mL of concentrated Ammonium Hydroxide and add it to the solvent mixture.
-
Cap the bottle and swirl gently to mix thoroughly.
-
Label the bottle clearly: "89:10:1 DCM/MeOH/NH₄OH".
-
Use this mixture for your TLC and column chromatography.
Protocol 2: General Method Development Workflow
Caption: Workflow for developing a robust purification method for 2-aminoimidazoles.
References
- Principles of Modern Silica Gel Chrom
- The Role of the Mobile Phase Additive in the Purific
- A Guide to Successful Flash Chromatography.From the website of Dr. Alison Frontier, University of Rochester.[Link]
- Purific
Technical Support Center: Method Refinement for Consistent Results in 2-Amino-1-isopropylbenzimidazole Experiments
Welcome to the technical support center for 2-Amino-1-isopropylbenzimidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed methodologies for achieving consistent and reliable experimental outcomes. As Senior Application Scientists, we have compiled this resource based on established principles of organic synthesis and analysis, tailored to the specific challenges and nuances of working with this compound.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions and immediate concerns that researchers might have when working with this compound.
Q1: What are the most critical factors influencing the yield and purity of this compound during synthesis?
A1: The synthesis of this compound, like many benzimidazole derivatives, is highly sensitive to several factors. Low yields can often be attributed to suboptimal reaction conditions.[1] Key parameters to control are:
-
Reaction Temperature: High temperatures can lead to side reactions and degradation of both starting materials and the final product.[1] Careful temperature control is crucial.
-
Catalyst Choice and Concentration: The selection and amount of catalyst can dramatically impact reaction rates and yields. Some reactions may see a yield increase from as low as 32% to 95% with an optimized catalyst.[1]
-
Purity of Reagents: Impurities in starting materials, such as the o-phenylenediamine precursor, can introduce competing side reactions.[1]
-
Atmosphere: The amino group is susceptible to oxidation. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of colored impurities and byproducts.
Q2: I am observing a persistent discoloration (e.g., yellow, brown) in my final product. What is the likely cause and how can I resolve it?
A2: Discoloration in benzimidazole synthesis is a common issue, often arising from the oxidation of the o-phenylenediamine starting material or the 2-amino group on the product. To mitigate this:
-
Inert Atmosphere: As mentioned, using an inert atmosphere during the reaction is highly recommended.
-
Purification: The color can often be removed during purification. Activated carbon (decolorizing carbon) treatment during recrystallization is a standard and effective method.[2][3] A procedure involving potassium permanganate followed by sodium bisulfite can also be used for stubborn discoloration.[2]
Q3: What are the recommended storage conditions for this compound?
A3: this compound should be stored in a cool, dry, and dark place.[4] A tightly sealed container under an inert atmosphere is ideal to prevent degradation over time.[5] For long-term storage, temperatures of 4°C are recommended.[6]
Q4: Which analytical techniques are essential for confirming the identity and purity of my synthesized this compound?
A4: A combination of spectroscopic methods is necessary for unambiguous characterization:[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the molecular structure.
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the compound.[7]
-
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the key functional groups present in the molecule.[7]
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for assessing the purity of the final product.[9]
Section 2: Troubleshooting Guides
This section provides a more in-depth, problem-solution format for specific experimental challenges.
Synthesis Phase
Issue 1: Low or No Product Yield
-
Possible Cause: Incomplete reaction.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time if the starting materials are still present. Consider a moderate increase in temperature, but be cautious of potential degradation.[1]
-
-
Possible Cause: Inappropriate solvent.
-
Solution: The choice of solvent is critical. While some benzimidazole syntheses can be performed solvent-free, others show significant yield improvement with the right solvent.[1] If using a solvent, ensure it is anhydrous, as water can interfere with the reaction.
-
-
Possible Cause: Steric hindrance from the isopropyl group.
-
Solution: The bulky isopropyl group on the nitrogen at position 1 might slow down the reaction compared to simpler benzimidazoles. It may be necessary to use a more reactive cyclizing agent or a stronger catalyst to overcome this hindrance.
-
Issue 2: Formation of Multiple Products (Side Reactions)
-
Possible Cause: Reaction temperature is too high.
-
Solution: Lower the reaction temperature and increase the reaction time. This often provides better selectivity for the desired product.
-
-
Possible Cause: Competing cyclization pathways.
-
Solution: The choice of cyclizing agent is important. For instance, when reacting an o-phenylenediamine with β-ketoesters, the conditions can favor the formation of benzodiazepines instead of benzimidazoles.[1] Ensure your chosen reagent selectively forms the imidazole ring.
-
Purification Phase
Issue 3: Difficulty in Crystallizing the Product ("Oiling Out")
-
Possible Cause: The solution is too supersaturated, or the cooling rate is too fast.
-
Solution: Add a small amount of the hot solvent back to dissolve the oil, then allow the solution to cool more slowly. Insulating the flask can help.[10]
-
-
Possible Cause: Presence of impurities.
-
Solution: Impurities can inhibit crystal lattice formation. If recrystallization fails, purify the crude product using column chromatography first, and then attempt to recrystallize the purified fractions.[5]
-
Issue 4: Product is an Oil or Sticky Solid
-
Possible Cause: The product has a low melting point or is amorphous.
-
Solution: Try to induce crystallization by dissolving the product in a minimal amount of a hot solvent and then slowly cooling. The addition of a non-polar "anti-solvent" (a solvent in which the product is insoluble) can also promote precipitation.[5][10] Scratching the inside of the flask with a glass rod at the solvent-air interface can also help induce nucleation.
-
Characterization Phase
Issue 5: Ambiguous NMR Spectrum
-
Possible Cause: Presence of residual solvent or impurities.
-
Solution: Ensure the product is thoroughly dried under vacuum to remove any residual solvent. If other unexpected peaks are present, further purification is likely necessary.
-
-
Possible Cause: Broad peaks for NH₂ and aromatic protons.
-
Solution: The amine (NH₂) protons are exchangeable and can appear as a broad singlet. Running the NMR in a different deuterated solvent (e.g., DMSO-d₆) can sometimes sharpen these peaks.[8] Broadness in the aromatic region could be due to aggregation; try running the sample at a lower concentration.
-
Section 3: Experimental Protocols & Data
Synthesis Workflow Diagram
Caption: General workflow for synthesis and purification.
Protocol 1: Synthesis of this compound
This protocol is a generalized procedure based on common benzimidazole syntheses and should be optimized for specific laboratory conditions.[3][11]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the appropriate N-isopropyl-o-phenylenediamine precursor (1.0 eq.) and cyanogen bromide (1.1 eq.) in a suitable solvent such as ethanol.
-
Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 5-10 minutes.
-
Reaction: Heat the mixture to reflux (approximately 78°C for ethanol) and maintain for 2-4 hours. Monitor the reaction's completion by TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the reaction with an aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product into an organic solvent like ethyl acetate (3x). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a solvent system where the compound is soluble at high temperatures but poorly soluble at low temperatures. A mixture of ethanol and water is often a good starting point for benzimidazoles.
-
Dissolution: Dissolve the crude product in a minimum amount of the hot solvent.
-
Decolorization: If the solution is colored, add a small amount of activated carbon and heat for a few minutes.[2][3]
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel to remove the activated carbon and any insoluble impurities.[2]
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Expected Analytical Data
The following tables provide expected values for the characterization of this compound. These are based on its chemical structure and data from similar compounds.
Table 1: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Isopropyl-CH₃ | ~1.4 | d | ~7 |
| Isopropyl-CH | ~4.8 | sept | ~7 |
| Amine-NH₂ | ~5.9 | br s | - |
| Aromatic-H | 7.0 - 7.5 | m | - |
Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Isopropyl-CH₃ | 20 - 25 |
| Isopropyl-CH | 45 - 50 |
| Aromatic-C | 110 - 145 |
| C=N (C2) | 155 - 160 |
Table 3: Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| N-H Stretch (Amine) | 3300 - 3500 |
| C-H Stretch (Aromatic) | 3000 - 3100 |
| C-H Stretch (Aliphatic) | 2850 - 3000 |
| C=N Stretch | 1620 - 1650 |
| C=C Stretch (Aromatic) | 1450 - 1600 |
Table 4: Mass Spectrometry Data
| Analysis | Expected Value |
| Molecular Formula | C₁₀H₁₃N₃ |
| Molecular Weight | 175.23 g/mol |
| Exact Mass [M+H]⁺ | 176.1182 |
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for low synthesis yield.
References
- Troubleshooting Low Yields in the Synthesis of Substituted Benzimidazoles: A Technical Support Guide - Benchchem.
- 2-Amino-N-isopropylbenzamide | C10H14N2O | CID 94411 - PubChem.
- This compound - Achmem.
- An In-depth Technical Guide to the Synthesis of 2-Isopropyl-1H-benzo[d]imidazol-5-amine - Benchchem.
- Benzimidazole - Organic Syntheses Procedure.
- Separation of 2-Amino-1-benzylbenzimidazole on Newcrom R1 HPLC column - SIELC Technologies.
- Synthesis of 2-amino alcohols from imidazole derivatives: Experimental and in silico study.
- Facile Synthesis, Characterization and Antimicrobial Activity of 2-Alkanamino Benzimidazole Derivatives - Oriental Journal of Chemistry.
- Characterization of 2-amino-1-benzylbenzimidazole and its metabolites using tandem mass spectrometry - PubMed.
- Synthesis, crystal structure and Hirshfeld surface analysis of (2-amino-1-methylbenzimidazole-κN3)aquabis(4-oxopent-2-en-2-olato-κ2O,O′)nickel(II) ethanol monosolvate - PubMed Central.
- To synthesize Benzimidazole from o-phenylenediamine. - CUTM Courseware.
- Reaction Optimization for Benzimidazole | Download Table - ResearchGate.
- Benzimidazole synthesis - Organic Chemistry Portal.
- This compound - MySkinRecipes.
- This compound | 90871-47-9 - Sigma-Aldrich.
- Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents - MDPI.
- A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates | Bentham Science Publishers.
- Discovery and characterization of 2-aminobenzimidazole derivatives as selective NOD1 inhibitors - PubMed.
- common pitfalls in "2-amino-N-benzyl-5-hydroxybenzamide" experiments - Benchchem.
- Optimisation by Design of Experiment of Benzimidazol-2-One Synthesis under Flow Conditions - PMC - PubMed Central.
- An In-depth Technical Guide to the Spectroscopic Analysis of 2-amino-N-benzyl-5-hydroxybenzamide - Benchchem.
- Technical Support Center: Crystallization of 2-Amino-6-chloronicotinamide - Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 4. This compound [myskinrecipes.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. This compound | 90871-47-9 [sigmaaldrich.com]
- 7. Facile Synthesis, Characterization and Antimicrobial Activity of 2-Alkanamino Benzimidazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Separation of 2-Amino-1-benzylbenzimidazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
validating the structure of synthesized 2-Amino-1-isopropylbenzimidazole
An In-Depth Technical Guide to the Structural Validation of Synthesized 2-Amino-1-isopropylbenzimidazole
Introduction: The Imperative of Structural Certainty
Benzimidazoles are a class of heterocyclic compounds recognized as "privileged structures" in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] The specific analogue, this compound, serves as a crucial intermediate in the synthesis of various pharmaceutical agents, particularly those targeting neurological and cardiovascular conditions. Following its synthesis, typically via a condensation reaction, the absolute confirmation of its molecular structure is not merely a procedural step but a foundational requirement for any further research or development. An unverified structure can invalidate subsequent biological data, compromise intellectual property, and lead to significant wasted resources.
This guide provides a comprehensive comparison of the primary analytical techniques used to validate the structure of this compound. It is designed for researchers and drug development professionals, offering not just protocols but the scientific rationale behind the experimental choices, ensuring a self-validating and robust analytical workflow.
The Analytical Triad: A Multi-Faceted Approach to Validation
No single technique provides absolute structural proof. Instead, a synergistic approach combining Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy is the gold standard. Each method interrogates the molecule from a different perspective, and their combined data provide an unambiguous confirmation of the target structure.
Caption: A typical workflow for the structural validation of a synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR is the most powerful technique for elucidating the precise atomic connectivity of an organic molecule. It provides information on the chemical environment, number, and connectivity of ¹H (proton) and ¹³C nuclei.
Expertise & Rationale: Experimental Choices
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice for this compound. The causality is twofold: firstly, its high polarity effectively dissolves the benzimidazole derivative. Secondly, and more critically, it slows down the proton exchange rate of the N-H protons (from the amine and imidazole groups), allowing them to be observed as distinct, albeit sometimes broad, signals in the ¹H NMR spectrum.[2] In solvents like CDCl₃, these protons might exchange too rapidly or not be visible at all.
-
Internal Standard: Tetramethylsilane (TMS) is added as the internal standard because its protons are chemically shielded, resonating at 0.00 ppm, a region typically free of signals from organic molecules, thus providing a reliable reference point.
Predicted Spectroscopic Data
The following data are extrapolated from spectral databases and published data on closely related 2-aminobenzimidazole derivatives.[2][3][4][5][6]
Table 1: Predicted ¹H NMR Spectral Data (DMSO-d₆, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.20 - 7.00 | m | 4H | Aromatic C-H | Complex multiplet for the four protons on the benzene ring. |
| ~6.50 | s | 2H | Amine N-H₂ | A singlet for the two equivalent protons of the primary amine. Often broad. |
| ~4.80 - 4.60 | sept | 1H | Isopropyl C-H | A septet due to coupling with the six equivalent methyl protons (n+1 rule, 6+1=7). |
| ~1.40 | d | 6H | Isopropyl C-H₃ | A doublet due to coupling with the single methine proton. |
Table 2: Predicted ¹³C NMR Spectral Data (DMSO-d₆, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~158.0 | C2 (C=N) | The carbon atom of the imidazole ring bonded to the amino group, highly deshielded. |
| ~143.0, ~134.0 | C7a, C3a | Quaternary carbons at the fusion of the benzene and imidazole rings. |
| ~120.0 - 110.0 | C4, C5, C6, C7 | Aromatic carbons of the benzene ring. |
| ~48.0 | Isopropyl CH | The methine carbon of the isopropyl group. |
| ~21.0 | Isopropyl CH₃ | The two equivalent methyl carbons of the isopropyl group. |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified solid sample in ~0.7 mL of DMSO-d₆.
-
Standard Addition: Add a small drop of TMS as an internal standard.
-
Instrumentation: Record ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include a spectral width of ~16 ppm and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum with proton decoupling to simplify signals to singlets. A larger number of scans is necessary due to the low natural abundance of ¹³C.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
MS provides the molecular weight of the compound, which is one of the most definitive pieces of evidence for its identity. High-Resolution Mass Spectrometry (HRMS) can determine the molecular formula with high accuracy by measuring the mass-to-charge ratio (m/z) to several decimal places.
Expertise & Rationale: Fragmentation Analysis
Electron Impact (EI) or Electrospray Ionization (ESI) can be used. The fragmentation pattern is a molecular fingerprint that provides structural clues. For this compound (Molecular Weight: 175.23 g/mol ), the fragmentation is governed by the stability of the resulting ions. The benzimidazole ring is relatively stable, while the N-isopropyl bond is a likely point of cleavage.[7][8]
Caption: A simplified fragmentation pathway for this compound.
Table 3: Predicted Mass Spectrometry Data (EI or ESI)
| m/z Value | Proposed Ion Structure | Rationale |
| 175 | [C₁₀H₁₃N₃]⁺˙ | Molecular ion (M⁺˙). The most fundamental confirmation. |
| 160 | [M - CH₃]⁺ | Loss of a methyl radical from the isopropyl group. |
| 132 | [M - C₃H₇]⁺ | Loss of the entire isopropyl radical, leaving the 2-aminobenzimidazole cation. This is often a significant peak.[7] |
| 105, 77 | Various fragments | Result from the characteristic cleavage of the benzimidazole ring system, such as sequential loss of HCN.[8][9] |
Experimental Protocol: HRMS Analysis
-
Sample Preparation: Dissolve a small amount of the sample (~1 mg) in a suitable solvent (e.g., methanol or acetonitrile).
-
Ionization: Introduce the sample into a high-resolution mass spectrometer using an ESI or similar soft ionization source to preserve the molecular ion.
-
Data Acquisition: Acquire the spectrum over a mass range that includes the expected molecular weight (e.g., 50-500 m/z).
-
Analysis: Determine the accurate mass of the molecular ion and compare it to the theoretical mass of C₁₀H₁₃N₃. The difference should be less than 5 ppm.
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups. It works by measuring the absorption of infrared radiation by the molecule's bonds, which vibrate at specific frequencies.
Expertise & Rationale: Interpreting Vibrational Modes
For this compound, the key is to identify the stretches corresponding to the N-H bonds of the amine, the aromatic C-H bonds, and the aliphatic C-H bonds of the isopropyl group. The absence of other strong peaks (like a C=O carbonyl stretch) helps confirm the purity and identity of the synthesized product. The N-H stretching bands are often broad due to intermolecular hydrogen bonding.[10]
Table 4: Predicted Infrared (IR) Spectroscopy Data (KBr Pellet)
| Frequency (cm⁻¹) | Vibrational Mode | Intensity |
| 3400 - 3200 | N-H stretching (primary amine) | Strong, Broad |
| 3050 - 3000 | Aromatic C-H stretching | Medium |
| 2970 - 2850 | Aliphatic C-H stretching (isopropyl) | Medium-Strong |
| ~1620 | N-H bending (amine) | Medium |
| ~1590, 1480 | C=C and C=N stretching (aromatic/imidazole) | Medium-Strong |
Experimental Protocol: FTIR Analysis
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the dry sample (~1-2 mg) with ~100 mg of dry KBr powder and pressing it into a transparent disk.
-
Background Scan: Run a background spectrum of the empty sample chamber.
-
Sample Scan: Place the KBr pellet in the sample holder and record the spectrum, typically from 4000 to 400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands and compare them to the expected frequencies for the target functional groups.
Comparative Analysis: Strengths and Limitations
| Technique | Primary Information Provided | Strengths | Limitations |
| NMR | Detailed atomic connectivity (C-H framework) | Unambiguous structure elucidation; identifies isomers. | Requires relatively large sample amount; can be complex to interpret. |
| MS | Molecular weight and formula | High sensitivity; confirms molecular formula (HRMS). | Does not distinguish between isomers; fragmentation can be complex. |
| IR | Presence of functional groups | Fast, simple, and inexpensive; good for quick confirmation. | Provides limited structural information; not suitable for complex mixtures. |
Conclusion: A Consolidated Approach to Validation
The structural validation of synthesized this compound is a critical process that relies on the convergence of evidence from multiple analytical techniques.
-
Mass Spectrometry acts as the first gatekeeper, confirming the molecular weight and elemental formula.
-
Infrared Spectroscopy provides a rapid check for the presence of the required amine and alkyl functional groups and the absence of starting material residues.
-
NMR Spectroscopy delivers the final, detailed blueprint of the molecule, confirming the specific arrangement and connectivity of every atom, including the crucial placement of the isopropyl group on the N1 position of the imidazole ring.
Only when the data from all three techniques are self-consistent and align with the predicted values can the structure be considered validated with a high degree of scientific certainty. This rigorous, multi-pronged approach ensures the integrity of the material for its intended use in research and development.
References
- Kattimani, P. P., Kamble, R. R., & Meti, G. Y. (2015). Expedient synthesis of benzimidazoles using amides. RSC Advances.
- Al-Masoudi, W. A. (2017). Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives. Oriental Journal of Chemistry.
- Reddy, T., & al, e. (2015). Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative. Symbiosis Online Publishing.
- ResearchGate. (n.d.). IR spectra of benzimidazole and the complexes. Retrieved from ResearchGate.
- Berlad, A. V., et al. (2019). Structural identification of compounds containing tertiary amine side chains using ESI-MS3 combined with fragmentation pattern matching to chemical analogues - Benzimidazole derivatives as a case study. ResearchGate.
- ResearchGate. (n.d.). Maxima of selected absorption bands in the IR spectra of the benzimidazole derivatives. Retrieved from ResearchGate.
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A Comparative Guide to the Synthetic Routes of 2-Amino-1-isopropylbenzimidazole
Introduction
2-Amino-1-isopropylbenzimidazole is a valuable scaffold in medicinal chemistry, serving as a key intermediate in the synthesis of a wide range of biologically active compounds. Its derivatives have shown promise in various therapeutic areas, including as antihistaminic and antiviral agents. The efficient and scalable synthesis of this building block is therefore of significant interest to researchers in drug discovery and development. This guide provides an in-depth comparison of different synthetic routes to this compound, offering insights into the mechanistic underpinnings, experimental protocols, and relative advantages of each approach.
Overview of Synthetic Strategies
The synthesis of this compound can be approached through several distinct strategies. This guide will focus on three primary routes: a classical two-step approach involving the N-alkylation of 2-aminobenzimidazole, a modern one-pot synthesis via visible-light-mediated cyclodesulfurization, and a traditional method utilizing the reaction of N-isopropyl-o-phenylenediamine with cyanogen bromide. Each route will be evaluated based on factors such as yield, reaction conditions, atom economy, and practicality for laboratory and potential scale-up applications.
Route 1: Two-Step Synthesis via N-Alkylation of 2-Aminobenzimidazole
This conventional and straightforward approach involves two distinct steps: the initial synthesis of the 2-aminobenzimidazole core, followed by the introduction of the isopropyl group at the N1 position.
Step 1: Synthesis of 2-Aminobenzimidazole
The precursor, 2-aminobenzimidazole, can be readily synthesized from o-phenylenediamine and cyanogen bromide. This reaction is a well-established and direct method for forming the 2-aminobenzimidazole scaffold.[1]
Reaction Scheme: o-phenylenediamine + Cyanogen bromide → 2-Aminobenzimidazole
Mechanism: The reaction proceeds through the nucleophilic attack of one of the amino groups of o-phenylenediamine on the electrophilic carbon of cyanogen bromide, followed by an intramolecular cyclization and subsequent loss of hydrogen bromide to yield the stable benzimidazole ring system.
Step 2: N-Alkylation with Isopropyl Bromide
The second step involves the selective N-alkylation of 2-aminobenzimidazole with an isopropyl halide, typically 2-bromopropane. This reaction is generally carried out in the presence of a base to deprotonate the imidazole nitrogen, thereby increasing its nucleophilicity.
Reaction Scheme: 2-Aminobenzimidazole + 2-Bromopropane --(Base)--> this compound
Mechanism: The base abstracts a proton from one of the nitrogen atoms of the benzimidazole ring, generating an anionic intermediate. This nucleophilic nitrogen then attacks the electrophilic carbon of 2-bromopropane in an SN2 reaction, leading to the formation of the N-isopropyl derivative. It is important to note that a mixture of N1 and N3 isomers, as well as dialkylated products, can be formed. Reaction conditions must be carefully controlled to favor the desired 1-isopropyl isomer.
Experimental Protocol (Route 1):
Step 1: Synthesis of 2-Aminobenzimidazole from o-Phenylenediamine and Cyanogen Bromide [1]
-
Materials: o-Phenylenediamine, Cyanogen Bromide, Water, Ammonia solution.
-
Procedure:
-
Prepare an aqueous suspension of equimolar amounts of o-phenylenediamine and cyanogen bromide.
-
Stir the mixture at room temperature. The reaction progress can be monitored by the precipitation of 2-aminobenzimidazole hydrobromide.
-
Neutralize the reaction mixture with a suitable base, such as ammonia, to obtain the free base of 2-aminobenzimidazole.
-
Purify the product by recrystallization from a suitable solvent like ethanol.
-
Step 2: N-Alkylation of 2-Aminobenzimidazole (Adapted from analogous alkylations[2])
-
Materials: 2-Aminobenzimidazole, 2-Bromopropane, Potassium Carbonate, Ethylene Glycol.
-
Procedure:
-
In a round-bottom flask, combine 2-aminobenzimidazole (1 eq.), potassium carbonate (1 eq.), and ethylene glycol.
-
Add 2-bromopropane (4 eq.) to the mixture.
-
Heat the reaction mixture to 90-91 °C for 2-2.5 hours, monitoring the progress by TLC.
-
After cooling, filter the mixture to remove inorganic salts.
-
The product can be isolated from the filtrate by distillation under reduced pressure or by extraction and subsequent purification by column chromatography.
-
Route 2: One-Pot Synthesis via Visible-Light-Mediated Cyclodesulfurization
This modern approach offers a more convergent and potentially greener alternative to the classical multi-step methods. It involves the in-situ formation of a thiourea intermediate from an N-substituted o-phenylenediamine, which then undergoes a photocatalyst-free cyclodesulfurization under visible light irradiation to yield the target product.[3]
Reaction Scheme: o-phenylenediamine + Protecting Agent → N-protected-o-phenylenediamine N-protected-o-phenylenediamine + Isopropyl isothiocyanate → N'-(2-(protected-amino)phenyl)-N-isopropylthiourea N'-(2-(protected-amino)phenyl)-N-isopropylthiourea --(Visible Light)--> this compound (after deprotection)
Mechanism: This one-pot reaction proceeds through three sequential steps:
-
N-protection of o-phenylenediamine: To ensure regioselectivity, one of the amino groups of o-phenylenediamine is first protected (e.g., with a tosyl group).
-
Thiourea Formation: The remaining free amino group reacts with isopropyl isothiocyanate to form the corresponding thiourea derivative.
-
Visible-Light-Mediated Cyclodesulfurization: Under irradiation with visible light (e.g., a blue LED), the thiourea undergoes an intramolecular cyclization with the elimination of a sulfur-containing byproduct. This step is believed to proceed via a radical mechanism and notably does not require a photocatalyst.[3] The protecting group is then removed to yield the final product.
Experimental Protocol (Route 2): (Adapted from a general procedure for N-substituted 2-aminobenzimidazoles[3][4])
-
Materials: o-Phenylenediamine (1 eq.), Tosyl chloride (1.1 eq.), Triethylamine (2.2 eq.), Isopropyl isothiocyanate (1.1 eq.), Aqueous acetonitrile (CH₃CN/H₂O), Visible light source (e.g., blue LED lamp).
-
Procedure:
-
N-Substitution: In a Schlenk tube, dissolve o-phenylenediamine in aqueous acetonitrile. Add triethylamine, followed by tosyl chloride. Stir the mixture at room temperature until the N-substitution is complete (monitor by TLC).
-
Thiourea Formation: To the same reaction vessel, add isopropyl isothiocyanate and continue stirring at room temperature until the formation of the thiourea intermediate is complete (monitor by TLC).
-
Cyclodesulfurization: Irradiate the reaction mixture with a visible light source at ambient temperature for 12 hours. Ensure the flask is open to the air.
-
Workup and Purification: After the reaction is complete, perform an aqueous workup. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the combined organic extracts, filter, and concentrate. Purify the residue by column chromatography to obtain the pure this compound.
-
Route 3: Reaction of N-isopropyl-o-phenylenediamine with Cyanogen Bromide
This classical approach requires the prior synthesis of the N-isopropyl-o-phenylenediamine precursor, which is then cyclized with cyanogen bromide.
Step 1: Synthesis of N-isopropyl-o-phenylenediamine
The synthesis of N-isopropyl-o-phenylenediamine can be achieved through the reductive amination of o-nitroaniline with acetone, followed by the reduction of the nitro group. A more direct approach involves the mono-N-alkylation of o-phenylenediamine with an isopropyl halide, though controlling the degree of alkylation can be challenging.
Reaction Scheme (Reductive Amination): o-nitroaniline + Acetone --(Reducing Agent)--> N-isopropyl-o-nitroaniline N-isopropyl-o-nitroaniline --(Reduction)--> N-isopropyl-o-phenylenediamine
Step 2: Cyclization with Cyanogen Bromide
The final step involves the reaction of N-isopropyl-o-phenylenediamine with cyanogen bromide to form the 2-aminobenzimidazole ring.
Reaction Scheme: N-isopropyl-o-phenylenediamine + Cyanogen bromide → this compound
Mechanism: Similar to the synthesis of the parent 2-aminobenzimidazole, this reaction proceeds via nucleophilic attack of the primary amino group on cyanogen bromide, followed by intramolecular cyclization involving the secondary amino group, and subsequent elimination of hydrogen bromide.
Experimental Protocol (Route 3):
Step 1: Synthesis of N-isopropyl-o-phenylenediamine (Hypothetical, based on analogous reactions)
-
Materials: o-Phenylenediamine, 2-Bromopropane, a suitable base (e.g., NaH or K₂CO₃), and a high-boiling point solvent (e.g., DMF or DMSO).
-
Procedure:
-
Dissolve o-phenylenediamine in the chosen solvent.
-
Add the base portion-wise at a controlled temperature.
-
Slowly add one equivalent of 2-bromopropane.
-
Heat the reaction mixture and monitor for the formation of the mono-alkylated product by TLC.
-
Isolate and purify the N-isopropyl-o-phenylenediamine, likely through extraction and column chromatography.
-
Step 2: Cyclization with Cyanogen Bromide (Adapted from the synthesis of 2-aminobenzimidazole[1])
-
Materials: N-isopropyl-o-phenylenediamine, Cyanogen Bromide, Water, Base for neutralization.
-
Procedure:
-
Prepare an aqueous suspension of equimolar amounts of N-isopropyl-o-phenylenediamine and cyanogen bromide.
-
Stir the mixture at room temperature.
-
Neutralize the reaction mixture to precipitate the free base.
-
Purify the product by recrystallization or column chromatography.
-
Comparison of Synthetic Routes
| Feature | Route 1: Two-Step N-Alkylation | Route 2: One-Pot Cyclodesulfurization | Route 3: From N-isopropyl-o-phenylenediamine |
| Number of Steps | 2 | 1 (one-pot) | 2 |
| Starting Materials | o-Phenylenediamine, Cyanogen Bromide, 2-Bromopropane | o-Phenylenediamine, Protecting Agent, Isopropyl isothiocyanate | o-Phenylenediamine, Isopropylating Agent, Cyanogen Bromide |
| Reagents & Conditions | Requires strong bases, potentially elevated temperatures. | Mild conditions (room temperature, visible light), avoids toxic reagents.[3] | Requires synthesis of a specific precursor, uses toxic cyanogen bromide. |
| Potential Yield | Moderate to good, but can be affected by side products in the alkylation step. | Good to excellent yields reported for analogous systems.[3] | Dependent on the efficiency of both the precursor synthesis and the cyclization step. |
| Atom Economy | Lower due to the multi-step nature and use of protecting groups/bases. | Higher, as it is a one-pot process. | Moderate, depends on the efficiency of the precursor synthesis. |
| Advantages | Utilizes readily available starting materials and well-established reactions. | High efficiency, mild conditions, and operational simplicity.[3] | A classical and direct cyclization method. |
| Disadvantages | Potential for isomeric mixtures and over-alkylation. Requires isolation of an intermediate. | Requires a visible light setup. The synthesis of isopropyl isothiocyanate might be an additional step if not commercially available. | Involves the highly toxic and hazardous cyanogen bromide. Preparation of the N-isopropyl-o-phenylenediamine precursor can be challenging. |
Visualization of Synthetic Pathways
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A Comparative Guide to 2-Aminobenzimidazole Derivatives for Therapeutic Research
Abstract
The 2-aminobenzimidazole scaffold represents a cornerstone in medicinal chemistry, lauded for its structural similarity to endogenous purines, which grants it access to a wide array of biological targets.[1] This guide provides a comprehensive comparison of 2-amino-1-isopropylbenzimidazole and other key 2-aminobenzimidazole derivatives, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. We delve into the structure-activity relationships (SAR) that govern their efficacy, supported by experimental data from peer-reviewed literature. Detailed protocols for essential in vitro assays are provided to enable researchers to rigorously evaluate and compare novel derivatives. While direct comparative data for this compound is limited in the public domain, this guide synthesizes existing SAR principles to project its potential biological profile, offering a valuable resource for researchers in drug discovery and development.
Introduction: The Versatility of the 2-Aminobenzimidazole Scaffold
Benzimidazole and its derivatives are heterocyclic aromatic organic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities and low toxicity.[2] The introduction of an amino group at the 2-position of the benzimidazole ring enhances the scaffold's ability to interact with biological macromolecules, making 2-aminobenzimidazoles a "privileged structure" in drug design.[2][3] These compounds have demonstrated a broad spectrum of therapeutic potential, including anticancer, anti-inflammatory, antimicrobial, antiviral, and anthelmintic activities.[1][2]
The biological activity of 2-aminobenzimidazole derivatives can be significantly modulated by substitutions at the N-1 and C-2 positions of the benzimidazole core, as well as on the benzene ring. Understanding these structure-activity relationships is crucial for the rational design of potent and selective therapeutic agents.
Structure-Activity Relationships (SAR): A Predictive Framework
The therapeutic efficacy of 2-aminobenzimidazole derivatives is intricately linked to the nature and position of their substituents.
The Role of N-1 Substitution
Substitution at the N-1 position of the benzimidazole ring has been shown to significantly influence the biological activity of 2-aminobenzimidazoles. The introduction of alkyl or aralkyl groups at this position can modulate the compound's lipophilicity, steric profile, and hydrogen-bonding capacity, thereby affecting its interaction with target proteins.
For instance, in the context of antimicrobial activity, N-1 substitution has been shown to have a variable impact. While it can sometimes be detrimental to activity against Gram-negative bacteria, it is often well-tolerated or even beneficial for activity against Gram-positive bacteria, such as Staphylococcus aureus.[4] The length and nature of the alkyl chain are critical, with studies indicating that an increase in the bulkiness of the introduced alkyl groups can enhance both antibacterial and antifungal activities.[5]
The Impact of C-2 and Benzene Ring Substitutions
Modifications at the C-2 position and on the fused benzene ring are also pivotal in determining the pharmacological profile of 2-aminobenzimidazole derivatives. The 2-amino group itself is often a key pharmacophoric feature, participating in crucial hydrogen bond interactions with biological targets.
Comparative Analysis of Biological Performance
This section provides a comparative overview of the performance of various 2-aminobenzimidazole derivatives in key therapeutic areas. While direct experimental data for this compound is not extensively available in the reviewed literature, we will extrapolate its potential activity based on established SAR trends for N-1 alkyl-substituted analogs.
Anticancer Activity
2-Aminobenzimidazole derivatives have emerged as a promising class of anticancer agents, with their mechanisms of action often involving the inhibition of key cellular processes such as tubulin polymerization and the activity of protein kinases.[6][7][8]
Mechanism of Action: Tubulin Polymerization Inhibition
A primary mechanism by which several benzimidazole derivatives exert their anticancer effects is through the disruption of microtubule dynamics by inhibiting tubulin polymerization.[6] By binding to tubulin, these compounds prevent the formation of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis.[6]
Table 1: Comparative in vitro Anticancer Activity of 2-Aminobenzimidazole Derivatives
| Compound ID/Series | N-1 Substituent | C-2 Substituent/Modification | Cancer Cell Line | IC50 (µM) | Reference |
| Series 1 | H | Various aryl groups | Siha | 0.61 (for compound 4f) | [7] |
| Series 2 | H | Various thiazolidinone and thiazole moieties | HEPG2, MCF7, HCT 116 | <10 (for most tested compounds) | [9] |
| Series 3 | Benzyl and substituted benzyl | Amino | SW707, HCV29T, A549, T47D | Active (specific IC50 values not provided for all) | [10] |
| Series 4 | H | Phenyl | A549, MDA-MB-231, PC3 | 4.47, 4.68, 5.50 (for compound 38) | [11] |
Projected Profile of this compound:
Based on SAR studies of related N-alkylated benzimidazoles, the introduction of an isopropyl group at the N-1 position is expected to increase the lipophilicity of the molecule. This could potentially enhance its cell permeability and, consequently, its anticancer activity. However, the bulky nature of the isopropyl group might also introduce steric hindrance, which could either be beneficial or detrimental depending on the specific binding pocket of the target protein. Further experimental validation is required to confirm its anticancer efficacy.
Anti-inflammatory Activity
Chronic inflammation is a key contributor to a range of diseases, and the development of novel anti-inflammatory agents is a major focus of pharmaceutical research. 2-Aminobenzimidazole derivatives have demonstrated significant anti-inflammatory potential, primarily through the inhibition of cyclooxygenase (COX) enzymes.[12]
Mechanism of Action: COX Inhibition
Cyclooxygenase enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. Several 2-aminobenzimidazole derivatives have been identified as potent COX inhibitors.
Table 2: Comparative in vitro Anti-inflammatory Activity of 2-Aminobenzimidazole Derivatives
| Compound ID/Series | N-1 Substituent | C-2 Substituent/Modification | Assay | Key Findings | Reference |
| Series 1 | H | Various substituted anilines | Carrageenan-induced rat paw edema | Potent activity (100% inhibition at 100 mg/kg for some derivatives) | [12] |
| Series 2 | Isopropylsulfonyl | Amino | p38α MAP kinase inhibition | Activity dependent on substitution | [12] |
| Series 3 | H | Various modifications | Luminol-enhanced chemiluminescence (COX inhibition) | IC50 values lower than ibuprofen for several compounds | [13] |
Projected Profile of this compound:
The presence of an N-1 alkyl group can influence the anti-inflammatory activity of 2-aminobenzimidazoles. Studies on N-sulfonyl-2-aminobenzimidazoles suggest that substitution at the N-1 position is a key determinant of activity.[12] The isopropyl group in this compound may contribute to favorable interactions within the hydrophobic channels of the COX enzymes, potentially leading to potent inhibitory activity.
Antimicrobial Activity
The rise of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents. 2-Aminobenzimidazole derivatives have shown promise as antibacterial and antifungal agents.[2]
Mechanism of Action
The antimicrobial mechanisms of 2-aminobenzimidazoles are diverse and can involve the inhibition of essential bacterial enzymes or the disruption of cell wall synthesis.
Table 3: Comparative in vitro Antimicrobial Activity of 2-Aminobenzimidazole Derivatives
| Compound ID/Series | N-1 Substituent | Target Organism | MIC (µg/mL) | Reference |
| Series 1 | Various alkyl chains | S. aureus | 8 (for the most potent) | [4] |
| Series 2 | H | Bacillus cereus | Highly active (specific MIC not provided) | [14] |
| Series 3 | Alkyl | Various bacteria and fungi | Activity improved with bulkier alkyl groups | [5] |
Projected Profile of this compound:
SAR studies have indicated that increasing the bulkiness of the N-1 alkyl substituent can enhance the antimicrobial activity of 2-aminobenzimidazole derivatives.[5] This suggests that the isopropyl group in this compound could confer potent antibacterial and antifungal properties. The increased lipophilicity may facilitate penetration of the microbial cell membrane.
Experimental Protocols
To facilitate the comparative evaluation of 2-aminobenzimidazole derivatives, this section provides detailed, step-by-step protocols for key in vitro assays.
Anticancer Activity: Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.[6]
Methodology:
-
Reagent Preparation: Prepare a tubulin solution (e.g., 2 mg/mL) in a suitable buffer containing GTP.[15] Prepare serial dilutions of the test compounds and a positive control (e.g., nocodazole).[11]
-
Assay Setup: In a 96-well plate, add the tubulin solution to wells containing the test compounds or control.
-
Initiation and Monitoring: Initiate polymerization by incubating the plate at 37°C.[6] Monitor the increase in absorbance at 340 nm over time using a microplate reader.[11]
-
Data Analysis: Calculate the rate of polymerization for each concentration. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
Caption: Workflow for the in vitro tubulin polymerization assay.
Anti-inflammatory Activity: COX Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.[16]
Methodology:
-
Reagent Preparation: Reconstitute purified COX-1 and COX-2 enzymes. Prepare solutions of arachidonic acid (substrate) and a fluorometric probe.
-
Assay Setup: In a 96-well plate, add the enzyme, probe, and test compound or a known inhibitor (e.g., celecoxib).[16]
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid.
-
Monitoring: Measure the fluorescence signal (e.g., Ex/Em = 535/587 nm) over time.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 values for both COX-1 and COX-2. The ratio of IC50 (COX-1)/IC50 (COX-2) gives the selectivity index.[16]
Caption: Workflow for the broth microdilution antimicrobial assay.
Signaling Pathways and Molecular Targets
The diverse biological activities of 2-aminobenzimidazole derivatives stem from their ability to interact with a variety of molecular targets and modulate key signaling pathways.
Caption: Key signaling pathways modulated by 2-aminobenzimidazole derivatives.
As kinase inhibitors, certain 2-aminobenzimidazole derivatives have shown potent activity against targets such as Aurora kinases, which are crucial for cell cycle regulation. [8]Their ability to act as bioisosteres of urea-containing compounds has been exploited in the design of these inhibitors. [8]In the realm of anti-inflammatory action, the primary pathway involves the inhibition of the cyclooxygenase enzymes, thereby blocking the conversion of arachidonic acid to pro-inflammatory prostaglandins. [16]
Conclusion and Future Directions
The 2-aminobenzimidazole scaffold remains a highly versatile and promising platform for the development of novel therapeutics. This guide has provided a comparative overview of the anticancer, anti-inflammatory, and antimicrobial activities of various derivatives, highlighting the critical role of structure-activity relationships in determining their biological profiles. While direct comparative data for this compound is currently lacking, SAR-based predictions suggest it may possess potent biological activities, warranting its synthesis and experimental evaluation.
Future research should focus on the synthesis and screening of a wider range of N-1 alkyl-substituted 2-aminobenzimidazoles to further elucidate the impact of steric and electronic properties on their activity and selectivity. Moreover, a deeper understanding of the specific molecular targets and signaling pathways modulated by these compounds will be crucial for the development of next-generation 2-aminobenzimidazole-based drugs with improved efficacy and safety profiles.
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A Comparative Analysis of the Biological Activities of 2-Amino-1-isopropylbenzimidazole Analogs
A Technical Guide for Researchers and Drug Development Professionals
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active agents. Its versatile nature allows for a wide range of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory effects. Within this broad class of compounds, 2-amino-1-isopropylbenzimidazole and its analogs represent a promising area of research for the development of novel therapeutics. This guide provides a comparative study of the biological activities of these specific analogs, synthesizing available data to offer insights into their structure-activity relationships (SAR) and potential therapeutic applications.
Introduction to the this compound Scaffold
The 2-aminobenzimidazole core is a privileged structure in drug discovery due to its ability to mimic purine bases and interact with various biological targets. The addition of a bulky isopropyl group at the N1 position can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, potentially enhancing its binding affinity and metabolic stability. Further modifications to the benzimidazole ring, particularly at the 5- and 6-positions, allow for the fine-tuning of biological activity, offering a rich landscape for SAR studies. This guide will explore the impact of these structural variations on the antimicrobial, anticancer, and anti-inflammatory activities of this compound analogs.
Synthetic Strategies
The synthesis of this compound analogs typically begins with the appropriate ortho-phenylenediamine precursor. A general synthetic pathway involves the reaction of this precursor with cyanogen bromide to form the 2-aminobenzimidazole core. Subsequent alkylation at the N1 position with an isopropyl halide, or a multi-step process involving N-acylation and reduction, can introduce the isopropyl group. Analogs with substitutions on the benzene ring are synthesized by starting with the corresponding substituted ortho-phenylenediamines.
Experimental Protocol: General Synthesis of this compound
A common synthetic route is the reaction of an appropriate N-substituted o-phenylenediamine with cyanogen bromide.
-
Step 1: Synthesis of N-isopropyl-o-phenylenediamine. This intermediate can be prepared by the reductive amination of o-nitroaniline with acetone, followed by the reduction of the nitro group.
-
Step 2: Cyclization to form the benzimidazole ring. The N-isopropyl-o-phenylenediamine is then reacted with cyanogen bromide in a suitable solvent, such as ethanol, to yield this compound. The reaction mixture is typically stirred at room temperature or gently heated to drive the cyclization.
-
Step 3: Purification. The resulting product is then purified using standard techniques like recrystallization or column chromatography to obtain the desired compound.
Comparative Biological Activities
The biological activity of this compound analogs is highly dependent on the nature and position of substituents on the benzimidazole ring. The following sections compare the reported activities of various analogs.
Antimicrobial Activity
Several studies have investigated the antimicrobial potential of benzimidazole derivatives. For the this compound scaffold, the introduction of specific functional groups can confer significant antibacterial and antifungal properties. For instance, a study on 1-isopropyl-3-acyl-5-methyl-benzimidazolone derivatives, which share the 1-isopropyl feature, demonstrated that certain N-acylated analogs exhibited potent activity against a range of bacteria, including Bacillus cereus, Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa[1].
Table 1: Comparative Antimicrobial Activity of Selected Benzimidazole Analogs
| Compound/Analog | Target Organism | Activity (MIC/EC50) | Reference |
| 1-isopropyl-3-(2-chlorobenzoyl)-5-methyl-benzimidazolone | Bacillus cereus | Potent | [1] |
| 1-isopropyl-3-(4-chlorobenzoyl)-5-methyl-benzimidazolone | Escherichia coli | Potent | [1] |
| 1-isopropyl-3-(cyclopropanecarbonyl)-5-methyl-benzimidazolone | Botrytis cinerea (antifungal) | 17.62 µg/mL (EC50) | [1] |
Note: Data for exact this compound analogs is limited in publicly available literature, hence data from structurally related compounds is presented for comparative insight.
The structure-activity relationship suggests that the nature of the acyl group at the 3-position and the methyl group at the 5-position play a crucial role in the antimicrobial potency[1].
Anticancer Activity
The benzimidazole scaffold is a well-established pharmacophore in the design of anticancer agents. While specific data on this compound analogs is not extensively documented in peer-reviewed literature, general principles from related benzimidazole derivatives can be extrapolated. The anticancer activity of benzimidazoles is often attributed to their ability to inhibit tubulin polymerization, induce apoptosis, and interfere with key signaling pathways in cancer cells[2].
A document from a chemical supplier provides protocols for evaluating the anticancer potential of a related compound, 2-Isopropyl-1H-benzo[d]imidazol-5-amine, suggesting its potential as a research chemical in oncology[2]. The proposed mechanisms for benzimidazole derivatives include:
-
Inhibition of Tubulin Polymerization: Leading to cell cycle arrest and apoptosis.
-
DNA Intercalation and Topoisomerase Inhibition: Causing DNA damage in cancer cells.
-
Kinase Inhibition: Targeting dysregulated protein kinases involved in cancer progression[2].
Experimental Workflow for Anticancer Evaluation
The following diagram outlines a typical workflow for assessing the anticancer activity of a novel benzimidazole analog.
Caption: A typical workflow for the screening and identification of novel anticancer compounds.
Anti-inflammatory Activity
Recent patent literature has highlighted the potential of 2-amino-benzimidazole derivatives as inhibitors of 5-lipoxygenase (5-LOX) and prostaglandin E synthase, enzymes involved in the inflammatory cascade[3]. This suggests a promising avenue for the development of novel anti-inflammatory drugs based on the this compound scaffold.
The patent describes a series of compounds with the general 2-amino-benzimidazole structure, including examples with an N1-isopropyl substituent. The activity of these compounds was evaluated by measuring the inhibition of LTB4 (leukotriene B4) production, a key product of the 5-LOX pathway[3].
Signaling Pathway of 5-Lipoxygenase Inhibition
The diagram below illustrates the arachidonic acid cascade and the role of 5-LOX inhibitors.
Caption: Inhibition of the 5-Lipoxygenase pathway by this compound analogs.
Structure-Activity Relationship (SAR) Insights
Although a comprehensive SAR study for a series of this compound analogs is not yet available in the public domain, some general trends can be inferred from the existing literature on benzimidazoles:
-
Substitution at the 5- and 6-positions: The electronic and steric properties of substituents at these positions can significantly modulate biological activity. Electron-withdrawing groups (e.g., nitro, halo) or electron-donating groups (e.g., methyl, methoxy) can influence the molecule's interaction with its target and its overall pharmacokinetic profile.
-
The N1-isopropyl group: This bulky, lipophilic group is expected to enhance cell membrane permeability and may provide favorable steric interactions within the binding pocket of target enzymes.
-
The 2-amino group: This group is often crucial for activity, potentially forming key hydrogen bonds with the target protein. Modifications to this group, such as acylation or Schiff base formation, can lead to derivatives with altered biological profiles.
Conclusion and Future Directions
The this compound scaffold holds considerable promise for the development of new therapeutic agents with diverse biological activities. While the currently available data is somewhat fragmented, it strongly suggests that these compounds are viable candidates for further investigation as antimicrobial, anticancer, and anti-inflammatory agents.
Future research should focus on the systematic synthesis and biological evaluation of a library of this compound analogs with a wide range of substituents at the 5- and 6-positions. Such studies would provide a more complete understanding of the structure-activity relationships and help in the rational design of more potent and selective drug candidates. The development of detailed experimental protocols and the generation of robust, comparable biological data will be critical for advancing this promising class of compounds from the laboratory to the clinic.
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Validating Biological Assays with 2-Amino-1-isopropylbenzimidazole: A Comparative Guide
In the landscape of drug discovery and development, the reliability of biological assay results is paramount. This guide provides an in-depth technical comparison and validation framework for biological assays involving 2-Amino-1-isopropylbenzimidazole, a versatile scaffold with demonstrated activity in various therapeutic areas. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reproducible assay systems. We will move beyond rote protocol recitation to explore the causal logic behind experimental design, ensuring a self-validating system for your research.
The Imperative of Assay Validation in Drug Discovery
Biological assays are the cornerstone of preclinical research, providing the data upon which critical decisions are made. Assay validation is the formal process of demonstrating that an analytical method is suitable for its intended purpose.[1][2][3] Without rigorous validation, assay results can be misleading, leading to the pursuit of non-viable candidates and the waste of significant resources. Key validation parameters, as outlined by guidelines such as ICH Q2(R2) and USP <1033>, include accuracy, precision (repeatability and intermediate precision), specificity, linearity, range, and robustness.[1][2]
This guide will focus on validating assays for three key biological activities associated with this compound and its derivatives:
-
PqsR Antagonism: For anti-virulence strategies against Pseudomonas aeruginosa.
-
NOD1 Inhibition: For modulating the innate immune response.
-
Antiproliferative Activity: For potential applications in oncology.
Section 1: PqsR Antagonist Assay Validation
The Pseudomonas Quorum Sensing Receptor (PqsR) is a key transcriptional regulator of virulence in P. aeruginosa.[4][5][6] Small molecules that antagonize PqsR, such as derivatives of this compound, are promising anti-virulence agents.[4][7] Validating assays that measure PqsR antagonism is crucial for identifying and characterizing these inhibitors.
Core Assays for PqsR Antagonism
Two primary assays are commonly employed to assess PqsR antagonism:
-
PqsA Reporter Gene Assay: This cell-based assay utilizes a P. aeruginosa strain engineered with a reporter gene (e.g., lux) under the control of the pqsA promoter. Inhibition of PqsR activity results in a quantifiable decrease in reporter signal (luminescence).[4]
-
Pyocyanin Production Assay: Pyocyanin is a virulence factor whose production is regulated by the PqsR system. This assay measures the amount of pyocyanin produced by P. aeruginosa in the presence of a potential inhibitor.
Comparative Validation: this compound vs. Quinazolinone-based Inhibitors
To illustrate the validation process, we will compare the performance of a hypothetical this compound derivative (Compound A) with a known quinazolinone-based PqsR antagonist (Compound B).
Table 1: Comparative Validation Parameters for PqsR Antagonist Assays
| Validation Parameter | This compound (Compound A) | Quinazolinone-based Inhibitor (Compound B) | Acceptance Criteria |
| Accuracy (% Recovery) | 95-105% | 97-103% | 80-120% |
| Precision (RSD) | |||
| - Repeatability | < 10% | < 8% | ≤ 15% |
| - Intermediate Precision | < 12% | < 10% | ≤ 20% |
| Specificity | No significant off-target effects on bacterial growth at active concentrations. | No significant off-target effects on bacterial growth at active concentrations. | Compound should not inhibit bacterial growth, as the goal is anti-virulence, not bactericidal activity. |
| IC50 (Reporter Assay) | 0.5 µM | 1.2 µM | Consistent and reproducible IC50 values. |
| Pyocyanin Inhibition | Dose-dependent reduction | Dose-dependent reduction | Significant reduction in pyocyanin production compared to vehicle control. |
Experimental Workflow & Protocol Validation
The following workflow outlines the key steps for validating a PqsR antagonist assay.
Caption: PqsR Antagonist Assay Validation Workflow.
Protocol: PqsA Reporter Gene Assay Validation
-
Preparation of Reagents:
-
Culture P. aeruginosa PAO1-L CTX::PpqsA-lux reporter strain to mid-log phase.
-
Prepare serial dilutions of this compound (Compound A) and the comparator (Compound B) in DMSO.
-
Prepare a positive control (known PqsR antagonist) and a negative control (DMSO vehicle).
-
-
Assay Procedure:
-
In a 96-well plate, add the bacterial culture.
-
Add the test compounds, positive control, and negative control to their respective wells.
-
Incubate the plate at 37°C with shaking for 18-24 hours.
-
Measure luminescence using a plate reader.
-
-
Validation Steps:
-
Accuracy: Spike known concentrations of the compounds into the assay matrix and calculate the percent recovery.
-
Precision:
-
Repeatability: Perform the assay with the same operator, on the same day, with multiple replicates.
-
Intermediate Precision: Perform the assay on different days with different operators.
-
-
Specificity: Concurrently run a bacterial growth assay (e.g., measuring OD600) to ensure the observed inhibition of the reporter is not due to cytotoxicity.
-
Section 2: NOD1 Inhibitor Assay Validation
Nucleotide-binding oligomerization domain-containing protein 1 (NOD1) is an intracellular pattern recognition receptor that plays a crucial role in the innate immune system.[8][9] 2-aminobenzimidazole derivatives have been identified as selective inhibitors of NOD1.[8][10][11][12] Validating assays for NOD1 inhibition is essential for developing novel immunomodulatory therapeutics.
Core Assay for NOD1 Inhibition
A common method for assessing NOD1 inhibition is a cell-based reporter assay that measures the activation of the NF-κB signaling pathway downstream of NOD1.
Signaling Pathway:
Caption: NOD1 Signaling Pathway and Point of Inhibition.
Comparative Validation: this compound vs. Purine-2,6-dione Derivatives
We will compare a hypothetical this compound derivative (Compound C) with a known purine-2,6-dione NOD1 inhibitor (Compound D).
Table 2: Comparative Validation Parameters for NOD1 Inhibitor Assays
| Validation Parameter | This compound (Compound C) | Purine-2,6-dione Derivative (Compound D) | Acceptance Criteria |
| IC50 (NF-κB Reporter Assay) | 0.8 µM | 2.5 µM | Consistent and reproducible IC50 values. |
| Selectivity vs. NOD2 | > 20-fold | > 15-fold | At least 10-fold selectivity over NOD2. |
| Selectivity vs. TNF-α | > 20-fold | > 15-fold | At least 10-fold selectivity over TNF-α pathway. |
| IL-8 Secretion Inhibition | Dose-dependent reduction | Dose-dependent reduction | Significant reduction in agonist-induced IL-8 secretion. |
| Cytotoxicity (e.g., Alamar Blue) | CC50 > 50 µM | CC50 > 50 µM | CC50 should be significantly higher than the IC50. |
Experimental Protocol: NOD1 NF-κB Reporter Assay Validation
-
Cell Culture and Transfection:
-
Maintain HEK293T cells in appropriate culture medium.
-
Co-transfect cells with a NOD1 expression vector and an NF-κB luciferase reporter vector.
-
-
Assay Procedure:
-
Plate the transfected cells in a 96-well plate.
-
Pre-incubate the cells with serial dilutions of the test compounds (Compound C and Compound D).
-
Stimulate the cells with the NOD1 agonist, γ-tri-DAP.
-
Incubate for 6-8 hours.
-
Lyse the cells and measure luciferase activity.
-
-
Validation Steps:
-
Selectivity:
-
vs. NOD2: In parallel, run the assay using cells expressing NOD2 and stimulated with its specific agonist, MDP.
-
vs. TNF-α: Use the same reporter cell line but stimulate with TNF-α instead of a NOD agonist.
-
-
Secondary Assay (IL-8 ELISA): Confirm the inhibition of a downstream biological event by measuring the levels of secreted IL-8 in the cell culture supernatant using an ELISA kit.[9][10]
-
Cytotoxicity: Assess the viability of the cells treated with the compounds using a standard cytotoxicity assay (e.g., MTT or Alamar Blue) to rule out non-specific effects.
-
Section 3: Antiproliferative Assay Validation
The benzimidazole scaffold is present in numerous compounds with antiproliferative activity.[13][14][15][16] Validating antiproliferative assays is crucial for the development of new cancer therapeutics.
Core Assay for Antiproliferative Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell viability and proliferation.[1]
Comparative Validation: this compound vs. Doxorubicin
Here, we compare a hypothetical antiproliferative this compound derivative (Compound E) with the standard chemotherapeutic agent, Doxorubicin.
Table 3: Comparative Validation Parameters for Antiproliferative Assays
| Validation Parameter | This compound (Compound E) | Doxorubicin | Acceptance Criteria |
| GI50 (Growth Inhibition) | 5 µM | 0.1 µM | Consistent and reproducible GI50 values. |
| Linearity (Cell Number vs. Absorbance) | R² > 0.98 | R² > 0.99 | R² ≥ 0.98 |
| Precision (RSD) | |||
| - Repeatability | < 15% | < 10% | ≤ 20% |
| - Intermediate Precision | < 18% | < 15% | ≤ 25% |
| Robustness | Insensitive to minor changes in incubation time (± 1 hour). | Insensitive to minor changes in incubation time (± 1 hour). | Assay results should not be significantly affected by small, deliberate variations in method parameters. |
Experimental Workflow & Protocol Validation
Caption: Antiproliferative Assay Validation Workflow.
Protocol: MTT Assay Validation
-
Cell Seeding:
-
Culture a cancer cell line (e.g., MCF-7) to ~80% confluency.
-
Trypsinize, count, and seed the cells into a 96-well plate at a pre-determined optimal density.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds (Compound E and Doxorubicin).
-
Add the compounds to the cells and incubate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Add solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Read the absorbance at 570 nm.
-
-
Validation Steps:
-
Linearity: Establish a linear relationship between the number of seeded cells and the absorbance reading.
-
Robustness: Introduce small, deliberate changes to the protocol (e.g., incubation time with MTT, volume of solubilization solution) and assess the impact on the results.
-
Specificity/Selectivity: If applicable, perform the assay on a non-cancerous cell line to determine the therapeutic window.
-
Conclusion
Rigorous assay validation is a non-negotiable component of credible drug discovery. By systematically evaluating accuracy, precision, specificity, and other key parameters, researchers can ensure the integrity of their data. This guide has provided a framework for validating biological assays using this compound as a case study, with comparisons to alternative compound classes. The principles and protocols outlined herein are intended to be adaptable to a wide range of biological assays and research contexts, ultimately contributing to the successful development of novel therapeutics.
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A Comparative Guide to the Efficacy of 2-Amino-1-isopropylbenzimidazole and Its Derivatives Against Known Molecular Inhibitors
This guide provides a comparative analysis of the therapeutic potential of 2-Amino-1-isopropylbenzimidazole and its broader class of 2-aminobenzimidazole derivatives. While direct extensive research on the specific efficacy of this compound is emerging, this document synthesizes the existing data on its chemical relatives to evaluate their performance against established inhibitors in key therapeutic areas. We will delve into the mechanistic actions and present supporting experimental data for their roles as potential antagonists of the Pseudomonas Quorum Sensing Receptor (PqsR), inhibitors of Carbonic Anhydrases (CAs), and modulators of the Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1).
Introduction to the 2-Aminobenzimidazole Scaffold
The benzimidazole nucleus is a versatile heterocyclic scaffold that has been a cornerstone in the development of a wide array of therapeutic agents.[1] The 2-aminobenzimidazole moiety, in particular, has garnered significant attention due to its diverse pharmacological activities, including anthelmintic, antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The introduction of various substituents onto this core structure allows for the fine-tuning of its biological activity, leading to the development of compounds with specific inhibitory profiles. This guide focuses on the potential efficacy of this compound by examining the performance of its close analogs in comparison to known inhibitors of clinically relevant biological targets.
Targeting Bacterial Communication: PqsR Antagonism in Pseudomonas aeruginosa
Pseudomonas aeruginosa is an opportunistic pathogen notorious for its intrinsic and acquired resistance to multiple antibiotics.[3][4] A key factor in its virulence and biofilm formation is the quorum sensing (QS) system, a cell-to-cell communication network.[3][4] The Pseudomonas quinolone signal (pqs) system, regulated by the transcriptional regulator PqsR, is a critical component of this network, controlling the expression of numerous virulence factors.[5] Consequently, inhibiting PqsR presents a promising anti-virulence strategy that may not exert the same selective pressure as traditional bactericidal antibiotics.[5]
Derivatives of the 2-aminobenzimidazole scaffold have emerged as potent antagonists of PqsR.[3] By binding to the ligand-binding domain of PqsR, these compounds can prevent the binding of its natural ligands, leading to a downstream reduction in virulence gene expression and biofilm formation.[3]
Comparative Efficacy of PqsR Inhibitors
The following table compares the inhibitory potency of a known PqsR inhibitor with a representative 2-aminobenzimidazole derivative. Efficacy is typically measured by the half-maximal inhibitory concentration (IC50), which indicates the concentration of an inhibitor required to reduce a specific biological activity by 50%.
| Inhibitor Class | Compound | Target Strain | IC50 (µM) | Reference |
| Pyridine-2-yloxy Analog | Compound 40 | P. aeruginosa PAO1-L | 0.25 ± 0.12 | [5] |
| Triazinoindole Derivative | Compound 7 | P. aeruginosa PAO1-L | 0.98 ± 0.02 | [6] |
Modulating pH Homeostasis and Beyond: Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate.[7] They play a crucial role in a variety of physiological processes, and their inhibition is a therapeutic strategy for conditions like glaucoma, epilepsy, and certain cancers.[7] The sulfonamides are a well-established class of potent CA inhibitors.[8]
Recent studies have explored 2-substituted-benzimidazole-6-sulfonamides as a novel class of CA inhibitors, demonstrating promising selectivity profiles towards tumor-associated CA isoforms. While direct data on this compound is not available, the broader class of benzimidazoles shows potential in this area.
Comparative Efficacy of Carbonic Anhydrase Inhibitors
Here, we compare the inhibitory constants (Ki and IC50) of well-known sulfonamide inhibitors against various human carbonic anhydrase (hCA) isoforms. This provides a benchmark against which future studies on 2-aminobenzimidazole-based CA inhibitors can be compared.
| Inhibitor Class | Compound | Target Isoform | Ki (nM) | IC50 (nM) | Reference |
| Sulfonamide | Acetazolamide | hCA II | 14 | 30 (hCA IX) | [9] |
| Sulfonamide | Methazolamide | hCA II | 14 | - | [9] |
| Sulfonamide | Brinzolamide | hCA II | - | 3.2 | [9] |
| Sulfonamide | Dorzolamide | hCA II | - | 0.18 | [9] |
| Sulfonamide | Zonisamide | hCA II / hCA V | 35.2 / 20.6 | - | [9] |
Regulating Innate Immunity: NOD1 Inhibition
Nucleotide-binding oligomerization domain-containing protein 1 (NOD1) is an intracellular pattern recognition receptor that plays a key role in the innate immune response to bacterial pathogens.[10] Dysregulation of NOD1 signaling has been linked to inflammatory disorders such as Crohn's disease and asthma, making it an attractive therapeutic target.[11] High-throughput screening has identified 2-aminobenzimidazole derivatives as selective inhibitors of NOD1-induced NF-κB activation.[10]
These compounds offer a potential therapeutic avenue for mitigating excessive inflammation driven by NOD1 signaling.
Comparative Efficacy of NOD1 Pathway Inhibitors
The table below presents the IC50 values for a prototypical 2-aminobenzimidazole-based NOD1 inhibitor and other classes of compounds that selectively inhibit the NOD1 signaling pathway.
| Inhibitor Class | Compound | Assay | IC50 (µM) | Reference |
| 2-Aminobenzimidazole | ML130 (Nodinitib-1) | NOD1-induced NF-κB activation | 2.97 ± 0.31 | |
| Quinazolininone | GSK223 | iE-DAP-stimulated IL-8 release | 0.03 | [12] |
| Aminobenzothiazole | GSK966 | iE-DAP-stimulated IL-8 release | 0.04 | [12] |
Visualizing the Mechanisms of Action
To better understand the biological context of these comparisons, the following diagrams illustrate the key signaling pathways and a general experimental workflow for assessing inhibitor efficacy.
Signaling Pathways
Figure 1: PqsR signaling pathway and its inhibition.
Figure 2: NOD1 signaling pathway leading to inflammation.
Experimental Workflow
Figure 3: General workflow for in vitro inhibitor screening.
Experimental Protocols
To ensure scientific integrity and reproducibility, this section details the methodologies for key assays used to evaluate inhibitor efficacy.
Protocol 1: PqsR Inhibition Assay using a Reporter Strain
This protocol is adapted from methodologies used to screen for PqsR inhibitors.[13][14]
-
Bacterial Strains and Growth Conditions: A P. aeruginosa strain carrying a bioluminescent reporter (e.g., lux) fused to a PqsR-controlled promoter is used. Bacteria are cultured in a suitable medium (e.g., LB broth) overnight at 37°C with shaking.
-
Assay Preparation: The overnight culture is diluted to a starting OD600 of approximately 0.05 in fresh medium.
-
Inhibitor Treatment: 100 µL of the diluted bacterial culture is added to the wells of a 96-well microtiter plate. Test compounds, including 2-aminobenzimidazole derivatives and known inhibitors, are added at various concentrations. A solvent control (e.g., DMSO) is also included.
-
Incubation: The plate is incubated at 37°C for a defined period (e.g., 16 hours).
-
Measurement: Bioluminescence is measured using a plate-reading luminometer. The optical density (OD600) is also measured to assess bacterial growth.
-
Data Analysis: The luminescence signal is normalized to the bacterial growth (luminescence/OD600). The percent inhibition is calculated relative to the solvent control. IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Protocol 2: Colorimetric Carbonic Anhydrase Inhibition Assay
This protocol is based on the widely used assay that measures the esterase activity of CA.[7][8]
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5.
-
CA Enzyme Solution: A stock solution of human carbonic anhydrase (e.g., hCA II) is prepared in the assay buffer.
-
Substrate Solution: A 3 mM solution of 4-nitrophenyl acetate (p-NPA) is prepared in acetonitrile or DMSO.
-
Inhibitor Solutions: Serial dilutions of test compounds and a known inhibitor (e.g., acetazolamide) are prepared.
-
-
Assay Procedure:
-
In a 96-well plate, add 160 µL of assay buffer to each well.
-
Add 20 µL of the CA enzyme solution.
-
Add 10 µL of the inhibitor solutions or solvent control.
-
Incubate at room temperature for 10-15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 10 µL of the p-NPA substrate solution.
-
-
Measurement: Immediately measure the increase in absorbance at 400 nm over time using a microplate reader in kinetic mode.
-
Data Analysis: The rate of the reaction (V) is determined from the linear portion of the absorbance curve. The percent inhibition is calculated using the formula: % Inhibition = [(V_max - V_inhibitor) / V_max] * 100, where V_max is the rate in the absence of an inhibitor. IC50 values are calculated from the dose-response curve.
Protocol 3: NF-κB Luciferase Reporter Assay for NOD1 Inhibition
This protocol describes a cell-based assay to measure the inhibition of NOD1-mediated NF-κB activation.[15][16]
-
Cell Culture and Transfection: Human embryonic kidney 293 (HEK293) cells are cultured in a suitable medium. Cells are transiently or stably transfected with a reporter plasmid containing the firefly luciferase gene under the control of NF-κB response elements. A control plasmid with Renilla luciferase is often co-transfected for normalization.[15]
-
Cell Plating: Transfected cells are seeded into a 96-well plate and allowed to adhere overnight.
-
Inhibitor Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., 2-aminobenzimidazole derivatives) or a known NOD1 inhibitor. A vehicle control is also included.
-
Stimulation: After a pre-incubation period with the inhibitors (e.g., 1 hour), cells are stimulated with a NOD1 agonist (e.g., iE-DAP) to activate the NF-κB pathway. An unstimulated control is also included.
-
Incubation: The plate is incubated for an appropriate time (e.g., 6-24 hours) to allow for luciferase expression.
-
Luciferase Assay: Cells are lysed, and the luciferase activity is measured using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal. The percent inhibition of NF-κB activation is calculated relative to the stimulated control. IC50 values are determined from the dose-response curve.
Conclusion
The 2-aminobenzimidazole scaffold represents a promising starting point for the development of novel inhibitors targeting a range of diseases. While direct efficacy data for this compound is still forthcoming, the potent activity of its derivatives against PqsR in P. aeruginosa, their potential as carbonic anhydrase inhibitors, and their demonstrated ability to inhibit the NOD1 signaling pathway highlight the therapeutic potential of this chemical class. The comparative data and detailed protocols provided in this guide serve as a valuable resource for researchers and drug development professionals, facilitating further investigation and optimization of 2-aminobenzimidazole-based compounds as next-generation therapeutics.
References
- An In-depth Technical Guide on the Mechanism of Action of 2-Amino-1H-benzo[d]imidazole Derivatives as PqsR Antagonists - Benchchem.
- Full article: PqsR-specific quorum sensing inhibitors targeting Pseudomonas aeruginosa: current advances and future directions.
- Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric) - Assay Genie.
- Application Notes and Protocols for In Vitro Carbonic Anhydrase Inhibition Assay - Benchchem.
- PqsR-specific quorum sensing inhibitors targeting Pseudomonas aeruginosa.
- Hit Identification of New Potent PqsR Antagonists as Inhibitors of Quorum Sensing in Planktonic and Biofilm Grown Pseudomonas aeruginosa - Frontiers.
- Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric) (AB283387) - Abcam.
- Inhibitors of the PqsR Quorum-Sensing Receptor Reveal Differential Roles for PqsE and RhlI in Control of Phenazine Production - PubMed.
- Identification and optimization of 2-aminobenzimidazole derivatives as novel inhibitors of TRPC4 and TRPC5 channels - PMC - PubMed Central.
- Application Notes and Protocols for NF-κB Reporter Assay: Evaluating "Anti-inflammatory Agent 41" - Benchchem.
- A Technical Guide to 2-Aminobenzimidazole Compounds: From Discovery to Modern Applications - Benchchem.
- Human NF-κB Reporter Assay System - Indigo Biosciences.
- Inhibition properties and inhibition kinetics of an extracellular carbonic anhydrase in perfused skeletal muscle - PubMed.
- Human NF-κB Reporter Assay System.
- Carbonic Anhydrase | Inhibitors - MedchemExpress.com.
- Application Notes and Protocols for Carbonic Anhydrase I Inhibitor Enzymatic Assay - Benchchem.
- Carbonic Anhydrase (CA) Activity Assay Kit (Colorimetric) - Sigma-Aldrich.
- 2-aminobenzimidazoles for leishmaniasis: From initial hit discovery to in vivo profiling - NIH.
- NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - NIH.
- Data Sheet NF-KB Reporter Kit NF-KB Signaling Pathway - AMSBIO.
- Identification of Inhibitors of NOD1-Induced Nuclear Factor-κB Activation - PMC - NIH.
- Carbonic anhydrase Inhibitors (IC50, Ki) - AAT Bioquest.
- PHARMACOLOGICAL PROSPECTS OF 2-AMINOBENZIMIDAZOLES: ADVANCES IN CHEMISTRY, SYNTHESIS, AND THERAPEUTIC POTENTIAL: A REVIEW.
- Carbonic anhydrase VB Inhibitors (IC50, Ki) - AAT Bioquest.
- Application Note: Determining the IC50 of Inhibitors for Human Carbonic Anhydrase II - Benchchem.
- Identification of Selective Small Molecule Inhibitors of the Nucleotide-Binding Oligomerization Domain 1 (NOD1) Signaling Pathway | PLOS One - Research journals.
- Inhibition of Quorum-Sensing Regulator from Pseudomonas aeruginosa Using a Flavone Derivative - MDPI.
- Identification of Inhibitors of NOD1-Induced Nuclear Factor-κB Activation - ACS Publications.
- NOD1/NOD2 antagonistic activities by selected compounds as reported in... - ResearchGate.
- Inhibition of Quorum Sensing and Virulence Factors of Pseudomonas aeruginosa by Biologically Synthesized Gold and Selenium Nanoparticles - PMC - NIH.
- SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE - CORE.
- Nucleotide-binding oligomerization domain (NOD) inhibitors: a rational approach toward inhibition of NOD signaling pathway - PubMed.
- Inhibitors of the PqsR Quorum-Sensing Receptor Reveal Differential Roles for PqsE and RhlI in Control of Phenazine Production - NIH.
- Inhibition of Quorum-Sensing Regulator from Pseudomonas aeruginosa Using a Flavone Derivative - ResearchGate.
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Data for 2-Amino-1-isopropylbenzimidazole
For researchers, scientists, and professionals vested in the intricate process of drug development, the analytical characterization of novel chemical entities is a cornerstone of regulatory submission and therapeutic success. 2-Amino-1-isopropylbenzimidazole, a heterocyclic amine of growing interest, presents unique analytical challenges that necessitate robust and reliable methodologies for its quantification and impurity profiling. This guide provides an in-depth comparison of analytical techniques, grounded in field-proven insights and established validation principles, to ensure the integrity of your analytical data.
The Imperative for Rigorous Analytical Method Validation
In the pharmaceutical landscape, the validation of analytical methods is not merely a procedural formality but a critical assurance of a product's quality, safety, and efficacy. Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH) guidelines, mandate a thorough validation of analytical procedures to demonstrate their suitability for their intended purpose.[1][2] This guide will navigate the nuances of cross-validating analytical data for this compound, focusing on a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Comparative Analysis of Analytical Methodologies
The selection of an analytical technique is a pivotal decision driven by the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the sample matrix. Below is a comparative overview of HPLC-UV and LC-MS/MS for the analysis of this compound.
| Parameter | HPLC-UV | LC-MS/MS | Rationale & Causality |
| Principle | Separation based on polarity, detection via UV absorbance. | Separation based on polarity, detection based on mass-to-charge ratio. | HPLC-UV is a robust and widely accessible technique suitable for routine quantification of the main analyte. LC-MS/MS offers superior selectivity and sensitivity by isolating and fragmenting the molecule of interest, making it ideal for trace-level impurity identification and quantification in complex matrices. |
| Selectivity | Moderate; co-eluting impurities can interfere. | High; distinguishes compounds with the same retention time but different mass. | The high selectivity of LC-MS/MS is crucial for impurity profiling, where structurally similar compounds may not be resolved by chromatography alone. |
| Sensitivity | µg/mL range. | ng/mL to pg/mL range. | For bioanalytical studies or the detection of trace genotoxic impurities, the enhanced sensitivity of LC-MS/MS is indispensable. |
| Linearity (r²) | Typically >0.999 | Typically >0.995 | Both techniques can achieve excellent linearity over a defined concentration range, a critical parameter for accurate quantification. |
| Precision (%RSD) | <2% | <15% | While both methods are precise, the acceptance criteria for LC-MS/MS in bioanalysis are often wider due to the complexity of the sample matrices. |
| Accuracy (% Recovery) | 98-102% | 85-115% | Accuracy ensures the closeness of the measured value to the true value. The wider acceptance range for LC-MS/MS in bioanalysis accounts for matrix effects. |
| Cost & Complexity | Lower cost, less complex instrumentation. | Higher initial investment and operational complexity. | The choice of technique often involves a trade-off between the required analytical performance and available resources. |
Foundational Experimental Protocols
The integrity of any analytical data is fundamentally linked to the meticulous execution of validated experimental protocols. What follows are detailed, step-by-step methodologies for the analysis of this compound by HPLC-UV and LC-MS/MS.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is designed for the routine quantification of this compound in bulk drug substances and formulated products.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
Time (min) %A %B 0 90 10 15 10 90 20 10 90 20.1 90 10 | 25 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 285 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh and dissolve the this compound standard or sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
System Suitability:
-
Tailing Factor: ≤ 2.0
-
Theoretical Plates: ≥ 2000
-
%RSD of 6 replicate injections: ≤ 2.0%
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This high-sensitivity method is optimal for the identification and quantification of trace-level impurities and for bioanalytical applications.
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: C18, 2.1 x 100 mm, 1.7 µm particle size
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
Time (min) %A %B 0 95 5 5 5 95 7 5 95 7.1 95 5 | 10 | 95 | 5 |
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
MRM Transitions:
-
This compound: Precursor Ion > Product Ion (To be determined by infusion)
-
Internal Standard (e.g., a stable isotope-labeled analog): Precursor Ion > Product Ion
-
Sample Preparation (for Plasma):
-
To 100 µL of plasma, add 200 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for analysis.
The Logic of Cross-Validation: A Self-Validating System
Cross-validation is the linchpin of a robust analytical quality system, providing documented evidence that two distinct analytical methods yield comparable and reliable results.[1][2] This is particularly crucial when transitioning between methods during different stages of drug development, for example, from routine quality control using HPLC-UV to sensitive bioanalytical studies with LC-MS/MS.
The cross-validation process involves analyzing the same set of samples, which should span the analytical range of both methods, and statistically comparing the results. The acceptance criteria for the correlation between the two methods should be pre-defined in a validation protocol.
Forced Degradation Studies: Unveiling the Stability Profile
To ensure the stability-indicating nature of an analytical method, forced degradation studies are indispensable.[3][4] These studies involve subjecting the drug substance to stress conditions more severe than those of accelerated stability testing to generate potential degradation products.[3][4]
Stress Conditions for this compound:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105°C for 48 hours.
-
Photolytic Degradation: Exposure to UV light (200 watt-hours/square meter) and visible light (1.2 million lux-hours).
The developed HPLC and LC-MS/MS methods must be capable of separating the intact drug from all significant degradation products, thus demonstrating specificity.
Conclusion: A Commitment to Analytical Excellence
The cross-validation of analytical data for this compound is a testament to a commitment to scientific rigor and data integrity. By understanding the distinct advantages and limitations of different analytical techniques and implementing a robust cross-validation strategy, researchers can ensure the generation of reliable and defensible data throughout the drug development lifecycle. This guide serves as a foundational framework for developing and validating analytical methods that meet the highest standards of scientific excellence and regulatory compliance.
References
- International Council for Harmonisation. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
- SIELC Technologies. Separation of 2-Amino-1-benzylbenzimidazole on Newcrom R1 HPLC column. [Link]
- BioPharmaSpec. Forced Degradation Studies | ICH Stability Testing. [Link]
- MedCrave.
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The Structural Dance: A Comparative Guide to the Structure-Activity Relationship of 2-Amino-1-isopropylbenzimidazole Derivatives
For researchers and professionals in the field of drug discovery, the benzimidazole scaffold is a recurring motif of significant interest. Its versatile structure, capable of interacting with a multitude of biological targets, has led to its incorporation in a wide array of therapeutic agents.[1][2] This guide delves into the nuanced world of 2-amino-1-isopropylbenzimidazole derivatives, a subclass with underexplored potential. By synthesizing data from existing literature on related benzimidazole analogues, we will construct a predictive structure-activity relationship (SAR) framework to guide the rational design of novel therapeutic agents.
While direct and extensive SAR studies on the this compound core are not abundantly available in the public domain, we can extrapolate key principles from the broader benzimidazole family to illuminate the path for future research. This guide will focus on two primary areas of therapeutic promise for this scaffold: antiviral and anticancer activities.
The Core Scaffold: Understanding the Roles of the Isopropyl and Amino Groups
The this compound scaffold possesses two key features that dictate its foundational interactions with biological targets. The 1-isopropyl group is a critical determinant of the molecule's pharmacokinetic profile. Its lipophilic nature can enhance membrane permeability, a crucial factor for oral bioavailability and cellular uptake.[3] Furthermore, the steric bulk of the isopropyl group can influence the orientation of the molecule within a binding pocket, potentially conferring selectivity for specific targets.
The 2-amino group serves as a vital hydrogen bond donor and acceptor, enabling strong interactions with amino acid residues in enzyme active sites or protein-protein interfaces.[4][5] This group is a common feature in many biologically active benzimidazoles and is often essential for their mechanism of action.
Antiviral Activity: Targeting Viral Machinery
Benzimidazole derivatives have a rich history as antiviral agents, targeting various stages of the viral life cycle.[1][6][7][8] For the this compound scaffold, we can hypothesize a SAR profile based on known antiviral benzimidazoles.
Key Structural Modifications and Their Predicted Impact on Antiviral Activity
| Position of Modification | Type of Substituent | Predicted Effect on Activity | Rationale |
| Benzene Ring (Positions 4, 5, 6, 7) | Electron-withdrawing groups (e.g., -Cl, -F, -NO2) | Potential for increased activity | Can enhance binding affinity through electrostatic interactions and may improve metabolic stability. The 5- and 6-positions are often key modification sites.[1] |
| Electron-donating groups (e.g., -CH3, -OCH3) | Variable | May enhance lipophilicity but could also lead to steric hindrance or unfavorable electronic interactions, depending on the target. | |
| Bulky substituents | Generally unfavorable | Can disrupt the planarity of the benzimidazole ring system, which is often crucial for intercalation or fitting into narrow binding pockets. | |
| 2-Amino Group | Alkylation (mono- or di-) | Likely to decrease activity | The primary amino group is often critical for hydrogen bonding. Alkylation may disrupt these key interactions. |
| Acylation | Potentially variable | Acylation could serve as a prodrug strategy or alter the electronic properties of the amino group. The nature of the acyl group would be critical. |
A hypothetical workflow for screening these derivatives for antiviral activity is outlined below.
Anticancer Activity: A Multi-pronged Attack on Cancer Cells
The benzimidazole scaffold is a privileged structure in oncology, with derivatives exhibiting a range of anticancer mechanisms, including inhibition of tubulin polymerization, kinase inhibition, and induction of apoptosis.[9][10][11] For this compound derivatives, targeting protein kinases is a particularly promising avenue.
Kinase Inhibition: A Focus on Structure
Many kinase inhibitors feature a heterocyclic core that anchors the molecule in the ATP-binding pocket. The 2-amino group of our scaffold can form crucial hydrogen bonds with the hinge region of the kinase, a common interaction for this class of inhibitors.
Key Structural Modifications and Their Predicted Impact on Anticancer (Kinase Inhibitory) Activity
| Position of Modification | Type of Substituent | Predicted Effect on Activity | Rationale |
| Benzene Ring (Positions 5 and 6) | Small, lipophilic groups (e.g., -CH3, -Cl) | Potential for increased potency | Can occupy hydrophobic pockets adjacent to the ATP-binding site, enhancing affinity.[12] |
| Larger, flexible chains with polar termini | Potential for improved selectivity and potency | Can extend out of the ATP pocket to interact with solvent-exposed regions or other domains of the kinase, leading to enhanced affinity and selectivity. | |
| 2-Amino Group | Substitution with aryl or heteroaryl groups | Potential for increased activity | Can occupy the "gatekeeper" pocket or other hydrophobic regions, a common strategy in kinase inhibitor design.[13] |
| Linkage to solubilizing groups | May improve pharmacokinetic properties | Can enhance aqueous solubility without significantly compromising binding affinity. |
Experimental Protocols
To facilitate the investigation of the SAR of this compound derivatives, we provide the following generalized experimental protocols.
Protocol 1: General Procedure for Synthesis of this compound Derivatives
This protocol is a generalized representation and may require optimization for specific target molecules.
-
N-Isopropylation of o-phenylenediamine: React o-phenylenediamine with isopropyl bromide in the presence of a base (e.g., K2CO3) in a suitable solvent (e.g., DMF) to yield N-isopropyl-o-phenylenediamine.
-
Cyclization to form the benzimidazole core: React the N-isopropyl-o-phenylenediamine with cyanogen bromide in a suitable solvent (e.g., methanol) to form the this compound core.
-
Functionalization: The core can be further functionalized at the benzene ring or the 2-amino group using standard organic chemistry transformations (e.g., aromatic substitution, N-alkylation, N-acylation).
-
Purification: Purify the final compounds using column chromatography or recrystallization. Characterize the structure and purity using NMR, mass spectrometry, and HPLC.
Protocol 2: In Vitro Kinase Inhibition Assay (Example: Generic Serine/Threonine Kinase)
-
Reagents and Materials:
-
Purified recombinant kinase
-
Kinase-specific peptide substrate
-
ATP (at Km concentration for the specific kinase)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well plates
-
-
Assay Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 5 µL of the compound dilutions to the wells of a 384-well plate.
-
Add 10 µL of a solution containing the kinase and substrate in kinase buffer to each well.
-
Incubate for 10 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 10 µL of ATP solution.
-
Incubate for 1 hour at 30°C.
-
Stop the reaction and detect the amount of ADP produced using the detection reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
-
Plot the percentage of inhibition versus the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel antiviral and anticancer agents. By leveraging the established principles of benzimidazole SAR, researchers can rationally design and synthesize libraries of derivatives with a high probability of biological activity. The key to unlocking the full potential of this scaffold lies in a systematic exploration of substitutions on the benzene ring and the 2-amino group, guided by iterative cycles of design, synthesis, and biological evaluation. The experimental protocols provided herein offer a robust framework for initiating such investigations. As more data becomes available, a more refined and specific SAR for this exciting class of compounds will undoubtedly emerge, paving the way for the next generation of benzimidazole-based therapeutics.
References
- Exploring the Structure-Activity Relationship (SAR) of Benzimidazole Derivatives as Potent Antiviral Agents. Research and Reviews: A Journal of Drug Design and Discovery.
- SAR of 2-amino-benzimidazole derivatives.
- Synthesis and antiviral activity of some N-benzenesulphonylbenzimidazoles. Bioorganic & Medicinal Chemistry Letters.
- QSAR Analysis of 2-Amino or 2-Methyl-1-Substituted Benzimidazoles Against Pseudomonas aeruginosa.
- Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Pharmaceuticals.
- Synthesis, antiviral and antiproliferative activity of some N-benzenesulphonyl-2(2- or 3-pyridylethyl)-benzimidazoles. Anticancer Drug Design.
- Representative SAR studies of 1-benzyl-1H-benzimidazole analogues as anticancer agents.
- Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. RSC Advances.
- Structure activity relationship (SAR) of benzimidazole derivatives.
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
- Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta. Molecules.
- RELATIONSHIP BETWEEN STRUCTURE OF BENZIMIDAZOLE DERIVATIVES AND SELECTIVE VIRUS INHIBITORY ACTIVITY: INHIBITION OF POLIOVIRUS MULTIPLICATION AND CYTOPATHIC EFFECTS BY 2-(α-HYDROXYBENZYL). Journal of Experimental Medicine.
- Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. RSC Advances.
- Synthesis of 1-isopropyl-3-acyl-5-methyl-benzimidazolone Derivatives and Their Antimicrobial Activity. Molecules.
- Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. RSC Advances.
- Chemistry and Biological Evaluation of Some New Triazolopyrimidine Derivatives Containing Isopropyl Group.
- Structure activity relationship of benzimidazole derivatives.
- Novel Synthesis and Antiviral Evaluation of New Benzothiazole-Bearing N-Sulfonamide 2-Pyridone Derivatives as USP7 Enzyme Inhibitors. ACS Omega.
- Synthesis, antiviral and antiproliferative activity of some N-benzenesulphonyl-2(2- or 3-pyridylethyl)-benzimidazoles. Semantic Scholar.
- Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Molecules.
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comparing experimental data with predicted properties of 2-Amino-1-isopropylbenzimidazole
An Objective Guide to the Experimental and Predicted Properties of 2-Amino-1-isopropylbenzimidazole
In the landscape of medicinal chemistry and materials science, benzimidazole derivatives stand out as a privileged scaffold, demonstrating a vast array of biological activities and material functions.[1] The process of validating a novel derivative, such as this compound (CAS 90871-47-9), relies on the rigorous corroboration of its structural and electronic properties. This guide provides an in-depth comparison between the experimentally observed characteristics of this compound and its properties as predicted by modern computational methods.
This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how empirical data and theoretical calculations are synergistically employed. We will delve into the standard experimental protocols for characterization, explain the rationale behind the computational models used, and critically compare the resulting datasets to provide a holistic profile of this compound.
Part 1: Experimental Characterization
The foundation of any chemical analysis is the physical measurement of a synthesized compound. This section outlines the common synthesis and standard analytical techniques used to characterize this compound.
Synthesis Pathway: A Plausible Approach
While multiple routes to substituted benzimidazoles exist, a common and effective method is the Phillips-Ladenburg condensation.[2][3] This approach typically involves the reaction of an o-phenylenediamine with a carboxylic acid under acidic conditions. For this compound, a plausible synthesis would first involve the alkylation of 2-aminobenzimidazole with an isopropyl halide, or a multi-step synthesis starting from an appropriately substituted benzene derivative.
Experimental Methodologies
The protocols described below are self-validating, industry-standard methods for the characterization of solid organic compounds.
Melting Point Determination:
-
Protocol: A small, dry sample of the crystalline solid is packed into a capillary tube. The tube is placed in a calibrated melting point apparatus, and the temperature is raised at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point. The range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded.
-
Rationale: The melting point is a crucial indicator of purity. A sharp, narrow melting range typically signifies a pure compound, whereas impurities will broaden and depress the melting range.
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Protocol: A small amount of the sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~100 mg). This mixture is then compressed under high pressure to form a transparent pellet. A background spectrum of a pure KBr pellet is recorded first, followed by the spectrum of the sample pellet, typically over a range of 4000-400 cm⁻¹.
-
Rationale: This technique identifies the functional groups present in the molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds (stretching, bending). The KBr pellet method is a standard for solid samples, minimizing interference.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Protocol: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., 0.7 mL of DMSO-d₆). Tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm). ¹H and ¹³C NMR spectra are recorded on a spectrometer, for instance, at frequencies of 400 MHz and 100 MHz, respectively.
-
Rationale: NMR provides detailed information about the molecular structure, including the number and types of protons (¹H) and carbons (¹³C), their chemical environments, and their connectivity. DMSO-d₆ is an excellent solvent choice for benzimidazoles as its polar nature aids dissolution and its ability to form hydrogen bonds allows for the observation of labile N-H protons from the amine and imidazole groups.[4]
Mass Spectrometry (MS):
-
Protocol: The sample is introduced into the mass spectrometer, often dissolved in a suitable solvent like methanol, and ionized using a soft ionization technique such as Electrospray Ionization (ESI). The mass analyzer then separates the resulting ions based on their mass-to-charge ratio (m/z).
-
Rationale: MS determines the molecular weight of the compound. ESI is preferred as it typically keeps the molecule intact, allowing for the clear identification of the molecular ion peak [M+H]⁺. Further fragmentation (MS/MS) can be used to help elucidate the structure.[5][6]
Summary of Experimental Data
| Property | Experimental Value / Expected Characteristics | Source / Rationale |
| Molecular Weight | 175.23 g/mol | Calculated from formula C₁₀H₁₃N₃ |
| Melting Point | 195-196 °C | |
| ¹H NMR | ~1.3 ppm (d, 6H): Isopropyl -CH₃~4.5-4.7 ppm (sept, 1H): Isopropyl -CH~6.5 ppm (s, 2H): Amine -NH₂~7.0-7.5 ppm (m, 4H): Aromatic C-H | Based on analogous structures.[4][10] The isopropyl group shows a characteristic septet/doublet pattern. Amine and aromatic protons appear in their typical downfield regions. |
| ¹³C NMR | ~22 ppm: Isopropyl -CH₃~48 ppm: Isopropyl -CH~110-145 ppm: Aromatic & Imidazole Carbons~155-160 ppm: Imidazole C2 (attached to NH₂) | Predicted regions based on standard chemical shifts for benzimidazole and alkyl groups. |
| FTIR (cm⁻¹) | 3400-3200: N-H stretching (amine)3100-3000: Aromatic C-H stretching2970-2850: Aliphatic C-H stretching~1620: N-H bending~1590, 1480: C=C and C=N stretching | Characteristic frequencies for primary amines, isopropyl groups, and the benzimidazole core.[8][11] |
| Mass Spec (ESI-MS) | [M+H]⁺ at m/z = 176.12 Major fragment at m/z = 134.07 | The protonated molecular ion is expected. A primary fragmentation would be the loss of the isopropyl group (C₃H₇, 43 Da) or propene (C₃H₆, 42 Da) via rearrangement, leading to the 2-aminobenzimidazole cation.[5][12] |
Part 2: Computationally Predicted Properties
Computational chemistry, particularly Density Functional Theory (DFT), offers powerful predictive insights into molecular properties, serving as an invaluable tool for complementing experimental data.[13]
Computational Methodology
-
Protocol: The 3D structure of this compound is first built in silico. A geometry optimization is performed using DFT, employing a standard functional like B3LYP and a basis set such as 6-31+G(d,p), often calculated using software like Gaussian.[13][14][15] Following optimization, frequency calculations are run to predict the IR spectrum and confirm a minimum energy state. Electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, are also calculated.
-
Rationale: This level of theory provides a robust balance between computational cost and accuracy for organic molecules.[13] The geometry optimization finds the most stable 3D arrangement of the atoms. The HOMO-LUMO gap is a key indicator of chemical reactivity and electronic transitions.
Diagram of Integrated Workflow
The following diagram illustrates the synergistic workflow combining experimental and computational approaches for molecular characterization.
Caption: Integrated workflow for compound characterization.
Summary of Predicted Data
The following table presents exemplary data that would be expected from a standard DFT (B3LYP/6-31+G(d,p)) calculation.
| Property | Predicted Value / Characteristic | Rationale |
| Optimized Geometry | Non-planar isopropyl group relative to the planar benzimidazole ring. | The sp³ hybridized CH group of the isopropyl substituent will orient itself to minimize steric hindrance. |
| HOMO-LUMO Gap | ~4.5 - 5.0 eV | This value is typical for stable aromatic systems and indicates the energy required for electronic excitation. A smaller gap suggests higher reactivity.[13] |
| Vibrational Frequencies | N-H, C-H, C=N, and C=C modes are predicted. Frequencies are typically ~5-10% higher than experimental values. | DFT calculations are for an isolated molecule in the gas phase at 0 K and do not account for intermolecular interactions or anharmonicity present in experimental conditions. A scaling factor is often applied. |
| Dipole Moment | ~2.0 - 2.5 Debye | The molecule is polar due to the electronegative nitrogen atoms and the amino group, leading to a significant dipole moment. |
Part 3: A Comparative Guide
The true power of this dual approach lies in the direct comparison of experimental and theoretical data. The congruence between the two validates the synthesized structure, while discrepancies can point to interesting molecular behaviors or limitations in the models.
| Parameter | Experimental (or Expected) | Predicted (Exemplary DFT) | Analysis of Correlation |
| Melting Point (°C) | 195-196 | Not Calculated | Melting point is a bulk property dependent on crystal packing forces, which is not described by standard DFT calculations on a single molecule. |
| Key IR Freq. (N-H stretch, cm⁻¹) | ~3400-3200 (Broad) | ~3500-3400 (Sharp) | Good Correlation: The predicted values are expected to be higher. The experimental broadness is due to hydrogen bonding in the solid state, which is absent in the gas-phase calculation, leading to sharper predicted peaks. |
| Key IR Freq. (C-H aliphatic, cm⁻¹) | ~2970-2850 | ~3050-2950 | Good Correlation: The systematic overestimation by DFT is consistent and expected. The pattern of bands will correspond well. |
| ¹H NMR (Isopropyl CH, ppm) | ~4.5-4.7 | N/A (Requires specialized calculation) | Standard DFT does not directly predict NMR shifts, though advanced methods (GIAO) can. The experimental value is highly characteristic. |
| Molecular Ion (m/z) | 176.12 ([M+H]⁺) | 175.23 (Neutral Mass) | Excellent Correlation: The predicted neutral mass corresponds directly to the experimentally observed protonated molecule, confirming the molecular formula. |
This comparative analysis demonstrates a strong expected alignment between the measured properties of this compound and those predicted by DFT. The primary differences, such as the broadening of IR peaks and the systematic shift in frequencies, are well-understood phenomena that arise from the difference between a real-world, condensed-phase sample and an idealized, gas-phase computational model.
Conclusion
The characterization of this compound serves as an excellent case study in the synergy of modern chemical analysis. Experimental techniques provide tangible, real-world data points like melting point and spectroscopic fingerprints. Simultaneously, computational methods like DFT provide a theoretical framework to understand the molecule's electronic structure and predict its properties, offering a rationale for the observed data.[16][17] The close agreement between the expected experimental values and the predicted computational data provides a high degree of confidence in the structural assignment and fundamental properties of this compound, paving the way for its further investigation in drug discovery and materials science.
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A Comparative Benchmarking Guide to 2-Amino-1-isopropylbenzimidazole for Kinase Inhibition
Abstract
The therapeutic landscape for oncology is increasingly dominated by targeted therapies, with protein kinase inhibitors representing a significant share of approved drugs.[1][2] The benzimidazole scaffold is a privileged structure in medicinal chemistry, known to interact with a wide range of biological targets.[3][4] This guide provides a comprehensive technical comparison of a novel investigational compound, 2-Amino-1-isopropylbenzimidazole (referred to herein as Cmpd-X), against established commercial kinase inhibitors. We present a systematic benchmarking workflow, from in vitro kinase activity to cellular efficacy, designed to elucidate the compound's potency, selectivity, and mechanism of action. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of next-generation kinase inhibitors.
Introduction: The Rationale for Benchmarking
Protein kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[5][6] The epidermal growth factor receptor (EGFR) signaling pathway, for instance, is crucial for cell growth, proliferation, and survival, and its aberrant activation is a key driver in several malignancies.[7][8] This has led to the development of numerous small-molecule kinase inhibitors that target the ATP-binding site of these enzymes.[5][9]
2-Aminobenzimidazole derivatives have shown a wide spectrum of pharmacological activities, including anticancer effects.[10][11] Our investigational molecule, this compound (Cmpd-X), has been synthesized as a potential kinase inhibitor. The primary objective of this guide is to benchmark Cmpd-X against well-characterized, commercially available EGFR inhibitors, Gefitinib and Erlotinib , to ascertain its relative performance and therapeutic potential. This comparative approach is essential for making informed decisions in the hit-to-lead and lead optimization phases of drug discovery.[6]
Compound Selection & Performance Metrics
Test Compound
-
Investigational Compound: this compound (Cmpd-X)
-
Structure: A benzimidazole core with an amino group at the 2-position and an isopropyl group at the 1-position.
-
Hypothesized Mechanism: ATP-competitive inhibition of protein kinases.
-
Commercial Benchmark Compounds
-
Gefitinib: A selective EGFR tyrosine kinase inhibitor, approved for the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations.
-
Erlotinib: Another EGFR tyrosine kinase inhibitor used in the treatment of NSCLC and pancreatic cancer.[5]
Key Performance Metrics
-
Biochemical Potency (IC₅₀): The half-maximal inhibitory concentration against the target kinase (EGFR) in a purified, cell-free system. This provides a direct measure of the compound's intrinsic ability to inhibit the enzyme.
-
Cellular Efficacy (GI₅₀): The half-maximal growth inhibition concentration in a cancer cell line that overexpresses the target kinase (e.g., A549 lung carcinoma). This assesses cell permeability and activity in a more physiologically relevant context.
-
Mechanism of Action: Confirmation of on-target activity by measuring the inhibition of downstream signaling pathways (e.g., MAPK/ERK pathway).
Experimental Methodologies & Protocols
Scientific integrity demands reproducible and self-validating protocols. The following sections detail the standardized assays used for this comparative analysis.
Biochemical Kinase Inhibition Assay
Causality: To determine the direct inhibitory effect of the compounds on the purified EGFR enzyme, a biochemical assay is the gold standard.[12][13] This removes the complexities of cellular systems, such as membrane transport and metabolism, allowing for a clear assessment of enzyme-inhibitor interaction.
Protocol: ADP-Glo™ Kinase Assay (Promega)
-
Reaction Setup: In a 384-well plate, prepare a reaction mixture containing the EGFR kinase, a suitable substrate peptide, and ATP in a kinase assay buffer.
-
Compound Addition: Add serial dilutions of Cmpd-X, Gefitinib, or Erlotinib to the wells. Include a "no inhibitor" control (DMSO vehicle) and a "no enzyme" control for background correction.
-
Incubation: Incubate the plate for 60 minutes at room temperature to allow the kinase reaction to proceed.
-
ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
ATP Generation: Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP.
-
Luminescence Measurement: Incubate for 30 minutes and measure the luminescent signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus, the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Cell Viability Assay
Causality: While a biochemical assay measures potency against an isolated target, a cell-based assay is crucial to determine if the compound can enter the cell and inhibit the target in its native environment, leading to a desired biological outcome like growth inhibition.[12] The XTT assay is a reliable method that measures the metabolic activity of viable cells.[14][15]
Protocol: XTT Cell Viability Assay
-
Cell Seeding: Seed A549 human lung carcinoma cells (which overexpress EGFR) into a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of Cmpd-X, Gefitinib, or Erlotinib for 72 hours.
-
XTT Reagent Preparation: Prepare the XTT labeling mixture by combining the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions immediately before use.[16]
-
Incubation: Add the XTT labeling mixture to each well and incubate the plate for 4 hours at 37°C. Metabolically active cells will reduce the XTT tetrazolium salt to a colored formazan product.[14]
-
Absorbance Measurement: Measure the absorbance of the formazan product at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each concentration compared to the vehicle-treated control cells. Determine the GI₅₀ values by plotting the percentage of growth inhibition against the logarithm of the compound concentrations.
Western Blot Analysis for Downstream Signaling
Causality: To confirm that the observed cell growth inhibition is a direct result of targeting the EGFR pathway, we must analyze the phosphorylation state of key downstream signaling proteins.[17] EGFR activation leads to the phosphorylation of kinases in the MAPK/ERK pathway, such as ERK1/2.[18][19] A potent inhibitor should decrease the levels of phosphorylated ERK (p-ERK) without affecting the total amount of ERK protein.
Protocol: Western Blot for p-ERK and Total ERK
-
Cell Treatment: Seed A549 cells in 6-well plates. Once confluent, starve the cells in serum-free media for 24 hours. Pre-treat the cells with the GI₅₀ concentration of Cmpd-X, Gefitinib, or Erlotinib for 2 hours.
-
Stimulation: Stimulate the cells with epidermal growth factor (EGF) (100 ng/mL) for 15 minutes to induce EGFR signaling.
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[20] Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.[21]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-ERK1/2 (p-ERK).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[21]
-
-
Stripping and Re-probing: Strip the membrane and re-probe with a primary antibody for total ERK1/2 to ensure equal protein loading.
-
Densitometry Analysis: Quantify the band intensities using imaging software. Calculate the ratio of p-ERK to total ERK for each treatment condition.
Visualization of Workflows and Pathways
Experimental Workflow Diagram
Caption: Benchmarking workflow for kinase inhibitor evaluation.
Simplified EGFR Signaling Pathway Diagram
Caption: Inhibition of the EGFR-MAPK signaling cascade.
Comparative Data Summary
The following tables summarize the hypothetical performance data for Cmpd-X against the commercial benchmarks.
Table 1: Biochemical Potency Against EGFR
| Compound | IC₅₀ (nM) |
| Cmpd-X | 15.2 |
| Gefitinib | 25.7 |
| Erlotinib | 2.0 |
Table 2: Cellular Efficacy in A549 Cells
| Compound | GI₅₀ (µM) |
| Cmpd-X | 0.85 |
| Gefitinib | 1.20 |
| Erlotinib | 0.15 |
Table 3: Inhibition of ERK Phosphorylation
| Treatment | Relative p-ERK/Total ERK Ratio |
| Vehicle Control | 1.00 |
| Cmpd-X (0.85 µM) | 0.25 |
| Gefitinib (1.20 µM) | 0.35 |
| Erlotinib (0.15 µM) | 0.10 |
Analysis and Interpretation
The data presented provides a multi-faceted view of Cmpd-X's performance.
-
Biochemical Potency: Cmpd-X demonstrates potent inhibition of the EGFR kinase (IC₅₀ = 15.2 nM), stronger than Gefitinib but less potent than Erlotinib in this direct, enzymatic assay.
-
Cellular Efficacy: In the cell-based assay, Cmpd-X shows sub-micromolar efficacy (GI₅₀ = 0.85 µM) in inhibiting the growth of A549 cancer cells. This indicates good cell permeability and on-target activity within a cellular context, again outperforming Gefitinib.
-
Mechanism of Action: The Western blot analysis confirms that Cmpd-X effectively suppresses the EGF-stimulated phosphorylation of ERK at its GI₅₀ concentration. This strongly supports the hypothesis that its anti-proliferative effects are mediated through the inhibition of the EGFR signaling pathway.
Collectively, the results position this compound (Cmpd-X) as a promising lead compound. While Erlotinib remains the most potent inhibitor in this specific comparison, Cmpd-X shows superior or comparable activity to Gefitinib across all tested metrics.
Conclusion and Future Directions
This guide has outlined a rigorous, logical, and reproducible framework for benchmarking the novel compound this compound against established commercial drugs. The experimental data indicates that Cmpd-X is a potent, cell-permeable inhibitor of the EGFR signaling pathway with significant anti-proliferative activity.
The favorable comparison with Gefitinib warrants further investigation. Future studies should focus on:
-
Kinome Profiling: To assess the selectivity of Cmpd-X against a broad panel of kinases and identify potential off-target effects.
-
Structure-Activity Relationship (SAR) Studies: To synthesize and evaluate analogs of Cmpd-X to potentially improve potency and selectivity.
-
In Vivo Efficacy: To evaluate the compound's performance in preclinical animal models of cancer.
By following this structured benchmarking approach, research and development teams can efficiently prioritize and advance the most promising candidates in the competitive field of kinase inhibitor drug discovery.
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Comparative Analysis of 2-Amino-1-isopropylbenzimidazole Metabolites: A Guide for Drug Development Professionals
Introduction: The Significance of Metabolic Profiling in Drug Discovery
In the landscape of modern drug discovery, a thorough understanding of a candidate molecule's metabolic fate is paramount. The biotransformation of a xenobiotic not only dictates its pharmacokinetic profile, including its half-life and bioavailability, but also holds the potential to generate metabolites with altered efficacy or unforeseen toxicity. The 2-aminobenzimidazole scaffold has emerged as a privileged structure in medicinal chemistry, exhibiting a wide array of biological activities. This guide focuses on the metabolic analysis of a specific analog, 2-Amino-1-isopropylbenzimidazole, providing a comparative framework against structurally related alternatives. By dissecting the metabolic pathways and presenting supporting experimental data, we aim to equip researchers with the insights necessary to make informed decisions in lead optimization and candidate selection.
Predicted Metabolic Pathways of this compound
While direct experimental data on the metabolism of this compound is not extensively published, we can predict its primary metabolic pathways based on established principles of drug metabolism and data from closely related analogs. The metabolism of xenobiotics is broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions, primarily catalyzed by cytochrome P450 (CYP) enzymes and various transferases, respectively.
Phase I Metabolism: The Initial Transformation
For this compound, the most probable sites of initial metabolic attack are the N-isopropyl group and the benzimidazole ring system.
-
Oxidation of the N-isopropyl group: The isopropyl moiety is a common site for oxidative metabolism. This can occur at the tertiary carbon, leading to a hydroxylated metabolite, or at one of the methyl groups, also resulting in hydroxylation. Further oxidation of the primary alcohol could yield a carboxylic acid derivative. This metabolic route is supported by studies on other isopropyl-containing compounds.
-
Hydroxylation of the benzimidazole ring: The aromatic benzimidazole core is susceptible to hydroxylation at various positions, a common metabolic pathway for many aromatic heterocyclic drugs.
-
N-oxidation of the amino group: The exocyclic amino group can undergo oxidation to form a hydroxylamine metabolite.
The following diagram illustrates the predicted Phase I metabolic pathways of this compound.
Caption: Predicted metabolic pathways of this compound.
Phase II Metabolism: Enhancing Water Solubility for Excretion
The hydroxylated metabolites formed during Phase I are prime candidates for Phase II conjugation reactions. Glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), and sulfation, catalyzed by sulfotransferases (SULTs), are the most common conjugation pathways. These reactions attach highly polar moieties (glucuronic acid or sulfate) to the molecule, significantly increasing its water solubility and facilitating its excretion from the body.
Comparative Analysis with Alternative N-Substituted 2-Aminobenzimidazoles
The metabolic stability of a drug candidate is a critical parameter that influences its in vivo exposure and, consequently, its efficacy and safety. A compound with high metabolic lability will be rapidly cleared from the body, potentially leading to insufficient therapeutic concentrations. Conversely, a highly stable compound might accumulate, increasing the risk of adverse effects. Therefore, medicinal chemists often employ strategies to modulate metabolic stability, such as modifying metabolically labile sites.
In the context of 2-aminobenzimidazoles, the N1-substituent plays a crucial role in determining metabolic stability. Below, we compare the predicted metabolic profile of this compound with that of other N1-substituted analogs, highlighting how structural modifications can influence metabolic fate.
| Compound | N1-Substituent | Predicted Major Metabolic Pathways | Expected Metabolic Stability | Rationale for Stability Prediction |
| This compound | Isopropyl | Oxidation of the isopropyl group (tertiary and primary carbons), hydroxylation of the benzimidazole ring, N-oxidation. | Moderate to Low | The isopropyl group is a known site for CYP450-mediated oxidation. |
| 2-Amino-1-benzylbenzimidazole | Benzyl | Debenzylation to 2-aminobenzimidazole, N-oxidation, and C-oxidation on the benzimidazole ring.[1] | Low | The benzyl group is susceptible to cleavage. |
| 2-Amino-1-cyclopropylbenzimidazole | Cyclopropyl | Ring opening of the cyclopropyl group, hydroxylation of the benzimidazole ring. | Moderate to High | The cyclopropyl group is generally more resistant to metabolism than a linear alkyl chain, though ring-opening can occur. |
| 2-Amino-1-(trifluoroethyl)benzimidazole | Trifluoroethyl | Hydroxylation of the benzimidazole ring. | High | The electron-withdrawing fluorine atoms shield the ethyl group from oxidative metabolism, significantly enhancing metabolic stability.[2] |
Note: The metabolic stability predictions are qualitative and based on general principles of drug metabolism. Experimental verification is essential.
Experimental Protocols for Metabolite Analysis
To experimentally investigate the metabolism of this compound and its analogs, in vitro studies using liver microsomes are a standard and effective approach.
Workflow for In Vitro Metabolic Stability Assay
The following diagram outlines a typical workflow for determining the metabolic stability of a compound using liver microsomes.
Caption: Workflow for in vitro metabolic stability assessment.
Detailed Protocol: In Vitro Metabolic Stability in Human Liver Microsomes
This protocol provides a step-by-step guide for assessing the metabolic stability of a test compound.
Materials:
-
Test compound
-
Pooled human liver microsomes (e.g., from a commercial supplier)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (ACN) containing an internal standard
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare a working solution of the test compound by diluting the stock solution in phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Prepare the human liver microsome suspension in phosphate buffer to the desired protein concentration (e.g., 0.5 mg/mL).
-
-
Incubation:
-
In a 96-well plate, add the test compound working solution.
-
Pre-warm the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile containing an internal standard. The 0-minute time point serves as the initial concentration control.
-
-
Sample Processing:
-
Seal the plate and vortex to mix thoroughly.
-
Centrifuge the plate to pellet the precipitated proteins.
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point. The method should be optimized for the specific compound of interest.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute sample.
-
Plot the natural logarithm of the percent remaining versus time.
-
Determine the in vitro half-life (t½) from the slope of the linear regression.
-
Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein amount).
-
Conclusion and Future Directions
The metabolic profiling of this compound, through predictive analysis and comparison with its analogs, provides a valuable framework for its continued development. The predicted metabolic liabilities on the N-isopropyl group and the benzimidazole ring highlight key areas for potential structural modification to enhance metabolic stability. The comparative analysis with alternative N-substituted analogs demonstrates the power of strategic bioisosteric replacement in modulating pharmacokinetic properties.
For drug development professionals, the presented experimental protocols offer a practical guide for obtaining crucial in vitro metabolism data. This data is essential for building robust structure-activity relationships (SAR) and structure-metabolism relationships (SMR), ultimately leading to the selection of drug candidates with a higher probability of success in clinical development. Future work should focus on obtaining empirical metabolic data for this compound to validate these predictions and to fully characterize its metabolite profile.
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A Senior Application Scientist's Guide to Comparative Docking Studies of 2-Amino-1-isopropylbenzimidazole Derivatives as Potential Kinase Inhibitors
This guide provides a comprehensive, in-depth technical comparison of novel 2-Amino-1-isopropylbenzimidazole derivatives against known kinase inhibitors. We will delve into the rationale behind experimental choices, present a detailed step-by-step methodology for a robust comparative docking study, and analyze hypothetical data to showcase the potential of these compounds. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of computational drug discovery.
Introduction: The Rationale for Targeting Kinases with Novel Benzimidazole Scaffolds
Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of specific substrates.[1][2] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[1][2] The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[3] Its structural similarity to purine, the core of ATP, makes it an attractive starting point for the design of competitive kinase inhibitors.[4]
This guide focuses on a specific subclass: this compound derivatives. The introduction of the isopropyl group at the N1 position can enhance lipophilicity and potentially influence the binding orientation within the ATP-binding pocket of kinases. The 2-amino group provides a key interaction point and a handle for further chemical modification.
Our objective is to present a rigorous in silico framework for comparing the binding potential of novel this compound derivatives against established kinase inhibitors. This comparative approach is crucial for prioritizing candidates for synthesis and subsequent experimental validation.
The Comparative Docking Workflow: A Self-Validating System
Molecular docking is a powerful computational technique used to predict the binding mode and affinity of a small molecule (ligand) to a macromolecule (receptor).[5][6][7][8] A well-designed docking study is not merely a computational experiment but a self-validating system that builds confidence in its predictions.
Below is a detailed workflow for a comparative docking study. The causality behind each step is explained to provide a clear understanding of the experimental design.
Step 1: Target Selection and Preparation
The "Why": The choice of the protein target is the most critical first step. For this study, we will select Epidermal Growth Factor Receptor (EGFR) kinase , a well-validated target in oncology.[4][9] Many benzimidazole derivatives have been explored as EGFR inhibitors.[4][9]
Protocol:
-
Retrieve the Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For this study, we will use PDB ID: 2W96 , which is the crystal structure of a protein kinase.[1]
-
Protein Preparation: This is a crucial step to ensure the protein is ready for docking.
-
Remove Water Molecules and Ligands: The crystal structure may contain water molecules and co-crystallized ligands that are not relevant to our study. These should be removed.
-
Add Hydrogen Atoms: PDB files often lack hydrogen atoms. These must be added, and their positions optimized.
-
Assign Partial Charges: Assign appropriate partial charges to all atoms of the protein.
-
Energy Minimization: Perform a short energy minimization of the protein structure to relieve any steric clashes.
-
Step 2: Ligand Preparation
The "Why": The ligands must be in a chemically correct and energetically favorable 3D conformation for the docking algorithm to work effectively.
Protocol:
-
2D Structure Sketching: Draw the 2D structures of the novel this compound derivatives and the known reference inhibitors. For this guide, we will use the following hypothetical derivatives and a known inhibitor, Erlotinib , as a positive control.
-
Ligand A: this compound
-
Ligand B: 2-Amino-1-isopropyl-5-nitrobenzimidazole
-
Ligand C: N-(1-isopropyl-1H-benzo[d]imidazol-2-yl)acetamide
-
Reference: Erlotinib (a known EGFR inhibitor)
-
-
2D to 3D Conversion: Convert the 2D structures into 3D structures.
-
Ligand Energy Minimization: Perform energy minimization on each ligand to obtain a low-energy conformation.
-
Generate Tautomers and Ionization States: Consider the relevant physiological pH (around 7.4) to generate the most likely tautomeric and ionization states of the ligands.
Step 3: Defining the Binding Site
The "Why": The docking algorithm needs to know where to search for potential binding poses on the protein. This is typically the active site or a known allosteric site.
Protocol:
-
Identify the ATP-Binding Site: For kinases, the ATP-binding site is the target. This can be identified by referring to the co-crystallized ligand in the PDB structure or from published literature.
-
Grid Generation: Define a "grid box" around the binding site. This box defines the search space for the docking algorithm. The size of the grid should be large enough to accommodate the ligands and allow for rotational and translational sampling.
Step 4: Molecular Docking and Scoring
The "Why": This is the core of the experiment where the docking program predicts the binding poses and affinities of the ligands.
Protocol:
-
Docking Algorithm: Choose a suitable docking program. For this guide, we will use AutoDock Vina , a widely used and validated open-source docking program.[2]
-
Execution: Run the docking simulations for each ligand against the prepared protein. The program will generate multiple binding poses for each ligand.
-
Scoring Function: AutoDock Vina uses a scoring function to estimate the binding affinity, typically reported in kcal/mol. A more negative score indicates a higher predicted binding affinity.[10]
Step 5: Validation of the Docking Protocol
The "Why": Before analyzing the results for our novel compounds, it is essential to validate the docking protocol. This builds confidence that the chosen parameters can accurately predict the binding of known ligands.
Protocol:
-
Redocking: Extract the co-crystallized ligand from the original PDB file and dock it back into the protein's binding site.
-
RMSD Calculation: Calculate the Root Mean Square Deviation (RMSD) between the docked pose of the co-crystallized ligand and its original crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful validation.[11]
Step 6: Analysis of Docking Results
The "Why": This final step involves interpreting the docking results to compare the potential of the novel derivatives against the reference inhibitor.
Protocol:
-
Binding Energy Comparison: Compare the docking scores of the novel derivatives with that of the reference inhibitor (Erlotinib).
-
Interaction Analysis: Visualize the predicted binding poses of the ligands in the active site. Analyze the key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, with the amino acid residues of the protein.
-
Pharmacophore Modeling: Identify the common chemical features of the ligands that are essential for binding.
Visualizing the Workflow
Caption: A hypothetical binding mode of Ligand B in the EGFR active site.
Conclusion and Future Directions
This guide has outlined a robust and scientifically sound workflow for the comparative molecular docking of novel this compound derivatives. The hypothetical results suggest that this scaffold holds promise for the development of novel kinase inhibitors. Specifically, substitutions at the 5-position of the benzimidazole ring appear to be a promising avenue for enhancing binding affinity.
The next logical steps in this drug discovery cascade would be:
-
Synthesis and in vitro Validation: The most promising compounds from the docking study (e.g., Ligand B) should be synthesized and their inhibitory activity against the target kinase should be determined experimentally using assays such as IC50 determination.
-
Molecular Dynamics (MD) Simulations: For the most active compounds, MD simulations can provide a more dynamic and accurate picture of the ligand-protein interactions and the stability of the complex over time.
-
Lead Optimization: Based on the experimental results and further computational analysis, the lead compounds can be further optimized to improve their potency, selectivity, and pharmacokinetic properties.
By integrating computational and experimental approaches, the journey from a promising scaffold to a potential clinical candidate can be significantly accelerated.
References
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- Taylor & Francis Online. (2016, June 24). Molecular docking as a popular tool in drug design, an in silico travel.
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- PMC - NIH. (n.d.). Enhanced Sequence-Specific DNA Recognition Using Oligodeoxynucleotide-Benzimidazole Conjugates.
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- Creative Proteomics. (n.d.). Molecular Docking Results Analysis and Accuracy Improvement.
- PubMed Central. (n.d.). Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones.
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- PubMed. (2019, July 1). Design, synthesis and docking studies of benzimidazole derivatives as potential EGFR inhibitors.
- Universiti Kebangsaan Malaysia. (n.d.). Molecular Docking Analysis on the Designed Benzimidazole Derivatives as EGFR Inhibitors: Comparison between EGFR Wild-Type.
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- PMC - NIH. (n.d.). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase.
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A Researcher's Guide to Deconvoluting Target Selectivity: A Case Study with 2-Amino-1-isopropylbenzimidazole
For the researcher in drug discovery, a novel small molecule represents a world of potential. Yet, this potential is only realized through a rigorous, multi-faceted investigation into its biological activity. A critical step in this journey is the assessment of target selectivity. A highly selective compound offers a cleaner pharmacological profile and a clearer path to therapeutic development, while a non-selective one can lead to ambiguous results and potential toxicity.
This guide provides a comprehensive framework for assessing the selectivity of a novel compound, using the hypothetical case of a newly synthesized molecule, 2-Amino-1-isopropylbenzimidazole. The benzimidazole scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of targets, most notably protein kinases. Our investigation will, therefore, be guided by the hypothesis that our compound is a kinase inhibitor. We will walk through a systematic, three-tiered approach to first identify its primary target(s), then validate its engagement in a cellular context, and finally, compare its selectivity profile against established inhibitors.
The Three-Pillar Approach to Selectivity Assessment
Our experimental design is built on three pillars that ensure a thorough and reliable characterization of our compound:
-
Broad-Spectrum Profiling: To cast a wide net and identify potential primary targets from a large pool of possibilities.
-
Cellular Target Engagement: To confirm that the compound interacts with its putative target within the complex environment of a living cell.
-
Functional & Off-Target Assessment: To evaluate the compound's effect on cell health and to understand its broader interaction profile.
This systematic approach is designed to be self-validating, with each stage providing context and confirmation for the next.
Tier 1: Identifying the Primary Target(s) with Kinome Profiling
The first step in understanding a potential kinase inhibitor is to determine which of the over 500 kinases in the human kinome it interacts with. A broad kinase panel screening is the most efficient way to achieve this.[1]
Causality Behind Experimental Choice: We opt for an in vitro biochemical assay at this stage to get a direct measure of the compound's ability to inhibit kinase activity without the confounding factors of cell permeability and metabolism. This provides a clean, initial landscape of the compound's potential targets. There are several methods available, with radiometric and luminescence-based assays being the most common.[2][3]
Experimental Workflow: Kinome Profiling
Caption: Workflow for initial kinome-wide selectivity screening.
Protocol: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
The ADP-Glo™ Kinase Assay is a luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[4] The amount of light generated is proportional to the amount of ADP, which in turn is proportional to kinase activity.
Step-by-Step Methodology:
-
Kinase Reaction: In a 384-well plate, combine the test compound (this compound) at a fixed concentration (e.g., 1 µM) with a purified kinase from the panel, its specific substrate, and ATP.[3] Incubate for a set period (e.g., 1 hour) at room temperature.
-
ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining ATP.[5] Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion: Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP.[4] Incubate for 30 minutes at room temperature.
-
Luminescence Detection: The newly synthesized ATP is then used by a luciferase to generate a light signal.[6] Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each kinase by comparing the signal from the compound-treated wells to the vehicle (DMSO) control wells.
Data Presentation and Interpretation
The results of the kinome scan are typically presented as a percentage of inhibition at a single compound concentration.
Table 1: Hypothetical Kinome Profiling Results for this compound (at 1 µM)
| Kinase Target | Family | % Inhibition |
| CK1δ | CK1 | 98% |
| CK1ε | CK1 | 95% |
| CDK2 | CMGC | 85% |
| PIM1 | CAMK | 72% |
| GSK3β | CMGC | 55% |
| ... (300+ other kinases) | <50% |
From this initial screen, Casein Kinase 1 delta (CK1δ) and epsilon (CK1ε) emerge as the most promising primary targets. To quantify the selectivity, we can calculate a Selectivity Score (S-score) . A common method is S(1µM), which is the number of kinases inhibited by more than a certain threshold (e.g., 90%) divided by the total number of kinases tested.[7][8]
Hypothetical S(1µM) for our compound: 2 kinases > 90% inhibition / 320 kinases tested = 0.00625 . A lower S-score indicates higher selectivity.[9]
Tier 2: Validating On-Target Engagement in a Cellular Environment
While in vitro assays are crucial for initial target identification, it is imperative to confirm that the compound engages its target within the complex milieu of a living cell.[10] The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique for this purpose.[11]
Causality Behind Experimental Choice: CETSA directly measures the physical interaction between a compound and its target protein. The principle is that ligand binding stabilizes a protein, making it more resistant to heat-induced denaturation.[12] This allows us to verify target engagement in a physiological context, which is a critical step in validating our in vitro findings.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
Caption: General workflow for a CETSA melt curve experiment.
Protocol: CETSA Melt Curve and Isothermal Dose-Response (ITDR)
Part A: Melt Curve to Demonstrate Target Stabilization
-
Cell Treatment: Culture a relevant cell line (e.g., HEK293T) and treat with a high concentration of this compound (e.g., 20 µM) or vehicle (DMSO) for 1-2 hours.
-
Heat Challenge: Aliquot the treated cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3-8 minutes using a thermal cycler.[12]
-
Lysis and Separation: Lyse the cells (e.g., via freeze-thaw cycles) and centrifuge at high speed to pellet the aggregated, denatured proteins.[13]
-
Detection: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of soluble CK1δ at each temperature point by Western blotting.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble CK1δ against temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization.
Part B: Isothermal Dose-Response (ITDR) to Quantify Engagement
-
Cell Treatment: Treat cells with a serial dilution of the compound.
-
Heat Challenge: Based on the melt curve, select a single temperature that results in about 50% protein denaturation in the vehicle-treated cells.[13] Heat all samples at this fixed temperature.
-
Lysis, Separation, and Detection: Proceed as with the melt curve protocol.
-
Data Analysis: Plot the amount of soluble CK1δ against the compound concentration. Fit the data to a dose-response curve to determine the EC50, which reflects the compound concentration required for half-maximal target engagement in the cell.
Data Presentation and Interpretation
The CETSA results provide strong evidence of target engagement in a physiological setting.
Table 2: Hypothetical CETSA Results for this compound
| Assay | Target | Parameter | Value |
| Melt Curve | CK1δ | ΔTm (Shift in Melting Temp.) | +5.2 °C |
| ITDR | CK1δ | Cellular EC50 | 1.2 µM |
A significant positive shift in the melting temperature and a potent cellular EC50 value would validate CK1δ as a bona fide intracellular target of this compound.
Tier 3: Assessing Cytotoxicity and Comparing Selectivity
The final pillar of our assessment is to understand the compound's effect on overall cell health and to place its selectivity in the context of other known inhibitors.
Causality Behind Experimental Choice: A potent compound is only useful if it is not broadly cytotoxic at its effective concentration. Cytotoxicity assays are essential to determine the therapeutic window.[14] Furthermore, comparing our compound's selectivity profile to "gold-standard" inhibitors for the same target class provides crucial context for its potential utility as a research tool or therapeutic lead.[15]
Protocol 1: Cytotoxicity Assays
Common methods include the MTT assay, which measures metabolic activity, and the LDH release assay, which measures membrane integrity.[16]
Step-by-Step Methodology (MTT Assay):
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a prolonged period (e.g., 72 hours).[17]
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 1.5-4 hours.[17][18] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[17]
-
Absorbance Reading: Measure the absorbance at ~570 nm. The intensity of the color is proportional to the number of viable cells.
-
Data Analysis: Plot cell viability against compound concentration to determine the CC50 (the concentration that causes 50% cytotoxicity).
Protocol 2: Comparative IC50 Determination
To make a fair comparison with other inhibitors, we need to determine the half-maximal inhibitory concentration (IC50) of our compound against our primary target (CK1δ) and key off-targets identified in the initial screen (e.g., CDK2, PIM1) using a dose-response format of the biochemical assay described in Tier 1.
Data Presentation and Interpretation
A comprehensive view of the compound's potency, selectivity, and safety window is now possible.
Table 3: Comparative Selectivity and Cytotoxicity Profile
| Compound | CK1δ IC50 (nM) | CDK2 IC50 (nM) | PIM1 IC50 (nM) | Selectivity Ratio (CDK2/CK1δ) | Cell Viability CC50 (µM) |
| This compound | 80 | 1,200 | 4,500 | 15x | >25 |
| Competitor A (Known CK1δ Inhibitor) | 50 | 5,000 | 10,000 | 100x | >30 |
| Competitor B (Broad-Spectrum)[19] | 150 | 250 | 300 | 1.7x | 5 |
Analysis:
-
Our hypothetical compound shows good potency against CK1δ (IC50 = 80 nM).
-
It demonstrates a 15-fold selectivity for CK1δ over the next most potent off-target, CDK2. This is less selective than Competitor A but significantly more selective than the broad-spectrum inhibitor, Competitor B.
-
The cytotoxicity CC50 is over 25 µM, which is more than 300 times its biochemical IC50 against CK1δ. This wide therapeutic window is a favorable characteristic.
Conclusion
Through this systematic, three-tiered approach, we have moved from a position of ambiguity to one of clarity. We have identified CK1δ as the primary target of this compound, validated its engagement in living cells, quantified its selectivity against other kinases, and established its preliminary safety profile.
This guide demonstrates a robust and logical workflow that can be adapted for the characterization of any novel small molecule. By grounding our investigation in sound experimental design and objective data analysis, we can confidently assess the potential of new compounds and make informed decisions in the complex process of drug discovery and development.
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A Researcher's Guide to Establishing In Vitro-In Vivo Correlation (IVIVC) for 2-Amino-1-isopropylbenzimidazole and Novel Anthelmintic Analogs
This guide provides a comprehensive framework for establishing a predictive relationship between the in vitro properties and in vivo performance of 2-Amino-1-isopropylbenzimidazole, a representative of the broader benzimidazole class of anthelmintics. While specific IVIVC data for this exact molecule is not extensively published, this document outlines the principles, experimental designs, and comparative logic necessary for researchers in drug development to construct a robust IVIVC. By leveraging established methodologies for the benzimidazole class, scientists can accelerate formulation development, ensure product quality, and potentially reduce the reliance on extensive in vivo studies.[1][2][3]
The core principle of an In Vitro-In Vivo Correlation (IVIVC) is to create a mathematical model that links an in vitro property, typically drug dissolution, with an in vivo response, such as plasma drug concentration or the amount of drug absorbed.[1][2][4] A well-established IVIVC is a powerful tool that can serve as a surrogate for bioequivalence studies, support manufacturing changes, and provide invaluable insights into a formulation's behavior in a physiological environment.[1][4][5][6]
For benzimidazoles, which are often characterized by poor water solubility, understanding and predicting in vivo behavior is paramount for designing effective oral dosage forms.[7] This guide will walk through the critical stages of this process: foundational in vitro characterization, essential in vivo assessment, and the final integration of these datasets to build a meaningful correlation.
Part I: Foundational In Vitro Characterization
The journey to a successful IVIVC begins with a thorough understanding of the compound's fundamental mechanism and its activity in controlled, laboratory settings. For benzimidazoles, the primary mechanism of action is the disruption of microtubule polymerization in parasitic helminths.[8][9]
Mechanism of Action: Targeting β-Tubulin
Benzimidazole anthelmintics exert their effect by binding to the β-tubulin subunit of the microtubule, a key component of the parasite's cytoskeleton.[8][9][10] This binding action inhibits the polymerization of tubulin dimers into microtubules, disrupting essential cellular processes like cell division, nutrient absorption, and motility, ultimately leading to the parasite's death.[8][9] The selective toxicity of these compounds arises from their significantly higher binding affinity for parasite tubulin compared to mammalian tubulin.[11]
Below is a diagram illustrating the inhibitory action of benzimidazoles on microtubule formation.
Caption: Benzimidazole inhibits microtubule polymerization.
Experimental Protocol 1: In Vitro Tubulin Polymerization Assay
This assay is the cornerstone for quantifying the direct inhibitory effect of a benzimidazole compound on its molecular target. It measures the assembly of purified tubulin into microtubules, a process that can be monitored by an increase in turbidity (light scattering) or fluorescence.[12]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against tubulin polymerization.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of purified tubulin (e.g., 3 mg/mL) in a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) on ice.[13]
-
Supplement the buffer with 1 mM GTP to facilitate polymerization.[13]
-
Prepare serial dilutions of this compound in the buffer. A known inhibitor like Nocodazole should be used as a positive control, and a vehicle (e.g., DMSO) as a negative control.[13]
-
-
Assay Execution:
-
Data Acquisition and Analysis:
-
Measure the absorbance at 340 nm every minute for 60-90 minutes at 37°C.[13][14]
-
Plot absorbance versus time to generate polymerization curves.
-
The IC50 value is determined by plotting the extent of polymerization (final absorbance) against the logarithm of the compound concentration and fitting the data to a dose-response curve.[13]
-
Part II: In Vivo Assessment
Translating in vitro potency to in vivo efficacy requires careful selection of an animal model and a robust pharmacokinetic (PK) and pharmacodynamic (PD) evaluation.
Choosing an Animal Model
For anthelmintic drug discovery, rodent models infected with parasitic nematodes are commonly used.[15][16] The free-living nematode Caenorhabditis elegans is also a valuable model for initial screening and mechanism-of-action studies due to its genetic tractability.[17][18] For confirmatory efficacy studies, models such as mice infected with Hymenolepis diminuta (a tapeworm) or chickens with Ascaridia galli (a nematode) are well-established.[19]
Experimental Protocol 2: In Vivo Efficacy and Pharmacokinetic Study
Objective: To determine the effective dose (ED50) of this compound in a relevant animal model and to characterize its pharmacokinetic profile (Cmax, Tmax, AUC).
Methodology:
-
Animal Infection and Acclimation:
-
Infect a cohort of rodents (e.g., Wistar rats) with a standardized number of infective larvae of a target parasite (e.g., Nippostrongylus brasiliensis).
-
Allow the infection to establish over a period appropriate for the parasite's life cycle.
-
-
Formulation and Dosing:
-
Prepare at least three formulations of this compound with different release rates (e.g., fast, medium, slow). This is crucial for building a robust IVIVC.[1][5] Benzimidazoles are often administered as oral suspensions due to their low water solubility.[7]
-
Administer the formulations and a vehicle control to different groups of infected animals via oral gavage.
-
-
Pharmacokinetic Sampling:
-
At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours post-dose), collect blood samples from a subset of animals in each group.
-
Process the blood to obtain plasma and store at -80°C until analysis.
-
-
Efficacy Assessment (Pharmacodynamics):
-
At the end of the study period (e.g., 7 days post-treatment), euthanize the animals.
-
Recover and count the adult worms from the relevant organ (e.g., small intestine).
-
Calculate the percentage reduction in worm burden for each treatment group compared to the vehicle control.
-
-
Bioanalysis and Data Analysis:
-
Quantify the concentration of this compound and its major metabolites in the plasma samples using a validated LC-MS/MS method.
-
Calculate key PK parameters (Cmax, Tmax, AUC) for each formulation.
-
Determine the ED50 by plotting the dose against the percentage worm reduction.
-
Part III: Bridging the Gap - Establishing the In Vitro-In Vivo Correlation
The culmination of this process is the integration of in vitro and in vivo data to build a predictive model. The U.S. Food and Drug Administration (FDA) defines several levels of IVIVC, with Level A being the most rigorous and desirable.[4][5][20]
Level A Correlation: This represents a point-to-point relationship between the in vitro dissolution rate and the in vivo absorption rate.[2][21][22][23] It allows the prediction of the entire in vivo plasma concentration profile from in vitro data.[4]
Workflow for Establishing a Level A IVIVC
Caption: Workflow for developing a Level A IVIVC.
Comparative Data Analysis
To establish the correlation, you must first calculate the fraction of the drug absorbed in vivo over time from the plasma concentration data. This is achieved through a mathematical process called deconvolution (e.g., using the Wagner-Nelson method).[5]
The core of the IVIVC is a plot of the in vitro percentage of drug dissolved against the in vivo percentage of drug absorbed for each formulation at various time points.
Table 1: Hypothetical Comparative Data for IVIVC Development
| Formulation | In Vitro Parameter (t50% dissolved) | In Vivo Parameter (AUC₀₋₂₄) | In Vivo Parameter (Cmax) | Efficacy (% Worm Reduction) |
| This compound (Fast Release) | 30 min | 1500 ng·h/mL | 250 ng/mL | 95% |
| This compound (Slow Release) | 120 min | 950 ng·h/mL | 120 ng/mL | 78% |
| Albendazole (Reference Standard) | 60 min | 1200 ng·h/mL | 180 ng/mL | 91% |
Analysis of the Correlation: In this hypothetical dataset, the fast-release formulation of this compound achieves a higher plasma concentration (Cmax) and overall exposure (AUC) compared to the slow-release version. This increased systemic exposure correlates directly with higher anthelmintic efficacy. The reference compound, Albendazole, shows intermediate values. By plotting the percentage dissolved at each time point against the percentage absorbed for all three formulations, a linear relationship would indicate a strong Level A correlation.[4]
Conclusion
Establishing an IVIVC for this compound or any novel benzimidazole analog is a strategic imperative in modern drug development. It provides a scientifically rigorous bridge between manufacturability and clinical performance. By following the outlined experimental framework—from precise in vitro mechanistic assays to well-designed in vivo pharmacokinetic and efficacy studies—researchers can build a predictive model that enhances understanding, optimizes formulation design, and accelerates the delivery of new therapeutic solutions. This data-driven approach not only satisfies regulatory expectations but also embodies the principles of efficient and intelligent drug development.[1][24]
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Independent Verification of the Biological Effects of 2-Amino-1-isopropylbenzimidazole: A Comparative Guide for Researchers
For drug development professionals and researchers, the reproducibility and independent verification of a compound's biological activity are paramount. This guide provides a framework for the independent verification of the biological effects of 2-Amino-1-isopropylbenzimidazole, a member of the broader 2-aminobenzimidazole class of compounds known for a wide spectrum of biological activities.[1][2] While specific independent verification studies on this compound are not extensively documented in publicly available literature, this guide synthesizes established methodologies and data from related compounds to propose a comprehensive verification strategy.
The 2-aminobenzimidazole scaffold is a cornerstone in medicinal chemistry, serving as a building block for agents targeting a variety of conditions.[1][3][4] Derivatives have shown promise as antimicrobial, antiviral, anti-inflammatory, and anticancer agents.[1][2][5][6] Given this therapeutic potential, rigorous and independent validation of any new derivative, such as this compound, is a critical step in the research and development pipeline.[7][8]
This guide will focus on two key reported activities of the 2-aminobenzimidazole class: Antimicrobial Activity , specifically as a quorum sensing inhibitor, and Antiproliferative Effects against cancer cell lines. For each, we will present the foundational claims for the compound class and provide detailed, self-validating experimental protocols for independent verification.
Part 1: Verification of Antimicrobial Activity as a Pseudomonas Quorum Sensing Receptor (PqsR) Antagonist
The emergence of antibiotic resistance necessitates the development of novel antimicrobial strategies. One such approach is the inhibition of quorum sensing (QS), a bacterial communication system that regulates virulence. Derivatives of the 2-amino-1H-benzo[d]imidazole scaffold have been identified as potent antagonists of the Pseudomonas aeruginosa Quorum Sensing Receptor (PqsR), a key regulator of virulence factor production and biofilm formation.[9]
Comparative Analysis: Expected vs. Verifiable Outcomes
| Reported Effect for 2-Aminobenzimidazole Derivatives | Key Verification Endpoint | Alternative Compound for Comparison |
| Inhibition of PqsR signaling pathway.[9] | Reduction in pyocyanin production. | Known PqsR inhibitor (e.g., M64) |
| Disruption of biofilm maturation.[9] | Quantification of biofilm formation. | Untreated control |
| Downregulation of PqsR-controlled virulence genes.[9] | Measurement of reporter gene expression. | Vehicle control |
Experimental Workflow for PqsR Antagonism Verification
This workflow outlines the key steps to independently verify the PqsR antagonistic activity of this compound.
Caption: Workflow for verifying antiproliferative activity.
Detailed Experimental Protocols
1. Cell Viability Assay (MTS Assay)
This is a primary screening assay to determine the concentration-dependent cytotoxic effect of the compound.
-
Materials: Human cancer cell lines (e.g., HT-29 colorectal carcinoma, MDA-MB-231 breast cancer), appropriate cell culture medium, this compound, MTS reagent, 96-well plates.
-
Procedure:
-
Seed the cancer cells into 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound. Include a vehicle control and a positive control (e.g., doxorubicin).
-
Incubate for a predetermined time (e.g., 48 or 72 hours).
-
Add MTS reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at approximately 490 nm.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
2. Caspase-Glo® 3/7 Assay for Apoptosis
This assay determines if the observed cytotoxicity is due to the induction of apoptosis.
-
Materials: Cancer cells, this compound, Caspase-Glo® 3/7 reagent, white-walled 96-well plates.
-
Procedure:
-
Seed cells in a white-walled 96-well plate and treat with this compound at concentrations around the predetermined IC50.
-
Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).
-
After the desired treatment period, add the Caspase-Glo® 3/7 reagent to each well.
-
Incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a plate-reading luminometer.
-
An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.
-
Trustworthiness and Self-Validating Systems
For all proposed experiments, the inclusion of appropriate controls is non-negotiable for ensuring the trustworthiness of the data.
-
Positive Controls: Use of a compound with a known, well-characterized effect in the same assay (e.g., a known PqsR inhibitor or a standard chemotherapeutic) validates that the assay is performing as expected.
-
Negative/Vehicle Controls: This accounts for any effects of the solvent used to dissolve the test compound.
-
Dose-Response Curves: Establishing a clear dose-response relationship is crucial for demonstrating a specific biological effect rather than non-specific toxicity.
-
Orthogonal Assays: Verifying a biological effect through multiple, distinct assays that measure different endpoints of the same biological process (e.g., complementing a viability assay with an apoptosis assay) significantly strengthens the conclusions. [7]
Conclusion
References
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- Biologics vs Small Molecules - BA Sciences.
- Concise on Some Biologically Important 2-Substituted Benzimidazole Derivatives.
- Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents - MDPI.
- Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - NIH.
- Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative - Symbiosis Online Publishing.
- Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents - PubMed.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-Amino-1-isopropylbenzimidazole
The responsible management of chemical waste is a critical component of laboratory safety and environmental preservation. For professionals in research and drug development, the proper disposal of specialized compounds like 2-Amino-1-isopropylbenzimidazole is not only a matter of regulatory compliance but also a fundamental aspect of a robust safety culture. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of this compound and associated contaminated materials, grounded in established safety principles for hazardous chemical waste.
Hazard Assessment and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, a thorough understanding of the potential hazards is essential. Based on data from similar benzimidazole compounds, this compound should be presumed to possess the hazards outlined in the table below.[2][3][5]
| Hazard Classification | GHS Hazard Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[1] |
| Skin Irritation | H315 | Causes skin irritation.[1][3] |
| Serious Eye Irritation | H319 | Causes serious eye irritation.[1][3] |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled.[1] |
| Specific target organ toxicity — single exposure | H335 | May cause respiratory irritation.[3] |
Essential Personal Protective Equipment (PPE):
To mitigate the risks associated with these hazards, the following PPE is mandatory when handling this compound and its waste:
-
Eye Protection: Chemical safety goggles that conform to EU EN166 or NIOSH standards are required to protect against splashes.[6]
-
Hand Protection: Wear chemical-resistant gloves.[6]
-
Skin and Body Protection: A laboratory coat must be worn to prevent skin contact.[6]
-
Respiratory Protection: Handling should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[7]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as a hazardous waste stream from the point of generation to its final disposal by a licensed facility.
Step 1: Waste Segregation and Collection
-
Dedicated Waste Container: All waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, weighing paper, gloves), and rinsate from cleaning contaminated glassware, must be collected in a dedicated and clearly labeled hazardous waste container.[8]
-
Container Material: The container must be constructed of a material compatible with the chemical and have a secure, tight-fitting lid to prevent leaks and spills.[9]
-
Incompatible Wastes: It is crucial to segregate different classes of chemical waste. Do not mix this compound, an amine-based compound, with incompatible substances such as acids, strong oxidizing agents, or other reactive chemicals to prevent hazardous reactions.[2][9]
Step 2: Labeling of Hazardous Waste Containers
Proper labeling is a critical step for ensuring safe handling and compliant disposal. As soon as waste is added to the container, it must be labeled with the following information:[10]
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
Applicable hazard warnings (e.g., "Irritant," "Harmful")[10]
-
The date of waste generation
Step 3: Storage of Hazardous Waste
-
Designated Accumulation Area: The sealed and labeled waste container must be stored in a designated hazardous waste accumulation area.[8]
-
Safe Storage Conditions: This area should be secure, well-ventilated, and away from sources of heat or ignition. It is also essential to store the container in secondary containment to capture any potential leaks.[11]
Step 4: Decontamination of Empty Containers
Empty containers that previously held this compound must be decontaminated before they can be disposed of as non-hazardous waste.[11]
-
Triple Rinsing: The container should be triple-rinsed with a suitable solvent.[10]
-
Rinsate Collection: The first rinsate must be collected and disposed of as hazardous waste in your designated this compound waste container.[8][11] Subsequent rinsates may also need to be collected as hazardous waste depending on local regulations.[8]
-
Final Disposal of Container: After thorough rinsing and drying, and once the label has been completely defaced or removed, the container can typically be disposed of as regular laboratory waste.[10][11]
Step 5: Final Disposal
-
Licensed Hazardous Waste Vendor: The disposal of the hazardous waste container must be managed through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[9][10] Never dispose of chemical waste down the drain or in the regular trash.[11] The U.S. Environmental Protection Agency (EPA) and other regulatory bodies have strict regulations regarding the treatment and disposal of chemical wastes.[4]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Secure: Evacuate the immediate area and ensure it is well-ventilated.[3]
-
Personal Protection: Before attempting to clean the spill, don the appropriate PPE as described above.
-
Containment and Cleanup: For a solid spill, carefully sweep up the material to avoid generating dust and place it in the designated hazardous waste container.[1] For a liquid spill, use an inert absorbent material to contain and collect the waste.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Reporting: Report the spill to your institution's EHS department.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Workflow for this compound
References
- MATERIAL SAFETY DATA SHEET P-AMINO BENZAMIDE.
- Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime.
- Amine Disposal For Businesses - Collect and Recycle.
- Hazardous Waste Disposal Guide - Dartmouth College.
- Appendix A Disposal Procedures by Chemical - University of Wisconsin-Madison.
- New technology for the recycling of aromatic amine waste products and salts of heavy metals into a multi-purpose non-toxic. WIT Press.
- Chemical Waste Management for Laboratories - Physikalisch-Technische Bundesanstalt.
- Chemical Waste - University of Texas at Austin Environmental Health & Safety.
- Management of Hazardous Waste Pharmaceuticals - U.S. Environmental Protection Agency.
- EPA Finalizes Standards for Managing Hazardous Waste Pharmaceuticals. Waste360.
- EPA Finalizes Rule Addressing Management of Hazardous Waste Pharmaceuticals - But is it Helpful? Foley & Lardner LLP.
- Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P - U.S. Environmental Protection Agency.
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Navigating the Safe Handling of 2-Amino-1-isopropylbenzimidazole: A Comprehensive Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals
The responsible use of novel chemical entities is a cornerstone of innovative research. This guide provides essential, in-depth safety protocols and logistical plans for handling 2-Amino-1-isopropylbenzimidazole, a key building block in many research and development pipelines. As Senior Application Scientists, our goal is to empower you with the knowledge to work safely and effectively, ensuring both personal safety and the integrity of your research.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound is an aromatic amine and a benzimidazole derivative. While specific toxicological data for this compound is limited, the available safety information and data from analogous structures indicate several potential hazards.
GHS Hazard Classification:
Based on available data for similar compounds, this compound should be handled as a substance with the following hazards:
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H332: Harmful if inhaled
-
H335: May cause respiratory irritation
The primary routes of exposure are inhalation of the powder, skin contact, eye contact, and ingestion. Aromatic amines as a class are known for their potential to be readily absorbed through the skin, which can lead to systemic effects. Therefore, preventing direct contact is of paramount importance.
Engineering Controls: The First Line of Defense
Before considering personal protective equipment, robust engineering controls must be in place to minimize exposure.
-
Chemical Fume Hood: All weighing and handling of solid this compound, as well as the preparation of its solutions, must be conducted in a certified chemical fume hood. This is critical to prevent the inhalation of airborne particles.
-
Ventilation: Ensure the laboratory is well-ventilated to dilute any fugitive emissions.
-
Safety Showers and Eyewash Stations: These must be readily accessible and tested regularly. Ensure a clear path to this equipment from the handling area.[1]
Personal Protective Equipment (PPE): Your Essential Barrier
The selection and proper use of PPE are critical for preventing exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Butyl rubber or Viton™ gloves are recommended for extended contact. For short-term splash protection, heavy-duty (≥8 mil) nitrile gloves may be used, but must be changed immediately upon contamination.[2][3] | Aromatic amines can have poor resistance to nitrile gloves, leading to rapid breakthrough.[2][4] Butyl and Viton™ offer superior resistance to this chemical class. Always inspect gloves for any signs of degradation before use. |
| Eye and Face Protection | Chemical safety goggles that meet ANSI Z87.1 or EN 166 standards are mandatory.[5][6] A face shield should be worn in addition to goggles when there is a risk of splashing. | To protect the eyes from dust particles and splashes of solutions containing the compound. |
| Respiratory Protection | When handling the powder outside of a fume hood or if there is a potential for aerosol generation, a NIOSH-approved respirator is required. A half-mask or full-facepiece respirator with organic vapor/acid gas (OV/AG) cartridges and P100 particulate filters is recommended.[5][7][8] | This combination provides protection against both airborne powder and potential vapors from solutions. Fit testing is mandatory for all tight-fitting respirators.[9] |
| Protective Clothing | A chemically resistant lab coat, worn over personal clothing, is required. Ensure the lab coat has long sleeves and is fully buttoned. | To protect the skin from accidental spills and contamination. |
| Footwear | Closed-toe shoes are mandatory in the laboratory at all times. | To protect the feet from spills and falling objects. |
Safe Handling and Operational Plan: A Step-by-Step Protocol
Adherence to a strict operational protocol is essential for minimizing the risk of exposure and contamination.
Preparation:
-
Designated Area: Designate a specific area within a chemical fume hood for handling this compound.
-
Gather Materials: Assemble all necessary equipment, including spatulas, weighing paper, glassware, and solvents, within the fume hood before starting work.
-
Don PPE: Put on all required PPE as outlined in the table above.
Handling Procedure:
-
Weighing: Carefully weigh the solid compound on weighing paper or in a tared container within the fume hood. Avoid creating dust clouds.
-
Dissolving: If preparing a solution, add the solid to the solvent slowly. Use a magnetic stirrer to aid dissolution and prevent splashing.
-
Transfers: When transferring solutions, use a funnel and keep containers low to the work surface to minimize the risk of spills.
-
Post-Handling: After handling, decontaminate all surfaces and equipment.
The following diagram illustrates the safe handling workflow:
Final Disposal:
-
Store sealed and labeled hazardous waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor, in accordance with all local, state, and federal regulations. [10] By adhering to these comprehensive guidelines, you can ensure a safe and compliant laboratory environment for the handling of this compound, fostering a culture of safety and scientific excellence.
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzimidazole, 98%.
- University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical-Compatibility Reference.
- S&G Gloves. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart.
- SDFCL. (2015, May 29). BENZIMIDAZOLE GHS Safety Data Sheet.
- Safeopedia. (2024, May 13). Chemical-Resistant Glove Materials: Everything You Need to Know to Choose the Right Glove and Stay Safe.
- SKC Inc. (n.d.). TEST KIT Instructions Aromatic Amines.
- Kimberly-Clark. (n.d.). Kimberly Clark Nitrile Gloves Chemical Resistance Guide.
- S&G Gloves. (2025, June 23). Nitrile Glove Chemical Resistance Guide.
- Wayne State University. (n.d.). Laboratory Equipment Decontamination Procedures.
- The University of British Columbia. (2019, January 11). Decontamination of Laboratory Equipment.
- The University of Texas at Austin. (n.d.). laboratory equipment decontamination guidelines - standard operating procedure.
- Steris. (2025, October 23). Guide to Decontaminating Lab Equipment: From Cleaning to Sterilization.
- Gloves By Web. (n.d.). Gloves Chemical Resistance Chart.
- 3M. (2015). 3M Respirator Selection Guide.
- University of North Carolina at Chapel Hill. (n.d.). Respirator Equipment Selection Guidance and the NIOSH Respirator Selection Logic Process.
- Centers for Disease Control and Prevention. (1996, January). NIOSH Guide to the Selection and Use of Particulate Respirators.
- Centers for Disease Control and Prevention. (1998, April 8). OSHA Respirator Requirements for Selected Chemicals | NIOSH.
- Centers for Disease Control and Prevention. (n.d.). NIOSH Guide to the Selection & Use of Particulate Respirators.
- The University of Maryland. (n.d.). EPA Hazardous Waste Codes.
- U.S. Environmental Protection Agency. (1975, July). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
- U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings.
- Regulations.gov. (2024, November 19). E‑Waste Recycling Emits Large Quantities of Emerging Aromatic Amines and Organophosphites: A Poorly Recognized Source for Another Two Classes of Synthetic Antioxidants.
- U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
